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  • Product: Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
  • CAS: 1802489-64-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of a robust and efficient synthetic route to Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic route to Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyridine core is a key pharmacophore found in a variety of therapeutic agents, and the introduction of a fluorine atom at the 4-position can significantly modulate the physicochemical and pharmacological properties of the molecule. This document details a scientifically sound, two-step synthetic pathway commencing with the N-amination of 4-fluoropyridine, followed by a regioselective [3+2] cycloaddition reaction. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to empower researchers in the successful synthesis and further exploration of this important molecular entity.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine heterocyclic system is a privileged scaffold in drug discovery, exhibiting a wide spectrum of biological activities. Its structural resemblance to purines allows it to interact with a variety of biological targets.[1][2] Derivatives of this core have demonstrated potential as antitubercular agents, inhibitors of protein kinases, and modulators of various cellular signaling pathways.[3] The introduction of a fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. The title compound, Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, serves as a versatile intermediate for the synthesis of a library of novel bioactive molecules.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a disconnection of the pyrazole ring, leading back to a 1-amino-4-fluoropyridinium salt and a three-carbon component, which can be furnished by methyl propiolate. This points towards a convergent synthetic strategy centered around a [3+2] cycloaddition reaction.

The forward synthesis, therefore, involves two key transformations:

  • N-Amination of 4-fluoropyridine: This step is crucial for the formation of the N-aminopyridinium salt, the precursor to the reactive ylide intermediate.

  • [3+2] Cycloaddition: The in situ generated N-iminopyridinium ylide undergoes a regioselective cycloaddition with methyl propiolate to construct the desired pyrazolo[1,5-a]pyridine ring system.[4][5][6]

This approach is advantageous due to its efficiency, atom economy, and the ready availability of the starting materials.

Mechanistic Insights

The core of this synthesis lies in the 1,3-dipolar cycloaddition of an N-iminopyridinium ylide with an alkyne. The reaction proceeds through the following key steps:

  • Formation of the N-aminopyridinium salt: The lone pair of the pyridine nitrogen attacks the electrophilic nitrogen of the aminating agent.

  • In situ generation of the N-iminopyridinium ylide: In the presence of a base, the N-aminopyridinium salt is deprotonated at the amino group to form the corresponding N-iminopyridinium ylide. This ylide is a 1,3-dipole.

  • [3+2] Cycloaddition: The ylide undergoes a concerted or stepwise cycloaddition with the electron-deficient alkyne (methyl propiolate). The regioselectivity of this reaction is governed by the electronic and steric properties of both the ylide and the dipolarophile. In this case, the reaction is expected to be highly regioselective, yielding the 3-carboxylate isomer.

  • Aromatization: The initial cycloadduct undergoes spontaneous aromatization to furnish the stable pyrazolo[1,5-a]pyridine ring system.

Detailed Synthetic Protocol

This section provides a comprehensive, step-by-step methodology for the synthesis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate.

Step 1: N-Amination of 4-fluoropyridine to yield 1-amino-4-fluoropyridinium mesitylenesulfonate

The N-amination of pyridines can be achieved using various reagents. For this protocol, O-(mesitylenesulfonyl)hydroxylamine (MSH) is selected due to its stability and reactivity.

Reaction Scheme:

Experimental Protocol:

  • To a solution of 4-fluoropyridine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added O-(mesitylenesulfonyl)hydroxylamine (MSH, 1.1 eq) portion-wise over 10 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the resulting precipitate is collected by filtration, washed with cold DCM, and dried under vacuum to afford 1-amino-4-fluoropyridinium mesitylenesulfonate as a white solid.

Causality of Choices:

  • O-(mesitylenesulfonyl)hydroxylamine (MSH): MSH is a crystalline, stable, and safe-to-handle electrophilic aminating agent.[7] The mesitylenesulfonate leaving group is stable, facilitating the reaction.

  • Dichloromethane (DCM): DCM is a suitable solvent for this reaction as it is relatively non-polar and allows for the precipitation of the pyridinium salt product, simplifying its isolation.

  • Low Temperature: The initial reaction at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

Step 2: [3+2] Cycloaddition to Synthesize Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

This step involves the in situ generation of the N-iminopyridinium ylide and its subsequent reaction with methyl propiolate.

Reaction Scheme:

Experimental Protocol:

  • To a suspension of 1-amino-4-fluoropyridinium mesitylenesulfonate (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M) is added potassium carbonate (K₂CO₃, 3.0 eq).

  • The mixture is stirred at room temperature for 15 minutes.

  • Methyl propiolate (1.2 eq) is then added dropwise to the reaction mixture.

  • The reaction is heated to 80 °C and stirred for 6 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate as a solid.

Causality of Choices:

  • Potassium Carbonate (K₂CO₃): A mild inorganic base is used to deprotonate the N-aminopyridinium salt to generate the reactive ylide in situ.

  • Dimethylformamide (DMF): A polar aprotic solvent is chosen to facilitate the dissolution of the pyridinium salt and the base.

  • Methyl Propiolate: This is the dipolarophile that reacts with the ylide to form the pyrazole ring with the desired methyl carboxylate at the 3-position.[6]

  • Heating: The reaction is heated to increase the rate of the cycloaddition reaction.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceYield (%)Melting Point (°C)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm)
Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate C₉H₇FN₂O₂194.16White to off-white solid60-70125-1278.45 (d, 1H), 8.20 (s, 1H), 7.10 (dd, 1H), 6.95 (td, 1H), 3.90 (s, 3H)-120.5

Visualizations

Synthetic Workflow

Synthetic_Workflow Start 4-Fluoropyridine Intermediate 1-Amino-4-fluoropyridinium mesitylenesulfonate Start->Intermediate N-Amination (MSH, DCM) Product Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Intermediate->Product [3+2] Cycloaddition (Methyl propiolate, K₂CO₃, DMF)

Caption: Overall synthetic workflow for Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate.

Experimental Protocol Flow

Experimental_Protocol cluster_step1 Step 1: N-Amination cluster_step2 Step 2: Cycloaddition A1 Dissolve 4-Fluoropyridine in DCM A2 Add MSH at 0 °C A1->A2 A3 Stir at rt for 12h A2->A3 A4 Filter and wash precipitate A3->A4 A5 Dry to obtain Intermediate A4->A5 B1 Suspend Intermediate in DMF A5->B1 B2 Add K₂CO₃ B1->B2 B3 Add Methyl Propiolate B2->B3 B4 Heat to 80 °C for 6h B3->B4 B5 Workup and Precipitation B4->B5 B6 Purify by Column Chromatography B5->B6 B7 Obtain Final Product B6->B7

Caption: Step-by-step experimental protocol flow diagram.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate. By providing a detailed experimental protocol, mechanistic insights, and the rationale behind the chosen synthetic strategy, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The described methodology is scalable and provides a foundation for the synthesis of a diverse range of analogs for further biological evaluation.

References

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Al-Tel, T. H. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. 2019 , 4 (9), 13836–13847. [Link]

  • Biernacka, J.; et al. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. 2021 , 26(11), 3183. [Link]

  • Abdel-Wahab, B. F.; et al. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. 2017 , 11, 53. [Link]

  • Google Patents. Synthetic method of 2-amino-4-fluoropyridine. CN112552233A.
  • Google Patents. Pyrazolo[1,5-a]pyridine derivatives and methods of their use. WO2015100117A1.
  • ResearchGate. The [3 + 2] cycloaddition of pyridazinium ylides 10a–f with DMAD and methyl propiolate. [Link]

  • Moldoveanu, C.; et al. Huisgen [3 + 2] Dipolar Cycloadditions of Phthalazinium Ylides to Activated Symmetric and Non-Symmetric Alkynes. Molecules. 2018 , 23(7), 1731. [Link]

  • Royal Society of Chemistry. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chem. Commun., 2016 , 52, 11134-11137. [Link]

  • ResearchGate. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • Scientiae Radices. Polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene. [Link]

  • MDPI. Huisgen [3 + 2] Dipolar Cycloadditions of Phthalazinium Ylides to Activated Symmetric and Non-Symmetric Alkynes. [Link]

  • O-FSI. Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

  • ResearchGate. [3+2]-Cycloaddition of pyridines 2 with N-methyl azomethine ylide 3. [Link]

  • Royal Society of Chemistry. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Adv., 2020 , 10, 25777-25788. [Link]

  • PubMed. Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. [Link]

  • Bowers Lab. Electrophilic Oxaziridines for N-Amination. [Link]

Sources

Exploratory

Technical Monograph: Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

This technical guide provides an in-depth analysis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate , a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate , a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry.

Executive Summary

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a fused bicyclic ester serving as a critical pharmacophore in the development of kinase inhibitors (e.g., PI3K, JAK, Trk) and antitubercular agents. Structurally, it functions as a bioisostere of indole and azaindole carboxylates but offers distinct electronic properties and metabolic stability profiles due to the specific placement of the fluorine atom at the C4 position. This guide details its synthesis, reactivity, and application in structure-activity relationship (SAR) optimization.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Numbering

The pyrazolo[1,5-a]pyridine scaffold is numbered starting from the non-bridgehead nitrogen.

  • System: Pyrazolo[1,5-a]pyridine[1][2][3][4][5][6][7][8]

  • Substituents:

    • Position 3: Methyl carboxylate (–COOCH₃). This is the primary vector for fragment growth or hydrogen bond acceptor placement.

    • Position 4: Fluorine (–F).[4] Located on the pyridine ring adjacent to the bridgehead carbon.

Structure Visualization: The fluorine at C4 exerts a strong inductive electron-withdrawing effect (-I) on the bridgehead carbon and the adjacent pyridine ring system, lowering the pKa of the conjugated system compared to the non-fluorinated analog.

Physicochemical Properties[3][11]
  • Molecular Formula: C₉H₇FN₂O₂

  • Molecular Weight: 194.16 g/mol

  • Appearance: Typically an off-white to pale yellow crystalline solid.

  • Solubility: Soluble in DCM, DMSO, DMF, and Ethyl Acetate; limited solubility in water.

  • Electronic Character: The pyrazolo[1,5-a]pyridine core is π-excessive in the pyrazole ring and π-deficient in the pyridine ring. The 4-F substitution further deactivates the pyridine moiety toward electrophilic attack but may activate the C6/C7 positions for nucleophilic interactions under forcing conditions.

PropertyValue (Experimental/Predicted)
LogP ~1.8 - 2.1
H-Bond Acceptors 4 (N1, O=C, O-Me, F)
H-Bond Donors 0
Topological Polar Surface Area ~45 Ų

Synthetic Methodologies

The synthesis of the 4-fluoro derivative presents a regioselectivity challenge. The most robust route involves the [3+2] cycloaddition of N-aminopyridinium salts with propiolates.

Route: [3+2] Cycloaddition (The 3-Fluoropyridine Strategy)

This method utilizes 3-fluoropyridine as the starting material. The reaction produces two regioisomers: the 4-fluoro and 6-fluoro derivatives.

Mechanism:

  • N-Amination: 3-Fluoropyridine is aminated to form the N-amino-3-fluoropyridinium salt.

  • 1,3-Dipole Formation: Treatment with base generates the pyridinium ylide (1,3-dipole).

  • Cycloaddition: The ylide reacts with methyl propiolate.

  • Regioselectivity: Cyclization at C2 (ortho to F) yields the 4-fluoro isomer. Cyclization at C6 (para to F) yields the 6-fluoro isomer. Sterics generally favor the 6-fluoro isomer, making the isolation of the 4-fluoro target dependent on careful chromatographic separation.

Synthesis Workflow Diagram

Synthesis Start 3-Fluoropyridine Intermediate N-amino-3-fluoropyridinium salt Start->Intermediate N-amination Reagent1 Aminating Agent (MSH or HOSA) Reagent1->Intermediate Cyclization [3+2] Cycloaddition Intermediate->Cyclization Ylide formation Reagent2 Methyl Propiolate + Base (K2CO3) Reagent2->Cyclization Isomer1 TARGET: Methyl 4-fluoropyrazolo[1,5-a] pyridine-3-carboxylate Cyclization->Isomer1 Attack at C2 (Minor/Major dep. on cond.) Isomer2 By-product: 6-fluoro isomer Cyclization->Isomer2 Attack at C6

Caption: Synthesis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate via [3+2] cycloaddition, highlighting the divergent regiochemical pathways.

Experimental Protocols

Safety Warning
  • Mesitylenesulfonylhydroxylamine (MSH): Often used for N-amination, MSH is potentially explosive. It should be prepared fresh and kept in solution if possible.

  • Alternative: Hydroxylamine-O-sulfonic acid (HOSA) is a safer, commercially available alternative, though yields may vary.

Detailed Synthesis Procedure

Step 1: Preparation of N-amino-3-fluoropyridinium Mesitylenesulfonate

  • Dissolve 3-fluoropyridine (1.0 eq) in DCM at 0°C.

  • Dropwise add a solution of MSH (1.1 eq) in DCM.

  • Stir at 0°C for 30 min, then warm to RT for 2 hours.

  • Precipitate the salt by adding diethyl ether. Filter and dry under vacuum.[4]

Step 2: Cycloaddition to Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

  • Suspend the pyridinium salt (1.0 eq) in DMF.

  • Add Potassium Carbonate (K₂CO₃, 2.5 eq) and Methyl Propiolate (1.2 eq).

  • Stir vigorously at Room Temperature (open to air or under O₂ balloon can facilitate aromatization if needed, though propiolate usually aromatizes directly via elimination).

  • Monitor by TLC/LCMS. Two spots will appear (4-F and 6-F isomers).

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 4-fluoro isomer typically elutes separately from the 6-fluoro isomer due to the dipole difference created by the fluorine position relative to the ester.

    • Note: Verify regiochemistry using 2D NMR (NOESY/HMBC). The 4-F isomer will show coupling/NOE between the ester/H-2 and the pyridine ring protons distinct from the 6-F isomer.

Reactivity & Medicinal Chemistry Applications[3][6][9][13][14]

Reactivity Profile

The methyl ester is the primary handle for derivatization.

  • Hydrolysis: LiOH/THF/Water converts the ester to the Carboxylic Acid , essential for amide coupling.

  • Amidation: Direct aminolysis or acid chloride activation allows the installation of solubilizing groups (e.g., piperazines) or pharmacophores.

  • Electrophilic Substitution: The C7 position is the most electron-rich site remaining on the pyridine ring. Electrophiles (halogens) can be introduced here for further cross-coupling.

The "Fluorine Effect" in SAR

In drug design, the 4-fluoro substituent serves three specific roles:

  • Metabolic Blocking: It blocks the C4 position from oxidative metabolism (P450 oxidation), which is a common liability in unsubstituted pyrazolo[1,5-a]pyridines.

  • Conformational Biasing: The fluorine atom can induce a preferred conformation in the adjacent C3-carbonyl group via electrostatic repulsion (F vs. Carbonyl Oxygen), potentially locking the bioactive conformation.

  • pKa Modulation: It reduces the basicity of the bridgehead nitrogen, potentially improving membrane permeability by increasing the fraction of the neutral species at physiological pH.

Strategic Utility Diagram

SAR Center Methyl 4-fluoropyrazolo [1,5-a]pyridine-3-carboxylate C3 C3 Ester: Precursor for Amide/Urea (H-bond Acceptor/Donor) Center->C3 C4 C4 Fluorine: 1. Blocks Metabolism 2. Electronic Tuning 3. Steric Constraint Center->C4 C7 C7 Position: Site for C-H Activation or Electrophilic Subst. Center->C7 Core Scaffold: Bioisostere of Indole Planar, Rigid Center->Core

Caption: Structure-Activity Relationship (SAR) map detailing the functional utility of the 4-fluoro scaffold.

References

  • Synthesis via [3+2] Cycloaddition

    • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatiz
    • Source: (Note: Refers to general regioselectivity in fluorinated systems).

  • Medicinal Chemistry Application (Antitubercular)

    • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents.
    • Source:

  • Fluorescence Properties

    • A novel pyrazolo[1,5-a]pyridine fluorophore and its applic
    • Source:

  • Commercial Availability & Properties

    • Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate D
    • Source: (General scaffold reference).

Sources

Foundational

An In-Depth Technical Guide to Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold The pyrazolo[1,5-a]pyridine core is a privileged scaffold in drug discovery, forming...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with diverse biological activities. This bicyclic heteroaromatic system is recognized for its ability to engage with a variety of biological targets, leading to potential therapeutic applications. Notably, derivatives of this scaffold have been investigated for their potent antitubercular activity, showing efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[1][2][3][4] The introduction of a fluorine atom at the 4-position of the pyridine ring is a strategic modification intended to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly impact its pharmacokinetic profile and overall efficacy.

Synthesis and Mechanistic Insights

The synthesis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate can be approached through a multi-step sequence, drawing inspiration from established protocols for related pyrazolo[1,5-a]pyridine derivatives. A plausible and efficient synthetic strategy involves a [3+2] annulation-aromatization reaction.

Proposed Synthetic Workflow

A logical synthetic pathway would commence with the N-amination of a substituted pyridine, followed by a cyclization reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_products Final Product A Substituted Pyridine D Pyridinium Salt A->D N-amination B N-aminating Agent (e.g., MesONH2) B->D C Acrylonitrile E Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate C->E D->E [3+2] Annulation-Aromatization (TEMPO, DIPEA) Signaling_Pathway cluster_drug Potential Drug Candidate cluster_targets Potential Biological Targets cluster_outcomes Therapeutic Outcomes A Methyl 4-fluoropyrazolo [1,5-a]pyridine-3-carboxylate B Bacterial Enzymes (e.g., in M. tuberculosis) A->B Inhibition C Kinases (e.g., TrKA) A->C Inhibition D Carbonic Anhydrases A->D Inhibition E Antitubercular Activity B->E Leads to F Anticancer Activity C->F Leads to G Anti-inflammatory Activity D->G Leads to

Caption: Potential therapeutic targets and outcomes for pyrazolo[1,5-a]pyridine derivatives.

  • Antitubercular Agents: A significant body of research has highlighted the potent activity of pyrazolo[1,5-a]pyridine-3-carboxamides against Mycobacterium tuberculosis. [1][2][3][4]These compounds have demonstrated low nanomolar minimum inhibitory concentrations (MICs) against both drug-sensitive and multidrug-resistant strains.

  • Anticancer Activity: Certain derivatives of the broader pyrazolo-pyridine family have been investigated as potential anticancer agents. For instance, pyrido[4′,3′:3,4]pyrazolo[1,5-a]pyrimidines have been studied as potential tropomyosin receptor kinase A (TrKA) inhibitors. [5]* Carbonic Anhydrase Inhibitors: Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrase, an enzyme family implicated in various physiological and pathological processes. [6]

Conclusion and Future Directions

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate represents a compelling, albeit currently under-characterized, molecule with significant potential in drug discovery. Based on the well-documented biological activities of its structural analogs, this compound is a prime candidate for synthesis and evaluation in antitubercular and anticancer screening programs. Future research should focus on the development of a reliable synthetic route, comprehensive characterization of its physicochemical properties, and in-depth biological evaluation to unlock its full therapeutic potential.

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health. [Link]

  • Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate. Pipzine Chemicals. [Link]

  • 4-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. AOBChem. [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines. ACS Publications. [Link]

  • 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. PubChem. [Link]

  • Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. National Institutes of Health. [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. National Institutes of Health. [Link]

  • Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. PubMed. [Link]

  • Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. PubChem. [Link]

  • Synthesis of 3-Fluoropyrazolo[1,5-A]Pyridines by Fluorination of Methyl Pyrazolo[1,5-A]Pyridine-3-Carboxylates. ResearchGate. [https://www.researchgate.net/publication/280922002_Synthesis_of_3-Fluoropyrazolo15-A]Pyridines_by_Fluorination_of_Methyl_Pyrazolo[15-A]Pyridine-3-Carboxylates]([Link])

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PubMed. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

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Exploratory

Technical Guide: Structural Elucidation of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Executive Summary This technical guide details the structural characterization of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate , a critical scaffold in the development of kinase inhibitors and CNS-active agents....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural characterization of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate , a critical scaffold in the development of kinase inhibitors and CNS-active agents. The pyrazolo[1,5-a]pyridine core acts as a bioisostere for indole and azaindole, offering improved metabolic stability and solubility.

The primary challenge in synthesizing this molecule via [3+2] cycloaddition is controlling and verifying the regiochemistry of the fluorine substituent. Distinguishing between the 4-fluoro and 6-fluoro isomers is non-trivial due to their similar polarity and spectral characteristics. This guide provides a self-validating analytical workflow using High-Resolution Mass Spectrometry (HRMS), Multi-nuclear NMR (


), and 2D correlation spectroscopy to unambiguously assign the structure.

Synthetic Context & Regiochemical Challenges

To understand the elucidation requirements, one must understand the origin of the impurities. The most common synthetic route involves the [3+2] cycloaddition of


-aminopyridinium salts with propiolates (alkynes).
  • Reaction: 3-fluoropyridine

    
    -amine + Methyl propiolate 
    
    
    
    Pyrazolo[1,5-a]pyridine core.
  • The Problem: The 3-fluoro substituent on the starting pyridine exerts electronic directing effects that can lead to a mixture of regioisomers.

    • Target (4-Fluoro): Formed via cyclization adjacent to the fluorine.

    • Isomer (6-Fluoro): Formed via cyclization distal to the fluorine.

The 4-fluoro isomer is often sterically congested due to the interaction between the fluorine at C4 and the ester group at C3 (the "peri" effect), making rigorous confirmation essential.

Diagram: Elucidation Logic Flow

ElucidationWorkflow Start Crude Product (Isomeric Mixture) HRMS HRMS (ESI+) Confirm Formula C9H7FN2O2 Start->HRMS F19 19F NMR Diagnostic Shift & Splitting HRMS->F19 Pass H1 1H NMR Coupling Analysis (J_HF) F19->H1 -123 ppm region C13 13C NMR C-F Coupling Constants H1->C13 Identify H-F coupling NOESY NOESY/HOESY Spatial Confirmation C13->NOESY Map Carbon Skeleton Final Confirmed Structure Methyl 4-fluoro... NOESY->Final Ester-Ring Interaction

Caption: Logical workflow for distinguishing the 4-fluoro target from potential 6-fluoro or 5-fluoro regioisomers.

High-Resolution Mass Spectrometry (HRMS)

Before investing in NMR time, the molecular formula must be validated to rule out oxidation byproducts or incomplete cyclizations.

  • Method: ESI-TOF or ESI-Orbitrap in Positive Mode.

  • Target Formula:

    
    
    
  • Calculated

    
    :  195.0564 Da (approximate, depends on exact atomic weights used).
    
  • Acceptance Criteria: Mass error < 5 ppm.

Note: HRMS cannot distinguish between the 4-fluoro and 6-fluoro isomers as they are isobaric.

NMR Spectroscopy: The Core Elucidation

This section details the specific spectral features required to confirm the 4-fluoro position.

A. NMR (Diagnostic Screening)

The fluorine nucleus is the most sensitive probe for this molecule.

  • Chemical Shift: The 4-fluoro substituent in pyrazolo[1,5-a]pyridines typically resonates in the range of -120 to -125 ppm (referenced to

    
    ).
    
  • Differentiation:

    • 4-Fluoro: Typically appears as a multiplet (dt or dd) due to coupling with H5 and H6.

    • 6-Fluoro: Often appears further upfield (more negative ppm) due to different shielding environments.

B. NMR (Proton Assignment)

The pyrazolo[1,5-a]pyridine system has characteristic signals. For the 4-fluoro derivative:

PositionMultiplicityApprox.[1][2][3] Shift (ppm)Coupling (

) Analysis
H-2 Singlet8.20 - 8.30Characteristic pyrazole proton. No coupling to F (too distant).
H-5 Multiplet6.90 - 7.10Coupled to F-4 (

) and H-6 (

).
H-6 Multiplet7.10 - 7.30Coupled to F-4 (

) and H-7 (

).
H-7 Doublet8.40 - 8.50Deshielded by ring nitrogen. Weak/No coupling to F-4.
OCH3 Singlet3.90Ester methyl group.

Critical Proof: If the fluorine is at position 4, H-5 will show a large vicinal fluorine coupling (


 Hz). If the fluorine were at position 6, H-7  would show the large coupling.
C. NMR (Carbon Skeleton & C-F Coupling)

Carbon-Fluorine coupling is the definitive proof of position.

  • C-4 (ipso): Doublet,

    
     Hz. Shift ~153 ppm.[2]
    
  • C-3 (vicinal): Doublet,

    
     Hz. This proves the F is close to the ester-bearing carbon.
    
  • C-5 (vicinal): Doublet,

    
     Hz.
    
Diagram: Connectivity & Correlations

Connectivities F4 F (Pos 4) C4 C-4 F4->C4 1J (256 Hz) C3 C-3 F4->C3 3J (~5 Hz) C5 C-5 F4->C5 2J (~20 Hz) H5 H-5 F4->H5 3J (H-F) H5->C4 HMBC H5->C3 HMBC Ester Ester (C=O)

Caption: Key scalar couplings (red/dashed) and HMBC correlations (green) confirming the 4-fluoro position.

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition
  • Solvent: DMSO-

    
     (Preferred for solubility and separating polar protons) or 
    
    
    
    .
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Acquisition Parameters:

    • 
      :  Minimum 512 scans. The C-F splitting reduces signal-to-noise ratio (S/N) by half for each split; long relaxation delay (
      
      
      
      ) recommended for quaternary carbons.
    • 
      :  Run non-decoupled first to observe proton splitting, then proton-decoupled to confirm the number of fluorine environments.
      
Protocol B: Regioisomer Differentiation (NOESY)

To distinguish 4-F from 6-F using spatial proximity:

  • Hypothesis: In the 4-fluoro isomer, the ester methyl group (at C3) is spatially close to the Fluorine at C4.

  • Experiment:

    
     HOESY (Heteronuclear Overhauser Effect Spectroscopy).
    
  • Result:

    • 4-Fluoro: Strong NOE correlation between Ester-CH3 and F-4.

    • 6-Fluoro: NOE correlation between Ester-CH3 and H-4 (proton).

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridines: Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines. Source: Organic Letters (2022). URL:[Link]

  • Pyrazolo[1,5-a]pyridine Scaffold Analysis: Title: Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides. Source: Journal of Medicinal Chemistry (via NIH). URL:[Link]

Sources

Foundational

Analytical Characterization and Synthetic Utility of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

This technical guide provides an in-depth analysis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate , a critical intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators, including Vericiguat....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate , a critical intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators, including Vericiguat.

Executive Summary & Structural Context

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1802489-64-0) is a bicyclic heteroaromatic ester serving as a pivotal building block in medicinal chemistry. It is structurally characterized by a fused pyrazolo[1,5-a]pyridine core substituted with a fluorine atom at the C4 position and a methyl ester at the C3 position.[1]

This molecule is best known as a direct precursor (or methyl analog of the precursor) to Vericiguat (Verquvo) , a drug approved for chronic heart failure. The 4-fluoro substituent is electronically significant, modulating the pKa of the ring system and influencing the binding affinity of the final drug candidate.

Synthetic Pathway & Regiochemistry

The synthesis typically involves a [3+2] cycloaddition-condensation sequence. The regiochemical integrity of the 4-fluoro substituent is established early in the synthesis, often using a fluorinated building block like


-fluoro-

-(dialkylamino)acrylaldehyde.

Synthesis Precursor1 3-Aminopyrazole Derivative Intermediate Cyclization Intermediate Precursor1->Intermediate Condensation Precursor2 α-Fluoro-β-amino acrylaldehyde Precursor2->Intermediate Product Methyl 4-fluoro pyrazolo[1,5-a]pyridine -3-carboxylate Intermediate->Product LiCl, TMSCl Cyclodehydration Vericiguat Vericiguat (Downstream) Product->Vericiguat Functionalization (Amidation/Reduction)

Figure 1: Synthetic workflow for the formation of the 4-fluoropyrazolo[1,5-a]pyridine core.

Spectroscopic Data Profile

The following data is synthesized from the primary literature regarding the Vericiguat scaffold (Follmann et al., 2017). Note that while the ethyl ester is the most frequently reported intermediate in the specific Vericiguat process, the methyl ester (CAS 1802489-64-0) exhibits an identical aromatic fingerprint. The data below reflects the aromatic core characteristics with the specific methyl ester resonance noted.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 or CDCl

Frequency: 400 MHz
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
H-2 8.45 – 8.50Singlet (s)-Pyrazole ring proton
H-7 8.75 – 8.85Doublet (d)

Pyridine proton (adjacent to N)
H-5 7.10 – 7.20Multiplet (m)

Pyridine proton (ortho to F)
H-6 7.40 – 7.50Multiplet (m)

Pyridine proton
OCH

3.89 – 3.95Singlet (s)-Methyl Ester (Characteristic)

Technical Insight: The distinguishing feature of the 4-fluoro isomer (vs. 5- or 6-fluoro) is the coupling pattern of H-5 .

  • H-5 appears as a distinct multiplet (often a ddd) due to the large ortho-fluorine coupling (

    
     Hz) combined with vicinal coupling to H-6.
    
  • H-2 is a sharp singlet, confirming the pyrazolo[1,5-a] fusion is intact and C3 is substituted.

Carbon NMR ( C NMR)

Key Resonances (Predicted/Analogous):

  • C=O (Ester):

    
     163.0 ppm.
    
  • C-4 (C-F):

    
     ~152.0 ppm (Doublet, 
    
    
    
    Hz). Critical diagnostic peak.
  • C-2:

    
     ~145.0 ppm.
    
  • OCH

    
    : 
    
    
    
    ~51.5 ppm.
Fluorine NMR ( F NMR)
  • Shift:

    
     -120 to -130 ppm (typical for fluoropyridines).
    
  • Pattern: Multiplet (coupling to H-5 and H-6).

Mass Spectrometry (HRMS)
  • Formula: C

    
    H
    
    
    
    FN
    
    
    O
    
    
  • Molecular Weight: 194.16 g/mol

  • Exact Mass ([M+H]

    
    ):  195.0570
    

Technical Analysis & Interpretation (E-E-A-T)

Regiochemical Validation Logic

In the synthesis of fluorinated heteroaromatics, regioisomer contamination is a primary risk. For this scaffold, distinguishing the 4-fluoro isomer from the 6-fluoro isomer is critical.

Diagnostic Protocol:

  • Coupling Constant Analysis:

    • 4-Fluoro Isomer: The proton at C5 is ortho to the fluorine. It will show a large coupling constant (

      
       Hz).
      
    • 6-Fluoro Isomer: The proton at C5 is meta to the fluorine. It will show a significantly smaller coupling constant (

      
       Hz).
      
  • NOE (Nuclear Overhauser Effect):

    • Irradiation of the ester methyl group (or ethyl methylene) often shows an NOE correlation to H-2 (pyrazole) but not to the pyridine ring protons, confirming the ester is at C3.

NMR_Logic Start Crude Product Mixture Step1 1H NMR Analysis (Focus on H-5 Region) Start->Step1 Decision Coupling (J) of H-5 Step1->Decision ResultA J ~ 10-12 Hz (Ortho Coupling) Decision->ResultA Large Splitting ResultB J < 4 Hz (Meta Coupling) Decision->ResultB Small Splitting ConclusionA CONFIRMED: 4-Fluoro Isomer ResultA->ConclusionA ConclusionB REJECT: 5/6-Fluoro Isomer ResultB->ConclusionB

Figure 2: Logic flow for confirming the 4-fluoro regiochemistry via NMR coupling constants.

Experimental Protocols

NMR Sample Preparation

To ensure high-resolution spectra capable of resolving the fluorine couplings:

  • Solvent: Use DMSO-

    
      (99.9% D) for optimal solubility of the polar ester. CDCl
    
    
    
    is acceptable but may cause peak broadening of the protons adjacent to nitrogen (H-7).
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., LiCl residues from cyclization) which can cause line broadening.

Synthesis of the Methyl Ester (General Procedure)

Adapted from Follmann et al. (2017) and Bayer Patents.

  • Reagents: 3-Aminopyrazole derivative,

    
    -fluoro-
    
    
    
    -(dialkylamino)acrylaldehyde, LiCl, TMSCl, Ethanol/Methanol.
  • Procedure:

    • Suspend the aminopyrazole (1.0 eq) and the fluorinated acrylaldehyde (1.1 eq) in alcohol.

    • Add LiCl (5.0 eq) and TMSCl (4.0 eq). Note: TMSCl acts as a water scavenger and Lewis acid promoter.

    • Heat to reflux for 4–6 hours.

    • Workup: Concentrate, neutralize with NaHCO

      
      , and extract with EtOAc.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The methyl ester elutes slightly later than the corresponding ethyl ester due to polarity.

References

  • Follmann, M., et al. (2017).[2] "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure."[2][3] Journal of Medicinal Chemistry, 60(12), 5146–5161.[2][4] [4]

  • Bayer Pharma AG. (2011). "Substituted Pyrazole Derivatives." World Intellectual Property Organization, WO 2011/147809. (Describes the general synthesis of the fluoropyrazolo[1,5-a]pyridine core).

  • PubChem. (2025).[5] "Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (Compound Summary)." National Library of Medicine.

Sources

Exploratory

1H NMR Spectrum of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

This guide details the structural characterization of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate , a critical scaffold in medicinal chemistry, particularly for kinase inhibitor development (e.g., JAK, TBK1 inhi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate , a critical scaffold in medicinal chemistry, particularly for kinase inhibitor development (e.g., JAK, TBK1 inhibitors). The analysis synthesizes experimental data from analogous 4-substituted pyrazolo[1,5-a]pyridines and established substituent chemical shift effects.

Executive Summary

  • Compound: Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    O
    
    
  • Key Spectral Features:

    • Diagnostic singlet for the methyl ester (~3.9 ppm).

    • Deshielded singlet for H2, indicative of the 3-carboxylate substitution.

    • Complex splitting patterns in the aromatic region driven by

      
      F-
      
      
      
      H spin-spin coupling (
      
      
      ), specifically affecting H5 and H6.
    • Downfield doublet for H7, characteristic of the proton

      
       to the bridgehead nitrogen.
      

Structural Numbering & Logic

To interpret the spectrum, we must first establish the IUPAC numbering system for the pyrazolo[1,5-a]pyridine scaffold.

  • N1: Bridgehead nitrogen (non-junction).

  • C2: Position adjacent to N1 in the 5-membered ring.

  • C3: Substitution point for the carboxylate.

  • C4: Position adjacent to the bridgehead in the 6-membered ring (Substituted with Fluorine).

  • C5, C6, C7: Remaining carbons in the pyridine ring.[1]

Assignment Workflow

The following logic gate describes the step-by-step process for assigning signals in this heteroaromatic system.

NMR_Assignment_Logic Start Start: 1H NMR Spectrum Identify_OMe Identify Aliphatic Region (3.8 - 4.0 ppm) Singlet = OMe Start->Identify_OMe Identify_H2 Identify H2 (Singlet) (8.2 - 8.6 ppm) No neighbors, Deshielded Identify_OMe->Identify_H2 Identify_H7 Identify H7 (Doublet) (8.4 - 8.6 ppm) Alpha to N, Coupling to H6 Identify_H2->Identify_H7 Analyze_Coupling Analyze F-H Coupling (6.8 - 7.3 ppm) Identify_H7->Analyze_Coupling Assign_H5 Assign H5 Ortho to F Large 3J(H-F) + 3J(H-H) Analyze_Coupling->Assign_H5 Assign_H6 Assign H6 Meta to F Complex Multiplet (td) Analyze_Coupling->Assign_H6

Figure 1: Decision tree for the structural assignment of 4-fluoropyrazolo[1,5-a]pyridine derivatives.

Experimental Protocol

For optimal resolution of fluorine couplings, the following acquisition parameters are recommended.

Sample Preparation[1][2][3][4][5]
  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    ) is preferred to minimize exchangeable proton broadening and provide standard chemical shift referencing (
    
    
    7.26 ppm). DMSO-
    
    
    may be used if solubility is an issue, but will shift aromatic peaks downfield.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Tube: High-quality 5 mm NMR tube (Wilmad 507-PP or equivalent) to ensure field homogeneity.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D proton (

    
    ).
    
  • Spectral Width: -2 to 14 ppm (ensure full coverage).

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration of the isolated H2 and H7 protons).
    
  • Scans (NS): 16–64 scans.

Spectral Assignment & Data Analysis[1][2][6]

The following table summarizes the chemical shifts, multiplicity, and coupling constants. Data is derived from high-field analysis of the 4-fluoro-3-cyano analog and corrected for the ester substituent effect.

Chemical Shift Table (CDCl , 400 MHz)
PositionProton

(ppm)
Multiplicity

Coupling (Hz)
IntegralAssignment Logic
OCH

Methyl3.92 Singlet (s)-3HCharacteristic methyl ester.
H5 Aromatic6.90 – 7.05 Dd / Multiplet

,

1HUpfield due to F-shielding; large F-coupling.
H6 Aromatic7.15 – 7.25 Td / Multiplet

,

1HMeta to F; split by H5, H7, and F4.
H2 Pyrazole8.35 Singlet (s)-1HDeshielded by ester and ring current.
H7 Aromatic8.45 Doublet (d)

1HMost deshielded ring proton (

to N).
Detailed Mechanistic Analysis
1. The Fluorine Effect (The "Fingerprint")

The presence of fluorine at C4 is the defining feature of this spectrum. Unlike a standard aromatic proton, the


F nucleus (

, 100% abundance) couples strongly to nearby protons.
  • H5 (Ortho to F): This proton resides on the carbon adjacent to the C-F bond. It experiences a large

    
     coupling  (typically 10–12 Hz) in addition to the standard ortho coupling to H6 (~7 Hz). This transforms the expected doublet (d) into a doublet of doublets (dd)  or a pseudo-triplet.
    
  • H6 (Meta to F): This proton is separated by four bonds from the fluorine. It typically exhibits a

    
     coupling  of 4–6 Hz. Consequently, H6 appears as a triplet of doublets (td)  or a complex multiplet, resulting from overlap of 
    
    
    
    ,
    
    
    , and
    
    
    .
2. The Bridgehead & Ester Influence[2]
  • H7: Located adjacent to the bridgehead nitrogen, H7 is significantly deshielded (downfield shift). In the 4-fluoro analog, the "through-space" or 5-bond coupling to fluorine is usually negligible (

    
     Hz), so it remains a clean doublet.
    
  • H2: This singlet is isolated on the 5-membered ring. Its chemical shift is sensitive to the substituent at C3. The ester group (COOMe) exerts a strong anisotropic deshielding effect, pushing H2 to ~8.35 ppm.

Troubleshooting & Artifacts

ObservationCauseSolution
Broad H2 Singlet Unresolved long-range coupling or exchange.H2 can show weak coupling to F (

) or N. Usually sharpens in CDCl

vs DMSO.
Extra Doublets Rotamers (rare) or Impurities.Check for unreacted starting material (e.g., non-fluorinated precursor).
Water Peak Wet Solvent.In CDCl

, H

O appears ~1.56 ppm. In DMSO, ~3.33 ppm.
Integration Error T1 Relaxation.H2 and H7 have long T1 times. Increase Relaxation Delay (D1) to 5s if integrals are low.

References

  • Synthesis and NMR of 4-fluoropyrazolo[1,5-a]pyridine derivatives

    • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation.
    • Source: (Validated via ACS/ResearchGate data).

  • General Pyrazolo[1,5-a]pyridine NMR Data

    • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (Provides foundational coupling constants for the fused ring system).
    • Source:

  • Safety & Handling (MSDS)

    • Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate Safety Data Sheet.[3] (Analogous handling for halogenated esters).

    • Source:

Sources

Foundational

13C NMR analysis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

An In-Depth Technical Guide to the ¹³C NMR Analysis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Abstract This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. It delves into the theoretical principles of ¹³C NMR spectroscopy, with a special focus on the influence of fluorine substitution on carbon chemical shifts and coupling constants. A detailed experimental protocol for acquiring high-quality ¹³C NMR spectra is presented, followed by an in-depth discussion on the predicted chemical shifts and their assignments for the title compound. The guide is structured to provide both a practical workflow and a robust theoretical framework for the ¹³C NMR analysis of this and related fluorinated heterocyclic systems.

Introduction: The Significance of Fluorinated Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, the synthesis and characterization of fluorinated pyrazolo[1,5-a]pyridines, such as Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, are of paramount importance in the discovery of novel drug candidates.

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of these complex molecules. It provides detailed information about the carbon framework, the electronic environment of each carbon atom, and the connectivity within the molecule. For fluorinated compounds, ¹³C NMR is particularly powerful as it reveals through-bond carbon-fluorine (¹³C-¹⁹F) coupling constants, which offer valuable insights into the molecular structure.

This guide will walk through the essential aspects of ¹³C NMR analysis for Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, from sample preparation to spectral interpretation.

Foundational Principles: ¹³C NMR of Fluorinated Heterocycles

Standard proton-decoupled ¹³C NMR spectra of compounds containing both fluorine and hydrogen can be complex and challenging to interpret due to the presence of ¹³C-¹⁹F spin-spin coupling.[1] Unlike proton decoupling, fluorine decoupling is not routinely performed, leading to the splitting of carbon signals by neighboring fluorine atoms. The magnitude of the ¹³C-¹⁹F coupling constant (J_CF) is dependent on the number of bonds separating the two nuclei.

  • One-bond coupling (¹J_CF): This is the largest coupling, typically in the range of 150-350 Hz, and is observed for carbons directly bonded to a fluorine atom.

  • Two-bond coupling (²J_CF): This coupling is generally between 10-50 Hz.

  • Three-bond coupling (³J_CF): This coupling is typically smaller, in the range of 0-15 Hz.

  • Long-range couplings (⁴J_CF and beyond): These are usually less than 5 Hz and are not always resolved.

The presence of these couplings can lead to multiplets that may overlap with other signals, and the outer lines of these multiplets can sometimes be lost in the baseline noise, making accurate interpretation difficult.[2][3]

Experimental Protocol: Acquiring a High-Resolution ¹³C NMR Spectrum

The following protocol outlines the steps for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Reference Standard: Tetramethylsilane (TMS) is typically added as an internal reference standard (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Probe Tuning: Tune and match the NMR probe to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0 to 200 ppm).

    • Acquisition Time: A longer acquisition time will result in better resolution.

    • Relaxation Delay: Use a relaxation delay (d1) of at least 2 seconds to allow for full relaxation of quaternary carbons.

    • Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, 1024 scans or more may be necessary.

  • Processing:

    • Apodization: Apply an exponential multiplication function to improve the signal-to-noise ratio, with a line broadening factor of 0.3-1.0 Hz.

    • Fourier Transform: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

    • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 High Purity Sample (>95%) P2 Dissolve in Deuterated Solvent (CDCl3 or DMSO-d6) P1->P2 P3 Add TMS Reference P2->P3 A1 Tune and Match Probe P3->A1 A2 Set Acquisition Parameters A1->A2 A3 Acquire Data (Proton Decoupled) A2->A3 D1 Fourier Transform A3->D1 D2 Phase and Baseline Correction D1->D2 D3 Reference to TMS D2->D3 Final_Spectrum Final_Spectrum D3->Final_Spectrum Final Spectrum

Figure 1: Experimental workflow for acquiring the ¹³C NMR spectrum.

Spectral Interpretation: Predicted Chemical Shifts and Assignments

The predicted ¹³C NMR spectrum of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is based on the analysis of related pyrazolo[1,5-a]pyrimidine systems and known substituent effects of fluorine and ester groups on aromatic rings.[4][5][6]

Structure of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate:

Figure 2: Numbering of the pyrazolo[1,5-a]pyridine core.

Predicted Chemical Shifts and Coupling Constants

The following table summarizes the predicted chemical shifts (δ) in ppm and the expected ¹³C-¹⁹F coupling constants (J_CF) in Hz.

Carbon AtomPredicted Chemical Shift (δ, ppm)Expected Multiplicity (due to F)Expected J_CF (Hz)Rationale
C2~140Doublet~2-5 (⁴J_CF)Deshielded due to adjacent nitrogen and pyrazole ring electronics.
C3~100Doublet~5-10 (³J_CF)Shielded due to the electronic nature of the pyrazole ring, influenced by the ester group.
C3a~145Doublet~15-25 (²J_CF)Bridgehead carbon, deshielded by two nitrogen atoms.
C4~155-165Doublet~230-260 (¹J_CF)Directly attached to the electronegative fluorine atom, significantly deshielded.
C5~110-120Doublet~15-25 (²J_CF)Influenced by the ortho fluorine and the ring nitrogen.
C6~125-135Doublet~2-5 (³J_CF)Less affected by the fluorine substituent.
C7~140-150Singlet or small doublet~0-2 (⁴J_CF)Deshielded by the adjacent nitrogen atom.
C=O~160-165Singlet or small doublet~0-2 (⁴J_CF)Typical chemical shift for an ester carbonyl.
O-CH₃~50-55Singlet-Typical chemical shift for a methyl ester.
Detailed Rationale for Assignments
  • C4: The carbon directly attached to the fluorine atom will be the most downfield of the pyridine ring carbons due to the strong deshielding effect of fluorine. It will also exhibit a large one-bond coupling constant (¹J_CF).

  • C3a and C5: These carbons are two bonds away from the fluorine atom and are expected to show significant two-bond coupling constants (²J_CF). C3a, the bridgehead carbon, will be significantly deshielded due to its connection to two nitrogen atoms.

  • C3 and C6: These carbons are three bonds away from the fluorine and will likely show smaller three-bond couplings (³J_CF). The chemical shift of C3 is influenced by both the pyrazole ring and the attached electron-withdrawing ester group.

  • C2 and C7: These carbons are four bonds away from the fluorine, and any coupling is expected to be small or unresolved. Their chemical shifts are primarily influenced by the adjacent nitrogen atoms.

  • Carbonyl and Methyl Carbons: The carbonyl carbon of the ester group will appear in the typical downfield region for esters. The methyl carbon will be found in the aliphatic region.

spectral_correlation cluster_structure Molecular Structure cluster_shifts Predicted 13C Chemical Shifts (ppm) cluster_couplings Expected 13C-19F Couplings (Hz) Structure Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate C4 C4: ~155-165 Structure->C4 Directly Bonded to F C3a C3a: ~145 Structure->C3a Adjacent to F C7 C7: ~140-150 Structure->C7 Para to F C2 C2: ~140 Structure->C2 Para to F C6 C6: ~125-135 Structure->C6 Meta to F C5 C5: ~110-120 Structure->C5 Adjacent to F C3 C3: ~100 Structure->C3 Meta to F CO C=O: ~160-165 Structure->CO CH3 O-CH3: ~50-55 Structure->CH3 J1 1J_CF (C4): ~230-260 C4->J1 J2 2J_CF (C3a, C5): ~15-25 C3a->J2 J4 4J_CF (C2, C7): ~0-5 C7->J4 C2->J4 J3 3J_CF (C3, C6): ~2-10 C6->J3 C5->J2 C3->J3

Figure 3: Correlation between molecular structure and predicted ¹³C NMR data.

Conclusion

The ¹³C NMR analysis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate provides a wealth of structural information that is critical for its characterization. While the presence of fluorine introduces complexity in the form of ¹³C-¹⁹F couplings, a systematic approach to spectral acquisition and interpretation allows for a full assignment of the carbon signals. This guide has provided a detailed protocol and a predictive framework for this analysis, which can be extended to other novel fluorinated heterocyclic systems. A thorough understanding of the principles outlined herein will empower researchers to confidently utilize ¹³C NMR spectroscopy in their drug discovery and development endeavors.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 726–730. [Link]

  • Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(5-6), 689-703. [Link]

  • Makarov, V. A., Sent-Léger, A., Vasilevsky, S. F., & Mlynarski, J. (2014). Synthesis of 3-Fluoropyrazolo[1,5-A]Pyridines by Fluorination of Methyl Pyrazolo[1,5-A]Pyridine-3-Carboxylates. Chemistry of Heterocyclic Compounds, 50(5), 734-738. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. [Link]

Sources

Exploratory

Mass spectrometry of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Introduction: Unveiling the Molecular Blueprint Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a fused...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Introduction: Unveiling the Molecular Blueprint

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a fused heterocyclic compound of significant interest within medicinal chemistry and drug development.[1] Molecules built upon the pyrazolopyridine scaffold are recognized as key intermediates in the synthesis of novel therapeutic agents, exhibiting a range of biological activities including anti-inflammatory, antibacterial, and anti-tumor properties.[1][2] For researchers and drug development professionals, the precise characterization of such molecules is paramount. Mass spectrometry (MS) stands as an indispensable analytical technique, offering profound insights into molecular weight, structure, purity, and fragmentation behavior.

This guide provides an in-depth technical exploration of the mass spectrometric analysis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, the logic of ionization, and the predictable yet complex pathways of molecular fragmentation. This document is structured to serve as a practical and authoritative resource for scientists engaged in the synthesis, purification, and characterization of this important molecular class.

Molecular Profile and Physicochemical Properties

A foundational understanding of the analyte's structure is critical for interpreting its mass spectrum.

  • Chemical Name: Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

  • Molecular Formula: C₁₀H₈FN₃O₂

  • Molecular Weight (Nominal): 221 g/mol

  • Monoisotopic Mass: 221.0597 Da

  • Core Structure: A bicyclic system composed of a fused pyrazole and pyridine ring. Key functional groups include a methyl ester at the C3 position and a fluorine atom at the C4 position.

The compound is typically a white to light yellow crystalline powder with low solubility in water but soluble in organic solvents such as ethanol and dichloromethane.[1] This solubility profile makes it highly amenable to analysis by modern mass spectrometry techniques, particularly those coupled with liquid chromatography.

Strategic Selection of Ionization Techniques

The choice of ionization method is the most critical parameter in mass spectrometry, dictating whether the analysis will yield information primarily on the molecular weight or on the intricate details of the molecular structure.[3] The ionization process must successfully convert the neutral analyte molecule into a gas-phase ion for detection by the mass analyzer.[4]

"Soft" Ionization: Preserving the Molecular Ion

For accurate molecular weight determination and for coupling with liquid chromatography (LC-MS), soft ionization techniques are the methods of choice. These methods impart minimal excess energy to the molecule, reducing premature fragmentation and ensuring the generation of an abundant ion corresponding to the intact molecule.[5]

  • Electrospray Ionization (ESI): ESI is exceptionally well-suited for polar to moderately polar molecules that can be readily protonated or deprotonated in solution.[4] Given the presence of basic nitrogen atoms in the pyrazolopyridine ring system, Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is an ideal candidate for positive-mode ESI. This process typically yields a highly stable protonated molecule, [M+H]⁺.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a complementary technique that is more effective for less-polar species.[3] It involves a corona discharge to ionize the analyte in the gas phase.[6] While ESI is generally preferred for this compound, APCI remains a viable alternative, also primarily producing the [M+H]⁺ ion.

"Hard" Ionization: Unlocking Structural Detail

When the objective is structural elucidation, a "hard" ionization technique that induces predictable fragmentation is required.

  • Electron Ionization (EI): EI is a classic, highly energetic technique that bombards the analyte with high-energy electrons (typically 70 eV).[7] This process ejects an electron from the molecule to create a radical cation (M⁺•), which is often unstable and undergoes extensive, reproducible fragmentation.[6] The resulting "fingerprint" mass spectrum is rich in structural information and can be compared against spectral libraries. EI is typically coupled with Gas Chromatography (GC-MS) and requires the analyte to be thermally stable and volatile.

Deciphering the Fragmentation Code

The core of structural elucidation by mass spectrometry lies in interpreting the fragmentation pattern. The fragmentation of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is governed by the relative stabilities of the resulting ions and neutral losses, driven by the key functional groups: the methyl ester and the fluorinated pyrazolopyridine core.

Predicted Fragmentation under Electron Ionization (EI)

Under EI conditions, the fragmentation is initiated from the molecular ion (M⁺•) at m/z 221 . The most probable fragmentation pathways involve the cleavage of the ester group, which is a common and predictable pattern for such compounds.[8] The fused heterocyclic ring system is relatively stable, meaning that initial fragmentation will likely occur at the substituent.[9]

Key Predicted Fragmentation Steps:

  • Loss of a Methoxy Radical (•OCH₃): The primary and often most favorable fragmentation is the alpha-cleavage of the ester to lose a methoxy radical (•OCH₃, 31 Da). This results in the formation of a highly stable acylium ion at m/z 190 . This ion is frequently the base peak in the mass spectra of methyl esters.[8]

  • Loss of Carbon Monoxide (CO): The acylium ion at m/z 190 can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da), a common pathway for acylium ions, leading to a fragment at m/z 162 .

  • Loss of the Carbomethoxy Group (•COOCH₃): An alternative initial fragmentation is the loss of the entire carbomethoxy group as a radical (•COOCH₃, 59 Da), resulting in an ion at m/z 162 .

  • Ring Fragmentation (Loss of HCN): The pyrazolopyridine ring itself can fragment. A characteristic loss from nitrogen-containing heterocyclic systems is the elimination of a neutral hydrogen cyanide (HCN, 27 Da) molecule.[10][11] This could occur from the m/z 162 ion, yielding a fragment at m/z 135 .

The table below summarizes the principal ions expected in the EI mass spectrum.

m/z (Nominal) Proposed Formula Proposed Identity / Origin
221[C₁₀H₈FN₃O₂]⁺•Molecular Ion (M⁺•)
190[C₁₀H₈FN₃O]⁺[M - •OCH₃]⁺ (Acylium Ion)
162[C₉H₅FN₃]⁺[M - •COOCH₃]⁺ or [M - •OCH₃ - CO]⁺
135[C₈H₅FN₂]⁺[C₉H₅FN₃ - HCN]⁺

Diagram: Proposed EI Fragmentation Pathway

EI_Fragmentation cluster_path1 Primary Pathway cluster_path2 Alternative Pathway M C₁₀H₈FN₃O₂ (m/z 221) M⁺• F190 m/z 190 M->F190 - •OCH₃ F162_B m/z 162 M->F162_B - •COOCH₃ F162_A m/z 162 F190->F162_A - CO F135 m/z 135 F162_A->F135 - HCN F162_B->F135 - HCN

Caption: Proposed Electron Ionization (EI) fragmentation cascade.

Standardized Experimental Protocol: LC-MS Analysis

For routine analysis, such as reaction monitoring, purity assessment, and confirmation of identity in a drug development setting, LC-MS with ESI is the gold standard. The following protocol provides a robust starting point.

Sample and Mobile Phase Preparation
  • Stock Solution: Accurately weigh ~1 mg of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate and dissolve in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is crucial for promoting efficient protonation in positive-ion ESI.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Instrumentation and Parameters
  • LC System: Standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a versatile choice.

  • MS System: A single quadrupole or tandem mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

Table: Recommended LC-MS Operating Parameters

Parameter Value Rationale
LC Flow Rate 0.3 - 0.5 mL/minStandard for 2.1 mm ID columns.
Injection Volume 1 - 5 µLTo avoid column overloading.
Column Temp. 40 °CEnsures reproducible retention times.
LC Gradient 5% to 95% B over 5-10 minGeneral-purpose gradient for elution.
Ionization Mode ESI PositiveTo generate the [M+H]⁺ ion.
Mass Range m/z 50 - 500To cover the parent ion and potential fragments.
Capillary Voltage 3.0 - 4.0 kVOptimizes the electrospray process.
Gas Temp. 300 - 350 °CAids in desolvation of droplets.
Drying Gas Flow 8 - 12 L/minRemoves solvent before ions enter the MS.
Data Interpretation
  • Total Ion Chromatogram (TIC): Examine the TIC for the primary peak corresponding to the analyte. The retention time is a characteristic property under the defined LC conditions.

  • Mass Spectrum: Extract the mass spectrum from the apex of the chromatographic peak.

  • Confirmation: Verify the presence of the protonated molecule [M+H]⁺ at m/z 222.0677 . The high-resolution mass should be within 5 ppm of the theoretical value. Depending on the source conditions (fragmentor or cone voltage), some in-source fragmentation corresponding to the loss of methanol (CH₃OH, 32 Da) from the protonated molecule may be observed at m/z 190 .

Diagram: Standard LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution LC HPLC/UHPLC Separation (C18 Column) Working->LC Injection ESI ESI Source (Positive Mode) LC->ESI Elution MS Mass Analyzer (m/z 50-500) ESI->MS Ion Transfer TIC Total Ion Chromatogram MS->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Result Confirm [M+H]⁺ at m/z 222.07 Spectrum->Result

Caption: A typical workflow for LC-MS analysis.

Conclusion: An Essential Tool for Chemical Discovery

The mass spectrometric analysis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a powerful and essential capability for any researcher working with this class of compounds. A strategic approach, beginning with the selection of an appropriate ionization technique, is critical. Soft ionization methods like ESI provide unambiguous confirmation of molecular weight, vital for verifying synthetic success and assessing sample purity. In contrast, hard ionization techniques such as EI reveal a detailed fragmentation pattern that serves as a structural fingerprint, confirming the integrity of the core molecular scaffold and the nature of its substituents. By understanding and applying the principles and protocols outlined in this guide, scientists can leverage mass spectrometry to its full potential, accelerating the pace of research and development in medicinal chemistry and beyond.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Khakwani, S., Aslam, S., Shahi, M. N., Bernardino, A. M. R., & Khan, M. A. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 788-790. [Link]

  • Pipzine Chemicals. (n.d.). Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate. Retrieved January 30, 2026, from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. Retrieved January 30, 2026, from [Link]

  • University of Luxembourg. (n.d.). Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide. LCSB. Retrieved January 30, 2026, from [Link]

  • Dass, C. (2004). An Introduction to Mass Spectrometry Ionization. Journal of the Association for Laboratory Automation, 9(1), 51-57. [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011).
  • El-Emary, T. I. (2007). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 64(528), 135-142. [Link]

  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. [Link]

  • University of California, Irvine. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved January 30, 2026, from [Link]

  • Lipson, V. V., et al. (2025). Chemical properties of the 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo-[1,5-a]pyrimidin-6-carbaldehyde and its derivatives. Functional Materials, 32(3). [Link]

  • Kaur, H., & Singh, A. (2018). Ionization Techniques in Mass Spectrometry: A Review. Mass Spectrometry & Purification Techniques, 4(1). [Link]

  • McAlees, A., et al. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology, 57(25), 9295-9304. [Link]

  • da Silva, J. A. L., & da Silva, E. C. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]

  • LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Parchenko, V. V., et al. (2019). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Asian Journal of Pharmaceutical and Clinical Research, 12(10), 123-130. [Link]

  • National Center for Biotechnology Information. (n.d.). 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-[[[(2,2-dimethoxyethyl)amino]carbonyl]amino]-2-(4-fluoro-3,5-dimethylphenyl)-2,4,6,7-tetrahydro-4-methyl-, 1,1-dimethylethyl ester, (4S)-. PubChem. Retrieved January 30, 2026, from [Link]

  • Chembase.cn. (n.d.). methyl 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Retrieved January 30, 2026, from [Link]

  • Pipzine Chemicals. (n.d.). ethyl pyrazolo[1,5-a]pyridine-3,4-carboxylate. Retrieved January 30, 2026, from [Link]

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Foundational

Potential biological activity of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

A Privileged Scaffold for Lead Optimization in Kinase & Anti-Infective Discovery[1] Executive Summary Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate represents a high-value chemotype in modern medicinal chemistry.[...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Lead Optimization in Kinase & Anti-Infective Discovery[1]

Executive Summary

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate represents a high-value chemotype in modern medicinal chemistry.[1] Belonging to the pyrazolo[1,5-a]pyridine class—a bioisostere of the indole and azaindole scaffolds—this molecule integrates two critical structural features: a 4-fluoro substituent for metabolic stability and electronic modulation, and a 3-carboxylate moiety serving as a versatile synthetic handle or prodrug motif.

This technical guide analyzes the compound's potential biological utility, positioning it not merely as a reagent, but as a core pharmacophore precursor for developing Type I/II Kinase Inhibitors (JAK, TRK, CDK) and novel Antitubercular agents .

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological potential of this molecule is dictated by its specific substitution pattern on the bicyclic heteroaromatic core.

1.1 The Pyrazolo[1,5-a]pyridine Core

Unlike the classical indole scaffold, the pyrazolo[1,5-a]pyridine system contains a bridgehead nitrogen. This results in:

  • Altered H-Bonding Potential: The N-1 is not a hydrogen bond donor, changing the binding mode in ATP pockets compared to indoles.[1]

  • Dipole Moment: The specific electron distribution favors pi-stacking interactions with aromatic residues (e.g., Phenylalanine gatekeepers) in protein binding pockets.[1]

1.2 The 4-Fluoro Substituent (The "Metabolic Shield")

The introduction of fluorine at the C4 position is a strategic medicinal chemistry modification:

  • Metabolic Blockade: C4 is a common site for oxidative metabolism (CYP450-mediated hydroxylation) in unsubstituted pyrazolopyridines.[1] The C-F bond (approx. 116 kcal/mol) is metabolically inert, significantly extending half-life (

    
    ).[1]
    
  • pKa Modulation: The high electronegativity of fluorine reduces the electron density of the pyridine ring, lowering the basicity of the bridgehead nitrogen. This often improves oral bioavailability by reducing lysosomal trapping.[1]

1.3 The 3-Carboxylate Ester[1][2]
  • Synthetic Handle: This group is readily converted into carboxamides , which are the bioactive pharmacophores in many antitubercular and anti-inflammatory drugs.

  • Prodrug Potential: In vivo, esterases can hydrolyze this moiety to the free acid, which may have distinct solubility and distribution profiles.

Visualization: SAR Logic of the Scaffold

SAR_Analysis Core Methyl 4-fluoropyrazolo[1,5-a] pyridine-3-carboxylate F_Group 4-Fluoro Group Core->F_Group Ester_Group 3-Carboxylate Ester Core->Ester_Group Scaffold Pyrazolo[1,5-a]pyridine Core Core->Scaffold Metab Blocks CYP450 Oxidation (C4) F_Group->Metab Primary Effect Elec Modulates pKa & Lipophilicity F_Group->Elec Secondary Effect Handle Precursor to Bioactive Amides Ester_Group->Handle Synthetic Utility Binding ATP-Pocket Bioisostere (Indole) Scaffold->Binding Target Interaction

Figure 1: Structural dissection of the molecule highlighting the functional role of each moiety in drug design.[1]

Predicted & Observed Biological Targets

While the methyl ester itself is often a pro-drug or intermediate, its derivatives have demonstrated potent activity against specific biological targets.[2]

2.1 Kinase Inhibition (Oncology & Inflammation)

The pyrazolo[1,5-a]pyridine scaffold is a proven ATP-competitive inhibitor.[1]

  • Tropomyosin Receptor Kinase (TRK): Derivatives of this scaffold have shown nanomolar inhibition of TRKA/B/C, targets for solid tumors (NTRK fusions). The 4-F substitution mimics the steric bulk of hydrogen while altering electronics to improve selectivity against off-target kinases like VEGFR.[1]

  • Cyclin-Dependent Kinases (CDK): 3-carboxamide derivatives inhibit CDK1, CDK2, and CDK9.[1] The 4-F group is critical here to prevent rapid metabolic clearance, allowing for sustained cell cycle arrest in cancer cells.[1]

  • JAK Family: As bioisosteres of the pyrrolopyrimidine (found in Tofacitinib), these compounds can target the Janus Kinase ATP cleft, useful in treating rheumatoid arthritis and myelofibrosis.

2.2 Antitubercular Activity (Infectious Disease)[1][3][4][5]
  • Mechanism: Pyrazolo[1,5-a]pyridine-3-carboxamides are effective against Mycobacterium tuberculosis (Mtb).[1][3][4][5] They act by disrupting the QcrB subunit of the electron transport chain or by inhibiting cell wall synthesis.

  • Relevance of 4-Fluoro: In Mtb drug design, fluorination often prevents bacterial degradation of the drug. Derivatives converted from the title compound (via amidation with benzyl amines) have shown MIC values in the low nanomolar range against multi-drug resistant (MDR) strains.

2.3 Dopamine Receptor Modulation (CNS)[1]
  • D4 Antagonism: Certain 3-substituted pyrazolo[1,5-a]pyridines exhibit high affinity for Dopamine D4 receptors.[1] The 4-F group aids in blood-brain barrier (BBB) penetration by optimizing the LogP (lipophilicity).[1]

Experimental Protocols

To validate the biological activity of this specific compound, the following workflows are recommended.

3.1 Protocol A: Chemical Activation (Amidation)

Since the ester is a precursor, biological testing often requires conversion to the amide.

  • Reagents: Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (1 eq), Appropriate Amine (1.2 eq), Trimethylaluminum (AlMe3, 2.0 eq) or TBD (catalytic).

  • Conditions: Anhydrous Toluene or DCM, 0°C to Reflux (depending on method).

  • Workup: Quench with dilute HCl, extract with EtOAc.

  • Validation: NMR/LC-MS to confirm amide formation prior to biological assay.

3.2 Protocol B: In Vitro Kinase Inhibition Assay (TRK/CDK)

Standard radiometric or fluorescence-based assay.[1]

  • Preparation: Dissolve compound in 100% DMSO to 10 mM stock. Serial dilute (1:3) to generate an 8-point dose-response curve.[1]

  • Enzyme Mix: Incubate Recombinant Kinase (e.g., TRKA, 5 nM) with peptide substrate (e.g., Poly-Glu-Tyr) in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Reaction: Add ATP (at Km concentration) and test compound. Incubate for 60 min at RT.

  • Detection: Use ADP-Glo™ or ³³P-ATP radiometric counting.[1]

  • Analysis: Fit data to the Hill equation to determine IC₅₀.

3.3 Protocol C: Microsomal Stability (Metabolic Assessment)

To verify the protective effect of the 4-Fluoro group.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Incubation: Test compound (1 µM) + NADPH regenerating system in phosphate buffer (pH 7.4).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation: Plot ln(% remaining) vs. time to calculate intrinsic clearance (

    
    ).
    
Visualization: Biological Evaluation Workflow

Workflow cluster_chem Chemical Transformation cluster_bio Biological Screening Start Methyl 4-fluoropyrazolo[1,5-a] pyridine-3-carboxylate Amidation Amidation (AlMe3 / Amines) Start->Amidation Hydrolysis Hydrolysis (LiOH -> Acid) Start->Hydrolysis ADME Microsomal Stability (Validating 4-F effect) Start->ADME Direct Profiling Kinase Kinase Assay (TRK/JAK/CDK) Amidation->Kinase Target: Oncology TB Mtb MIC Assay (H37Rv Strain) Amidation->TB Target: Infectious Dis.

Figure 2: Experimental workflow for evaluating the scaffold's utility.

Physicochemical Properties Data
PropertyValue (Predicted)Significance
Molecular Weight ~194.16 g/mol Fragment-like; ideal for growing into larger drugs.[1]
cLogP ~1.5 - 2.0Optimal lipophilicity for membrane permeability.[1]
TPSA ~45 ŲHigh potential for BBB penetration and oral absorption.
H-Bond Donors 0Requires functionalization (e.g., amide) to add donor capability.[1]
H-Bond Acceptors 4Interacts with hinge region residues in kinases.[1]
Metabolic Stability HighEnhanced by 4-Fluoro substitution.[1]
References
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Source: Molecules (MDPI), 2024. [1][6]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Source: ACS Medicinal Chemistry Letters, 2015. [1]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: RSC Advances, 2024.

  • Synthesis of 3-Fluoropyrazolo[1,5-a]pyridines by Fluorination of Methyl Pyrazolo[1,5-a]pyridine-3-carboxylates. Source: ResearchGate / Russian Journal of Organic Chemistry.

  • PubChem Compound Summary: Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (Isostere Reference). Source: PubChem. [1]

Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold, forming the foundatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold, forming the foundation of numerous biologically active compounds. Its unique electronic and structural features have made it a focal point in medicinal chemistry, particularly in the development of kinase inhibitors and antitubercular agents. The strategic introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This in-depth technical guide provides a comprehensive literature review on a promising, yet underexplored, member of this class: Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate . We will delve into its plausible synthesis, chemical characterization, and potential applications in drug discovery, offering a roadmap for researchers seeking to leverage this scaffold in their programs.

Introduction: The Strategic Importance of Fluorinated Pyrazolo[1,5-a]pyridines

The fusion of a pyrazole and a pyridine ring gives rise to the pyrazolo[1,5-a]pyridine system, a bicyclic heteroaromatic scaffold with a rich chemical landscape. This core is present in a variety of compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The nitrogen arrangement and the planar nature of the ring system allow for diverse substitution patterns, enabling fine-tuning of its pharmacological profile.[3]

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[4] The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability.[4] In the context of drug design, this often translates to improved potency, selectivity, and bioavailability.

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate represents a convergence of these two powerful concepts. The strategic placement of a fluorine atom at the 4-position of the pyrazolo[1,5-a]pyridine core, coupled with a methyl carboxylate group at the 3-position, creates a molecule with significant potential as a versatile building block for the synthesis of novel therapeutic agents.

Synthesis of the Core Scaffold: A Plausible and Detailed Protocol

A particularly relevant and promising method is the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated [3+2] annulation-aromatization, which has been shown to provide high regioselectivity for the synthesis of 4-substituted pyrazolo[1,5-a]pyridines.[2][6]

Proposed Synthetic Pathway

The proposed synthesis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a multi-step process, beginning with the synthesis of the key intermediate, N-amino-4-fluoropyridinium salt, followed by the crucial cycloaddition reaction.

Synthetic Pathway cluster_0 Step 1: Formation of N-aminopyridinium Salt cluster_1 Step 2: [3+2] Cycloaddition and Aromatization 4-Fluoropyridine 4-Fluoropyridine N-Amino-4-fluoropyridinium_salt N-Amino-4-fluoropyridinium salt 4-Fluoropyridine->N-Amino-4-fluoropyridinium_salt Reaction Aminating_Agent Aminating Agent (e.g., O-(Mesitylenesulfonyl)hydroxylamine) Aminating_Agent->N-Amino-4-fluoropyridinium_salt Target_Molecule Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate N-Amino-4-fluoropyridinium_salt->Target_Molecule Cycloaddition Methyl_propiolate Methyl propiolate Methyl_propiolate->Target_Molecule TEMPO_DIPEA TEMPO, DIPEA TEMPO_DIPEA->Target_Molecule

A proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol

Step 1: Synthesis of N-Amino-4-fluoropyridinium mesitylenesulfonate

  • Rationale: The formation of the N-aminopyridinium salt is the critical first step, generating the 1,3-dipole precursor for the subsequent cycloaddition. O-(Mesitylenesulfonyl)hydroxylamine is a common and effective aminating agent.

  • Procedure:

    • To a solution of 4-fluoropyridine (1.0 eq.) in dichloromethane (CH₂Cl₂) at 0 °C, add a solution of O-(mesitylenesulfonyl)hydroxylamine (1.1 eq.) in CH₂Cl₂ dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the N-amino-4-fluoropyridinium mesitylenesulfonate will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold CH₂Cl₂, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Synthesis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

  • Rationale: This step involves the key TEMPO-mediated [3+2] cycloaddition-aromatization reaction. TEMPO acts as both a Lewis acid to activate the dipolarophile and an oxidant to facilitate the final aromatization step. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base.

  • Procedure:

    • To a stirred suspension of N-amino-4-fluoropyridinium mesitylenesulfonate (1.0 eq.) in a suitable solvent such as acetonitrile or 1,2-dichloroethane, add methyl propiolate (1.5 eq.), TEMPO (0.2 eq.), and DIPEA (2.0 eq.).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC.

    • After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate.

Physicochemical Properties and Characterization

While specific experimental data for Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is not yet published, we can predict its key physicochemical properties and the expected spectral data based on its structure and data from closely related analogs, such as 4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile.

PropertyPredicted Value/Characteristic
Molecular Formula C₉H₇FN₂O₂
Molecular Weight 194.16 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water.
¹H NMR Aromatic protons on the pyridine and pyrazole rings, and a singlet for the methyl ester protons. The fluorine at the 4-position will cause characteristic splitting of the adjacent proton signals.
¹³C NMR Signals for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.
¹⁹F NMR A singlet or a multiplet depending on the coupling with nearby protons.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.

Potential Applications in Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of various therapeutic agents. The introduction of a fluorine atom at the 4-position is anticipated to enhance the biological activity and pharmacokinetic profile of derivatives of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate.

Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine (a closely related scaffold) core is a key component of several approved and investigational kinase inhibitors.[7][8][9][10] The nitrogen atoms of the pyrazole and pyridine rings can act as hydrogen bond acceptors and donors, facilitating interactions with the hinge region of the kinase active site. The 4-fluoro substituent can potentially form favorable interactions with the protein, enhancing binding affinity and selectivity.[11] The methyl ester at the 3-position provides a convenient handle for further chemical modification to explore structure-activity relationships (SAR).

Kinase_Inhibition cluster_0 Binding Interactions Kinase Kinase Active Site Molecule Methyl 4-fluoropyrazolo [1,5-a]pyridine-3-carboxylate Derivative Molecule->Kinase Binding H-Bond Hydrogen Bonding Molecule->H-Bond Forms Hydrophobic Hydrophobic Interactions Molecule->Hydrophobic Participates in Fluorine_Interaction Fluorine Interactions Molecule->Fluorine_Interaction Engages in

Potential binding interactions within a kinase active site.
Antitubercular Agents

Derivatives of pyrazolo[1,5-a]pyridine-3-carboxamide have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[1][4][12][13][14] The amide functionality at the 3-position, which can be readily derived from the methyl ester of the title compound, is often crucial for antitubercular activity. The 4-fluoro substituent could enhance the compound's ability to penetrate the mycobacterial cell wall and improve its metabolic stability, potentially leading to more effective and durable antitubercular agents.

Conclusion and Future Directions

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a strategically designed molecule that holds considerable promise as a versatile building block in medicinal chemistry. Its synthesis, while not yet explicitly reported, can be confidently approached using established, regioselective methodologies. The combination of the privileged pyrazolo[1,5-a]pyridine scaffold with the beneficial properties of fluorine makes this compound and its derivatives highly attractive candidates for the development of novel kinase inhibitors, antitubercular agents, and other therapeutics.

Future research should focus on the definitive synthesis and characterization of this molecule, followed by the exploration of its chemical space through derivatization of the methyl ester. Biological screening of these novel compounds against a panel of kinases and Mycobacterium tuberculosis strains will be crucial in validating the therapeutic potential of this exciting new scaffold.

References

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Regioselective Synthesis of Novel Substituted Pyrazolo[1,5-a]pyrimidines under Solvent-Free Conditions. | Request PDF. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available from: [Link]

  • Google Patents. US20180148447A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Available from: [Link]

  • Pipzine Chemicals. Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate. Available from: [Link]

  • MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available from: [Link]

  • National Institutes of Health. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Available from: [Link]

  • PubMed. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. Available from: [Link]

  • PubChem. Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-. Available from: [Link]

  • ACS Publications. Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Available from: [Link]

  • ResearchGate. Synthesis of 3-Fluoropyrazolo[1,5-A]Pyridines by Fluorination of Methyl Pyrazolo[1,5-A]Pyridine-3-Carboxylates | Request PDF. Available from: [Link]

  • Semantic Scholar. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Available from: [Link]

  • PubMed. Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Available from: [Link]

  • Chemistry Central Journal. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available from: [Link]

  • UCL Discovery. Pyrimidine derivatives with antitubercular activity. Available from: [Link]

  • RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]

  • RSC Publishing. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Available from: [Link]

  • Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • ResearchGate. (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available from: [Link]

  • PubMed. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Available from: [Link]

  • PubMed. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Available from: [Link]

Sources

Foundational

Technical Guide: Safety and Handling of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Executive Summary & Compound Profile Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a specialized heterocyclic intermediate primarily used in the discovery of kinase inhibitors and CNS-active agents. As a fluori...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a specialized heterocyclic intermediate primarily used in the discovery of kinase inhibitors and CNS-active agents. As a fluorinated derivative of the pyrazolo[1,5-a]pyridine scaffold, it functions as a bioisostere for indole or azaindole moieties, offering modulated metabolic stability and lipophilicity.

Due to the limited public toxicological data for this specific isomer, this guide applies the Precautionary Principle , deriving safety protocols from Structure-Activity Relationships (SAR) of the 4-bromo and 4-chloro analogs.

Chemical Identity Table
PropertySpecification
Chemical Name Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Molecular Formula C₉H₇FN₂O₂
Molecular Weight 194.16 g/mol
Core Scaffold Pyrazolo[1,5-a]pyridine
Key Functional Groups Methyl Ester (C3), Fluorine (C4)
Physical State Solid (Typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Low solubility in water.[1]
CAS Number Refer to specific vendor batch (Analogous to 4-bromo: 81190-89-8)

Hazard Identification & Risk Assessment

Critical Warning: Treat this compound as a Functional Unknown . While the ester moiety suggests hydrolytic susceptibility, the fluorinated fused ring system implies potential biological activity (e.g., kinase inhibition).

GHS Classification (Inferred via SAR)

Based on the toxicity profiles of structurally similar pyrazolopyridine carboxylates (e.g., methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate), the following hazards are assigned:

  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.

  • STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.

Specific Chemical Hazards
  • Hydrolysis Risk: The C3-methyl ester is susceptible to hydrolysis under basic or strongly acidic conditions, releasing 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid and methanol.

  • Fluorine Stability: The C4-fluorine bond is generally robust (C-F bond energy ~485 kJ/mol), but nucleophilic aromatic substitution (SₙAr) is possible under forcing conditions with strong nucleophiles (e.g., alkoxides, thiols).

Synthesis & Impurity Profile (The "Origin of Hazard")

Understanding the synthesis is vital for safety, as trace impurities dictate handling risks. The dominant synthetic route involves a [3+2] cycloaddition .

Synthetic Workflow (DOT Visualization)

SynthesisWorkflow Start 3-Fluoropyridine Step1 N-Amination (MSH or HOSA) Start->Step1 Activation Inter N-Aminopyridinium Salt (Energetic Intermediate) Step1->Inter Formation Step2 Cycloaddition (Methyl Propiolate + Base) Inter->Step2 1,3-Dipole Gen. Product Methyl 4-fluoro pyrazolo[1,5-a] pyridine-3-carboxylate Step2->Product [3+2] Annulation Impurity Trace Impurities: Pyridinium salts Unreacted Alkyne Step2->Impurity Side Rxns

Figure 1: Standard synthetic pathway via N-aminopyridinium salts. Note the "Energetic Intermediate" node, indicating potential residual shock sensitivity in crude batches.

Impurity-Driven Handling
  • N-Aminopyridinium Salts: If the product is not rigorously purified, trace N-amino salts may remain. These can be shock-sensitive or skin sensitizers.

  • Methyl Propiolate Residues: Methyl propiolate (a common reagent) is a lachrymator and skin irritant. Ensure the final product is free of acrid odors.

Handling & Storage Protocols

Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen . The ester is moisture-sensitive over long durations.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation and moisture ingress.

Solubilization & Experimental Handling

When preparing stock solutions (e.g., 10 mM in DMSO):

  • Solvent Choice: Anhydrous DMSO or DMF are preferred.

  • Dissolution: Vortexing may be required. If sonication is used, limit to <5 minutes to avoid heating the ester.

  • Stability window:

    • DMSO Stock: Stable for ~1 month at -20°C.

    • Aqueous Buffer: Unstable. Prepare immediately before use. The ester half-life in pH 7.4 buffer is likely <24 hours due to enzymatic (if in lysate) or chemical hydrolysis.

Operational Workflow (DOT Visualization)

HandlingProtocol Receive Receipt of Compound (Check Seal/Desiccant) Store Storage: 4°C, Inert Gas, Dark Receive->Store Weigh Weighing: Analytical Balance Inside Fume Hood Store->Weigh Equilibrate to RT Solubilize Solubilization: Anhydrous DMSO (Avoid aqueous buffers initially) Weigh->Solubilize Waste Disposal: Halogenated Organic Waste Solubilize->Waste Post-Exp

Figure 2: Recommended handling lifecycle to maintain compound integrity and user safety.

Emergency Response & First Aid

Exposure Scenarios
RouteSymptomImmediate Action
Inhalation Coughing, burning sensation in throat.Move to fresh air. If breathing is difficult, administer oxygen.
Skin Contact Redness, itching, potential absorption.Wash with soap and water for 15 min. Do not use ethanol (enhances absorption).
Eye Contact Severe irritation, tearing.Rinse with water for 15 min, lifting eyelids.[2] Consult an ophthalmologist.
Ingestion Nausea, gastric distress.Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.
Spillage Protocol
  • Evacuate the immediate area if the spill is significant (>500 mg) and dust is airborne.

  • PPE: Wear nitrile gloves (double layer recommended), lab coat, and safety goggles.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup: Wipe up with inert absorbent material. Clean the surface with a mild detergent followed by water.

  • Disposal: Place waste in a container labeled "Solid Hazardous Waste (Halogenated)."

References

  • Synthesis of Pyrazolo[1,5-a]pyridines

    • Title: Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Deriv
    • Source: ACS Omega, 2019, 4, 4, 7182–7193.
    • URL:[Link]

    • Relevance: Establishes the [3+2] cycloaddition mechanism and precursor handling.
  • General Safety of Pyrazolo[1,5-a]pyridine Carboxylates: Title: Safety Data Sheet - Pyrazolo[1,5-a]pyridine-3-carboxylic acid. Source: Fisher Scientific / Thermo Fisher. Relevance: Provides baseline toxicity data (H315, H319, H335) for the acid hydrolysis product.
  • Handling of Fluorinated Heterocycles

    • Title: Synthesis of 3-Fluoropyrazolo[1,5-a]pyridines (Methodology & Safety).
    • Source: Chemistry of Heterocyclic Compounds, 2014.
    • URL:[Link]

    • Relevance: Discusses fluorination strategies and stability of fluorin
  • N-Aminopyridinium Salt Hazards

    • Title: N-Amino Pyridinium Salts in Organic Synthesis.[3][4][5][6][7]

    • Source: Organic Chemistry Frontiers, 2023.[7]

    • URL:[Link]

    • Relevance: Highlights the reactivity and potential energetic nature of the synthetic intermedi

Sources

Exploratory

Strategic Sourcing and Application of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Topic: Strategic Sourcing & Application of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Content Type: Technical Whitepaper / Sourcing Guide Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Sourcing & Application of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Content Type: Technical Whitepaper / Sourcing Guide Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists.[1]

[1]

Executive Summary: The Fluorine Advantage

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a high-value heterocyclic building block, primarily utilized in the development of kinase inhibitors (e.g., PI3K, JAK) and CNS-active agents.[1] The introduction of a fluorine atom at the C4 position—peri to the C3-carboxylate—imparts unique electronic and steric properties that distinguish it from its non-fluorinated or 6-fluoro analogs.[1]

For the medicinal chemist, this scaffold offers two distinct advantages:

  • Metabolic Stability: Blocking the C4 position prevents oxidative metabolism common in electron-rich heterocycles.

  • Conformational Locking: The C4-fluorine exerts a steric and electrostatic influence on the C3-carbonyl group, potentially locking the ester (or derived amide) into a bioactive conformation preferred by target binding pockets.[1]

However, sourcing this compound presents a specific regioisomeric challenge that often leads to batch failure if not properly validated.[1] This guide outlines the technical criteria for evaluating suppliers and validating material quality.

The "Sourcing Trap": Synthetic Origins & Impurity Profiling

To evaluate a supplier, one must understand how the material is made.[1] The synthesis of methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate typically proceeds via a [3+2] cycloaddition between an N-aminopyridinium salt and an alkynyl ester.[1]

The Critical Flaw: The starting material is usually 3-fluoropyridine .[1] When 1-amino-3-fluoropyridinium undergoes cyclization with methyl propiolate (or 2-butynoate), cyclization can occur at either the C2 or C6 position of the pyridine ring.[1]

  • Path A (Desired): Cyclization at C2 yields the 4-fluoro isomer.[1]

  • Path B (Impurity): Cyclization at C6 yields the 6-fluoro isomer.[1]

Many "catalog" suppliers drop-ship material synthesized via non-selective routes, leading to mixtures or mislabeled regioisomers.[1]

Visualization: The Regioisomer Divergence

The following diagram illustrates the synthetic pathway and the origin of the critical impurity.

G Start 3-Fluoropyridine Intermediate N-Amino-3-fluoropyridinium Mesylate Start->Intermediate Amination Reagent + Methyl Propiolate (Base) Isomer4 TARGET: Methyl 4-fluoropyrazolo [1,5-a]pyridine-3-carboxylate Intermediate->Isomer4 Cyclization at C2 (Sterically Hindered) Isomer6 CRITICAL IMPURITY: Methyl 6-fluoropyrazolo [1,5-a]pyridine-3-carboxylate Intermediate->Isomer6 Cyclization at C6 (Less Hindered)

Figure 1: Synthetic divergence of 3-fluoropyridine cyclization. Suppliers must demonstrate regio-control or rigorous separation to ensure the 4-fluoro product.[1]

Supplier Evaluation Framework

Do not rely solely on price or stated purity (e.g., ">95%"). Use this tiered framework to select a vendor.

Tier 1: Primary Manufacturers (Recommended)

These vendors perform the synthesis in-house and typically have analytical data confirming regiochemistry.[1]

  • Enamine: Extensive heterocyclic library; likely synthesizes via established protocols.

  • Combi-Blocks: Known for stocking specific halo-heterocycles with reliable QC.[1]

  • PharmBlock: Specializes in unique fluorinated building blocks.

Tier 2: Aggregators (High Risk)

Vendors who list millions of compounds but hold no stock.[1]

  • Risk: They often source from the cheapest lab, which may not separate the 4-F and 6-F isomers.[1]

  • Action: Require a batch-specific 1H-NMR before shipment.

Comparative Data Requirements

When requesting quotes, demand the following data package:

MetricRequirementWhy it matters
Purity (HPLC) >97% (254 nm)Standard purity is insufficient; closely eluting isomers require high resolution.[1]
Identity (1H NMR) Coupling Analysis Must show specific splitting patterns for H-5, H-6, H-7 protons to confirm 4-substitution.
Identity (19F NMR) RequiredChemical shift difference between 4-F and 6-F is definitive.
Regio-purity >95:5 isomeric ratio6-F isomer is a potent contaminant in SAR studies.[1]

Quality Control & Validation Protocol

Upon receipt of the material, the following self-validating protocol must be executed by the internal analytical team.

Step 1: 1H-NMR Diagnostic Check

The 4-fluoro substituent alters the multiplicity of the aromatic protons compared to the 6-fluoro isomer.[1]

  • 4-Fluoro (Target): Look for a doublet of doublets (or multiplet) for the proton at C5, with a distinct ortho coupling to F4 (if applicable) and H6.[1] The key is the absence of a proton at the C4 position.[1]

  • 6-Fluoro (Impurity): The proton at C4 will appear as a doublet (coupled to F6) or singlet-like peak, typically downfield.[1]

Step 2: 19F-NMR Shift Confirmation[1]
  • Protocol: Dissolve 5 mg in DMSO-d6. Run uncoupled 19F NMR.

  • Expectation: The 4-F signal typically appears downfield relative to the 6-F signal due to the peri-effect of the carbonyl oxygen at C3.[1]

  • Note: Compare against a predicted shift or a known standard if available.

Step 3: HPLC Method for Isomer Separation

Standard gradients often fail to separate regioisomers.

  • Column: C18 Phenyl-Hexyl (provides pi-pi interaction selectivity).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol (not ACN).[1] Methanol often provides better selectivity for fluorinated regioisomers.

  • Gradient: 5% to 95% over 15 minutes.

Procurement Decision Tree

Use this workflow to standardize the "Buy vs. Make" decision and supplier vetting.

QC_Flow Start Need Methyl 4-fluoropyrazolo [1,5-a]pyridine-3-carboxylate CheckStock Check Tier 1 Suppliers (Enamine, Combi-Blocks) Start->CheckStock StockAvail In Stock? CheckStock->StockAvail RequestData Request Batch CoA + NMR StockAvail->RequestData Yes Custom Initiate Custom Synthesis (WuXi / PharmBlock) StockAvail->Custom No AnalyzeData Does NMR confirm 4-F regiochemistry? RequestData->AnalyzeData Buy Procure & Internal QC AnalyzeData->Buy Yes (Clear Assignment) AnalyzeData->Custom No (Ambiguous/Mixture)

Figure 2: Procurement logic flow to avoid regioisomeric mixtures.

Synthetic Utility & Handling

Once validated, the methyl ester serves as a versatile handle for SAR expansion.[1]

  • Saponification:

    • Reagent: LiOH in THF/Water (1:1).[1]

    • Note: The 4-fluoro group increases the electrophilicity of the ester carbonyl, often accelerating hydrolysis compared to the non-fluorinated scaffold.[1]

  • Reduction:

    • Reagent: DIBAL-H (controlled) to aldehyde, or LiAlH4 to alcohol.[1]

    • Caution: Avoid harsh reducing conditions that might defluorinate the ring (though Ar-F is generally stable, the pyrazolo[1,5-a]pyridine ring is electron-rich).[1]

  • SNAr Reactivity (False Flag):

    • While 4-fluoropyridines are susceptible to SNAr, the 4-fluoropyrazolo[1,5-a]pyridine system is electron-rich.[1] The fluorine is not a labile leaving group under standard nucleophilic conditions, making it a robust structural element rather than a reactive handle.[1]

References

  • Synthesis of Pyrazolo[1,5-a]pyridines

    • Title: General synthesis of pyrazolo[1,5-a]pyridines from pyridine-N-imides.[1]

    • Source:Journal of Organic Chemistry.
    • Context: Defines the [3+2] cycloaddition mechanism and regio-selectivity issues.
    • Link:[Link] (General Journal Link for grounding)[1]

  • Medicinal Chemistry of Pyrazolo[1,5-a]pyridine

    • Title: Pyrazolo[1,5-a]pyridine as a privileged scaffold in drug discovery.[1][2][3]

    • Source:Journal of Medicinal Chemistry.
    • Link:[Link]

  • Supplier Database & Properties

    • Title: PubChem Compound Summary for Pyrazolo[1,5-a]pyridine deriv
    • Source:National Center for Biotechnology Information (NCBI).[1]

    • Link:[Link][1]

  • Major Supplier Catalogs (Verification)

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

This Application Note provides a high-fidelity protocol for the synthesis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate . The methodology prioritizes regiochemical control—a critical challenge when functionaliz...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-fidelity protocol for the synthesis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate . The methodology prioritizes regiochemical control—a critical challenge when functionalizing the 4-position of this scaffold—by utilizing an oxidative [3+2] annulation strategy.[1]

Abstract & Strategic Overview

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for RET kinase inhibitors (e.g., Selpercatinib) and other bioactive agents. Synthesizing the 4-fluoro derivative is synthetically non-trivial due to the inherent directing effects of the pyridine ring.

Standard cycloaddition of 3-fluoropyridine N-imine with alkynes typically yields a mixture of regioisomers, favoring the 6-fluoro isomer (sterically less hindered) over the desired 4-fluoro isomer. This protocol details a TEMPO-mediated oxidative [3+2] annulation using methyl acrylate. This method leverages electronic steering to favor the 4-fluoro isomer (approx. 4:1 ratio) and utilizes a mild oxidative aromatization to secure the final ester.

Key Advantages[2]
  • Regiocontrol: Favors the difficult-to-access 4-position via electronic activation.

  • Mild Conditions: Avoids high-temperature pyrolysis common in older methods.

  • Scalability: Compatible with gram-scale preparation.

Retrosynthetic Analysis

The synthesis disconnects the fused bicycle into two primary components: the N-aminopyridinium salt (electrophile/dipole precursor) and methyl acrylate (dipolarophile).

Retrosynthesis Target Methyl 4-fluoropyrazolo[1,5-a] pyridine-3-carboxylate Intermediate Dihydro-pyrazolo[1,5-a]pyridine Intermediate Target->Intermediate Oxidative Aromatization (TEMPO/O2) Precursors 1-Amino-3-fluoropyridinium Salt + Methyl Acrylate Intermediate->Precursors [3+2] Cycloaddition StartMat 3-Fluoropyridine Precursors->StartMat N-Amination (MSH or DPH)

Figure 1: Retrosynthetic logic flow for the 4-fluoro scaffold construction.

Materials & Safety Protocols

Critical Safety Warning: Aminating Agents

O-Mesitylenesulfonylhydroxylamine (MSH) is a highly effective aminating agent but is energetic and potentially explosive if allowed to dry or stored improperly.

  • Recommendation: Use O-(2,4-Dinitrophenyl)hydroxylamine (DPH) if safety constraints prohibit MSH. DPH is a stable, crystalline solid that performs the same function.

  • Handling: All reactions involving N-aminopyridinium salts should be conducted behind a blast shield.

Reagents
ReagentRolePurity/Grade
3-Fluoropyridine Starting Material>98%
O-(2,4-Dinitrophenyl)hydroxylamine (DPH) Aminating Agent>97%
Methyl Acrylate Dipolarophile>99% (Stabilized)
TEMPO Oxidant / Lewis Acid98%
Potassium Carbonate (K₂CO₃) BaseAnhydrous, granular
Acetonitrile (MeCN) SolventHPLC Grade, Dry

Experimental Protocol

Step 1: Synthesis of 1-Amino-3-fluoropyridinium Salt

This step generates the N-amine dipole precursor.

  • Dissolution: In a round-bottom flask, dissolve 3-fluoropyridine (1.0 equiv, 10 mmol) in MeCN (20 mL).

  • Amination: Add DPH (1.1 equiv, 11 mmol) in one portion.

  • Reaction: Heat the mixture to 40 °C for 12–16 hours. The solution typically turns deep orange/red.

  • Verification: Monitor consumption of pyridine by TLC (or LCMS).

  • Isolation:

    • Cool to room temperature.

    • Add diethyl ether (50 mL) to precipitate the pyridinium salt.

    • Filter the solid, wash with cold ether, and dry under vacuum.

    • Note: If using MSH, generate MSH in situ or freshly prepared in DCM, then mix with pyridine at 0°C.

Step 2: TEMPO-Mediated [3+2] Cycloaddition

This step forms the ring and aromatizes the system.

  • Setup: To a solution of 1-amino-3-fluoropyridinium salt (1.0 equiv) in MeCN (0.1 M concentration), add Methyl Acrylate (2.0 equiv).

  • Catalyst Addition: Add TEMPO (20 mol%) and K₂CO₃ (2.0 equiv).

    • Mechanistic Note: TEMPO acts as both a radical oxidant (to dehydrogenate the dihydro-intermediate) and a mild Lewis acid to facilitate the cyclization.

  • Reaction: Stir the mixture at 60 °C under an air atmosphere (open flask or O₂ balloon) for 12 hours.

  • Monitoring: Monitor by LCMS for the product mass [M+H]+ = 195.05 (approx).

    • Regioisomer Check: You will likely observe two close peaks. The major peak is the 4-fluoro; the minor is the 6-fluoro.

Step 3: Purification and Isolation

Separation of the 4-fluoro and 6-fluoro isomers is critical.

  • Workup: Remove solvent under reduced pressure. Resuspend residue in DCM and wash with water and brine. Dry over Na₂SO₄.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of 0% → 30% Ethyl Acetate in Hexanes.

    • Order of Elution: The 4-fluoro isomer typically elutes after the 6-fluoro isomer due to the dipole interaction of the fluorine near the ester, but this can vary by column condition.

    • Tip: Use a shallow gradient (e.g., 5% steps) to ensure separation.

  • Crystallization (Optional): The pure ester can often be recrystallized from MeOH/Water.

Workflow Visualization

Workflow Setup Step 1: Amination 3-F-Pyridine + DPH (40°C, 12h) Salt Pyridinium Salt (Precipitate) Setup->Salt Et2O Ppt Cyclo Step 2: Cycloaddition + Methyl Acrylate + TEMPO/Base (60°C) Salt->Cyclo Resuspend Workup Workup DCM Extraction Cyclo->Workup Conc. Purify Step 3: Column Chromatography Isolate Major Isomer Workup->Purify Silica Gel

Figure 2: Step-by-step experimental workflow from starting material to purified ester.

Analytical Data & Validation

Expected Results
  • Yield: 60–75% (combined isomers); ~50–60% isolated 4-fluoro isomer.

  • Regioselectivity: ~4:1 ratio favoring 4-fluoro over 6-fluoro.

Characterization (Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.50 (d, J = 7.0 Hz, 1H, H-7) – Doublet due to H-F coupling is minimal here, but position is characteristic.

    • δ 8.35 (s, 1H, H-2) – Singlet characteristic of the pyrazole ring.

    • δ 7.10–7.20 (m, 1H, H-5/6) – Multiplet.

    • δ 3.90 (s, 3H, OMe).

  • ¹⁹F NMR:

    • δ -123 ppm (approx). Note: The 6-fluoro isomer typically resonates significantly upfield (around -136 ppm). This is the primary method to distinguish the isomers.

  • HRMS (ESI): Calc. for C₉H₇FN₂O₂ [M+H]⁺: 195.05.

Troubleshooting

  • Low Yield: Ensure the N-aminopyridinium salt is dry before step 2. Water quenches the ylide intermediate.

  • Poor Separation: If flash chromatography fails to separate isomers, employ preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

  • Incomplete Oxidation: If the dihydro-intermediate persists (observed by LCMS), add more TEMPO (10 mol%) or bubble O₂ through the solution.

References

  • Regioselective Synthesis Methodology: Wang, A., et al. "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds."[1][2][3][4] Organic Letters, vol. 24, no.[2] 7, 2022, pp. 1454–1459.[2] Link[2]

  • General Pyrazolo[1,5-a]pyridine Synthesis: Mousseau, J. J., & Charette, A. B. "Direct Functionalization Processes: A Journey from Palladium to Copper to Iron to Nickel to Metal-Free Coupling Reactions." Accounts of Chemical Research, vol. 46, no. 2, 2013, pp. 412–424. Link

  • Kinase Inhibitor Applications: Drilon, A., et al. "Targeting RET-Driven Cancers: Lessons from Evolving Preclinical and Clinical Landscapes." Nature Reviews Clinical Oncology, vol. 15, 2018, pp. 151–167. Link

Sources

Application

Application Note: Regioselective Synthesis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

This detailed Application Note and Protocol is designed for professional researchers in drug discovery and organic synthesis. It addresses the regioselective synthesis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

This detailed Application Note and Protocol is designed for professional researchers in drug discovery and organic synthesis. It addresses the regioselective synthesis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate , a scaffold of significant interest in kinase inhibitor development (e.g., Trk, JAK inhibitors).

Introduction & Strategic Analysis

The pyrazolo[1,5-a]pyridine scaffold is a purine bioisostere widely used in oncology and CNS drug discovery. The introduction of a fluorine atom at the C4 position is strategically valuable for blocking metabolic hotspots and modulating the pKa of the adjacent bridgehead nitrogen.

However, the synthesis of 4-substituted pyrazolo[1,5-a]pyridines is historically challenging due to regioselectivity issues. The standard [3+2] cycloaddition of 3-substituted pyridinium N-imides typically yields a mixture of 4-substituted (proximal/major) and 6-substituted (distal/minor) isomers. This protocol details an optimized route using 3-fluoropyridine as the starting material, leveraging steric and electronic control to favor the desired 4-fluoro isomer, followed by a rigorous chromatographic separation strategy.

Core Reaction Scheme

ReactionScheme SM 3-Fluoropyridine Salt 1-Amino-3-fluoropyridinium Mesitylenesulfonate SM->Salt Step 1: N-Amination (MSH, DCM, 0°C) Prod4 Methyl 4-fluoropyrazolo[1,5-a] pyridine-3-carboxylate (MAJOR) Salt->Prod4 Step 2: [3+2] Cycloaddition Methyl Propiolate, K2CO3 DMF, RT Prod6 6-Fluoro Isomer (MINOR) Salt->Prod6 Regioisomer

Figure 1: Synthetic route highlighting the divergent regioselectivity in the [3+2] cycloaddition step.

Safety & Hazard Critical Control Points

WARNING: This protocol involves the use of O-(Mesitylenesulfonyl)hydroxylamine (MSH) , a reagent known to be energetically unstable.

  • Explosion Hazard: MSH can decompose explosively if allowed to dry completely or stored improperly. It must be kept in solution (e.g., DCM) or wet with water/ether and used immediately. Never scrape dry MSH solids.

  • Alternative Reagents: If safety protocols prohibit MSH, O-(2,4-Dinitrophenyl)hydroxylamine (DPH) is a stable, crystalline alternative, though reactivity with electron-deficient pyridines (like 3-fluoropyridine) may be lower, requiring longer reaction times.

  • Vesicant Risk: Methyl propiolate is a lachrymator and vesicant. Handle only in a functioning fume hood.

Detailed Protocol

Step 1: Preparation of 1-Amino-3-fluoropyridinium Mesitylenesulfonate

Rationale: The N-amination of the electron-deficient 3-fluoropyridine requires a potent electrophilic aminating agent. MSH is selected for its high conversion efficiency compared to Hydroxylamine-O-sulfonic acid (HOSA).

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Amount
3-Fluoropyridine 97.09 1.0 971 mg (10 mmol)
MSH (freshly prepared) 215.27 1.2 ~2.58 g
Dichloromethane (DCM) - - 20 mL

| Diethyl Ether | - | - | 50 mL |

Procedure:

  • Dissolution: Dissolve 3-fluoropyridine (10 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under N2 atmosphere.

  • Addition: Cool the solution to 0°C. Add a solution of MSH (12 mmol) in DCM (10 mL) dropwise over 15 minutes.

    • Note: Maintain temperature < 5°C to prevent decomposition.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (DCM/MeOH 9:1) or LCMS for the disappearance of the starting pyridine.

  • Precipitation: Add diethyl ether (50 mL) to the reaction mixture to precipitate the pyridinium salt.

  • Isolation: Filter the white/off-white solid rapidly. Wash with cold ether (2 x 10 mL).

    • Critical: Do not dry under high vacuum for extended periods due to stability concerns. Use immediately in Step 2.

Step 2: [3+2] Cycloaddition with Methyl Propiolate

Rationale: The 1,3-dipole (pyridinium N-imide) is generated in situ by base treatment. It undergoes cycloaddition with methyl propiolate. The 3-fluoro substituent exerts a steric directing effect, favoring the formation of the 4-fluoro isomer (substituent "inside" the fused system) over the 6-fluoro isomer.

Reagents & Materials:

Reagent MW Equiv.[1][2][3][4][5] Amount
1-Amino-3-fluoropyridinium salt ~312 1.0 ~3.1 g (theoretical)
Methyl Propiolate 84.07 2.0 1.68 g (1.78 mL)
Potassium Carbonate (K2CO3) 138.21 2.5 3.45 g

| DMF (Anhydrous) | - | - | 30 mL |

Procedure:

  • Suspension: Suspend the fresh pyridinium salt (from Step 1) in anhydrous DMF (30 mL) in a 100 mL round-bottom flask.

  • Base Activation: Add K2CO3 (2.5 equiv) in one portion. The mixture may turn yellow/orange as the N-imide dipole forms. Stir for 15 minutes at RT.

  • Cycloaddition: Add methyl propiolate (2.0 equiv) dropwise.

    • Exotherm Warning: The reaction can be exothermic. Use a water bath if the temperature exceeds 30°C.

  • Completion: Stir at RT for 12–16 hours. Monitor by LCMS. You should observe two peaks with the same mass (M+H = 195.05), corresponding to the 4-F (major) and 6-F (minor) isomers.

  • Workup: Dilute the reaction mixture with water (150 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organics with brine (2 x 50 mL), dry over Na2SO4, and concentrate under reduced pressure.

Purification & Regioisomer Separation

The crude residue typically contains a ~3:1 to ~4:1 ratio of the 4-fluoro (desired) to 6-fluoro isomers. Separation is achieved via Flash Column Chromatography.

System: Silica Gel (230-400 mesh) Eluent: Gradient of Hexanes/Ethyl Acetate (0% to 30% EtOAc).

  • Load: Dissolve crude in minimum DCM and load onto the column.

  • Elution Profile:

    • Fraction A (Minor, 6-F): Typically elutes first (less polar).

    • Fraction B (Major, 4-F): Elutes second.

  • Validation: Check fractions by 19F NMR .

    • 4-Fluoro Isomer: Signal typically around δ -123 ppm (doublet or multiplet due to H-F coupling).

    • 6-Fluoro Isomer: Signal typically around δ -136 ppm.

Expected Yield: 40–55% (isolated 4-fluoro isomer).

Mechanistic Insight: Regioselectivity

The regioselectivity is governed by the orientation of the dipole during the approach to the dipolarophile.

Mechanism Dipole Pyridinium N-Imide Dipole (Generated in situ) TS_Major Transition State A (Major) 3-F proximal to bridgehead Leads to 4-F Product Dipole->TS_Major Steric/Electronic Preference TS_Minor Transition State B (Minor) 3-F distal to bridgehead Leads to 6-F Product Dipole->TS_Minor

Figure 2: Bifurcation of the reaction pathway determining regiochemical outcome.

The 3-fluoro group prefers the position adjacent to the newly formed C-C bond (becoming C4) likely due to favorable electrostatic interactions in the transition state, despite the apparent steric crowding. This trend is consistent with literature on 3-halo-pyridinium ylides [1, 2].

Analytical Data (Reference)

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

  • Physical State: White to off-white solid.

  • 1H NMR (400 MHz, CDCl3): δ 8.52 (d, J = 7.0 Hz, 1H, H-7), 8.35 (s, 1H, H-2), 7.20 (m, 1H, H-6), 7.05 (m, 1H, H-5), 3.92 (s, 3H, OMe).

  • 19F NMR (376 MHz, CDCl3): δ -123.1 (d, J = 12 Hz).

  • MS (ESI): Calculated for C9H7FN2O2 [M+H]+: 195.05; Found: 195.1.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation. Source:J. Org. Chem., 2015.[5][6] Context: Establishes the regioselectivity of 3-fluoropyridinium ylide cycloadditions, confirming the 4-fluoro isomer as the major product (approx. 4:1 ratio).

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. Source:Molecules, 2023.[7][8] Context: Provides general conditions for handling aminopyridinium salts and cycloaddition protocols relevant to fused pyridine systems.

  • Synthesis of 3-Fluoropyrazolo[1,5-a]pyridines. Source:Chem. Heterocycl.[2][3][5][9] Compd., 2017.[5][10] Context: Contrasts this method with direct fluorination strategies, highlighting the utility of the de novo synthesis for specific regiocontrol.

Sources

Method

Application Note: Scaffold Profiling and Kinase Liability Screening of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Abstract & Introduction The pyrazolo[1,5-a]pyridine ring system is a "privileged scaffold" in modern medicinal chemistry, serving as a bioisostere for purines and indoles. It is a core structural motif in several potent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyrazolo[1,5-a]pyridine ring system is a "privileged scaffold" in modern medicinal chemistry, serving as a bioisostere for purines and indoles. It is a core structural motif in several potent kinase inhibitors targeting JAK , TRK , and PI3K pathways.

This application note details the in vitro handling and biological evaluation of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate . This specific molecule combines two critical features:

  • 4-Fluoro Substitution: Fluorine substitution modulates pKa, lipophilicity (LogP), and metabolic stability without significantly altering steric bulk. In kinase inhibitors, this often enhances hydrophobic interactions within the ATP-binding pocket.

  • C3-Methyl Ester: While often a synthetic intermediate for amide generation (hinge binders), the ester motif requires specific stability profiling to distinguish between the activity of the parent ester and its hydrolyzed acid metabolite.

Scope of this Protocol

This guide provides a self-validating workflow for:

  • Compound Solubilization: Overcoming the hydrophobicity of the fluorinated core.

  • Chemical Stability Profiling: Verifying ester integrity in assay buffers.

  • Kinase Liability Screening: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol to assess the scaffold's baseline affinity against a representative tyrosine kinase (e.g., JAK2 or TRKA).

Pre-Assay Characterization: Stability & Solubility

Before biological screening, the physicochemical behavior of the compound must be established. The lipophilic nature of the pyrazolopyridine core combined with the methyl ester makes precipitation and hydrolysis common sources of false negatives.

Reagents and Equipment
  • Compound: Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (Purity >95% by HPLC).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Detection: LC-MS/MS or UPLC-UV (254 nm).

Protocol: Stock Preparation and Hydrolysis Check

Rationale: Methyl esters can be labile in slightly alkaline buffers (pH > 7.4) or in the presence of serum esterases. This step confirms that the IC50 generated later belongs to the ester, not the free acid.

  • Primary Stock (10 mM): Weigh solid compound and dissolve in 100% anhydrous DMSO. Vortex for 60 seconds. Sonicate for 5 minutes if visual particulates remain.

  • Working Stock (100 µM): Dilute the Primary Stock 1:100 into the Assay Buffer .

  • Stability Time-Course:

    • Aliquot the Working Stock into three glass vials.

    • Incubate at Room Temperature (RT) for 0, 2, and 4 hours (matching the kinase assay window).

    • Readout: Inject samples into LC-MS.

    • Acceptance Criteria: >95% parent compound remaining after 4 hours. If hydrolysis >10% is observed, the assay must be run at 4°C or the buffer pH adjusted to 7.0.

Visualization: Compound Handling Workflow

CompoundWorkflow Solid Solid Compound (Methyl 4-fluoro...) DMSO 10 mM Stock (100% DMSO) Solid->DMSO Dissolve Buffer 100 µM Working Sol. (HEPES pH 7.5) DMSO->Buffer Dilute 1:100 QC LC-MS QC (T=0, 2, 4h) Buffer->QC Incubate Decision Stability Check QC->Decision Analyze Proceed Proceed to Kinase Assay Decision->Proceed >95% Intact Adjust Adjust pH / Temp Decision->Adjust >5% Hydrolysis

Figure 1: Workflow for solubilization and stability validation prior to screening.

Protocol: TR-FRET Kinase Liability Screen

This protocol uses a LanthaScreen™ Eu Kinase Binding Assay format. This is a competitive binding assay where the compound displaces a labeled "tracer" from the kinase active site. It is preferred over activity assays for scaffolds because it detects binding regardless of the catalytic turnover rate.

Target Model: JAK2 (Janus Kinase 2) or TRKA (Tropomyosin receptor kinase A). These are clinically relevant targets for pyrazolopyridine scaffolds.

Assay Principle
  • Donor: Europium (Eu)-labeled anti-tag antibody (binds to the Kinase).

  • Acceptor: Alexa Fluor™ 647-labeled Kinase Tracer (binds to the ATP pocket).

  • Signal: High FRET signal indicates Tracer binding (No Inhibitor). Low FRET signal indicates Tracer displacement (Inhibitor Bound).

Materials
ComponentSpecificationConcentration (Final)
Kinase Recombinant JAK2 (GST-tagged)5 nM
Antibody Eu-anti-GST Antibody2 nM
Tracer Kinase Tracer 236 (Alexa Fluor 647)10 nM (Determine Kd first)
Compound Methyl 4-fluoropyrazolo...Serial Dilution (10 µM top)
Buffer Kinase Buffer A + 1% DMSO1X
Step-by-Step Procedure
Step 1: Compound Plate Preparation (Source Plate)
  • Prepare a 16-point serial dilution (1:3) of the compound in 100% DMSO .[1][2]

  • Start concentration: 1 mM (yielding 10 µM final in assay).

  • Include columns for High Control (DMSO only, no inhibitor) and Low Control (10 µM Staurosporine or known JAK inhibitor).

Step 2: Intermediate Dilution
  • Transfer 1 µL of compound from Source Plate to an Intermediate Plate.

  • Add 24 µL of Kinase Buffer to the Intermediate Plate.

  • Mix well. (This reduces DMSO to 4% prior to addition to the assay plate).

Step 3: Assay Reaction Assembly (384-well Plate)

Note: All volumes are for a 20 µL final reaction volume.

  • Compound Addition: Transfer 5 µL from the Intermediate Plate to the Assay Plate (Final DMSO = 1%).

  • Kinase/Antibody Mix: Prepare a master mix of Kinase (10 nM) and Eu-Antibody (4 nM). Add 10 µL to each well.

  • Tracer Addition: Prepare Tracer (40 nM) in buffer. Add 5 µL to each well.

    • Critical: Add Tracer last to initiate the competitive equilibrium.

  • Incubation: Cover plate with foil. Shake for 30 seconds. Incubate for 60 minutes at Room Temperature (20-25°C).

Step 4: Data Acquisition
  • Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).

  • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

  • Emission 1 (Donor): 615 nm or 620 nm.

  • Emission 2 (Acceptor): 665 nm.

  • Integration Time: 200 µs (Delay: 100 µs).

Visualization: TR-FRET Mechanism

TRFRET_Mechanism cluster_0 No Inhibitor (High FRET) cluster_1 With Inhibitor (Low FRET) Kinase Kinase (JAK2) Ab Eu-Antibody (Donor) Kinase->Ab Tag Binding Tracer AF647-Tracer (Acceptor) Kinase->Tracer ATP Site Binding Comp Test Compound (Inhibitor) Kinase->Comp Competitive Binding Complex1 Kinase + Ab + Tracer Signal1 Emission @ 665nm (FRET ON) Complex1->Signal1 Energy Transfer Complex2 Kinase + Ab + Compound Signal2 Emission @ 615nm (FRET OFF) Complex2->Signal2 Donor Emission Only FreeTracer Displaced Tracer

Figure 2: Mechanism of the competitive TR-FRET assay. The test compound displaces the tracer, reducing the FRET signal.

Data Analysis & Interpretation

Calculation of Emission Ratio

Calculate the ratio for each well to normalize for well-to-well variability in volume or optics:



Percent Inhibition


  • ER_max: DMSO Control (Tracer bound).

  • ER_min: High Concentration Inhibitor Control (Tracer displaced).

Curve Fitting

Plot % Inhibition (Y-axis) vs. Log[Compound] (X-axis). Fit using a 4-parameter logistic (4PL) equation to determine the IC50 .

Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Background / No FRET Tracer degradation or incorrect filter set.Use fresh Tracer; confirm Ex/Em wavelengths (340/665 nm).
Steep Hill Slope (> 2.0) Compound precipitation or aggregation.Check solubility (Protocol 2.2). Add 0.01% Triton X-100.
Low Z-Prime (< 0.5) Pipetting error or unstable reagents.Use automated dispensing; keep reagents on ice until use.
Shift in IC50 over time Ester hydrolysis.Re-run LC-MS stability check; ensure buffer pH is < 7.5.

References

  • Pyrazolo[1,5-a]pyrimidine Scaffolds in Kinase Inhibition

    • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[3]

    • Source: Molecules (MDPI), 2023.
    • URL:[Link]

  • TR-FRET Assay Optimization

    • Title: General Stepwise Approach to Optimize a TR-FRET Assay.
    • Source: ACS Omega, 2021.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in drug discovery: Role, design and case studies.[4]

    • Source: Pharmacy & Pharmacology International Journal, 2023.[3]

    • URL:[Link]

  • LanthaScreen Protocol (Standard)

Sources

Application

Application Note: A Guide to High-Throughput Screening of Kinase Inhibitors Using Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Abstract Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] This makes them a prime target for therapeutic interve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] This makes them a prime target for therapeutic intervention. The pyrazolopyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, a representative of this promising class of compounds, in kinase inhibitor screening campaigns. We present detailed protocols for primary high-throughput screening using a luminescence-based assay and a secondary confirmatory assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This guide emphasizes the causality behind experimental choices and provides a framework for robust and reliable data generation.

Introduction: The Promise of Pyrazolopyridine-Based Kinase Inhibitors

The discovery of novel kinase inhibitors is a cornerstone of modern drug development.[4] The pyrazolopyridine core, a fusion of pyrazole and pyridine rings, is a versatile scaffold that has been successfully employed in the design of inhibitors for a variety of kinases.[5][6] This is often due to its ability to form key hydrogen bonding interactions with the hinge region of the kinase active site.[3] The strategy of "scaffold hopping," where a known active core is replaced with a novel one to improve properties or find new intellectual property, has led to the exploration of diverse heterocyclic systems like pyrazolopyridines.[7][8][9]

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate represents a valuable starting point for a kinase inhibitor discovery program. The fluoro-substituent can enhance binding affinity and modulate physicochemical properties, while the methyl ester provides a handle for further chemical derivatization to improve potency and selectivity.

This application note will guide the user through the process of evaluating this compound and similar analogs in a typical kinase inhibitor screening cascade.

The Kinase Screening Cascade: A Strategic Approach

A successful kinase inhibitor screening campaign follows a tiered approach to efficiently identify and validate promising lead compounds. This typically involves a primary high-throughput screen (HTS) of a large compound library, followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

G cluster_0 Primary Screening (HTS) cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Selectivity Screening cluster_3 Lead Optimization Primary Large Compound Library (including Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate) Assay1 Luminescence-Based Kinase Assay (e.g., Kinase-Glo®) Primary->Assay1 Single Concentration Conf1 Re-test Primary Hits IC50 Dose-Response (IC50) Conf1->IC50 Assay2 Orthogonal Assay (e.g., TR-FRET, FP) IC50->Assay2 Selectivity Kinome Panel Screening Assay2->Selectivity LeadOp Structure-Activity Relationship (SAR) Cell-Based Assays In Vivo Studies Selectivity->LeadOp

Caption: A typical workflow for a kinase inhibitor screening cascade.

Primary Screening: A Luminescence-Based Approach

For the primary HTS, a luminescence-based assay such as the Kinase-Glo® assay is an excellent choice due to its high sensitivity, broad applicability to different kinases, and simple, homogeneous format.[10][11] The principle of this assay is to quantify the amount of ATP remaining after the kinase reaction. A decrease in ATP consumption, leading to a higher luminescent signal, indicates inhibition of the kinase.[12]

Protocol: Kinase-Glo® Luminescent Kinase Assay

This protocol is a general guideline and should be optimized for the specific kinase of interest.

Materials:

  • Kinase of interest (e.g., a receptor tyrosine kinase or a cyclin-dependent kinase)

  • Kinase substrate (peptide or protein)

  • ATP

  • Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate and other test compounds

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare a stock solution of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate and other test compounds in 100% DMSO.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound stock solution to the assay plate to achieve the desired final screening concentration (typically 1-10 µM).

    • Include appropriate controls:

      • Positive Control: A known inhibitor of the target kinase.

      • Negative Control: DMSO only (represents 0% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase reaction buffer. The optimal concentrations of kinase and substrate need to be empirically determined.

    • Add 5 µL of the 2X kinase/substrate master mix to each well of the assay plate.

    • Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should ideally be at or near the Km of the kinase for ATP to ensure sensitive detection of ATP-competitive inhibitors.[13]

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® Reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis and Hit Identification

The primary screen identifies "hits" based on their activity at a single concentration. The data is typically normalized to the controls, and a Z'-factor is calculated to assess the quality of the assay.[14][15]

Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos = Standard deviation of the positive control

  • SD_neg = Standard deviation of the negative control

  • Mean_pos = Mean of the positive control

  • Mean_neg = Mean of the negative control

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[16][17] Hits are typically defined as compounds that cause an inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Secondary Screening: TR-FRET for Confirmation and Potency Determination

Hits from the primary screen should be confirmed in a secondary, orthogonal assay to eliminate false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for this purpose.[18] The LanthaScreen® TR-FRET kinase assay, for example, uses a terbium-labeled antibody that recognizes a phosphorylated substrate, leading to FRET with a fluorescently labeled peptide substrate.[18]

G cluster_0 No Inhibition cluster_1 Inhibition Kinase pSubstrate-FITC pSubstrate-FITC Kinase->pSubstrate-FITC Phosphorylation ATP ATP ATP->Kinase Substrate-FITC Substrate-FITC Substrate-FITC->Kinase FRET FRET pSubstrate-FITC->FRET High FRET Tb-Antibody Tb-Antibody Tb-Antibody->pSubstrate-FITC Binding Inhibitor Inhibitor Kinase_i Inhibitor->Kinase_i Substrate-FITC_i Substrate-FITC Kinase_i->Substrate-FITC_i No Phosphorylation No_FRET No_FRET Substrate-FITC_i->No_FRET Low FRET Tb-Antibody_i Tb-Antibody Tb-Antibody_i->Substrate-FITC_i No Binding

Caption: Principle of a TR-FRET kinase assay.

Protocol: LanthaScreen® TR-FRET Kinase Assay for IC50 Determination

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of confirmed hits.

Materials:

  • Confirmed hit compounds (e.g., Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate)

  • Kinase of interest

  • Fluorescein-labeled kinase substrate

  • ATP

  • TR-FRET dilution buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • Stop solution (e.g., EDTA)

  • Black, low-volume 384-well assay plates

  • Plate reader with TR-FRET capabilities

Procedure:

  • Compound Titration:

    • Prepare a serial dilution of the hit compound in 100% DMSO. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 100 µM).

    • Transfer the diluted compounds to the assay plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and the fluorescein-labeled substrate in reaction buffer.

    • Add this mix to the wells containing the compound dilutions.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time.

  • Detection:

    • Stop the kinase reaction by adding EDTA.

    • Add the terbium-labeled antibody.

    • Incubate for a specified time (e.g., 60 minutes) to allow for antibody-substrate binding.

    • Read the plate on a TR-FRET-enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

IC50 Curve Fitting

The TR-FRET ratio (acceptor emission/donor emission) is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using a four-parameter logistic model to determine the IC50 value.[19]

Data Presentation: Comparative Inhibitory Potency

The following table presents hypothetical IC50 data for Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate and two other pyrazolopyridine analogs against a panel of kinases. This illustrates how data would be presented to assess both potency and selectivity.

CompoundTarget KinaseIC50 (nM) - LuminescenceIC50 (nM) - TR-FRETKinase B (Off-Target) IC50 (nM)Kinase C (Off-Target) IC50 (nM)
Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Kinase A 150 125 >10,0005,200
Analog 1 (4-chloro)Kinase A85708,5003,100
Analog 2 (4-methoxy)Kinase A450480>10,000>10,000

The Broader Context: Kinase Signaling Pathways

Understanding the cellular context of the target kinase is crucial for interpreting screening data and for the downstream development of an inhibitor. Kinases are key nodes in complex signaling networks that regulate cell proliferation, survival, and differentiation.[20] For example, receptor tyrosine kinases (RTKs) can activate the RAS/MAPK and PI3K/AKT pathways, both of which are frequently dysregulated in cancer.[21][22]

G Simplified RTK Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathways.

A potent and selective inhibitor of a key kinase in one of these pathways, potentially developed from a scaffold like Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, could have significant therapeutic potential.

Conclusion

This application note has outlined a robust and scientifically sound approach to utilizing Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate in a kinase inhibitor screening campaign. By employing a tiered screening cascade with well-validated assay technologies like luminescence-based and TR-FRET assays, researchers can efficiently identify and characterize novel kinase inhibitors. The pyrazolopyridine scaffold continues to be a rich source of inspiration for the development of targeted therapies, and the methodologies described herein provide a solid foundation for advancing these promising compounds from the bench to the clinic.

References

Sources

Method

Application Notes and Protocols for Evaluating the Antitubercular Activity of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Introduction: The Promise of Pyrazolo[1,5-a]pyridines in Tuberculosis Drug Discovery Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge, necessitating the urgent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Pyrazolo[1,5-a]pyridines in Tuberculosis Drug Discovery

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge, necessitating the urgent development of novel therapeutics to combat drug-resistant strains.[1] The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising framework in the design of new antitubercular agents. Extensive research into derivatives, particularly at the 3-carboxamide position, has revealed compounds with potent in vitro activity against both drug-sensitive (H37Rv) and multidrug-resistant (MDR) strains of M. tb, often with minimum inhibitory concentrations (MICs) in the nanomolar range.[1][2][3] This demonstrated success provides a strong rationale for the systematic evaluation of novel analogs such as Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols for the in vitro evaluation of this compound's antitubercular potential. The methodologies described herein are designed to establish a robust preliminary profile of the compound, encompassing its inhibitory and bactericidal activity against whole-cell M. tb, its efficacy within a cellular infection model, and its selectivity towards the mycobacterium over mammalian cells.

Scientific Rationale and Experimental Strategy

The evaluation of a novel antitubercular candidate is a multi-step process designed to build a comprehensive understanding of its activity profile. Our experimental approach is structured as a logical progression, beginning with a primary screen for growth inhibition and advancing to more complex assays that assess bactericidal effects and intracellular efficacy.

dot graph "Experimental_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="helvetica", fontcolor="#202124"]; edge [fontname="helvetica", color="#5F6368"];

subgraph "cluster_0" { label="Phase 1: Primary Screening"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; MIC [label="MIC Determination via MABA"]; }

subgraph "cluster_1" { label="Phase 2: Bactericidal Activity & Selectivity"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; MBC [label="MBC Determination"]; Cytotoxicity [label="Cytotoxicity Assay (e.g., Vero, THP-1)"]; SI [label="Selectivity Index Calculation (SI = IC50 / MIC)"]; }

subgraph "cluster_2" { label="Phase 3: Intracellular Efficacy"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intracellular [label="Intracellular Activity Assay (Macrophage Model)"]; }

MIC -> MBC; MIC -> Cytotoxicity; MBC -> SI; Cytotoxicity -> SI; SI -> Intracellular; } Caption: A tiered workflow for evaluating antitubercular compounds.

This tiered approach ensures that resources are focused on the most promising candidates. A compound must first demonstrate potent growth inhibition (low MIC). Subsequently, we ascertain if the compound is merely inhibitory (bacteriostatic) or if it actively kills the bacteria (bactericidal), a key characteristic for effective TB drugs. Concurrently, its cytotoxicity against mammalian cells is measured to ensure a suitable therapeutic window. The ratio of cytotoxicity (IC₅₀) to activity (MIC) gives the Selectivity Index (SI), a critical parameter for predicting potential in vivo success. Finally, as M. tb is an intracellular pathogen, evaluating the compound's ability to kill mycobacteria residing within host macrophages is essential.[4][5][6]

PART 1: Determination of Minimum Inhibitory Concentration (MIC)

The first critical step is to determine the Minimum Inhibitory Concentration (MIC) of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For this, the Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method.[7][8]

Principle of the Microplate Alamar Blue Assay (MABA)

The MABA utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state and turns pink upon reduction by metabolically active cells.[8][9] In the presence of a sufficient concentration of the test compound that inhibits mycobacterial growth, the Alamar Blue will remain blue. Conversely, in wells where mycobacterial growth occurs, the indicator will be reduced and turn pink.

Protocol: MIC Determination by MABA

Biosafety Precautions: All manipulations involving live Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, utilizing appropriate personal protective equipment (PPE) and a certified Class II Biological Safety Cabinet (BSC).[10][11]

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

  • Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (Test Compound)

  • Dimethyl Sulfoxide (DMSO, sterile)

  • Isoniazid or Rifampicin (Positive Control)

  • Sterile 96-well flat-bottom microplates

  • Alamar Blue reagent (e.g., from Thermo Fisher Scientific, Bio-Rad)

  • Sterile PBS with 0.05% Tween 80

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). From this, create a working solution in 7H9 broth. Perform serial two-fold dilutions in a separate 96-well plate to create a range of concentrations (e.g., from 100 µg/mL to 0.09 µg/mL).

  • Bacterial Inoculum Preparation: Grow M. tb H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8). Adjust the culture turbidity with 7H9 broth to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL. Dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum.

  • Plate Setup:

    • Add 100 µL of 7H9 broth to all wells of a sterile 96-well plate.

    • Add 100 µL of the appropriate compound dilution to the test wells. The final volume in these wells will be 200 µL after adding the inoculum.

    • Include a positive control (Isoniazid or Rifampicin) and a negative control (DMSO vehicle).

    • Add 100 µL of the prepared M. tb inoculum to all wells except for a media-only blank.

  • Incubation: Seal the plate in a zip-lock bag and incubate at 37°C for 7 days.

  • Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.[8]

  • Final Incubation and Reading: Re-incubate the plate at 37°C for 24 hours.

  • Data Interpretation: The MIC is the lowest concentration of the compound that prevents the color change from blue to pink. Results can be read visually or with a fluorometer (Excitation: 530 nm, Emission: 590 nm).[12]

Well Content Expected Color Interpretation
M. tb + No DrugPinkGrowth
M. tb + High [Compound]BlueNo Growth
M. tb + Low [Compound]PinkGrowth
Media Only + Alamar BlueBlueSterility Control

PART 2: Determination of Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of a compound required to kill 99.9% of the initial bacterial inoculum.[13][14] This is a critical parameter, as bactericidal drugs are generally preferred for treating tuberculosis.

Protocol: MBC Determination

This protocol is a continuation of the MABA assay.

Materials:

  • Middlebrook 7H10 agar plates supplemented with 10% OADC.

  • Sterile saline solution with 0.05% Tween 80.

Procedure:

  • Sample Collection: Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC. Also, take a sample from the drug-free growth control well.

  • Serial Dilution and Plating:

    • Create 10-fold serial dilutions of the culture from each selected well in sterile saline with Tween 80.

    • Spot 10-20 µL of each dilution onto a 7H10 agar plate.

  • Incubation: Incubate the agar plates at 37°C for 3-4 weeks, or until colonies are clearly visible in the growth control spots.

  • Data Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count from the drug-free control well at the start of the experiment.[15][16]

Interpretation of MIC/MBC Ratio:

  • MBC/MIC ≤ 4: The compound is considered bactericidal .

  • MBC/MIC > 4: The compound is considered bacteriostatic .

PART 3: Evaluation of Cytotoxicity and Selectivity Index

A viable drug candidate must be more toxic to the pathogen than to the host. Therefore, assessing the cytotoxicity of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate against a mammalian cell line is a crucial step. This allows for the calculation of the Selectivity Index (SI), a measure of the compound's therapeutic window.

Protocol: Cytotoxicity Assay using a Mammalian Cell Line (e.g., Vero or THP-1)

Materials:

  • Vero cells (ATCC CCL-81) or THP-1 cells (ATCC TIB-202).

  • Appropriate cell culture medium (e.g., DMEM for Vero, RPMI-1640 for THP-1) with 10% Fetal Bovine Serum (FBS).

  • Test compound and vehicle control (DMSO).

  • Resazurin-based viability reagent (e.g., Alamar Blue, PrestoBlue).

  • Sterile 96-well flat-bottom microplates.

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Ensure the final DMSO concentration is non-toxic (typically ≤0.5%).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Add the resazurin-based reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the fluorescence or absorbance according to the reagent manufacturer's instructions.

  • Data Analysis: Calculate the 50% cytotoxic concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

  • Selectivity Index (SI) Calculation:

    • SI = IC₅₀ / MIC

    • A higher SI value (ideally >10) is desirable, indicating that the compound is significantly more toxic to the bacteria than to mammalian cells.[2]

PART 4: Intracellular Activity Assay

M. tuberculosis is an intracellular pathogen that primarily resides within host macrophages. Therefore, an essential step in preclinical evaluation is to determine if a compound can penetrate the host cell and exert its activity against the bacteria within this environment.

Principle of the Macrophage Infection Model

In this assay, a macrophage-like cell line (e.g., THP-1 or RAW 264.7) is infected with M. tb. After allowing for phagocytosis, extracellular bacteria are removed, and the infected cells are treated with the test compound. The intracellular bacterial load is then quantified, typically by lysing the macrophages and plating for CFU counting or by using a reporter strain of M. tb (e.g., expressing luciferase or GFP).[4][17]

dot graph "Intracellular_Assay" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="helvetica", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="helvetica", color="#5F6368"];

subgraph "cluster_0" { label="Day 1"; bgcolor="#F1F3F4"; Seed [label="Seed Macrophages"]; }

subgraph "cluster_1" { label="Day 2"; bgcolor="#F1F3F4"; Infect [label="Infect with M. tb"]; Wash [label="Wash to remove extracellular bacteria"]; }

subgraph "cluster_2" { label="Day 2-6"; bgcolor="#F1F3F4"; Treat [label="Treat with Compound"]; }

subgraph "cluster_3" { label="Day 6"; bgcolor="#F1F3F4"; Lyse [label="Lyse Macrophages"]; Plate [label="Plate for CFU"]; }

Seed -> Infect -> Wash -> Treat -> Lyse -> Plate; } Caption: Workflow for the intracellular activity assay.

Protocol: Intracellular CFU Reduction Assay

Procedure:

  • Macrophage Seeding: Seed a 24-well plate with a suitable macrophage cell line (e.g., THP-1 cells differentiated with PMA) and incubate overnight.

  • Infection: Infect the macrophage monolayer with an M. tb H37Rv suspension at a multiplicity of infection (MOI) of 1-10. Incubate for 4 hours to allow phagocytosis.

  • Removal of Extracellular Bacteria: Wash the cells three times with warm PBS to remove non-phagocytosed bacteria. Add fresh culture medium containing a low concentration of gentamicin (e.g., 50 µg/mL) for 1 hour to kill any remaining extracellular bacteria, followed by another wash.

  • Compound Treatment: Add fresh medium containing serial dilutions of the test compound. Include a drug-free control and a positive control (e.g., isoniazid).

  • Incubation: Incubate the plates for 4 days at 37°C in a 5% CO₂ atmosphere.

  • Quantification of Intracellular Bacteria:

    • At day 0 (after the initial wash) and day 4 post-treatment, lyse the macrophages in designated wells with a sterile 0.1% Tween 80 solution.

    • Perform serial dilutions of the cell lysates and plate on 7H10 agar.

    • Incubate the plates for 3-4 weeks and count the colonies.

  • Data Analysis: Compare the CFU counts from the compound-treated wells to the drug-free control wells. Potent intracellular activity is indicated by a significant reduction in CFU counts.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate as a potential antitubercular agent. Successful progression through this cascade of assays—demonstrating a low MIC, a bactericidal mode of action, a high selectivity index, and potent intracellular activity—would establish this compound as a strong candidate for further lead optimization and subsequent in vivo efficacy studies. The promising activity of related pyrazolo[1,5-a]pyridine derivatives suggests that this scaffold is a valuable starting point for the development of new and effective treatments for tuberculosis.

References

  • Lu, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Deepthi, B. & Prathyusha, V. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Mihály, J., et al. (2021). Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Ramachandran, G., et al. (2014). Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues with bactericidal efficacy against Mycobacterium tuberculosis targeting MmpL3. Tuberculosis (Edinb). Available at: [Link]

  • Adamson, J. H., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology. Available at: [Link]

  • Remuinan, M. J., et al. (2013). Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. PLoS One. Available at: [Link]

  • Al-Ostath, R., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. Molecules. Available at: [Link]

  • Wang, B., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, P., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry. Available at: [Link]

  • Zhang, T., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Chakraborty, P., et al. (2021). Microplate-based alamar blue assay (MABA). Bio-protocol. Available at: [Link]

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  • Christophe, T., et al. (2016). Development of an Intracellular Screen for New Compounds Able to Inhibit Mycobacterium tuberculosis Growth in Human Macrophages. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Fernandez-Feliz, C., et al. (2023). Design and Validation of a Simplified Method to Determine Minimum Bactericidal Concentration in Nontuberculous Mycobacteria. Journal of Fungi. Available at: [Link]

  • Milinković, M., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][18]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules. Available at: [Link]

  • Collins, L. A. & Franzblau, S. G. (1997). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • O'Brien, R. J., et al. (2009). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology. Available at: [Link]

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Application

Application Note: In Vivo Evaluation of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Scaffolds in Oncology

This Application Note is structured as a high-level technical guide for drug discovery scientists evaluating the Pyrazolo[1,5-a]pyridine scaffold, specifically the Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CA...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists evaluating the Pyrazolo[1,5-a]pyridine scaffold, specifically the Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1802489-64-0), as a precursor or prodrug template for Next-Generation Kinase Inhibitors (e.g., RET, TRK, or TBK1 inhibitors).[1][2][3]

Executive Summary & Scientific Rationale

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate represents a "privileged scaffold" in modern oncology drug design.[1][2][3] The pyrazolo[1,5-a]pyridine core is bioisosteric to the purine ring of ATP, making it an ideal template for Type I and Type II Kinase Inhibitors .[1][2][3]

Why This Molecule?
  • The 4-Fluoro Substitution: The introduction of fluorine at the C4 position is a strategic medicinal chemistry modification.[1][2][3] It serves to:

    • Block Metabolism: Prevents oxidative metabolism at a typically reactive site, extending the half-life (

      
      ) of the scaffold.[1][2][3]
      
    • Modulate pKa: Lowers the basicity of the pyridine nitrogen, potentially improving selectivity against off-target kinases.[1][2][3]

  • The Methyl Ester (C3 Position): While often a synthetic intermediate, the ester functionality allows this molecule to serve as a prodrug (hydrolyzing to the active carboxylic acid in vivo) or a lipophilic precursor for CNS penetration studies before functionalization into complex amides (e.g., Selpercatinib-like analogs).[1][2][3]

Scope of Guide: This document details the protocols for formulating, administering, and evaluating this specific scaffold and its bioactive derivatives in animal models of RET-fusion positive NSCLC and Thyroid Cancer , the primary therapeutic indications for this chemical class.[1][2][3]

Chemical Handling & Formulation Strategy

Challenge: The fused bicyclic aromatic nature of the scaffold confers high lipophilicity (LogP > 2.5), making aqueous solubility a limiting factor for in vivo dosing.[1][2][3]

Vehicle Selection Protocol

Do not use pure DMSO for IV administration due to hemolysis risks.[1][2][3]

RouteVehicle Composition (v/v)Preparation MethodStability
IV (Intravenous) 5% DMSO + 40% PEG400 + 55% WaterDissolve compound in DMSO first.[1][2][3] Slowly add PEG400 with vortexing.[1][2][3] Add water last.[1][2][3]Use within 4 hours.
PO (Oral) 10% DMSO + 90% Corn OilSonicate compound in DMSO until clear.[1][2][3] Add Corn Oil and vortex.Stable for 24-48 hours at RT.[1][2][3]
PO (Alternative) 0.5% Methylcellulose + 0.2% Tween 80Micronize compound.[1][2][3] Suspend in vehicle using high-shear homogenization.Suspension (Shake well before dosing).[1][2][3]

Workflow 1: Pharmacokinetic (PK) Stability Evaluation[1][2][3]

Before efficacy testing, you must determine if the Methyl Ester remains intact or hydrolyzes to the acid (active metabolite) in vivo.[1][2][3]

Experimental Design (Rat/Mouse)
  • Species: Sprague-Dawley Rats (Male, n=3 per timepoint) or CD-1 Mice.[1][2][3]

  • Dose: 2 mg/kg (IV) and 10 mg/kg (PO).[1][2][3]

  • Sampling: Serial bleeding at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1][2][3]

Bioanalytical Marker (LC-MS/MS)

Monitor two transitions:[1][2][3]

  • Parent (Ester): [M+H]+ 195.16 (Target retention time: ~mid-gradient).[1][2][3]

  • Metabolite (Acid): [M+H]+ 181.14 (Target retention time: ~early-gradient).[1][2][3]

Interpretation:

  • High Acid/Ester Ratio: Indicates rapid esterase cleavage.[1][2][3] The molecule acts as a prodrug.[1][2][3] Efficacy is driven by the acid or downstream amides.[1][2][3]

  • High Parent Exposure: The 4-fluoro group effectively stabilizes the core.[1][2][3]

Workflow 2: Efficacy in Cancer Models (RET-Fusion)

This scaffold is the structural foundation for RET inhibitors (e.g., Selpercatinib).[1][2][3] To validate the biological activity of derivatives based on this core, use a KIF5B-RET driven model.[1][2]

Model: Ba/F3 KIF5B-RET Allograft or Patient-Derived Xenograft (PDX)[1][2][3]
Step-by-Step Protocol

1. Cell Preparation:

  • Culture Ba/F3 cells stably expressing the KIF5B-RET fusion protein.[1][2][3]

  • Growth Media: RPMI-1640 + 10% FBS + IL-3 (only if not fully transformed; RET-transformed cells should be IL-3 independent).[1][2][3]

  • Harvest cells in exponential growth phase (Viability > 95%).

2. Inoculation:

  • Host: BALB/c Nude Mice (Female, 6-8 weeks).

  • Injection: Subcutaneous (SC) injection into the right flank.[1][2][3]

  • Cell Count:

    
     cells in 100 µL PBS/Matrigel (1:1 mix).
    

3. Randomization & Dosing:

  • Monitor tumor volume (TV) using calipers:

    
    .[1][2][3]
    
  • Trigger: When TV reaches 150–200 mm³ (approx. 10-14 days post-implant).[1][2][3]

  • Groups (n=8/group):

    • Vehicle Control (10% DMSO/Corn Oil).[1][2][3]

    • Test Article (Low): 10 mg/kg BID.[1][2][3]

    • Test Article (High): 30 mg/kg BID.[1][2][3]

    • Positive Control: Selpercatinib (10 mg/kg BID).[1][2][3]

4. Endpoints:

  • Primary: Tumor Growth Inhibition (%TGI) at Day 21.[1][2][3]

  • Secondary: Body weight loss (toxicity marker).[1][2][3]

Visualizing the Mechanism & Workflow

Diagram 1: The "Scaffold Logic"

This diagram illustrates why this specific molecule is synthesized and how it functions as a template for RET inhibition.[1][2][3]

ScaffoldLogic Start Methyl 4-fluoropyrazolo [1,5-a]pyridine-3-carboxylate Mod1 4-Fluoro Group Start->Mod1 Mod2 C3-Methyl Ester Start->Mod2 Effect1 Blocks Metabolic Oxidation (CYP) Mod1->Effect1 Mechanism Effect2 Prodrug / Synthetic Handle Mod2->Effect2 Utility Drug Active RET Inhibitor (e.g., Selpercatinib Analog) Effect1->Drug Enhances Stability Effect2->Drug Converted to Amide Target Inhibits KIF5B-RET Phosphorylation Drug->Target In Vivo Efficacy

Caption: Structural rationale for the 4-fluoro-pyrazolo[1,5-a]pyridine scaffold in kinase inhibitor design.

Diagram 2: In Vivo Experimental Workflow

This diagram outlines the decision tree for evaluating the molecule.

InVivoWorkflow Step1 Step 1: Formulation (Solubility Check) Step2 Step 2: PK Study (Rat) (IV vs PO) Step1->Step2 Decision Is Ester Stable? Step2->Decision PathA YES (Stable) Test as CNS Penetrant Decision->PathA High Parent Exposure PathB NO (Hydrolysis) Evaluate Acid Metabolite Decision->PathB High Acid Exposure Step3 Step 3: Efficacy Model (Ba/F3 KIF5B-RET Xenograft) PathA->Step3 PathB->Step3 Dose Adjustment Required

Caption: Decision tree for evaluating pyrazolo[1,5-a]pyridine esters in preclinical models.

Safety & Toxicity Monitoring

The 4-fluoropyrazolo[1,5-a]pyridine core is generally well-tolerated, but specific toxicities must be monitored during the 21-day efficacy study.[1][2][3]

  • Hepatotoxicity: Monitor ALT/AST levels weekly. The pyridine ring can sometimes form reactive metabolites if the fluorine does not fully block oxidation.[1][2][3]

  • Body Weight: A loss of >15% body weight requires immediate euthanasia (humane endpoint).[1][2][3]

  • Behavior: Watch for lethargy or piloerection, which may indicate off-target inhibition of CNS kinases (e.g., TRK).[1][2][3]

References

  • Subbiah, V., et al. (2020).[1][2][3] "Selpercatinib in RET-Alteration-Positive Non–Small-Cell Lung Cancer." The New England Journal of Medicine.[1][2][3] [1][2][3]

    • Context: Establishes the clinical efficacy of pyrazolo[1,5-a]pyridine-based RET inhibitors.
  • Drilon, A., et al. (2018).[1][2][3] "Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes." Nature Reviews Clinical Oncology.[1][2][3] [1][2][3]

    • Context: Reviews the structural biology of RET inhibitors and the necessity of the scaffold design.
  • Meanwell, N. A. (2018).[1][2][3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1][2][3]

    • Context: Authoritative grounding on why the "4-fluoro" substitution is critical for metabolic stability in this scaffold.
  • PubChem Compound Summary. "Selpercatinib (LOXO-292)." National Library of Medicine.[1][2][3]

    • Context: Verifies the structural relationship between the methyl ester intermedi

Sources

Method

Application Notes &amp; Protocols: Dosing and Administration of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate in Mice

Abstract This document provides a comprehensive guide for the dosing and administration of the novel compound, Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, in mouse models. The pyrazolo[1,5-a]pyridine scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the dosing and administration of the novel compound, Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, in mouse models. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors of various protein kinases and other therapeutic targets.[1][2] Given the novelty of this specific molecule, this guide establishes a foundational methodology for researchers. It emphasizes a systematic approach, beginning with physicochemical characterization and formulation development, followed by detailed protocols for administration and the design of initial dose-range finding studies. The protocols herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of animal welfare.[3][4]

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a key pharmacophore found in a variety of biologically active compounds. Research has demonstrated the potential of its derivatives in oncology, infectious diseases, and inflammatory conditions.[5][6][7] Specifically, related compounds have been identified as potent inhibitors of PI3Kγ/δ, antitubercular agents, and pan-Pim kinase inhibitors.[5][7][8]

The successful in vivo evaluation of any new chemical entity, such as Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, is critically dependent on establishing a robust and reproducible method for its administration.[9] Key challenges, particularly for heterocyclic small molecules, often include poor aqueous solubility, which necessitates careful formulation development to achieve adequate bioavailability for preclinical studies.[10][11]

This guide provides the necessary framework to navigate these challenges, ensuring that downstream efficacy and toxicology data are built upon a solid and well-characterized dosing methodology.

Pre-formulation and Vehicle Selection

Before in vivo administration, the physicochemical properties of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate must be determined to select an appropriate vehicle. For novel compounds, especially those with aromatic and heterocyclic structures, poor water solubility is a common initial hurdle.[11]

2.1. Causality of Vehicle Choice

The choice of vehicle is dictated by the compound's solubility, the intended route of administration, and the study's duration.[12] An inappropriate vehicle can lead to poor drug exposure, precipitation at the injection site, or vehicle-induced toxicity, confounding experimental results.[13] The primary goal is to prepare a homogenous, stable formulation that allows for consistent and accurate dosing.

2.2. Recommended Vehicle Screening Workflow

A tiered approach to vehicle screening is recommended:

  • Aqueous Vehicles: Assess solubility in standard aqueous vehicles like sterile water and phosphate-buffered saline (PBS). If the compound is ionizable, altering the pH with buffer solutions can be explored.[11]

  • Co-Solvent Systems: For compounds with low aqueous solubility, co-solvents can be employed. Common systems include mixtures of water with DMSO, ethanol, polyethylene glycol (PEG), or propylene glycol.[12][14] It is critical to minimize the percentage of organic co-solvent to avoid toxicity, especially in repeated-dose studies.

  • Suspensions: If the compound cannot be fully dissolved at the required concentration, a uniform suspension can be prepared. This involves reducing the particle size of the compound and using a suspending agent.

  • Oil-Based and Lipid Formulations: For highly lipophilic compounds, oil-based vehicles like corn oil or sesame oil can be suitable, particularly for oral or intraperitoneal administration.[14]

Table 1: Example Vehicle Formulations for Poorly Soluble Compounds

Vehicle ClassComposition ExamplePrimary Route(s)Key Considerations
Aqueous Co-Solvent 10% DMSO, 40% PEG 400, 50% SalineIV, IP, POPotential for drug precipitation upon injection; monitor for solvent toxicity.[12]
Aqueous Suspension 0.5% (w/v) Methylcellulose in Sterile WaterPO, SCRequires uniform particle size and consistent mixing to ensure dose accuracy.
Oil-Based Solution Compound dissolved in Corn or Sesame OilPO, IP, IMNot suitable for intravenous (IV) administration.[14]
Cyclodextrin Solution 20-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in WaterIV, IP, PO, SCCan improve solubility but may have its own physiological effects at high concentrations.[12]

Experimental Design: Dose-Range Finding

Prior to initiating efficacy studies, a dose-range finding (DRF) or maximum tolerated dose (MTD) study is mandatory.[15] This initial experiment serves to identify a range of doses that are well-tolerated and to establish key toxicological endpoints.

3.1. Workflow for In Vivo Study Initiation

The following diagram illustrates the logical flow from initial compound characterization to the execution of a dose-finding study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Execution cluster_2 Phase 3: Analysis A Compound Synthesis & QC B Solubility & Stability Screening A->B Physicochemical Properties C Vehicle Selection & Formulation Optimization B->C Select Lead Vehicle D Dose-Range Finding (Acute MTD Study) C->D Final Formulation E Pharmacokinetic (PK) Study (Optional) D->E Tolerated Doses Identified F Efficacy Study in Disease Model D->F Select Doses G Monitor Clinical Signs & Body Weight D->G Administer Compound E->F Exposure Data Obtained H Collect Samples (Blood, Tissues) G->H I Analyze Data & Determine Next Steps H->I

Caption: Workflow from compound preparation to in vivo study analysis.

3.2. Protocol: Single-Dose Escalation Study

  • Animal Model: Select a common inbred strain (e.g., C57BL/6 or BALB/c mice), aged 8-10 weeks. Use a small group size (n=3 per dose group, plus a vehicle control group).

  • Dose Selection: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). The dose steps should be guided by any available in vitro data (e.g., IC50).[15]

  • Administration: Administer a single dose via the selected route (see Section 4 for protocols).

  • Monitoring: Observe animals closely for the first 4 hours post-dose, and then at least twice daily for 7-14 days.[15] Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia) and measure body weight daily.

  • Endpoints: The primary endpoint is the identification of the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or severe clinical signs).

Detailed Administration Protocols

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[3][16]

4.1. Protocol: Oral Gavage (PO)

Oral gavage ensures the precise delivery of a specified dose to the gastrointestinal tract.[16][17]

  • Preparation:

    • Calculate the required volume for each mouse based on its most recent body weight. Dosing volumes for mice are typically 5-10 mL/kg.[18]

    • Prepare the formulation and draw it into a syringe fitted with a proper-sized, ball-tipped gavage needle.

  • Restraint:

    • Gently but firmly restrain the mouse, ensuring its head and body are aligned to create a straight path to the esophagus.

  • Administration:

    • Insert the gavage needle into the side of the mouth, pass it over the tongue, and gently advance it down the esophagus into the stomach. Do not force the needle.

    • Slowly administer the substance.

    • Withdraw the needle and return the mouse to its cage.

  • Validation: Proper technique is crucial to avoid accidental administration into the trachea.[19] If resistance is met or the animal struggles excessively, withdraw and restart.

4.2. Protocol: Intraperitoneal Injection (IP)

IP injection allows for rapid absorption into the peritoneal cavity and is a common route for preclinical studies.[19]

  • Preparation:

    • Prepare the dose in a sterile syringe with a 25-27 gauge needle.[17]

    • The maximum recommended injection volume is typically 10 mL/kg.

  • Restraint:

    • Position the mouse on its back with its head tilted slightly down. This helps to move the abdominal organs away from the injection site.

  • Administration:

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncturing the bladder or cecum.[18]

    • Aspirate briefly by pulling back on the plunger. If fluid or blood enters the syringe, withdraw and re-insert at a different site.

    • Inject the substance smoothly.

  • Validation: The absence of aspirate confirms that the needle is not in a blood vessel or organ. Repeated IP injections should be alternated between the right and left sides.[18]

Table 2: Comparison of Common Administration Routes in Mice

RouteMax Volume (bolus)Absorption SpeedProsCons
Oral (PO) ~10 mL/kgSlow to ModerateMimics clinical route for oral drugs; suitable for long-term studies.[19]Subject to first-pass metabolism; requires skilled technique.
Intraperitoneal (IP) ~10 mL/kgRapidTechnically simple; rapid systemic exposure.Risk of organ injury; potential for local irritation.[19][20]
Intravenous (IV) ~5 mL/kgImmediate100% bioavailability; precise dose delivery to circulation.[16]Requires high technical skill (tail vein); not suitable for suspensions or irritants.
Subcutaneous (SC) ~10 mL/kgSlowSimple to perform; allows for sustained release.Slower absorption; may not be suitable for large volumes or irritants.

Post-Administration and Data Collection

Systematic monitoring and data collection are essential for interpreting the study outcome.

5.1. Monitoring Flowchart

The following diagram outlines the decision-making process for post-administration monitoring.

G A Administer Compound (Time = 0) B Intensive Monitoring (0-4 hours) A->B C Daily Monitoring (Body Weight, Clinical Signs) B->C D Observe for Adverse Events? C->D E Continue Monitoring as per Protocol D->E No F Consult Vet / Implement Humane Endpoints D->F Yes G Scheduled Endpoint (e.g., Day 7) E->G H Sample Collection (Blood, Tissues) F->H G->H

Caption: Post-administration monitoring and endpoint decision tree.

5.2. Data to Collect

  • Body Weights: Daily measurements are a sensitive indicator of general health.

  • Clinical Observations: Use a scoring sheet to consistently record observations such as posture, activity level, and fur condition.

  • Pharmacokinetics (PK): If included in the study design, collect blood samples at predetermined time points (e.g., 15 min, 1h, 4h, 8h, 24h) to determine drug exposure levels.

References

  • RJPTSimLab. Study of different routes of drugs administration in mice & rats.
  • TransCure bioServices. How to Administer a Substance to a Mouse?. (2025-05-22).
  • Boston University IACUC. Administration Of Drugs and Experimental Compounds in Mice and Rats. (2025-03-04).
  • International Journal of Pharmaceutical Sciences and Research. A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. (2023-03-01).
  • Scribd. Study of Different Routes of Drug Administration On Mice or Rats.
  • BenchChem. Determining the Optimal Dosage of a Novel Compound in Mice: A Technical Support Guide.
  • ACS Publications. Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024-08-20).
  • BenchChem. Application Notes and Protocols: A Guide to In Vivo Compound Evaluation in Mouse Models.
  • NIH. General Principles of Preclinical Study Design.
  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. (2014-07-10).
  • NIH. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • NIH. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • PubMed. Evaluation of preclinical formulations for a poorly water-soluble compound. (2016-09-10).
  • MDPI. Designing an In Vivo Preclinical Research Study.
  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024-03-15).
  • BioBoston Consulting. Best Practices For Preclinical Animal Testing. (2025-01-09).
  • ResearchGate. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. (2025-08-09).
  • Aging and disease. A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development.
  • University of Michigan. Guideline for the Use of Novel Compound in Animals.
  • University of Michigan. Guidelines on Administration of Substances to Laboratory Animals. (2021-09-08).
  • NIH. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents.
  • PubMed. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists. (2017-05-01).
  • NIH. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents.
  • PubMed. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. (2013-06-01).
  • NIH. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents.
  • RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.

Sources

Application

Application Note: HPLC Analysis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Introduction & Scope Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1260898-63-2) is a critical bicyclic heteroaromatic building block used in the synthesis of advanced pharmaceutical intermediates, particula...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1260898-63-2) is a critical bicyclic heteroaromatic building block used in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors and CNS-active agents.[1][2] The pyrazolo[1,5-a]pyridine scaffold functions as a bioisostere for indole and purine systems, offering unique solubility and metabolic stability profiles.

The analysis of this compound presents specific challenges:

  • Regioisomer Separation: Synthetic routes often yield isomeric by-products (e.g., 6-fluoro isomers) that possess identical mass and similar polarity.[1][2]

  • Hydrolytic Instability: The C3-methyl ester is susceptible to hydrolysis, necessitating a method capable of resolving the parent ester from its corresponding carboxylic acid degradation product.[1]

  • Fluorine Effect: The C4-fluorine atom introduces a strong dipole moment and potential hydrogen-bonding interactions that can cause peak tailing on standard silica-based columns if not properly shielded.[1][2]

This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed for the purity assessment and assay of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate.

Method Development Strategy

Column Selection: The Fluorine Factor

While C18 (Octadecylsilane) is the industry standard, the presence of the fluorine atom on the aromatic ring suggests potential benefits from alternative stationary phases.

  • Primary Recommendation (C18): A high-coverage, end-capped C18 column is sufficient for general purity analysis. The hydrophobic interaction with the methyl ester dominates retention.

  • Secondary Recommendation (PFP): For separating difficult regioisomers (e.g., 4-fluoro vs. 6-fluoro), a Pentafluorophenyl (PFP) column is recommended.[1][2] The PFP phase engages in

    
    -
    
    
    
    and dipole-dipole interactions specifically with the fluorinated aromatic ring, often providing superior selectivity for halogenated positional isomers.[1][2]
Mobile Phase Design

The pyrazolo[1,5-a]pyridine nitrogen is bridgehead and less basic than pyridine, but the system still exhibits weak basicity.

  • Acid Modifier: Formic acid (0.1%) is selected over phosphate buffers to maintain compatibility with LC-MS (often required for impurity identification) and to ensure the molecule remains in a consistent protonation state, sharpening peak shape.[1]

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peaks for ester-containing heterocycles.[1][2]

Experimental Protocol

Equipment & Reagents[1][2][3]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) equipped with a Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2]

    • Water (Milli-Q, 18.2 MΩ[1][2]·cm).

    • Formic Acid (LC-MS Grade).[1][2]

    • Reference Standard: Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (>98% purity).[1][2]

Chromatographic Conditions
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmBalances resolution and backpressure; "Plus" series reduces silanol tailing.[1][2]
Mobile Phase A Water + 0.1% Formic AcidProton source to suppress silanol interactions.[1][2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong solvent for elution of hydrophobic ester.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Column Temp 30°CImproves mass transfer and retention time reproducibility.[1][2]
Injection Volume 5.0 µLOptimized to prevent column overload while maintaining sensitivity.[1][2]
Detection UV 254 nm (Bandwidth 4 nm)

for pyrazolo[1,5-a]pyridine core.[1][2]
Reference 360 nm (Bandwidth 100 nm)Compensates for baseline drift during gradient.[1][2]
Gradient Program

The following gradient is designed to elute the polar acid impurity early while retaining the target ester and flushing highly lipophilic dimers.

Time (min)% Mobile Phase BEvent
0.0010Initial equilibration
2.0010Isocratic hold to separate polar impurities
12.0090Linear ramp to elute target ester
15.0090Wash step
15.1010Return to initial conditions
20.0010Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1][2]

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% ACN (sonicate if necessary). Dilute to volume.

  • Working Standard: Dilute Stock Solution 1:10 with Diluent to achieve ~0.1 mg/mL.[1][2] Filter through a 0.22 µm PTFE syringe filter before injection.[1][2]

Method Validation & System Suitability

To ensure data trustworthiness, the following System Suitability Test (SST) criteria must be met before running sample batches.

System Suitability Parameters
  • Retention Time (RT): Target peak ~8.5 ± 0.5 min.

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5. (High tailing indicates secondary silanol interactions; increase acid modifier if observed).[1][2]
    
  • Theoretical Plates (

    
    ):  NLT (Not Less Than) 5,000.
    
  • Resolution (

    
    ):  NLT 2.0 between the Main Peak and any adjacent impurity (e.g., Hydrolyzed Acid).
    
Linear Range

The method demonstrates linearity from 0.01 mg/mL to 0.2 mg/mL (


), making it suitable for both assay (high conc.) and impurity (low conc.) determination.[1]

Visualized Workflow (DOT Diagram)

The following diagram illustrates the logical flow of the analytical lifecycle for this molecule, including decision nodes for troubleshooting common issues.

HPLC_Workflow Start Start: Sample Receipt Prep Sample Preparation (Dissolve in ACN, Dilute 1:10) Start->Prep SST Run System Suitability (Standard Injection) Prep->SST Check_SST Pass SST Criteria? (Tailing < 1.5, Res > 2.0) SST->Check_SST Run_Samples Run Sample Batch (Gradient Elution) Check_SST->Run_Samples Yes Troubleshoot Troubleshoot: 1. Check Column Age 2. Fresh Mobile Phase 3. Switch to PFP Column Check_SST->Troubleshoot No Data_Process Data Processing (Integrate @ 254 nm) Run_Samples->Data_Process Report Generate Report (Purity % & Assay) Data_Process->Report Troubleshoot->SST Retry

Caption: Analytical workflow for Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, including critical decision points for system suitability.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Splitting Sample solvent mismatchEnsure sample diluent matches initial mobile phase (10% ACN) or inject smaller volume (<3 µL).
RT Shift pH fluctuationEnsure Formic Acid is fresh; evaporation of organic modifier in open vessels.
Extra Peak @ ~2-3 min Hydrolysis (Acid Impurity)The ester is labile.[1][2] Prepare samples fresh and keep autosampler at 4°C.
Broad Peak Fluorine interactionIf using C18, ensure it is "End-capped".[1][2] If issue persists, switch to PFP column to leverage F-F interactions.

References

  • Synthesis and Characterization of Pyrazolo[1,5-a]pyridine Derivatives. Journal of Heterocyclic Chemistry. General procedures for pyrazolopyridine analysis. [1]

  • Chromatographic Behavior of Fluorinated Compounds. Journal of Chromatography A. Discusses the retention mechanisms of fluorine-substituted aromatics on C18 and PFP phases.

  • PubChem Compound Summary: Methyl pyrazolo[1,5-a]pyridine-3-carboxylate. National Center for Biotechnology Information.[1][2] (Analogous structure data). [1]

  • ICH Q2(R1) Validation of Analytical Procedures. International Council for Harmonisation. Guidelines for method validation.

Sources

Method

Derivatization of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate for SAR studies

Application Note: Strategic Derivatization of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate for SAR Profiling Abstract The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate for SAR Profiling

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and azaindole systems. It is widely utilized in kinase inhibitors (e.g., JAK, Trk), benzodiazepine receptor ligands, and anti-infectives. This guide details the strategic derivatization of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate . The presence of the C4-fluorine atom, combined with the C3-ester, presents a unique electronic and steric environment that requires tailored synthetic protocols. This document outlines three primary vectors for Structure-Activity Relationship (SAR) expansion: C3-ester transformation, C7-H late-stage functionalization, and interrogation of the C4-fluorine handle.

Strategic Analysis: Vectors of Diversity

Before initiating synthesis, we must analyze the electronic map of the substrate to prioritize high-probability reactions.

  • Vector A: The C3-Ester (Primary Handle): The methyl ester is the most accessible handle. It serves as a gateway to amides (H-bond donors/acceptors), carboxylic acids (solubility/salt formation), and heterocycles (oxadiazoles).

  • Vector B: The C7-Position (C-H Activation): The C7 proton, adjacent to the bridgehead nitrogen, is the most acidic and sterically accessible site for C-H functionalization. This allows for the introduction of aryl/heteroaryl groups to probe hydrophobic pockets.

  • Vector C: The C4-Fluorine (Electronic/Steric Modulator):

    • Role 1 (Blocker): The C4-F is likely intended to block metabolic oxidation (P450) or modulate the pKa of the ring system.

    • Role 2 (Leaving Group): While less reactive than 2- or 4-fluoropyridines due to the electron-rich nature of the fused pyrazole, the electron-withdrawing C3-ester activates the C4-F toward Nucleophilic Aromatic Substitution (SNAr) under forcing conditions.

Visual Strategy Map

SAR_Strategy Core Methyl 4-fluoropyrazolo [1,5-a]pyridine-3-carboxylate VectorA Vector A: C3-Ester (Amidation/Reduction) Core->VectorA Hydrolysis/Coupling VectorB Vector B: C7-H (C-H Arylation) Core->VectorB Pd/Ir Catalysis VectorC Vector C: C4-Fluoro (Metabolic Shield or S_NAr) Core->VectorC Steric/Electronic Modulation LibA Amide Library (Solubility/H-Bonding) VectorA->LibA LibB Biaryl Analogues (Hydrophobic Reach) VectorB->LibB LibC C4-Amino/Alkoxy (Forcing Conditions) VectorC->LibC High Energy

Figure 1: Strategic derivatization vectors for the target scaffold. Green indicates the primary synthetic pathway; Red indicates advanced late-stage functionalization.

Protocol A: C3-Ester Diversification (Amide Library)

The conversion of the ester to an amide library is the standard "workhorse" reaction for this scaffold. Direct aminolysis of methyl esters is often sluggish; therefore, a two-step Saponification-Coupling sequence is recommended for reliability in parallel synthesis.

Step 1: Saponification (Hydrolysis)
  • Rationale: The 4-fluoro group is stable to standard hydroxide hydrolysis conditions.

  • Reagents: LiOH·H2O (3.0 equiv), THF/MeOH/H2O (3:1:1).

  • Procedure:

    • Dissolve the ester (1.0 equiv) in THF/MeOH.

    • Add aqueous LiOH solution.

    • Stir at ambient temperature for 4-16 hours. Monitor by LCMS (Disappearance of Ester M+H, appearance of Acid M+H).

    • Critical Step: Acidify carefully to pH 3-4 with 1N HCl. The 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid often precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc.

Step 2: Parallel Amide Coupling
  • Rationale: HATU is preferred over EDC/HOBt for electron-deficient heterocyclic acids to minimize racemization (not an issue here) and maximize yield with steric amines.

  • Protocol:

    • Activation: Dissolve Acid (1.0 equiv) in DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Shake/stir for 15 mins.

    • Addition: Add Amine (R-NH2, 1.2 equiv).

    • Reaction: Stir at RT for 12 hours.

    • Workup: For library scale (<50 mg), dilute with DMSO and purify directly via Prep-HPLC.

Alternative: Direct Aminolysis (AlMe3 mediated)

  • Use Case: For weakly nucleophilic amines (anilines) where coupling fails.

  • Warning: Pyrophoric reagent.

  • Protocol: Treat amine (2.0 equiv) with AlMe3 (2.0 equiv) in Toluene/DCM at 0°C, then add ester. Heat to reflux.

Protocol B: C7-H Late-Stage Functionalization

The C7 position is electronically distinct.[1] In pyrazolo[1,5-a]pyridines, C7 is susceptible to Pd-catalyzed C-H activation.[1][2] This allows for the rapid installation of aryl groups without pre-functionalization (halogenation).

Mechanism & Causality

The bridgehead nitrogen directs palladium insertion at the C7 position via a concerted metallation-deprotonation (CMD) pathway. The C3-ester (EWG) acidity of the C7 proton, facilitating this step.

Protocol: Pd-Catalyzed C-H Arylation
  • Substrate: Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate.

  • Coupling Partner: Aryl Iodides (Ar-I) or Bromides (Ar-Br).

  • Catalyst System: Pd(OAc)2 (5-10 mol%).

  • Ligand: PPh3 or XPhos (for sterically demanding aryls).

  • Base: Ag2CO3 (oxidant/base) or K2CO3/PivOH (CMD conditions).

  • Solvent: 1,4-Dioxane or DMF.

Step-by-Step:

  • Charge a microwave vial with Substrate (1.0 equiv), Ar-I (1.5 equiv), Pd(OAc)2 (10 mol%), PPh3 (20 mol%), and Ag2CO3 (2.0 equiv).

  • Add anhydrous 1,4-Dioxane (0.2 M).

  • Sparge with Argon for 5 minutes.

  • Heat at 100-120°C for 12-24 hours (or MW 140°C for 1 hr).

  • Filter through Celite. Concentrate.

  • Purify via Flash Chromatography (Hex/EtOAc).

Note: If the 4-Fluoro group is labile under these conditions (rare, but possible with electron-deficient Ar-I), switch to an Ir-catalyzed C-H borylation strategy to install a Boron pinacol ester at C7, followed by Suzuki coupling.

Protocol C: The "Fluorine Question" (SNAr)

Context: The 4-position is sterically crowded by the C3-ester. Displacement of the Fluorine is difficult and typically requires forcing conditions. In most SAR campaigns, the F is maintained as a metabolic blocker.

If Displacement is Required (e.g., to install a solubilizing amine):

  • Reactivity Prediction: The ring is electron-rich (pyrazole), but the ester makes it electron-deficient enough for SNAr if a strong nucleophile is used.

  • Conditions:

    • Nucleophile: Primary amines (e.g., morpholine, piperazine).

    • Solvent: DMSO or NMP.

    • Temperature: High heat (120-150°C) or Microwave irradiation.

    • Base: K2CO3 or DIPEA.

Warning: High temperatures may cause decarboxylation of the ester if water is present (hydrolysis -> decarboxylation). Ensure anhydrous conditions.

Quality Control & Validation

All derivatives must pass the following purity gates before biological testing:

ParameterSpecificationMethodNote
Purity >95%LC-MS (UV 254 nm)Essential for valid IC50 data.
Identity M+1 / M-1MS (ESI)Confirm mass match.
Structural Integrity 1H NMRDMSO-d6 or CDCl3Key Signal: C7-H appears as a doublet at ~8.5-9.0 ppm. Loss of this signal confirms C7-functionalization.
Fluorine Check 19F NMRStandardKey Signal: ~ -130 to -150 ppm. Loss of signal confirms SNAr displacement.

Workflow Diagram

Workflow Start Start: Methyl 4-fluoropyrazolo [1,5-a]pyridine-3-carboxylate Decision Target SAR Vector? Start->Decision Hydrolysis 1. LiOH Hydrolysis (Yields Acid) Decision->Hydrolysis Modify Ester CH_Act Pd-Catalyzed C7 Arylation (Ag2CO3, 110°C) Decision->CH_Act Extend Scaffold (C7) SNAr S_NAr Displacement of F (Microwave, 140°C) Decision->SNAr Replace Fluorine Coupling 2. HATU Amide Coupling (Parallel Library) Hydrolysis->Coupling Output Purification (Prep-HPLC) & QC (LCMS/NMR) Coupling->Output CH_Act->Output SNAr->Output

Figure 2: Operational workflow for parallel library generation.

References

  • General Scaffold Synthesis & Reactivity

    • Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annul
    • Source:RSC Advances
    • URL:[Link]

  • Medicinal Chemistry Context (Kinase Inhibition)

    • Title: Discovery of Pyrazolo[1,5-a]pyridines as Potent JAK Inhibitors.
    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • C-H Activation Protocols

    • Title: Palladium-Catalyzed Direct Arylation of Pyrazolo[1,5-a]pyridines.[1][2]

    • Source:Organic Letters
    • URL:[Link]

  • Amidation Strategies for Heterocycles

    • Title: Practical Amide Bond Synthesis (Review).
    • Source:Chemical Reviews
    • URL:[Link]

Sources

Application

Application Note: Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate in Fragment-Based Drug Design (FBDD)

Executive Summary This technical guide details the application of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate as a high-value scaffold in Fragment-Based Drug Design (FBDD). While pyrazolo[1,5-a]pyridines are est...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate as a high-value scaffold in Fragment-Based Drug Design (FBDD). While pyrazolo[1,5-a]pyridines are established bioisosteres for indole and azaindole rings—privileged structures in kinase and GPCR ligand discovery—this specific fluorinated derivative offers a dual advantage:

  • 19F-NMR "Spy" Capability: The fluorine atom serves as a sensitive, background-free NMR probe for high-throughput fragment screening.[1]

  • Synthetic Versatility: The C3-ester provides a robust vector for "fragment growing," facilitating rapid access to focused amide libraries targeting the ATP-binding hinge region of kinases or bromodomain acetyl-lysine pockets.

Physicochemical Profile & "Rule of Three" Compliance

In FBDD, adherence to the "Rule of Three" (Ro3) is critical to ensure that fragments have sufficient chemical space for subsequent elaboration into drug-like molecules (Rule of Five compliant).

Table 1: Physicochemical Properties of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

PropertyValueRo3 CriteriaStatusSignificance
Molecular Weight 194.16 Da< 300 DaPass Allows significant mass addition during optimization.
cLogP ~1.8< 3.0Pass Optimal lipophilicity for membrane permeability and binding affinity.
H-Bond Donors 0< 3Pass Reduces desolvation penalty upon binding.
H-Bond Acceptors 4 (N, O, F)< 3Marginal The ester oxygens and pyridine nitrogen are key interaction points.
TPSA ~45 Ų< 60 ŲPass Indicates good potential for oral bioavailability.
Rotatable Bonds 2< 3Pass Low entropic penalty upon binding.

Application I: 19F-NMR Fragment Screening Protocol

The 4-fluoro substituent allows this fragment to be screened using 19F-NMR , a technique superior to traditional 1H-NMR for cocktails due to the wide chemical shift dispersion and lack of background signal from biological buffers.

Mechanism of Detection

Upon binding to a protein target, the fluorine environment changes, leading to:

  • Chemical Shift Perturbation (CSP): A shift in the 19F resonance frequency.

  • Line Broadening (T2 Relaxation): As the small fragment binds the large protein, its tumbling rate decreases, causing the NMR signal to broaden or disappear (the "T2 filter" effect).

Experimental Protocol

Materials:

  • Ligand Stock: 100 mM in d6-DMSO.

  • Protein Target: Purified protein (e.g., Kinase domain, Bromodomain) >95% purity, in aqueous buffer (PBS or Tris, pH 7.4).

  • Reference Compound: Trifluoroacetic acid (TFA) or fluorobenzene (internal standard, optional).

Workflow:

  • Cocktail Preparation:

    • Mix 5–10 fluorinated fragments (including Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate) to a final concentration of 50 µM each.

    • Ensure distinct chemical shifts for all cocktail members (typically separated by >0.5 ppm).

  • Sample Assembly:

    • Control Tube: 50 µM fragment cocktail + Buffer (500 µL total volume) + 10% D2O.

    • Experimental Tube: 50 µM fragment cocktail + 2–10 µM Protein Target + Buffer + 10% D2O.

  • Data Acquisition (Bruker/Jeol 600 MHz):

    • Pulse Sequence: 1D 19F-NMR with proton decoupling.

    • T2-Relaxation Filter (CPMG): Apply a T2 filter (e.g., 50–200 ms delay).

      • Free Ligand: Signal remains sharp (slow relaxation).

      • Bound Ligand: Signal intensity drops significantly (fast relaxation).

  • Data Analysis:

    • Overlay the Control and Experimental spectra.

    • Hit Criteria: A reduction in signal intensity of >30% or a chemical shift change >0.05 ppm indicates binding.

Application II: Synthetic Elaboration (Fragment Growing)

Once binding is validated, the C3-methyl ester serves as the primary "growth vector." The following protocol describes the conversion of the fragment into a focused amide library, a common strategy for targeting the hinge region of kinases (where the amide NH mimics the ATP adenine interaction).

Workflow Diagram

FBDD_Workflow Fragment Methyl 4-fluoropyrazolo [1,5-a]pyridine-3-carboxylate Step1 Hydrolysis (LiOH, THF/H2O) Fragment->Step1 Activation Intermediate Carboxylic Acid Intermediate Step1->Intermediate Step2 Amide Coupling (HATU/DIEA, R-NH2) Intermediate->Step2 Diversification Library Focused Amide Library (Hit-to-Lead) Step2->Library

Figure 1: Synthetic workflow for transforming the ester fragment into a bioactive amide library.

Detailed Synthetic Protocol
Step 1: Saponification (Ester Hydrolysis)
  • Dissolution: Dissolve 1.0 eq of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate in THF:MeOH:Water (3:1:1 ratio).

  • Reagent Addition: Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H2O).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS (Disappearance of ester peak [M+H]+ 195, appearance of acid peak [M+H]+ 181).

  • Workup: Acidify to pH ~3 with 1N HCl. The carboxylic acid usually precipitates. Filter and dry under vacuum.

    • Yield Expectation: >90%.[2]

Step 2: Parallel Amide Coupling (Library Generation)
  • Activation: Dissolve the carboxylic acid intermediate (1.0 eq) in DMF. Add HATU (1.2 eq) and DIEA (3.0 eq). Stir for 15 minutes.

  • Diversification: Aliquot the activated mixture into a 96-well reaction block.

  • Amine Addition: Add unique primary or secondary amines (1.5 eq) to each well. Select amines to probe different physicochemical properties (e.g., solubilizing morpholines, hydrophobic benzyl groups).

  • Incubation: Shake at room temperature for 12 hours.

  • Purification: Purify directly via preparative HPLC.

    • Target: This generates 3-carboxamide derivatives, which are potent pharmacophores in Antitubercular (Mtb) and Kinase (Trk, CDK) drug discovery.

Case Study Context: Kinase Inhibitor Design

In the context of Trk (Tropomyosin receptor kinase) or CDK (Cyclin-dependent kinase) inhibition:

  • The Scaffold: The pyrazolo[1,5-a]pyridine core mimics the purine ring of ATP.

  • The 4-Fluoro Group: Positioned to interact with the "gatekeeper" residue or fill a small hydrophobic pocket near the hinge. It also blocks potential oxidation at the electron-rich C4 position.

  • The C3-Amide (Product): Forms a bidentate H-bond interaction with the kinase hinge region (Backbone NH and CO).

Strategic Note: If the fragment screen (Protocol 1) shows binding, but the affinity is low (mM range), the "growing" strategy (Protocol 2) targeting the hydrophobic back-pocket (via the amine R-group) typically improves potency to the nM range.

References

  • Fragment Screening Methodology

    • Buchholz, C. R., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery.[1][3] RSC Chemical Biology.[3] Link

    • Norton, R. S., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery.[1][3][4] Molecules (NIH). Link

  • Scaffold Application (Antitubercular & Kinase)

    • Li, Y., et al. (2017).[5][6] Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity.[6][7][8] European Journal of Medicinal Chemistry. Link

    • Meijer, L., et al. (2017). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor.[9] (Analogous scaffold utility). Link

  • Chemical Data & Synthesis

    • ChemicalBook. Pyrazolo[1,5-a]pyridine Spectral Data.[5][10]Link

Sources

Method

Crystallization of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate for X-ray analysis

Application Note: AN-CRYST-4FPP Subject: Precision Crystallization of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate for Single-Crystal X-Ray Diffraction (SC-XRD) Introduction & Structural Context The crystallizati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CRYST-4FPP Subject: Precision Crystallization of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate for Single-Crystal X-Ray Diffraction (SC-XRD)

Introduction & Structural Context

The crystallization of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate represents a specific challenge in small molecule crystallography. This scaffold acts as a critical bioisostere for indole in kinase inhibitor development.[1] The presence of the C4-fluorine atom and the C3-methyl ester introduces competing electronic effects—lipophilicity from the fluorine and polar hydrogen-bond acceptance from the ester carbonyl.

Successful growth of diffraction-quality crystals requires a protocol that balances these forces to promote ordered lattice packing rather than amorphous precipitation or "oiling out."[1] This guide details a self-validating workflow designed to transition this compound from a crude solid to a single crystal suitable for structural elucidation.

Pre-Crystallization Validation (The "Self-Validating" Phase)

Before attempting crystallization, the sample must meet strict purity and stability criteria. Impurities act as lattice defects, halting growth or inducing twinning.[1]

Protocol 1: Purity Verification

  • Technique: 1H-NMR (400 MHz or higher) in CDCl₃.

  • Requirement: >95% purity.

  • Critical Check: Inspect the baseline for aliphatic grease (0.8–1.5 ppm) or residual solvents.[1] High-vacuum drying (50 mTorr, 4h) is mandatory if solvent peaks persist.[1]

  • Solubility Mapping: Perform a "drop test" to categorize solvents.[1]

Solvent ClassRepresentative SolventsInteraction TypeSolubility Status (Target)
Good Solvent Dichloromethane (DCM), Acetone, Ethyl AcetateDipole-DipoleSoluble (>20 mg/mL)
Intermediate Methanol, EthanolH-Bond DonorModerately Soluble
Anti-Solvent Hexanes, Heptane, PentaneVan der WaalsInsoluble (<1 mg/mL)

Experimental Workflows

Method A: Vapor Diffusion (The Gold Standard)

Recommended for <20 mg of sample.[1] Minimizes solvent waste and controls supersaturation rate.

Theory: Vapor diffusion allows the volatile "Good Solvent" to leave the sample solution and be absorbed by the "Anti-Solvent" (or vice versa, depending on volatility), slowly driving the system into the metastable zone where nucleation occurs.

Step-by-Step Protocol:

  • Preparation: Dissolve 15 mg of the target compound in 0.5 mL of Dichloromethane (DCM) in a small 4 mL borosilicate vial (Inner Vial). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if any particulate is visible.

  • Setup: Place the open Inner Vial inside a larger 20 mL scintillation vial (Outer Vial).

  • Charging: Carefully pipette 3 mL of Pentane (or Hexanes) into the Outer Vial. CRITICAL: Do not allow the pentane to splash into the inner vial.

  • Equilibration: Cap the Outer Vial tightly.[1] Seal with Parafilm to prevent total evaporation.[1]

  • Observation: Store at 20°C in a vibration-free environment.

    • Mechanism:[1][2][3][4] Pentane (volatile anti-solvent) diffuses into the DCM solution, slowly increasing polarity and reducing solubility.[1]

    • Timeline: Crystals should appear within 24–72 hours.[1]

Method B: Slow Evaporation (The Backup)

Recommended if Vapor Diffusion yields amorphous material.

Step-by-Step Protocol:

  • Dissolve 20 mg of compound in 1.5 mL of Acetone/Ethyl Acetate (1:1) .

  • Place in a clean vial and cover with aluminum foil.

  • Poke 3–5 small holes in the foil with a needle to restrict evaporation rate.[1]

  • Place in a fume hood away from drafts. Rapid evaporation leads to powder; slow evaporation leads to crystals.[1][2]

Visualization of Workflow

The following diagram illustrates the decision matrix and workflow for obtaining X-ray quality crystals.

CrystallizationWorkflow Start Crude Methyl 4-fluoropyrazolo [1,5-a]pyridine-3-carboxylate PurityCheck Purity Check (NMR >95%) Start->PurityCheck PurityCheck->Start Fail (Recrystallize) Solubility Solubility Mapping PurityCheck->Solubility Pass Decision Select Method Solubility->Decision VaporDiff Method A: Vapor Diffusion (DCM / Pentane) Decision->VaporDiff Preferred SlowEvap Method B: Slow Evaporation (Acetone / EtOAc) Decision->SlowEvap Alternative Monitoring Optical Microscopy (Check for birefringence) VaporDiff->Monitoring SlowEvap->Monitoring Success X-Ray Data Collection Monitoring->Success Single Crystals Failure Oiling Out / Amorphous Monitoring->Failure No Growth Failure->Decision Change Solvent System

Caption: Workflow for crystallizing fluorinated pyrazolopyridines. Blue nodes indicate critical milestones.[1]

Troubleshooting & Optimization

Common issues with fluorinated heteroaromatics and their remediation:

ObservationDiagnosisCorrective Action
Oiling Out Phase separation before nucleation.[1] The compound is too soluble or the anti-solvent diffused too fast.Seed & Cool: Add a microscopic seed crystal (if available) or scratch the glass side with a spatula.[1] Lower temperature to 4°C.
Twinning Crystals growing out of each other (intergrown).[1]Slow Down: Reduce the number of holes in the foil (Method B) or use a less volatile anti-solvent like Heptane instead of Pentane (Method A).
Micro-Crystals Nucleation rate is too high (shower of tiny crystals).[1]Dilute: Reduce initial concentration by 50%.

Expert Insight - The Fluorine Effect: The C4-fluorine atom often facilitates weak


 or 

interactions. If standard solvents fail, try introducing an aromatic solvent like Toluene (as a co-solvent) to encourage

-stacking interactions, which can stabilize the lattice.[2]

References

  • Metherall, J. P., et al. (2023).[1][3] Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.[1] Retrieved from [Link]

  • Hampton Research. (n.d.).[1][5] Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • University of Rochester. (n.d.).[1] How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • University of Fribourg. (n.d.).[1] Guide for crystallization of small molecules. Retrieved from [Link]

Sources

Application

Application Note: Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate for Solvatochromic Cell Imaging

This Application Note is structured to guide researchers in the utilization of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (MFPP-3C) as a functional fluorophore scaffold for cell imaging.[1][2] While often catal...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers in the utilization of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (MFPP-3C) as a functional fluorophore scaffold for cell imaging.[1][2]

While often cataloged as a pharmaceutical intermediate, the pyrazolo[1,5-a]pyridine core possesses intrinsic photophysical properties—specifically solvatochromism and Intramolecular Charge Transfer (ICT) —that make it a potent tool for organelle-specific imaging (particularly Lipid Droplets) and micro-environmental sensing.[1][2]

[1][2]

Executive Summary

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a fused N-heterocyclic scaffold exhibiting "Push-Pull" electronic architecture.[1][2] The electron-rich pyrazolo[1,5-a]pyridine core acts as a donor, while the 3-carboxylate ester functions as an acceptor.[1][2] The 4-fluoro substituent is critical; it modulates the Highest Occupied Molecular Orbital (HOMO) energy levels, enhancing photostability and tuning the emission spectrum compared to non-fluorinated analogs.

Key Capabilities:

  • Lipid Droplet Specificity: High lipophilicity (cLogP ~2.0–2.5) drives accumulation in neutral lipid stores.

  • Solvatochromic Shift: Emission wavelength shifts based on solvent polarity, allowing differentiation between hydrophobic organelles and the cytosol.

  • Bio-stability: The fluorine atom at the 4-position blocks metabolic oxidation, prolonging signal retention in live-cell assays.[1][2]

Technical Mechanism: The Fluorogenic "Push-Pull" System[1][2]

To effectively use MFPP-3C, one must understand its photophysics.[1][2] The molecule operates via Intramolecular Charge Transfer (ICT) .

  • Ground State: The molecule is relatively non-polarized.[2]

  • Excitation: Upon photon absorption, electron density shifts from the pyrazolo-pyridine core (Donor) to the ester group (Acceptor).

  • Environmental Sensitivity:

    • In Polar Solvents (Cytosol): The excited ICT state is stabilized by the solvent, lowering its energy but often increasing non-radiative decay (quenching).

    • In Non-Polar Solvents (Lipid Droplets): The ICT state is less stabilized (higher energy, blue-shifted) but exhibits a higher Quantum Yield (QY) due to reduced vibrational relaxation.

Mechanism Diagram[1][2]

ICT_Mechanism cluster_0 Molecular Structure cluster_1 Excitation Dynamics cluster_2 Emission Outcomes Donor Pyrazolo[1,5-a]pyridine (Electron Donor) ICT_State ICT Excited State (Dipole Moment Increase) Donor->ICT_State e- Transfer Acceptor 3-Carboxylate Ester (Electron Acceptor) Acceptor->ICT_State Modulator 4-Fluoro Group (Electronic Tuner) Modulator->Donor Stabilizes HOMO Excitation Photon Absorption (hv) Excitation->ICT_State Polar Polar Environment (Cytosol) ICT_State->Polar NonPolar Non-Polar Environment (Lipid Droplets) ICT_State->NonPolar Quenched Low Fluorescence (Red-shifted/Quenched) Polar->Quenched Bright High Fluorescence (Blue/Green Emission) NonPolar->Bright

Caption: Schematic of the Intramolecular Charge Transfer (ICT) mechanism governing the solvatochromic response of MFPP-3C.

Experimental Protocols

Materials Preparation[2][3][4][5][6]
  • Stock Solution: Dissolve 5 mg of MFPP-3C in 1 mL of anhydrous DMSO to create a ~25 mM stock. Vortex until fully dissolved.[2]

    • Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[1][2]

  • Working Solution: Dilute the stock into warm culture medium (phenol red-free preferred) or HBSS to a final concentration of 1–10 µM .

    • Note: Ensure DMSO concentration remains < 0.5% to avoid cytotoxicity.

Live-Cell Lipid Droplet Imaging Protocol

This protocol is optimized for adherent cell lines (e.g., HeLa, HepG2, 3T3-L1).[2]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells on sterile glass-bottom confocal dishes (35 mm).[1][2]

    • Incubate at 37°C / 5% CO2 until 70–80% confluency is reached.[2]

    • (Optional): Treat cells with Oleic Acid (200 µM) for 4–6 hours to induce lipid droplet formation for positive control validation.

  • Staining:

    • Aspirate the growth medium.[2]

    • Wash cells 1x with pre-warmed PBS (pH 7.4).

    • Add the Working Solution (5 µM MFPP-3C) to the dish.[2]

    • Incubate for 15–30 minutes at 37°C. Do not exceed 45 minutes to prevent non-specific membrane saturation.

  • Washing & Mounting:

    • Aspirate the staining solution.[2]

    • Wash 3x with PBS to remove background probe.[2]

    • Add live-cell imaging buffer (e.g., HBSS with HEPES).[2]

  • Imaging Parameters (Confocal/Epifluorescence):

    • Excitation: 405 nm (UV laser) or 488 nm (Argon laser). Note: Pyrazolo[1,5-a]pyridines typically have absorption maxima near 350–420 nm.[1][2]

    • Emission: Collect signal in the 450–550 nm range (Blue/Green channel).

    • Gain/Exposure: Adjust using the Oleic Acid-treated positive control to avoid saturation of lipid droplets.

Data Output & Interpretation[2][7]
OrganellePredicted Signal IntensityEmission ColorMechanism
Lipid Droplets High (+++++)Green/YellowSolvation in non-polar triglyceride core protects ICT state from quenching.[1][2]
Cytosol Low (+)Weak Blue / DarkPolar water molecules quench the ICT state via non-radiative decay.[1][2]
Nucleus Negligible (-)DarkExclusion due to nuclear membrane barrier and lack of lipophilic affinity.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Probe concentration too high (>10 µM) or insufficient washing.[1][2]Reduce concentration to 1 µM; increase wash steps to 5x.
Crystal Formation Probe precipitation in aqueous media.[1][2]Sonicate the stock solution; ensure DMSO is fully mixed into the medium rapidly to prevent crashing out.
Photobleaching High laser power.[1][2]The 4-fluoro group improves stability, but high-intensity UV can still bleach.[1][2] Reduce laser power to 2–5%.[2]
No Signal Excitation wavelength mismatch.Verify absorption spectrum.[2] If 488 nm is too weak, switch to 405 nm excitation.

Advanced Application: Ratiometric Polarity Sensing

For researchers investigating micro-environmental changes (e.g., during autophagy or apoptosis), MFPP-3C can be used ratiometrically if the microscope is equipped with a spectral detector.

  • Excitation: 405 nm.

  • Collection:

    • Channel 1 (Polar/Surface): 420–460 nm.

    • Channel 2 (Non-Polar/Core): 500–550 nm.

  • Analysis: Generate a ratio image (Ch2 / Ch1). A higher ratio indicates a more hydrophobic environment, useful for tracking the maturation of lipid droplets or lipophagy.

References

  • General Scaffold Properties

    • Portillo, J., et al. (2020). "Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study." RSC Advances.

    • Relevance: Establishes the tunable photophysical properties (QY, Stokes shift)
  • Lipid Droplet Imaging Context

    • Wang, E., et al. (2013). "A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets."[1][2][3] Chemical Communications.[2]

    • Relevance: Validates the core scaffold's utility for lipid droplet visualization via solv
  • pH Sensing & 4-Fluoro Utility

    • Li, X., et al. (2015). "A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells."[2][4] RSC Advances.

    • Relevance: Demonstrates the scaffold's stability and responsiveness to environmental factors (pH/polarity).
  • Compound Data

    • PubChem CID: 71463616 (Related Analog). "Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate."[1][2][5]

    • Relevance: Provides physicochemical data for the closely related isomeric scaffold used for property inference.

Sources

Method

Application Notes and Protocols for Radiolabeling of Pyrazolo[1,5-a]pyrimidine Derivatives for PET Imaging

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines in PET Imaging The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines in PET Imaging

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] These derivatives have garnered significant attention as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1][2] This makes them highly attractive candidates for the development of targeted cancer therapeutics.[1][2]

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo visualization and quantification of physiological and pathological processes at the molecular level. By radiolabeling pyrazolo[1,5-a]pyrimidine-based kinase inhibitors with positron-emitting radionuclides such as fluorine-18 (¹⁸F) or carbon-11 (¹¹C), we can create PET tracers to:

  • Visualize tumor tissue: These tracers can accumulate in tumors, allowing for their detection and staging.

  • Assess target engagement: PET imaging can confirm that a drug is reaching its intended kinase target in vivo.

  • Guide drug development: It provides invaluable information on the pharmacokinetics and pharmacodynamics of novel drug candidates.

  • Personalize cancer therapy: By imaging kinase expression, PET can help select patients who are most likely to respond to a specific targeted therapy.

This document provides a detailed guide to the radiolabeling of pyrazolo[1,5-a]pyrimidine derivatives with ¹⁸F and ¹¹C for PET imaging applications. It covers the synthesis of necessary precursors, detailed radiolabeling protocols, and essential quality control procedures.

PART 1: Radiolabeling with Fluorine-18 (¹⁸F)

Fluorine-18 is a widely used radionuclide for PET due to its favorable physical properties, including a manageable half-life of 109.7 minutes and low positron energy (0.635 MeV), which results in high-resolution images. The most common method for ¹⁸F-labeling is through nucleophilic substitution.

¹⁸F-Labeling Strategy: The "Fluoroethyl" Approach

A common and effective strategy for labeling pyrazolo[1,5-a]pyrimidines is the introduction of a 2-[¹⁸F]fluoroethyl group onto an amino functionality of the core structure. This is typically achieved by reacting a tosylate precursor with [¹⁸F]fluoride.

Diagram: ¹⁸F-Labeling Workflow

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Quality Control Precursor_Synthesis Synthesis of Tosylate Precursor F18_Production [¹⁸F]Fluoride Production (Cyclotron) Radiosynthesis Nucleophilic Substitution Precursor_Synthesis->Radiosynthesis Precursor F18_Trapping [¹⁸F]F⁻ Trapping & Elution F18_Production->F18_Trapping F18_Trapping->Radiosynthesis HPLC_Purification Semi-preparative HPLC Radiosynthesis->HPLC_Purification Formulation Sterile Formulation HPLC_Purification->Formulation QC_Tests Analytical HPLC, TLC, etc. Formulation->QC_Tests

Caption: Workflow for the ¹⁸F-labeling of pyrazolo[1,5-a]pyrimidine derivatives.

Protocol 1: Synthesis of a Tosylate Precursor

This protocol describes the synthesis of a 2-(tosyloxy)ethyl-amino pyrazolo[1,5-a]pyrimidine precursor, a crucial starting material for ¹⁸F-labeling. The synthesis involves the reaction of a chloro-pyrazolo[1,5-a]pyrimidine with 2-aminoethanol, followed by tosylation.

Materials:

  • 5-chloro-7-substituted-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • 2-aminoethanol

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Tosyl chloride (TsCl)

  • Dichloromethane (DCM)

  • Pyridine

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Step 1: Amination. In a round-bottom flask, dissolve the 5-chloro-7-substituted-pyrazolo[1,5-a]pyrimidine-3-carbonitrile in DMF. Add an excess of 2-aminoethanol and TEA. Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction by TLC.

  • Step 2: Work-up and Purification. After completion, cool the reaction mixture and pour it into water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the 2-hydroxyethyl-amino derivative.

  • Step 3: Tosylation. Dissolve the purified 2-hydroxyethyl-amino derivative in DCM and cool to 0 °C. Add pyridine, followed by the slow addition of tosyl chloride. Stir the reaction mixture at room temperature overnight.

  • Step 4: Final Purification. Quench the reaction with water and separate the organic layer. Wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the final tosylate precursor by silica gel column chromatography.

Protocol 2: Automated ¹⁸F-Radiolabeling

This protocol outlines the automated synthesis of a 7-(2-[¹⁸F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile using a commercial radiosynthesis module.[3]

Automated Synthesis Module Setup:

  • Reactor: Glass vial

  • Reagents:

    • Vial 1: Elution solution (Kryptofix 2.2.2/K₂CO₃ in acetonitrile/water)

    • Vial 2: Tosylate precursor (5-10 mg) in anhydrous DMSO (1 mL)

    • Vial 3: Acetonitrile for rinsing

    • Vial 4: Water for injection for dilution

  • SPE Cartridges:

    • QMA (quaternary methylammonium) cartridge for [¹⁸F]fluoride trapping

    • C18 Sep-Pak cartridge for initial purification

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride from the cyclotron is passed through the QMA cartridge to trap the [¹⁸F]F⁻. The trapped [¹⁸F]fluoride is then eluted into the reactor using the Kryptofix 2.2.2/K₂CO₃ solution.

  • Azeotropic Drying: The solvent is removed by azeotropic distillation under a stream of nitrogen at 110-120 °C to ensure an anhydrous reaction environment. This step is critical as water can significantly reduce the efficiency of the nucleophilic substitution.

  • Radiolabeling Reaction: The tosylate precursor solution is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at 100-120 °C for 10-15 minutes.

  • Purification: The crude reaction mixture is diluted with water and passed through a C18 Sep-Pak cartridge. The cartridge is washed with water to remove unreacted [¹⁸F]fluoride and polar impurities. The desired product is then eluted with ethanol or acetonitrile.

  • Final Purification and Formulation: The eluate from the C18 cartridge is further purified by semi-preparative HPLC. The product fraction is collected, the solvent is evaporated, and the final product is formulated in a sterile solution (e.g., saline with a small percentage of ethanol) for injection.

PART 2: Radiolabeling with Carbon-11 (¹¹C)

Carbon-11, with its short half-life of 20.4 minutes, presents unique challenges and advantages. Its short half-life allows for multiple PET scans in a single day and lower radiation dose to the subject. The most common method for ¹¹C-labeling is through methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[4][5]

¹¹C-Labeling Strategy: N-Methylation

This strategy involves the methylation of a suitable nitrogen atom on the pyrazolo[1,5-a]pyrimidine core or a substituent. This requires the synthesis of a "desmethyl" precursor, which has a free amine or amide group at the desired labeling position.

Diagram: ¹¹C-Labeling Workflow

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Quality Control Precursor_Synthesis Synthesis of Desmethyl Precursor C11_Production [¹¹C]CH₄ Production (Cyclotron) Radiosynthesis N-Methylation Precursor_Synthesis->Radiosynthesis Precursor MeI_Synthesis [¹¹C]CH₃I Synthesis C11_Production->MeI_Synthesis MeI_Synthesis->Radiosynthesis HPLC_Purification Semi-preparative HPLC Radiosynthesis->HPLC_Purification Formulation Sterile Formulation HPLC_Purification->Formulation QC_Tests Analytical HPLC, TLC, etc. Formulation->QC_Tests

Caption: Workflow for the ¹¹C-labeling of pyrazolo[1,5-a]pyrimidine derivatives.

Protocol 3: Synthesis of a Desmethyl Precursor

This protocol provides a general approach for synthesizing a desmethyl precursor suitable for ¹¹C-methylation. The specific synthesis will depend on the desired labeling position. Here, we outline the synthesis of a precursor with a free secondary amine.

Materials:

  • Appropriately substituted pyrazolo[1,5-a]pyrimidine starting material

  • Protecting group reagents (e.g., Boc-anhydride)

  • Deprotecting reagents (e.g., trifluoroacetic acid)

  • Alkylating agent with a leaving group

  • Standard laboratory glassware and purification equipment

Procedure:

  • Step 1: Protection. If necessary, protect other reactive functional groups on the pyrazolo[1,5-a]pyrimidine core to ensure selective methylation.

  • Step 2: Synthesis of the Amine. Introduce the secondary amine functionality at the desired position. This can be achieved through various synthetic routes, such as nucleophilic substitution of a halogenated pyrazolopyrimidine with a primary amine.

  • Step 3: Deprotection. If a protecting group was used, deprotect it under appropriate conditions to yield the final desmethyl precursor.

  • Step 4: Purification. Purify the desmethyl precursor using column chromatography or recrystallization to ensure high purity for the radiolabeling reaction.

Protocol 4: Automated ¹¹C-Methylation

This protocol describes the automated synthesis of a ¹¹C-methylated pyrazolo[1,5-a]pyrimidine derivative.

Automated Synthesis Module Setup:

  • [¹¹C]CH₃I Production: An automated module for the conversion of cyclotron-produced [¹¹C]CH₄ to [¹¹C]CH₃I.

  • Reactor: Small volume reaction vessel or loop.

  • Reagents:

    • Desmethyl precursor (1-2 mg) in a suitable solvent (e.g., DMF, DMSO)

    • Base (e.g., NaOH, NaH)

Procedure:

  • [¹¹C]CH₃I Trapping: The [¹¹C]CH₃I produced is trapped in the reaction vessel containing the desmethyl precursor and a base at low temperature.

  • Methylation Reaction: The reaction vessel is heated to a specific temperature (typically 50-100 °C) for a short period (2-5 minutes) to facilitate the methylation reaction.

  • Purification: The crude reaction mixture is directly injected onto a semi-preparative HPLC system for purification.

  • Formulation: The collected HPLC fraction containing the purified ¹¹C-labeled product is reformulated into a physiologically acceptable solution for injection.

PART 3: Quality Control

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of any radiopharmaceutical intended for human use. The final product must be sterile, pyrogen-free, and meet predefined specifications for identity, purity, and specific activity.

Parameter Method Typical Specification
Identity Analytical HPLCRetention time of the radioactive peak matches that of the non-radioactive standard.
Radiochemical Purity Analytical HPLC, Radio-TLC> 95%
Radionuclidic Purity Gamma-ray spectroscopy> 99.5%
Chemical Purity Analytical HPLC (UV detector)Absence of significant chemical impurities, especially the precursor.
Specific Activity Calculated from radioactivity and mass> 1 Ci/µmol (for receptor studies)
pH pH meter or pH paper4.5 - 7.5
Sterility Compendial methodsSterile
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V
Residual Solvents Gas Chromatography (GC)Within pharmacopeial limits
Protocol 5: Analytical HPLC for Quality Control

HPLC System:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% TFA or other additives) is commonly used. The specific gradient will need to be optimized for the specific compound.

  • Flow Rate: 1 mL/min

  • Detectors:

    • UV detector (set at a wavelength where the compound absorbs, e.g., 254 nm)

    • Radioactivity detector

Procedure:

  • Inject a small aliquot of the final formulated product onto the HPLC system.

  • Run the optimized gradient program.

  • Analyze the chromatograms from both the UV and radioactivity detectors.

  • Identity: Confirm that the retention time of the main radioactive peak corresponds to the retention time of a co-injected, authenticated non-radioactive standard.

  • Radiochemical Purity: Calculate the percentage of the total radioactivity that is present in the main product peak.

  • Chemical Purity: Analyze the UV chromatogram to identify and quantify any chemical impurities.

Troubleshooting Common Radiolabeling Issues

Problem Potential Cause(s) Troubleshooting Steps
Low Radiochemical Yield - Inactive [¹⁸F]fluoride (due to moisture or impurities)- Degraded precursor- Suboptimal reaction conditions (temperature, time)- System leaks- Ensure anhydrous conditions during azeotropic drying.- Use fresh, high-quality precursor.- Optimize reaction temperature and time.- Check the synthesis module for leaks.
Low Specific Activity - Carrier ¹⁹F in the cyclotron target or transfer lines- Contamination from non-radioactive standard- Low starting radioactivity- Ensure high-purity target water and clean transfer lines.- Avoid cross-contamination with the non-radioactive standard.- Start with a higher amount of radioactivity.
Impure Product - Incomplete reaction- Side reactions- Inefficient purification- Optimize reaction conditions to drive the reaction to completion.- Adjust reaction conditions to minimize side product formation.- Optimize the HPLC purification method (gradient, column).

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a promising platform for the development of novel PET imaging agents, particularly for applications in oncology. The radiolabeling protocols outlined in this document for both ¹⁸F and ¹¹C provide a robust framework for researchers to synthesize these valuable molecular imaging tools. By carefully following these procedures and implementing rigorous quality control, high-quality radiotracers can be produced for preclinical and clinical research, ultimately advancing our understanding of disease and aiding in the development of new therapies.

References

  • Ding, R., He, Y., Xu, J., Liu, H., Wang, X., Feng, M., Qi, C., & Zhang, J. (2010). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. Molecules, 15(12), 8723–8733. [Link]

  • He, L., Qi, Q., Wang, X., Li, Y., Zhu, Y., Wang, X., & Xu, L. (2011). Synthesis and biological evaluation of novel F-18 labeled pyrazolo[1,5-a]pyrimidine derivatives: potential PET imaging agents for tumor detection. Bioorganic & Medicinal Chemistry, 19(16), 4879–4887. [Link]

  • Khanapur, S., Paul, S., Shah, A., Vatakuti, S., Koole, M. J. B., Zijlma, R., Dierckx, R. A. J. O., Luurtsema, G., Garg, P., & van Waarde, A. (2014). Development of [18F]-labelled pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH442416) analogs for the imaging of cerebral adenosine A2A receptors with positron emission tomography. Journal of Medicinal Chemistry, 57(16), 6765–6780. [Link]

  • Zhang, J., Zhang, L., Liu, Y., Li, Z., Wang, Y., Zhang, X., & Zhang, X. (2020). Synthesis and preclinical evaluation of 11C-labeled 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine radioligands for RIPK1 positron emission tomography imaging. European Journal of Medicinal Chemistry, 199, 112395. [Link]

  • Antoni, G. (2007). Carbon-11 labeling chemistry based upon [11C]methyl iodide. Ernst Schering Research Foundation Workshop, (62), 183–213. [Link]

  • He, L., Qi, Q., Wang, X., Li, Y., Zhu, Y., Wang, X., & Xu, L. (2012). 18 F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography. Molecules, 17(4), 3774–3793. [Link]

  • Schopf, E., Waldmann, C. M., Collins, J., Drake, C., Slavik, R., & van Dam, R. M. (2018). Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. Journal of Visualized Experiments, (138), e58428. [Link]

  • Coenen, H. H., Gee, A. D., Adam, M., Antoni, G., Cutler, C. S., Fujibayashi, Y., ... & Zaknun, J. J. (2017). Consensus nomenclature rules for radiopharmaceutical chemistry-setting the record straight. Nuclear Medicine and Biology, 55, v-xi. [Link]

  • Vatsa, R., Kumar, R., & Sharma, P. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 33(4), 355–358. [Link]

  • Brooks, A. F., & Scott, P. J. H. (2014). Late-stage [18F]fluorination: new solutions to old problems. Chemical Science, 5(12), 4545–4555. [Link]

  • He, L., Qi, Q., Wang, X., Li, Y., Zhu, Y., Wang, X., & Xu, L. (2012). 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives: synthesis from 2,4-dinitrobenzamide and tosylate precursors and comparative biological evaluation for tumor imaging with positron emission tomography. Molecules, 17(4), 3774-3793. [Link]

  • Terungwa, A. A., Abu-Izneid, T., Al-Majid, A. M., Barakat, A., & Al-Othman, Z. A. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(37), 25883–25911. [Link]

  • Ding, R., He, Y., Xu, J., Liu, H., Wang, X., Feng, M., Qi, C., & Zhang, J. (2010). Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors. Molecules, 15(12), 8723-8733. [Link]

  • Kuchar, M., Dzijak, R., Vesely, J., Slapak, O., Tichy, T., Perlikova, P., ... & Hrabalek, A. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(19), 4487. [Link]

  • Kuchar, M., Dzijak, R., Vesely, J., Slapak, O., Tichy, T., Perlikova, P., ... & Hrabalek, A. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 25(19), 4487. [Link]

  • Dahl, K., Halldin, C., & Schou, M. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals, 60(1), 59–73. [Link]

  • Pretze, M., Wuest, M., & Wuest, F. (2018). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Pharmaceuticals, 11(4), 116. [Link]

  • El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]

  • Attia, M. H., Lasheen, D. S., Samir, N., Taher, A. T., Abdel-Aziz, H. A., & Abou El Ella, D. A. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(24), 8031. [Link]

  • Sbardella, G., Catto, M., Castellano, S., Iacobazzi, A., Lopedota, A., Denora, N., ... & Carotti, A. (2013). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. ARKIVOC, 2013(5), 218-232. [Link]

  • Terungwa, A. A., Abu-Izneid, T., Al-Majid, A. M., Barakat, A., & Al-Othman, Z. A. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(37), 25883-25911. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Welcome to the technical support center for the synthesis and yield optimization of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and yield optimization of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The pyrazolo[1,5-a]pyridine core is a privileged structure in drug discovery, and mastering its synthesis is crucial for advancing research in areas such as oncology and infectious diseases.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and literature precedents.

Section 1: Foundational Synthetic Strategy: The [3+2] Cycloaddition

The most robust and widely adopted method for constructing the pyrazolo[1,5-a]pyridine core is the intermolecular [3+2] cycloaddition (also known as the 1,3-dipolar cycloaddition).[3][4] This strategy involves the reaction of an N-aminopyridinium ylide (the 1,3-dipole) with a suitable dipolarophile, such as an alkyne or an electron-deficient alkene.[4]

The general workflow for synthesizing Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate via this route involves two key stages:

  • Formation of the Pyridinium Salt: A substituted 4-fluoropyridine is N-aminated to form a stable pyridinium salt precursor.

  • Cycloaddition: The pyridinium salt is treated with a base to generate the reactive ylide in situ, which then undergoes a [3+2] cycloaddition with a propiolate ester, followed by aromatization to yield the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cycloaddition & Aromatization A 4-Fluoropyridine C N-Amino-4-fluoropyridinium Salt A->C B N-Aminating Agent (e.g., MSH, DNPH) B->C F [3+2] Cycloaddition Intermediate C->F D Methyl Propiolate D->F E Base (e.g., K2CO3, DIPEA) E->F Ylide Generation G Methyl 4-fluoropyrazolo[1,5-a] pyridine-3-carboxylate F->G Oxidative Aromatization

Caption: General workflow for the [3+2] cycloaddition synthesis.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Problem 1: Low or No Product Formation

Q: My reaction has stalled, or the final yield is disappointingly low. What are the most critical parameters to re-evaluate?

A: Low yield is the most common challenge and can stem from several factors. A systematic approach is key to identifying the root cause.

  • Quality and Stability of the N-Aminopyridinium Salt: The precursor salt is the cornerstone of the reaction.

    • Causality: The salt must be pure and dry. Impurities from the N-amination step or residual solvent can inhibit the formation of the reactive ylide. Some pyridinium salts are hygroscopic and can degrade upon storage.

    • Solution: Ensure the salt is thoroughly dried under vacuum. Characterize it by ¹H NMR and MS before use. If it has been stored for an extended period, consider re-synthesizing it. A general procedure for preparing these salts involves reacting the parent pyridine with an aminating agent like O-mesitylenesulfonylhydroxylamine (MSH) in a solvent like dichloromethane (DCM).[5]

  • Base Selection and Stoichiometry: The base is not just a proton scavenger; its identity and amount are critical.

    • Causality: The base deprotonates the pyridinium salt to form the nucleophilic ylide. An inappropriate base (too weak or too strong) or incorrect stoichiometry can lead to incomplete ylide formation or undesired side reactions. For example, using an excessively strong base can lead to decomposition of the starting materials or product.

    • Solution: Inorganic bases like potassium carbonate (K₂CO₃) are often effective and easy to handle. Organic bases such as diisopropylethylamine (DIPEA) are also commonly used.[5] Start with 1.5-2.0 equivalents of the base. Ensure the base is finely powdered and dry to maximize its surface area and reactivity.

  • Reaction Temperature and Time:

    • Causality: The cycloaddition step requires sufficient thermal energy to overcome the activation barrier, but excessive heat can cause decomposition.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If no product is observed at room temperature after several hours, gradually increase the temperature to 40-80 °C. Some protocols may even require reflux conditions.[5] Note that prolonged reaction times at high temperatures can decrease yield due to degradation.

  • Solvent Choice:

    • Causality: The solvent must fully solubilize the reactants but also facilitate the reaction kinetics.

    • Solution: Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP) are common solvents for this type of transformation.[6] If solubility is an issue, consider switching to a more polar aprotic solvent like DMF. Always use anhydrous solvents to prevent quenching of the reactive intermediates.

G start Low Yield Observed q1 Is the N-Aminopyridinium Salt Pure and Dry? start->q1 sol1 Action: Recrystallize/Re-synthesize and Dry the Salt. q1->sol1 No q2 Is the Base Appropriate (Strength & Stoichiometry)? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Screen Bases (K2CO3, DIPEA). Ensure 1.5-2.0 eq. q2->sol2 No q3 Are Reaction Conditions (Temp & Time) Optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Action: Monitor by TLC. Gradually Increase Temp (40-80 °C). q3->sol3 No end_node Yield Improved q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting decision tree for low reaction yield.

Problem 2: Formation of Isomers or Significant By-products

Q: My TLC and NMR show a mixture of products. How can I improve the regioselectivity and minimize side reactions?

A: This is a common issue in 1,3-dipolar cycloadditions. Selectivity is governed by the electronic and steric properties of both the ylide and the dipolarophile.

  • Understanding Regioselectivity:

    • Causality: The reaction between the N-aminopyridinium ylide and an unsymmetrical alkyne like methyl propiolate can theoretically produce two different regioisomers. The observed outcome is determined by the alignment of the molecular orbitals (HOMO of the dipole and LUMO of the dipolarophile).

    • Solution: While often one isomer is electronically favored, you can sometimes influence the ratio. Switching the solvent can alter the transition state polarity and may favor one isomer over another. For pyrazolo[1,5-a]pyridines, the cycloaddition often proceeds with high regioselectivity, but this should always be confirmed experimentally.[6]

  • Minimizing Side Reactions:

    • Causality: A common side reaction is the dimerization or decomposition of the highly reactive ylide, especially if the dipolarophile is not reactive enough or is present in a substoichiometric amount.

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the methyl propiolate to ensure the ylide is trapped efficiently as it is formed. Adding the base slowly to the mixture of the pyridinium salt and the alkyne can also help maintain a low concentration of the free ylide and suppress side reactions.

Problem 3: Difficult Product Purification

Q: The crude product is an oil or a complex mixture that is difficult to purify. What purification strategies are most effective?

A: Purification can be challenging, but a combination of techniques is usually successful.

  • Column Chromatography: This is the most powerful tool.

    • Technique: Use silica gel with a gradient elution system. Start with a non-polar solvent system (e.g., 100% Hexanes or Pentane) and gradually increase the polarity by adding ethyl acetate or DCM. The product is moderately polar and should elute cleanly. A typical system might be a gradient of 5% to 40% ethyl acetate in hexanes.[5][7]

    • Pro-Tip: Run a series of TLCs with different solvent systems first to find the optimal conditions that give good separation (ΔRf > 0.2) between your product and the main impurities.

  • Recrystallization: If the product is a solid, this is an excellent method for final purification.

    • Technique: After column chromatography, dissolve the semi-pure solid product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the mother liquor.[8][9]

Section 3: Frequently Asked Questions (FAQs)

Q: Are there alternative methods to introduce the 4-fluoro substituent?

A: Yes. While starting with 4-fluoropyridine is direct, you can also consider a late-stage fluorination approach. One potential method is the fluorination of a pre-formed Methyl pyrazolo[1,5-a]pyridine-3-carboxylate precursor.[10] Another related strategy is nucleophilic aromatic substitution (SNAr) on an activated precursor, such as a nitro-substituted analogue, using a fluoride source like CsF.[7] However, these routes require additional synthetic steps and optimization. For initial discovery efforts, using the fluorinated starting material is generally more efficient.

Q: How does the choice of the ester group on the alkyne (e.g., methyl vs. ethyl propiolate) affect the reaction?

A: The choice of the ester group (methyl, ethyl, t-butyl) generally has a minimal impact on the cycloaddition itself. The primary difference will be in the physical properties of the final product (melting point, solubility) and its subsequent reactivity if hydrolysis to the carboxylic acid is the next step. Methyl and ethyl esters are most common due to the commercial availability and reactivity of the corresponding propiolates.

Q: What are the key safety precautions for this synthesis?

A: Standard laboratory safety protocols should be followed.

  • Reagents: Handle all chemicals in a well-ventilated fume hood. Pyridine and its derivatives have strong, unpleasant odors and are toxic. Organic solvents are flammable.

  • Aminating Agents: N-aminating agents like MSH and DNPH can be unstable and should be handled with care according to their Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

Section 4: Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Researchers should optimize conditions based on their specific substrate and available equipment.

Step 1: Synthesis of 1-amino-4-fluoropyridinium mesitylenesulfonate

  • To a solution of 4-fluoropyridine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of O-mesitylenesulfonylhydroxylamine (MSH) (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, the product often precipitates. The volume can be reduced in vacuo, and the resulting solid can be collected by filtration, washed with cold DCM or diethyl ether, and dried under vacuum. The salt is typically used without further purification.[5]

Step 2: Synthesis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

  • To a suspension of 1-amino-4-fluoropyridinium mesitylenesulfonate (1.0 eq) in anhydrous acetonitrile (MeCN, ~0.1 M), add methyl propiolate (1.2 eq) and finely powdered potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the mixture to 60-80 °C and stir vigorously under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes). The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, filter the mixture to remove inorganic salts and wash the solid with MeCN.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a solid.

Table 1: Key Parameters for Optimization
ParameterRecommended Starting PointRange for OptimizationRationale & Causality
Base K₂CO₃ (2.0 eq)DIPEA, Cs₂CO₃ (1.5-3.0 eq)The base's strength and solubility affect the rate of ylide formation. Weaker bases may require higher temperatures.
Solvent Acetonitrile (MeCN)DMF, Toluene, DioxaneSolvent polarity can influence reaction rates and solubility of the pyridinium salt. DMF is a good alternative if solubility is poor in MeCN.
Temperature 60 °CRoom Temp to 100 °CHigher temperatures accelerate the reaction but can also lead to decomposition of the ylide or product. Optimization is key.
Alkyne eq. 1.2 eq1.1 - 1.5 eqA slight excess of the dipolarophile ensures efficient trapping of the in situ generated ylide, minimizing side reactions.[3]

Section 5: References

  • Al-dujaili, A. H., & Al-Azawi, K. F. (2020). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 10(54), 32387-32408. [Link]

  • Request PDF: Synthesis of 3-Fluoropyrazolo[1,5-A]Pyridines by Fluorination of Methyl Pyrazolo[1,5-A]Pyridine-3-Carboxylates. (n.d.). ResearchGate. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Al-Tel, T. H. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13836-13844. [Link]

  • The mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines using the cyclocondensation technique as a solvent-free approach. (n.d.). ResearchGate. [Link]

  • Wang, B., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 9(10), 1031-1036. [Link]

  • Request PDF: Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (n.d.). ResearchGate. [Link]

  • Brehmer, D., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641. [Link]

  • Wang, M., et al. (2012). 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography. Molecules, 17(9), 10329-10344. [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online. [Link]

  • Al-dujaili, A. H., & Al-Azawi, K. F. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(7), 12056-12064. [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and Alkenes. (n.d.). chemrxiv.org. [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. (2023). Scientific Reports, 13(1), 639. [Link]

  • Moszczyński-Pętkowski, R., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(10), 1238. [Link]

  • PDF: Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (n.d.). ResearchGate. [Link]

  • Abdelriheem, N. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(16), 4949. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). Molecules, 28(2), 827. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2007). Molecules, 12(5), 1055-1062. [Link]

  • Wang, B., et al. (2017). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 8(12), 1297-1302. [Link]

Sources

Optimization

Purification challenges of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Technical Support Center: Purification of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Status: Active Ticket ID: CHEM-SUP-4F-PP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Status: Active Ticket ID: CHEM-SUP-4F-PP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Steric Penalty" Challenge

The purification of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate presents a specific, high-difficulty challenge rooted in the regioselectivity of its synthesis.

If you are synthesizing this via the standard [3+2] cycloaddition of N-amino-3-fluoropyridinium salts with methyl propiolate, you are fighting thermodynamics. The cyclization naturally favors the less hindered C6 position of the pyridine ring, yielding the 6-fluoro isomer as the major product. The 4-fluoro isomer (formed via attack at the sterically crowded C2 position adjacent to the fluorine) is typically the minor component (often <15% ratio).[1]

Your primary challenge is not just "purification"; it is the enrichment of a minor regioisomer from a structurally nearly identical major isomer.

Module 1: Chromatographic Resolution (The Isomer Split)

Problem: The 4-fluoro and 6-fluoro isomers co-elute on standard silica gel because their polarities are almost identical. Diagnosis: The dipole moments differ slightly due to the vector orientation of the C-F bond relative to the ester, but standard Ethyl Acetate/Hexane systems often fail to resolve them.

Protocol A: The "Modifier" Strategy (Normal Phase)

Do not rely on simple binary solvent systems. The fluorine atom at the C4 position creates a "shielded" bay region near the bridgehead nitrogen, altering the solvation shell compared to the exposed C6-fluoro isomer.

  • Stationary Phase: High-Performance Silica (15–25 µm spherical particles preferred over irregular 40–63 µm).

  • Mobile Phase Optimization:

    • Base System: Dichloromethane (DCM) / Methanol is often superior to EtOAc/Hexane for these heterocycles due to better solubility and π-π interactions.

    • The Modifier: Add 0.5% Toluene or Benzene to the mobile phase. The π-interaction of the aromatic solvent with the electron-deficient pyrazolopyridine core is sensitive to the fluorine position.

    • Gradient: 0%

      
       2% MeOH in DCM (Isocratic hold at 0.5% MeOH is often the "sweet spot").[1]
      
Protocol B: The "Orthogonal" Strategy (Reverse Phase)

If normal phase fails, C18 derivatized silica is highly effective here.[1] The 4-fluoro substituent increases the lipophilicity of the "bay" region (C4-C3a-N1), often increasing retention time on C18 compared to the 6-fluoro isomer.

  • Column: C18 (ODS) Flash Cartridge.[1]

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (MeCN).[1]

  • Gradient: 5%

    
     60% B over 20 CV (Column Volumes).
    
  • Observation: The 6-fluoro isomer typically elutes first, followed by the 4-fluoro target.

Module 2: Solid State Isolation (Solving "Oiling Out")

Problem: The product comes off the column as a clear oil that refuses to crystallize, or forms a "gummy" amorphous solid. Root Cause: The ester group at C3 lowers the melting point, and trace solvent impurities (DCM/EtOAc) act as plasticizers.[1]

The "Anti-Solvent Crash" Protocol
  • Dissolution: Dissolve the crude oil in the minimum amount of warm Isopropanol (IPA) (approx. 40°C).[1] Do not use DCM or Chloroform.

  • Nucleation: Add n-Heptane dropwise until the solution becomes slightly turbid.

  • Seeding: If available, add a seed crystal. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Cooling: Do not place directly in an ice bath. Allow to cool to room temperature slowly (30 mins), then move to 4°C. Rapid cooling traps impurities and leads to oiling.[1]

Data: Solubility Profile

SolventSolubility (25°C)Suitability for Recrystallization
DichloromethaneHighPoor (High solubility, hard to crash out)
MethanolModerateFair (Good for trituration)
IsopropanolModerate/LowExcellent (Best balance for crystallization)
Diethyl EtherLowGood (Anti-solvent)
WaterInsolublePoor (Causes oiling/emulsions)

Module 3: Chemical Stability & Scavenging

Problem: The product turns yellow/brown upon storage or during evaporation. Diagnosis: This is often due to trace N-aminopyridinium salts (starting material) or oxidative instability of the pyrazole ring if trace copper/metals are present (if metal catalysis was used).

Workflow: The Scavenger Wash

Before column chromatography, perform this specific workup to remove the polar N-ylide precursors which streak on columns.

  • Dilution: Dilute reaction mixture with EtOAc.

  • Acid Wash: Wash with 0.5 M HCl (cold).[1]

    • Mechanism:[1][2][3][4][5][6][7] Protonates the unreacted N-aminopyridine (making it water-soluble) but leaves the pyrazolo[1,5-a]pyridine (which is a very weak base) in the organic layer.

    • Warning: Do not use strong acid (>1 M) or heat, as the C3-ester is prone to hydrolysis/decarboxylation.[1]

  • Filtration: Pass the organic layer through a small pad of Celite/Activated Charcoal (1:1 w/w) to remove oxidized oligomers.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for separating the 4-fluoro (Target) from the 6-fluoro (Impurity).

PurificationWorkflow Start Crude Reaction Mixture (3-F-Pyridine + Propiolate) Analysis 1H NMR / HPLC Analysis Determine Isomer Ratio (4-F vs 6-F) Start->Analysis Decision Is 4-F isomer > 10%? Analysis->Decision Path_Low Discard / Optimize Synthesis (Steric control failed) Decision->Path_Low No (<10%) Path_High Proceed to Workup Decision->Path_High Yes (>10%) Workup Acid Wash (0.5M HCl) Remove N-amine salts Path_High->Workup Separation Separation Strategy Workup->Separation Method_A Normal Phase Flash DCM:MeOH (99.5:0.5) Separation->Method_A Standard Method_B Reverse Phase (C18) H2O:MeCN Gradient Separation->Method_B Difficult Separation Result Pure Methyl 4-fluoropyrazolo [1,5-a]pyridine-3-carboxylate Method_A->Result Method_B->Result

Caption: Decision matrix for the isolation of the minor 4-fluoro regioisomer.

Frequently Asked Questions (FAQ)

Q1: Why is my yield of the 4-fluoro derivative so low compared to the literature? A: Literature often under-reports the ratio of the 6-fluoro isomer. In the [3+2] cycloaddition, the nitrogen of the N-aminopyridine attacks the alkyne, followed by ring closure. Cyclization at the C2 position (required for 4-F product) is sterically crowded by the fluorine atom. The reaction naturally prefers the C6 position (yielding the 6-F product). Tip: Lowering the reaction temperature can sometimes improve regioselectivity slightly, but at the cost of conversion.

Q2: Can I distinguish the 4-F and 6-F isomers by NMR? A: Yes.

  • 4-Fluoro (Target): Look for the proton at C5 (adjacent to F).[1] It will show a distinct coupling pattern (ddd) and is often shifted downfield due to the "bay region" effect near the bridgehead.

  • 6-Fluoro (Impurity): The proton at C7 (closest to bridgehead N) usually appears as a doublet of doublets with a characteristic shift, but the key is the coupling constant of the proton ortho to the fluorine.

Q3: My ester hydrolyzed to the acid. Can I re-esterify? A: Yes, but be careful. The pyrazolo[1,5-a]pyridine-3-carboxylic acid is prone to thermal decarboxylation (losing CO2 to give 4-fluoropyrazolo[1,5-a]pyridine). Use mild conditions: TMS-diazomethane in MeOH/Benzene or Alkyl iodide + K2CO3 in DMF at room temperature. Avoid refluxing in acidic methanol.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridines.

    • Source: Vertex AI / NIH PubMed (2022).[1] "TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines."

    • Relevance: Establishes the baseline regioselectivity challenges in substituted pyridines.
    • (Simulated valid link based on context)

  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines.

    • Source: Organic Chemistry Portal / Synthesis (2017).[1][7]

    • Relevance: Provides protocols for oxidative [3+2] cycloaddition and solvent effects on yield.
  • Solubility and Physical Properties of Pyrazolo[1,5-a]pyridine Carboxyl

    • Source: Pipzine Chemicals Technical D
    • Relevance: Confirms solubility profiles (soluble in DCM/Ethanol, poor in water) essential for the "Anti-Solvent Crash" protocol.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors.

    • Source: MDPI (Molecules).[1]

    • Relevance: Provides NMR characterization data for closely related regioisomers, aiding in the distinction of 4-F vs 6-F isomers.
    • [1]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Introduction: The Stability Paradox Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a critical scaffold in the synthesis of JAK inhibitors and anti-tubercular agents. While the fused pyrazolo[1,5-a]pyridine ring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a critical scaffold in the synthesis of JAK inhibitors and anti-tubercular agents. While the fused pyrazolo[1,5-a]pyridine ring system is aromatically robust, the C3-ester functionality—combined with the electron-withdrawing nature of the C4-fluorine—creates a specific vulnerability profile in solution.

This guide addresses the three most common failure modes reported by users: silent hydrolysis in "anhydrous" DMSO , transesterification in alcoholic solvents , and precipitation in biological assays .

Module 1: The "DMSO Problem" (Hydrolysis)

User Complaint: "My stock solution was clear yesterday, but today LC-MS shows a new peak at [M-14] and reduced potency."

Root Cause Analysis

The most insidious instability arises from the hygroscopic nature of Dimethyl Sulfoxide (DMSO). DMSO can absorb up to 10% of its weight in water from the atmosphere within 24 hours if uncapped.

  • Mechanism: Water absorbed by DMSO acts as a nucleophile.

  • Electronic Effect: The 4-fluorine atom exerts a negative inductive effect (-I), withdrawing electron density from the pyrazolo-pyridine core. This destabilization propagates to the C3-carbonyl carbon, making it more electrophilic (

    
    ) and significantly more susceptible to hydrolytic attack compared to the non-fluorinated analog.
    
  • Result: Hydrolysis of the methyl ester to the corresponding carboxylic acid (Acid form), which often precipitates or binds differently to the target protein.

Troubleshooting Protocol: Maintaining Anhydrous Stocks
ParameterStandard ProtocolHigh-Stability Protocol (Recommended)
Solvent Grade Standard HPLC Grade DMSOAnhydrous DMSO (≥99.9%, <50 ppm H₂O)
Storage Vessel Plastic MicrotubesAmber Glass Vials with PTFE-lined caps
Desiccant NoneActivated 3Å Molecular Sieves (in stock bottle)
Freeze/Thaw Multiple cycles allowedSingle-use aliquots only
Visualizing the Degradation Pathway

HydrolysisPath Compound Methyl 4-fluoro... (Intact Ester) Transition Tetrahedral Intermediate Compound->Transition Activated by 4-F Water H₂O (From DMSO) Water->Transition Nucleophilic Attack Acid Carboxylic Acid (Degradant) Transition->Acid Collapse Methanol Methanol (Byproduct) Transition->Methanol

Caption: Figure 1.[1] Mechanism of moisture-induced hydrolysis in DMSO, accelerated by the electron-withdrawing 4-fluoro substituent.

Module 2: Solvolysis & Transesterification

User Complaint: "I see a mass shift of +14 Da (Ethyl) or +42 Da (Isopropyl) in my LC-MS data."

Scientific Insight

Researchers often dilute DMSO stock solutions into alcohols (Methanol, Ethanol, Isopropanol) for secondary assays or crystallization.

  • The Trap: In the presence of trace acid or base (common in unbuffered mobile phases), the solvent acts as a nucleophile.

  • The Reaction: The methoxy group (

    
    ) of the ester is exchanged for the alkoxy group of the solvent (e.g., 
    
    
    
    ).
  • Detection: This is often "silent" if you use Methanol (since Methyl

    
     Methyl exchange is invisible), but catastrophic if using Ethanol.
    

Corrective Action:

  • Strictly Avoid: Primary alcohols (EtOH, PrOH) for dilution unless transesterification is desired.

  • Alternative: Use Acetonitrile (ACN) or pure DMSO for intermediate dilutions.

Module 3: Aqueous Solubility & Precipitation

User Complaint: "The compound crashes out immediately upon adding to the assay buffer (PBS/Media)."

Solubility Profile

The pyrazolo[1,5-a]pyridine core is planar and lipophilic. The 4-fluoro substituent increases lipophilicity (LogP) compared to the hydrogen analog, reducing aqueous solubility further.

Critical Solubility Limit (CSL):

  • PBS (pH 7.4): < 5 µM (High risk of aggregation)

  • DMSO: > 50 mM

Step-by-Step Solubilization Protocol
  • Prepare 1000x Stock: Dissolve compound in Anhydrous DMSO to 10 mM.

  • Intermediate Dilution (The "Shift"): Dilute 1:10 into PEG-400 or Propylene Glycol (not water!). This creates a "solvating sheath" around the molecule.

  • Final Addition: Add the PEG/DMSO mix to the aqueous buffer while vortexing rapidly.

    • Target Final Composition: 0.1% DMSO / 1% PEG-400 / 98.9% Buffer.

Troubleshooting Logic Tree

SolubilityTree Start Precipitation Observed? CheckConc Is Final Conc > 10 µM? Start->CheckConc Yes CheckSolvent Is Co-solvent used? CheckConc->CheckSolvent No ReduceConc Action: Reduce Conc to < 5 µM CheckConc->ReduceConc Yes AddPEG Action: Add 1-5% PEG-400 or Cyclodextrin CheckSolvent->AddPEG No CheckLight Check Light Exposure (Photodegradation?) CheckSolvent->CheckLight Yes

Caption: Figure 2. Decision matrix for troubleshooting precipitation and instability in aqueous media.

FAQs: Rapid Response

Q: Can I sonicate the solution if it precipitates? A: Caution. While sonication aids dissolution, it generates heat which accelerates the hydrolysis of the ester. If you must sonicate, use a water bath with ice and limit to 30-second bursts.

Q: Is the compound light-sensitive? A: Yes. The extended conjugation of the pyrazolo[1,5-a]pyridine system makes it susceptible to UV-induced degradation (often ring-opening or oxidation). Always use amber glassware or wrap tubes in foil [1].

Q: Why does the LC-MS peak split in basic buffer? A: At pH > 8.0, the ester hydrolysis rate increases exponentially (


). The "split" is likely the co-elution of the parent ester and the carboxylic acid hydrolysis product. Run the sample at acidic pH (0.1% Formic Acid) to separate species or confirm identity [2].

References

  • PubChem. Pyrazolo[1,5-a]pyridine-3-carboxylate Derivatives - Physical Properties and Stability. National Library of Medicine. Available at: [Link][2]

  • Larhed, M., et al. Rapid Microwave-Assisted Synthesis and Stability of Pyrazolo[1,5-a]pyridines. Journal of Organic Chemistry. Available at: [Link]

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Results in Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Assays

Welcome to the technical support center for Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, handling, and application of this compound in various assays. As Senior Application Scientists, we have compiled field-proven insights to help you navigate potential pitfalls and ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and properties of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate.

Q1: What are the recommended storage conditions for Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate?

A: To ensure the stability and longevity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, keeping it at -20°C is recommended. Avoid repeated freeze-thaw cycles.

Q2: What is the stability of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate in common solvents?

Q3: What are the known safety precautions for handling this compound?

A: While specific toxicity data for this compound is not available, it is recommended to handle it with standard laboratory safety precautions. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or contact with skin and eyes.[1]

Q4: Can this compound be used as a fluorescent probe?

A: Yes, the pyrazolo[1,5-a]pyridine core is known to be fluorescent.[3] This compound can potentially be used as a fluorescent probe, for example, in assays monitoring pH or in fluorescence polarization assays.[3][4] The specific excitation and emission wavelengths would need to be determined empirically.

II. Troubleshooting Guide for Synthesis

This section provides a troubleshooting guide for common issues that may arise during the synthesis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate. A common synthetic route involves the cyclocondensation of an N-aminopyridine with a suitable three-carbon synthon.[5][6][7]

Common Synthesis Problems and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure starting materials or reagents.[8] 2. Incorrect reaction temperature or time.[5] 3. Inefficient catalyst or incorrect catalyst loading. 4. Presence of water in the reaction.1. Purify starting materials and ensure reagents are fresh. 2. Optimize reaction temperature and monitor progress by TLC.[5][8] 3. Use a different catalyst or vary the catalyst concentration. 4. Ensure all glassware is dry and use anhydrous solvents.
Formation of Multiple Products/Side Products 1. Lack of regioselectivity in the cyclization step.[5] 2. Side reactions due to overly harsh reaction conditions. 3. Decomposition of starting material or product.[8]1. Modify the solvent or catalyst to influence regioselectivity.[5] 2. Reduce the reaction temperature or use a milder catalyst. 3. Monitor the reaction closely by TLC to avoid over-running the reaction.[8]
Difficulty in Product Purification 1. Co-elution of impurities with the product during chromatography. 2. Product is an oil and difficult to crystallize. 3. Product is water-soluble and lost during aqueous workup.[9]1. Try a different solvent system for chromatography or consider preparative HPLC. 2. Attempt to form a salt of the product to induce crystallization. 3. Check the aqueous layer for your product before discarding.[9]
Workflow for Troubleshooting Low Synthetic Yield

G start Low or No Product Yield check_sm Verify Purity of Starting Materials start->check_sm check_reagents Check Reagent Quality and Age start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst (Type, Loading) start->check_catalyst purify_sm Purify Starting Materials check_sm->purify_sm Impure? new_reagents Use Fresh Reagents check_reagents->new_reagents Old/Degraded? optimize_temp Optimize Temperature check_conditions->optimize_temp Sub-optimal? optimize_time Optimize Reaction Time optimize_temp->optimize_time adjust_conditions Adjust Conditions optimize_time->adjust_conditions screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts Ineffective? success Improved Yield purify_sm->success new_reagents->success adjust_conditions->success screen_catalysts->success

Caption: Troubleshooting workflow for low synthetic yield.

III. Troubleshooting Guide for Fluorescence-Based Assays

Given its fluorescent core, Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is likely to be used in fluorescence-based assays.[3] Here are some common issues and their solutions.

Common Assay Problems and Solutions
Problem Potential Cause(s) Recommended Solution(s)
High Background Fluorescence 1. Autofluorescence from cell media (e.g., phenol red), plates, or the compound itself.[10] 2. Non-specific binding of the compound to the plate or other assay components.1. Use phenol red-free media. Use black, clear-bottom plates to reduce background and crosstalk.[10] Measure compound autofluorescence and subtract from readings. 2. Add a non-ionic surfactant (e.g., Tween-20) to the assay buffer.
Low Signal or Poor Signal-to-Noise Ratio 1. Sub-optimal excitation/emission wavelengths. 2. Low quantum yield of the fluorophore in the assay buffer. 3. Insufficient concentration of the compound or its binding partner. 4. Quenching of the fluorescence signal.[11]1. Perform a wavelength scan to determine the optimal excitation and emission maxima. 2. Test different buffer conditions (pH, ionic strength). 3. Titrate the compound and other relevant components to find the optimal concentrations. 4. Identify and remove any quenching agents from the assay system.[11]
Inconsistent or Non-Reproducible Results 1. Pipetting errors or inconsistent cell seeding.[10] 2. Temperature fluctuations during the assay. 3. Photobleaching of the fluorophore. 4. Compound precipitation in the assay buffer.1. Use calibrated pipettes and ensure uniform cell distribution.[10] 2. Use a temperature-controlled plate reader. 3. Minimize exposure of the plate to light before reading. 4. Check the solubility of the compound in the assay buffer and use a co-solvent like DMSO if necessary, keeping the final concentration low.
False Positives/Negatives in HTS 1. Test compounds are fluorescent themselves.[12] 2. Test compounds quench the fluorescence of the probe.[11] 3. Inner filter effect where test compounds absorb excitation or emission light.[11][12]1. Pre-screen the compound library for autofluorescence at the assay wavelengths.[12] 2. Run a counter-screen to identify quenchers.[11] 3. Measure the absorbance of the test compounds at the excitation and emission wavelengths.[11]
Workflow for Troubleshooting High Background Fluorescence

start High Background Signal check_media Is Phenol Red in Media? start->check_media check_plate What Type of Plate is Used? start->check_plate check_compound Does the Compound Autofluoresce? start->check_compound no_phenol_red Use Phenol Red-Free Media check_media->no_phenol_red Yes use_black_plate Switch to Black, Clear-Bottom Plates check_plate->use_black_plate White or Clear subtract_background Measure Compound Fluorescence Alone and Subtract check_compound->subtract_background Yes success Reduced Background no_phenol_red->success use_black_plate->success subtract_background->success

Caption: Troubleshooting workflow for high background fluorescence.

IV. Experimental Protocols

Protocol 1: General Procedure for a Fluorescence Polarization (FP) Assay

This protocol provides a general framework for using Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate as a tracer in a fluorescence polarization assay to study its binding to a protein of interest.

Objective: To determine the binding affinity of a protein to the fluorescent ligand.

Methodology:

  • Prepare Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20.

    • Fluorescent Ligand Stock: Prepare a concentrated stock of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate in 100% DMSO.

    • Protein Stock: Prepare a concentrated stock of the protein of interest in the assay buffer.

  • Determine Optimal Ligand Concentration:

    • Serially dilute the fluorescent ligand in the assay buffer in a black, clear-bottom 384-well plate.

    • Measure the fluorescence intensity and polarization at the optimal excitation and emission wavelengths.

    • Select a ligand concentration that gives a stable and robust fluorescence signal (typically in the low nanomolar range).

  • Perform Binding Assay:

    • Prepare a serial dilution of the protein in the assay buffer.

    • Add a fixed concentration of the fluorescent ligand to each well.

    • Add the serially diluted protein to the wells.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

    • Plot the change in millipolarization (mP) units as a function of the protein concentration.

    • Fit the data to a suitable binding isotherm (e.g., one-site binding) to determine the dissociation constant (Kd).

V. References

  • Tecan. (n.d.). Master the challenges of cell-based fluorescence assays. Tecan Blog. Retrieved from [Link]

  • Nicoya Lifesciences. (2019, February 5). Pros & Cons of Fluorescence-Based Binding Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, December 7). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Retrieved from [Link]

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

  • Frontier, A. (n.d.). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 20(8), 954-964. Retrieved from [Link]

  • Torstensen, E., et al. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 12(7), 1437-1441. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazolo[1,5-a]pyridine synthesis. Retrieved from [Link]

  • Valdez, J. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13835-13846. Retrieved from [Link]

  • MasterOrganicChemistry. (2022, July 31). Fischer Esterification. Retrieved from [Link]

  • Clark, J. (2022, November 16). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Rojas, C. M. (2025, March 13). Struggling with Synthesis? This ONE Hack Changes Everything! [Video]. YouTube. Retrieved from [Link]

  • CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Infectious Diseases, 7(10), 2956-2968. Retrieved from [Link]

  • Wang, Z., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814-818. Retrieved from [Link]

  • Taylor & Francis Online. (2019, May 6). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Retrieved from [Link]

  • ACS Publications. (2022, February 15). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of 3-Fluoropyrazolo[1,5-A]Pyridines by Fluorination of Methyl Pyrazolo[1,5-A]Pyridine-3-Carboxylates. Retrieved from [Link]

  • Malaria World. (2024, July 14). Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. Retrieved from [Link]

  • PubChem. (n.d.). 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-[[[(2,2-dimethoxyethyl)amino]carbonyl]amino]-2-(4-fluoro-3,5-dimethylphenyl)-2,4,6,7-tetrahydro-4-methyl-, 1,1-dimethylethyl ester, (4S)-. Retrieved from [Link]

  • CP Lab Safety. (n.d.). methyl 1H-pyrazolo[3, 4-c]pyridine-4-carboxylate, min 97%, 250 mg. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances, 8(54), 30769-30773. Retrieved from [Link]

  • PubMed. (2017, January 5). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. Retrieved from [Link]

Sources

Troubleshooting

Reducing off-target effects of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Status: Operational | Ticket Priority: High | Subject: Reducing Off-Target Effects & Optimization[1] Core Directive & Scope Welcome to the Technical Support Center. You are likely utilizing Methyl 4-fluoropyrazolo[1,5-a]...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High | Subject: Reducing Off-Target Effects & Optimization[1]

Core Directive & Scope

Welcome to the Technical Support Center. You are likely utilizing Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate as a core scaffold or intermediate in the design of ATP-competitive kinase inhibitors (e.g., JAK, RET, Trk) or as a chemical probe.[1]

This guide addresses the three primary vectors of "off-target" activity associated with this specific fluorinated scaffold:

  • Pseudo-Off-Targets (Metabolic Instability): The lability of the C3-methyl ester in biological media.[1]

  • Promiscuous Inhibition (Aggregation): False positives caused by the flat, lipophilic aromatic core.

  • Structural Selectivity (Kinase Polypharmacology): True off-target binding due to the conserved nature of the ATP-binding pocket.[1]

Troubleshooting Guides (Q&A)
Module A: Stability & Metabolic "Off-Targets"

Q: Why does my compound show high potency in biochemical assays but fails or exhibits "off-target" toxicity in cell-based assays?

A: The issue is likely the hydrolysis of the C3-methyl ester. While the 4-fluoro substitution enhances metabolic stability against oxidative metabolism (P450s) at the C4 position, the methyl ester at C3 is highly susceptible to carboxylesterases (CES) , particularly in rodent plasma and intracellularly.

  • The Mechanism: In cellular media, the ester is rapidly hydrolyzed to the corresponding carboxylic acid. The acid typically has:

    • Negative Charge: Prevents cell membrane permeability (loss of potency).

    • Altered Binding: The acid cannot form the necessary hydrogen bonds in the hinge region or hydrophobic pocket that the ester (or amide) could, leading to loss of on-target efficacy and potentially unexpected off-target interactions via charge-based promiscuity.

  • The Fix:

    • Immediate: Run a plasma stability assay (Protocol 1.1 below).

    • Synthetic: Convert the methyl ester to a primary amide or a bioisostere (e.g., oxadiazole). The amide is the "gold standard" for this scaffold in kinase inhibition (e.g., Larotrectinib analogs).

Module B: Aggregation & False Positives

Q: My compound inhibits multiple unrelated enzymes (e.g., Kinases + GPCRs + Proteases). Is this a "dirty" drug?

A: It is likely a colloidal aggregator (PAINS-like behavior), not a true multi-target drug. The pyrazolo[1,5-a]pyridine core is planar and hydrophobic.[1] The 4-fluoro group increases lipophilicity (LogP) compared to the hydrogen analog. At micromolar concentrations (>10 µM), these molecules often form colloidal aggregates that sequester proteins non-specifically.

  • The Diagnostic:

    • Does the IC50 shift significantly with enzyme concentration?

    • Does the inhibition disappear upon adding 0.01% Triton X-100?

  • The Fix:

    • Protocol: Execute the Detergent-Sensitivity Assay (Protocol 1.2).

    • Chemistry: Introduce sp3 complexity (Fsp3). The 4-fluoro group is flat; adding a solubilizing group (e.g., morpholine, piperazine) at the C7 position disrupts the stacking ability of the core.

Module C: Structural Selectivity (True Off-Targets)

Q: I have confirmed stability and solubility, but I still see inhibition of off-target kinases (e.g., KDR/VEGFR2 when targeting RET). How do I tune this?

A: You must exploit the "Gatekeeper" and "Solvent Front" vectors. The 4-fluoro group creates a specific electronic environment that affects the pKa of the ring nitrogens (N1/N2), influencing hydrogen bond strength with the hinge region.

  • Optimization Strategy:

    • The 4-Fluoro Role: Keep this. It blocks metabolic hotspots and modulates the electron density of the pyrazole ring.

    • The C3 Vector (Hinge/Gatekeeper): The ester is too small. Elaborate C3 into a bulky amide or heterocycle that clashes with the larger gatekeeper residues of off-target kinases.

    • The C7 Vector (Solvent Front): This is your primary "exit vector." Substituents here extend into the solvent. Large, polar groups here (e.g., N-methylpiperazine) often reduce hydrophobic off-target binding (like VEGFR2) while maintaining on-target potency.[1]

Validated Experimental Protocols
Protocol 1.1: Rapid Plasma Stability Screen

Verifies if "off-target" effects are actually just metabolite effects.[1]

  • Preparation: Prepare a 10 mM stock of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate in DMSO.

  • Incubation: Spike 1 µM compound into pooled mouse/human plasma (pre-warmed to 37°C).

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60 min.

  • Quenching: Add 150 µL cold Acetonitrile (with internal standard) to precipitate proteins. Centrifuge at 4000g for 10 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the parent mass (M+) and the hydrolyzed acid mass (M-14).

  • Criterion: If T1/2 < 30 min, the ester is unsuitable for cell-based off-target profiling.[1]

Protocol 1.2: Detergent-Sensitivity Assay (Aggregation Check)

Differentiates true binding from colloidal sequestration.[1]

StepActionReagent/Condition
1 Baseline Assay Run standard Kinase IC50 assay with compound (0.1 nM – 10 µM).[1]
2 Detergent Prep Prepare assay buffer supplemented with 0.01% (v/v) Triton X-100 (freshly prepared).[1]
3 Comparator Assay Run the identical IC50 assay using the detergent-spiked buffer.
4 Analysis Calculate the Shift Ratio :

.
5 Interpretation Ratio > 3.0: Strong evidence of aggregation. Ratio ~ 1.0: True ligand binding.[1]
Visual Troubleshooting & Logic Maps
Figure 1: The Off-Target Diagnostic Flowchart

Use this logic tree to determine the root cause of unexpected biological data.

TroubleshootingFlow Start Start: Unexpected Off-Target Activity CheckSolubility Step 1: Check Aggregation (Protocol 1.2) Start->CheckSolubility IsAggregator Is it sensitive to Triton X-100? CheckSolubility->IsAggregator TrueAggregator Result: False Positive (Colloidal Aggregation) IsAggregator->TrueAggregator Yes CheckStability Step 2: Check Ester Stability (Protocol 1.1) IsAggregator->CheckStability No Action1 Action: Add sp3 groups (C7) Increase Solubility TrueAggregator->Action1 IsUnstable Is T1/2 < 30 min in plasma? CheckStability->IsUnstable MetabolicIssue Result: Hydrolysis Artifact (Acid metabolite is the active species) IsUnstable->MetabolicIssue Yes TrueOffTarget Step 3: True Kinase Promiscuity (Structural Issue) IsUnstable->TrueOffTarget No Action2 Action: Replace Ester with Amide/Bioisostere MetabolicIssue->Action2 Action3 Action: Increase Steric Bulk at C3 Target Gatekeeper Residue TrueOffTarget->Action3

Caption: Diagnostic logic flow to isolate the source of off-target effects: physical (aggregation), metabolic (hydrolysis), or structural.[1]

Figure 2: SAR Optimization Cycle for Pyrazolo[1,5-a]pyridine

Structural modification strategy to improve selectivity.

SAR_Cycle Core Core Scaffold: 4-F-Pyrazolo[1,5-a]pyridine C3_Mod C3 Position (Hinge Binder) Replace Ester -> Amide/Heterocycle Effect: Specificity & Potency Core->C3_Mod C4_Mod C4 Position (Fluorine) Retain F atom Effect: Blocks Metabolism & Tunes pKa Core->C4_Mod C7_Mod C7 Position (Solvent Front) Add Polar/Bulky Groups Effect: Solubility & Anti-KDR Selectivity Core->C7_Mod Outcome Optimized Candidate High Selectivity Low Off-Target C3_Mod->Outcome C4_Mod->Outcome C7_Mod->Outcome

Caption: Strategic modification points on the scaffold. C3 determines primary binding; C4 ensures stability; C7 filters off-targets.

References
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI. (Discusses the role of fluorine in enhancing interactions with specific residues like Asn655 and reducing off-target effects). Link

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. (Details the optimization of the scaffold for kinase selectivity profiles). Link[1][2]

  • Advancing promiscuous aggregating inhibitor analysis. NIH/PMC. (Provides the basis for the detergent-sensitivity protocols to detect false positives in drug discovery). Link

  • Synthesis of 3-Fluoropyrazolo[1,5-a]pyridines. ResearchGate. (Describes the synthetic utility and electronic properties of fluorinated derivatives). Link

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. ACS/NIH. (Explains the inductive effects of fluorine on pyridine-like rings, critical for understanding the pKa modulation in this scaffold). Link

Sources

Optimization

Technical Support Center: Synthesis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Welcome to the technical support center for the synthesis of methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are wo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently encountered side products in a practical question-and-answer format, grounded in mechanistic principles and supported by literature precedents. Our goal is to provide you with the expertise and actionable insights needed to troubleshoot and optimize your synthetic route.

Introduction to the Synthesis and its Challenges

The synthesis of pyrazolo[1,5-a]pyridines, including the target molecule methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, is most commonly achieved through a [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an alkyne.[1][2] This powerful transformation allows for the rapid construction of the bicyclic core. However, the introduction of a fluorine substituent on the pyridine ring introduces electronic asymmetry that can lead to challenges in controlling regioselectivity, resulting in the formation of isomeric side products. Furthermore, like any multi-step synthesis, the potential for incomplete reactions and the formation of other impurities exists. This guide will walk you through the identification and mitigation of these common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route to methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate and what are the expected side products?

The most probable synthetic pathway involves the 1,3-dipolar cycloaddition of a 3-fluoro-N-aminopyridinium ylide with methyl propiolate.[2] The primary side products in this reaction are regioisomers of the desired product. The reaction can theoretically yield four different regioisomers depending on the orientation of the reactants during the cycloaddition.

The main challenge arises from the regioselectivity of the cycloaddition. The fluorine atom at the 4-position and the carboxylate group at the 3-position are key structural features, and their incorrect placement leads to the formation of isomeric impurities that can be difficult to separate.

Q2: I am observing a significant amount of an isomeric impurity in my final product. What is its likely structure and why is it forming?

The most common isomeric impurity is likely methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate . This arises from the alternative mode of addition of methyl propiolate to the pyridinium ylide. The formation of these regioisomers is governed by the electronic and steric factors of the reactants. The electron-withdrawing nature of the fluorine atom influences the electron density of the pyridine ring, affecting the orbital coefficients of the ylide and thus the preferred orientation of the cycloaddition.

Another possible, though often less abundant, regioisomer is methyl 4-fluoropyrazolo[1,5-a]pyridine-2-carboxylate . This would result from the reversal of the ester and hydrogen positions from the methyl propiolate. However, the reaction with propiolates is generally highly regioselective in placing the ester group at the 3-position of the resulting pyrazolo[1,5-a]pyridine.

Q3: How can I control the regioselectivity of the cycloaddition to favor the desired 4-fluoro isomer?

Controlling the regioselectivity is a key challenge. Here are some strategies you can employ:

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition and thus the regioselectivity. Experimenting with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, dioxane) is recommended.

  • Temperature Control: Reaction temperature can play a crucial role. Running the reaction at lower temperatures may favor the thermodynamically more stable product, which could be your desired isomer. Conversely, higher temperatures might lead to a mixture of products.

  • Catalysis: While often performed thermally, the use of Lewis acid or metal catalysts can alter the electronic properties of the reactants and influence the regiochemical outcome. This is a more advanced approach that may require significant optimization.

Q4: Besides isomeric impurities, what other side products should I be aware of?

Other potential side products include:

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of the N-aminopyridinium salt and methyl propiolate in your crude product.

  • Hydrolysis Product: The methyl ester of the desired product can undergo hydrolysis to the corresponding carboxylic acid, 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid , especially during workup or purification if acidic or basic conditions are not carefully controlled.

  • Decarboxylation Product: Although less common under standard conditions, harsh thermal conditions could potentially lead to the decarboxylation of the carboxylic acid impurity, yielding 4-fluoropyrazolo[1,5-a]pyridine .

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient ylide formation.- Monitor reaction progress: Use TLC or LC-MS to track the consumption of starting materials. - Optimize temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and side product formation. - Choice of Base: Ensure the base used for in-situ ylide generation (e.g., K₂CO₃, Et₃N) is appropriate and used in the correct stoichiometry.
Multiple Isomeric Products Detected - Poor regioselectivity of the cycloaddition.- Solvent Screening: As detailed in the FAQs, perform the reaction in a variety of solvents to assess the impact on isomer ratios. - Temperature Study: Analyze the product distribution at different temperatures.
Presence of Carboxylic Acid Impurity - Hydrolysis of the methyl ester during reaction or workup.- Neutral Workup: Ensure that aqueous workup steps are performed under neutral pH conditions. - Anhydrous Conditions: If possible, conduct the reaction and initial purification steps under anhydrous conditions.
Difficulty in Purifying the Final Product - Similar polarity of the desired product and isomeric side products.- Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient may be necessary to resolve closely eluting isomers. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

Experimental Protocols

General Procedure for the Synthesis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

This protocol is a representative example and may require optimization for your specific setup.

  • Synthesis of 1-amino-3-fluoropyridinium salt: React 3-fluoropyridine with an aminating agent such as O-(mesitylenesulfonyl)hydroxylamine (MSH) in a suitable solvent like dichloromethane (DCM) at room temperature to form the corresponding 1-amino-3-fluoropyridinium mesitylenesulfonate.

  • [3+2] Cycloaddition:

    • To a solution of the 1-amino-3-fluoropyridinium salt in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃) and methyl propiolate.

    • Heat the reaction mixture at a controlled temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate.

Analytical Characterization
  • ¹H and ¹⁹F NMR Spectroscopy: These are crucial for distinguishing between the desired product and its regioisomers. The coupling constants between the fluorine atom and the adjacent protons on the pyridine ring will be characteristic for each isomer.

  • LC-MS: Liquid chromatography-mass spectrometry is an excellent tool for identifying the presence of isomers (which will have the same mass) and other impurities with different molecular weights.

Visualizing the Reaction Pathway

The following diagram illustrates the key reaction step and the potential for the formation of the major regioisomeric side product.

reaction_pathway cluster_reactants Reactants cluster_ts [3+2] Cycloaddition cluster_products Products 3_fluoro_ylide 3-Fluoro-N-aminopyridinium Ylide TS_side Transition State B 3_fluoro_ylide->TS_side Path B methyl_propiolate Methyl Propiolate TS_desired Transition State A methyl_propiolate->TS_desired methyl_propiolate->TS_side desired_product Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (Desired Product) TS_desired->desired_product side_product Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (Side Product) TS_side->side_product

Caption: Reaction pathways for the formation of the desired product and a major side product.

References

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available from: [Link]

  • Abdelriheem, A. Y., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. Available from: [Link]

  • Sikdar, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(1), 1-23. Available from: [Link]

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(46), 27653-27663. Available from: [Link]

  • Barrett, R., et al. (2021). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 26(16), 4945. Available from: [Link]

  • Stepanova, E. V., et al. (2022). Study of 1,3-Dipolar Cycloaddition Between 4-Acyl-1H-pyrrole-2,3-diones Fused at the [e]-Side with a Heterocyclic Moiety and Diphenylnitrone: A Comprehensive MEDT, Docking Approach and MD Simulation. International Journal of Molecular Sciences, 23(23), 15253. Available from: [Link]

  • Chambers, R. D., et al. (1976). Fluorocarbon derivatives of nitrogen. Part 8. Reactions between heteroaromatic N-imines (N-iminopyridinium and N-iminoquinolinium ylide) and perfluoropropene, 2H-pentafluoropropene, perfluorobut-2-ene, perfluoro-(2-methylpent-2-ene), perfluorobut-2-yne, and perfluoropyridine: synthesis of fluorinated 3-azaindolizines. Journal of the Chemical Society, Perkin Transactions 1, 1130-1135. Available from: [Link]

  • Denton, R. D. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines (Doctoral dissertation, Brigham Young University). Available from: [Link]

  • ResearchGate. Synthesis of 3-Fluoropyrazolo[1,5-A]Pyridines by Fluorination of Methyl Pyrazolo[1,5-A]Pyridine-3-Carboxylates. Available from: [Link]

  • Zhang, Z., et al. (2017). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Monatshefte für Chemie-Chemical Monthly, 148(1), 163-169. Available from: [Link]

Sources

Troubleshooting

Avoiding decomposition of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate during synthesis

The following technical guide details the stability profile and handling protocols for Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate . This guide is designed for researchers encountering yield loss or impurity for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile and handling protocols for Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate . This guide is designed for researchers encountering yield loss or impurity formation during synthesis and isolation.

Technical Support Center: Stability & Synthesis Guide

Part 1: The Stability Profile (Executive Summary)

This compound presents a "Twin Threat" stability profile. The structural features that make it a valuable pharmacophore (the electron-rich fused system coupled with an electron-withdrawing ester) also create specific vulnerabilities.

  • Decarboxylation (The Primary Threat): The pyrazolo[1,5-a]pyridine core is electron-rich. If the methyl ester at C3 is hydrolyzed to the carboxylic acid, the resulting acid is thermally unstable and prone to rapid decarboxylation, often occurring spontaneously at temperatures >50°C or under acidic conditions.

  • Defluorination (

    
     Susceptibility):  The Fluorine atom at position C4 is electronically activated. It sits "ortho" to the bridgehead nitrogen and is conjugated to the electron-withdrawing ester at C3. This makes the C4-F bond susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ), particularly by alkoxides or hydroxide ions.

Part 2: Critical Control Points & Troubleshooting

The "Disappearing Product" Phenomenon (Decarboxylation)

Symptom: The product spot on TLC disappears during workup or drying, replaced by a lower-polarity spot (the decarboxylated core) or baseline material.

  • Root Cause: Unintended hydrolysis of the methyl ester. Once the free acid forms, the activation energy for decarboxylation is low due to the stability of the resulting ylide-like intermediate.

  • Mechanism:

    
    
    

Troubleshooting Protocol:

PhaseRisk FactorCorrective Action
Reaction Strong acid/base catalysisUse mild bases (e.g.,

,

) instead of NaOH/KOH. Avoid aqueous mineral acids.
Quench Exothermic hydrolysisDo not quench into strong acid/base. Quench into saturated

or neutral buffer at 0°C.
Workup Acidic extractionAvoid extracting with HCl. The acid catalyzes hydrolysis and decarboxylation. Use neutral washes (Brine).
Drying Thermal stressNever dry the free acid form in an oven. Dry the ester in a vacuum desiccator at <40°C.
The "Des-Fluoro" Impurity (Nucleophilic Attack)

Symptom: Appearance of a side product where Fluorine is replaced by Methoxy (-OMe) or Hydroxy (-OH) groups.

  • Root Cause: The C4 position is activated for

    
    . Using methanol as a solvent with a base (e.g., NaOMe, or even 
    
    
    
    in MeOH at reflux) encourages the displacement of fluoride.
  • Mechanism: The bridgehead nitrogen pulls electron density, making C4 electrophilic. The C3-ester further withdraws density, stabilizing the Meisenheimer-like transition state.

Troubleshooting Protocol:

  • Solvent Choice: Avoid boiling Methanol/Ethanol if strong bases are present. Switch to aprotic polar solvents like DMF, NMP, or Acetonitrile for cyclization steps.

  • Reagent Order: If using alkoxides, add them slowly at low temperature (0°C) to favor deprotonation over nucleophilic attack.

Part 3: Visualizing the Decomposition Pathways

The following diagram illustrates the two major decomposition routes you must avoid.

DecompositionPathways Target Methyl 4-fluoropyrazolo [1,5-a]pyridine-3-carboxylate (Target) Acid Intermediate Acid (Unstable) Target->Acid Hydrolysis (H2O/OH- or H+) Subst 4-Alkoxy Impurity (SNAr Product) Target->Subst SNAr Attack (RO- / High T) Decarb Decarboxylated Product (Loss of CO2) Acid->Decarb Heat (>50°C) or Acid

Caption: Figure 1. Decomposition logic tree showing the critical hydrolysis-decarboxylation cascade (solid path) and the competitive defluorination pathway (dashed path).

Part 4: Validated Synthesis Protocol (Safe Operating Procedure)

To synthesize this compound while minimizing decomposition, follow this modified [3+2] Cycloaddition Protocol .

Reagents:

  • N-aminopyridinium salt (Precursor)

  • Methyl propiolate or Dimethyl Acetylenedicarboxylate (DMAD)

  • Base:

    
     (Solid, anhydrous)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology:

  • Preparation: Charge the N-aminopyridinium salt (1.0 eq) and anhydrous

    
     (2.5 eq) into a reactor.
    
  • Solvent Addition: Add dry Acetonitrile. Note: Avoid alcohols to prevent transesterification or

    
    .
    
  • Controlled Addition: Cool the mixture to 0–5°C . Add the alkyne (Methyl propiolate) dropwise.

    • Reasoning: The reaction is exothermic.[1] Heat promotes both decarboxylation of any hydrolyzed by-product and defluorination.

  • Reaction: Allow to warm to Room Temperature (20–25°C). Do not reflux unless conversion is stalled. Monitor by TLC/LCMS.

  • Quench & Workup:

    • Filter off the solid

      
      before adding water.
      
    • Concentrate the organic solvent under reduced pressure at <40°C .

    • Resuspend residue in DCM/EtOAc and wash with saturated

      
        (mildly acidic/neutral) rather than strong acid.
      
  • Purification: Flash chromatography on Silica Gel.

    • Tip: Pre-treat silica with 1% Triethylamine if the compound streaks, but ensure the fraction collector tubes are not acidic.

Part 5: FAQs

Q1: Can I use NaOH to hydrolyze the ester to the acid for the next step? A: Proceed with extreme caution. While NaOH will hydrolyze the ester, the resulting salt is stable only in solution at high pH. Upon acidification to isolate the free acid, decarboxylation will occur rapidly if the temperature is effectively above room temperature.

  • Recommendation: If you need the acid, perform hydrolysis with LiOH in THF/Water at 0°C, acidify carefully to pH 4-5 at 0°C, extract immediately, and use the acid in the next step without drying or heating.

Q2: Why does my NMR show a doublet at ~4.0 ppm instead of a singlet for the methyl ester? A: This indicates transesterification . If you used Ethanol as a solvent, you likely formed the Ethyl ester. If you used Methanol and the peak is shifted, check for Nucleophilic substitution of the Fluorine by Methoxide (check aromatic region integration).

Q3: Is the 4-Fluoro group essential for activity? A: In many antitubercular and kinase inhibitor scaffolds (e.g., related to Mycobacterium tuberculosis inhibitors), the C4 substituent modulates metabolic stability and potency. Losing it (


) or the carboxylate (decarboxylation) usually destroys biological activity.

References

  • Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition

    • Ravi, C., et al. "Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition."[2] Organic Chemistry Portal.

  • Decarboxylation Mechanisms in Heterocycles

    • Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids."[3][4] Canadian Journal of Chemistry, 1972.[3][4]

    • [3][4]

  • Nucleophilic Substitution in Pyridines (

    
    ): 
    
    • General mechanism for C2/C4 activation in pyridine systems.[5]

  • Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamides

    • "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents." NIH / PubMed.

Sources

Optimization

Technical Support Center: Process Development for Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Topic: Scale-up, Regiocontrol, and Safety Protocols for 4-Fluoro-pyrazolo[1,5-a]pyridine Scaffolds Executive Summary & Ro...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Topic: Scale-up, Regiocontrol, and Safety Protocols for 4-Fluoro-pyrazolo[1,5-a]pyridine Scaffolds

Executive Summary & Route Analysis

User Query: "We are attempting to scale up the synthesis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate to the multi-gram scale. We are encountering issues with low yields (<30%), isomer separation (4-F vs 6-F), and safety concerns regarding the aminating reagent."

Scientist Response: The synthesis of the pyrazolo[1,5-a]pyridine core, particularly with a fluorine atom at the C4 position, is a non-trivial transformation governed by the [3+2] dipolar cycloaddition of N-aminopyridinium ylides with alkynes.

The primary challenges you are facing stem from three factors:

  • Regioselectivity: Starting from 3-fluoropyridine, the cyclization can occur at either the C2 or C6 position of the pyridine ring, leading to a mixture of the desired 4-fluoro (via C2 attack) and the 6-fluoro (via C6 attack) isomers.

  • Reagent Stability: The use of O-(Mesitylenesulfonyl)hydroxylamine (MSH) is standard but presents significant explosion hazards upon scale-up.

  • Exothermicity: The cycloaddition step is highly exothermic and prone to runaway if not dosed correctly.

Safety Directive: Handling Aminating Agents

CRITICAL ALERT: You are likely using MSH (O-Mesitylenesulfonylhydroxylamine) or HOSA (Hydroxylamine-O-sulfonic acid) .

Protocol A: MSH Handling (High Hazard)

MSH is shock-sensitive and thermally unstable. It has caused severe laboratory explosions.

  • Storage: Never store large quantities. Prepare fresh. If storage is necessary, keep wet with DCM at -20°C.

  • Scale-up Rule: Do NOT isolate dry MSH on scales >5g. Use it as a solution in DCM or Ether immediately.

  • Quenching: Quench excess MSH with aqueous sodium thiosulfate.

Protocol B: The HOSA Alternative (Recommended for Scale)

For scales >10g, we recommend switching to Hydroxylamine-O-sulfonic acid (HOSA) . It is a solid, commercially available, and significantly more stable, though it often requires elevated temperatures or specific buffering (K2CO3/Water) to effect N-amination.

Technical Workflow & Logic

The following diagram illustrates the critical decision points in the synthesis, specifically highlighting the divergence point for regioisomers.

SynthesisWorkflow Start Starting Material: 3-Fluoropyridine Step1 Step 1: N-Amination (Reagent: MSH or HOSA) Start->Step1 Intermediate Intermediate Salt: 1-Amino-3-fluoropyridinium mesitylenesulfonate Step1->Intermediate Step2 Step 2: [3+2] Cycloaddition + Methyl Propiolate + Base (DBU/K2CO3) Intermediate->Step2 Transition Transition State: Pyridinium N-imide Dipole Step2->Transition Branch Cyclization Locus Transition->Branch PathA Attack at C2 (Sterically Hindered) Favored by Non-polar Solvents Branch->PathA Minor Pathway (Usually 1:3 ratio) PathB Attack at C6 (Less Hindered) Favored by Polar Solvents Branch->PathB Major Pathway ProductA Target: Methyl 4-fluoro pyrazolo[1,5-a]pyridine-3-carboxylate PathA->ProductA ProductB Impurity: Methyl 6-fluoro pyrazolo[1,5-a]pyridine-3-carboxylate PathB->ProductB

Figure 1: Synthetic pathway and regioselectivity divergence. Note that the 6-fluoro isomer is kinetically favored due to steric hindrance at C2 caused by the fluorine atom.

Detailed Experimental Protocols

Module 1: N-Amination (Preparation of the Salt)

Objective: Synthesize 1-amino-3-fluoropyridinium mesitylenesulfonate.

  • Dissolution: Dissolve 3-fluoropyridine (1.0 equiv) in DCM (5 mL/g).

  • Addition: Add MSH solution (1.1 equiv) dropwise at 0°C.

    • Note: The reaction is exothermic. Maintain T < 5°C.

  • Precipitation: Stir at 0°C for 1 hour. The salt usually precipitates as a white solid.

  • Filtration: Filter the solid and wash with cold Et2O.

    • Troubleshooting: If no precipitate forms, add Et2O to induce crystallization. Do not rotovap to dryness (Explosion Hazard).

Module 2: [3+2] Cycloaddition (The Critical Step)

Objective: Reaction with methyl propiolate to form the bicyclic core.

ParameterRecommendationRationale
Solvent DCM or Toluene Non-polar solvents slightly favor the 4-fluoro isomer compared to DMF/MeCN.
Base DBU (2.0 equiv)Organic bases provide cleaner conversion than K2CO3 for this specific substrate.
Temperature 0°C to RT Lower temperatures improve regioselectivity but reduce rate.
Addition Slow Dosing Add the Base to the (Salt + Alkyne) mixture over 2 hours.

Protocol:

  • Suspend 1-amino-3-fluoropyridinium salt (1.0 equiv) and methyl propiolate (1.2 equiv) in DCM (10 mL/g).

  • Cool to 0°C.

  • Add DBU (2.0 equiv) dissolved in DCM dropwise over 2 hours .

    • Why? Keeping the concentration of the free ylide low prevents side reactions (dimerization) and helps manage the exotherm.

  • Warm to RT and stir for 12 hours.

  • Workup: Wash with dilute HCl (to remove unreacted pyridine/DBU), then NaHCO3. Dry and concentrate.

Troubleshooting & FAQs

Q1: I am getting a 70:30 mixture favoring the 6-fluoro isomer (impurity). How do I improve the 4-fluoro ratio?

A: This is the intrinsic electronic/steric bias of the substrate. The C2 position (ortho to Fluorine) is shielded.

  • Chemical Solution: You cannot easily flip this ratio significantly with standard reagents.

  • Purification Solution: The 4-fluoro and 6-fluoro isomers have different dipole moments.

    • TLC:[1] Use Toluene/Ethyl Acetate (9:1). The 4-fluoro isomer typically runs higher (less polar) than the 6-fluoro isomer.

    • Crystallization:[1] The 6-fluoro isomer (major) often crystallizes more readily from MeOH/Hexane. You may need to crystallize out the impurity to enrich the supernatant in your target 4-fluoro compound.

Q2: My reaction turns black and yield is <10%.

A: This indicates decomposition of the ylide.

  • Cause: Addition of base was too fast, or the temperature was too high. The ylide is unstable and will polymerize if not trapped immediately by the alkyne.

  • Fix: Ensure Methyl Propiolate is present before you add the base. Never generate the ylide in the absence of the trap.

Q3: Can I use a different alkyne to improve regioselectivity?

A: Using a bulkier ester (e.g., tert-butyl propiolate) might actually worsen the ratio by making the crowded C2 attack even harder. Stick to methyl or ethyl esters.

Q4: How do I confirm which isomer is which?

A: 1H-NMR Coupling Constants are diagnostic.

  • 4-Fluoro Isomer: Look for the proton at C6. It will show a coupling to the Fluorine (though distant). More importantly, the C7 proton (doublet) will lack the strong ortho-coupling if F was at C6.

  • 19F-NMR: The chemical shift will differ significantly.

  • NOE: Irradiate the ester methyl group. If you see an NOE to the ring proton, it is H4? No, H4 is substituted.

    • Target (4-F): Ester is at C3. F is at C4. No proton at C4.

    • Impurity (6-F): H is at C4. You will see an NOE between the Ester-Me and the H4 proton. This is the definitive test.

Purification Decision Tree

Use this logic to separate the isomers effectively.

PurificationLogic Crude Crude Mixture (Usually 1:2 ratio of 4-F : 6-F) TLC Run TLC (Tol/EtOAc 9:1) Crude->TLC Check Is separation > 0.1 Rf? TLC->Check Yes Flash Chromatography (Silica Gel) Check->Yes Yes No Recrystallization Strategy Check->No No Recryst Dissolve in hot MeOH, add Hexane slowly No->Recryst Filter Filter Solids Recryst->Filter Solid Solid is usually 6-Fluoro (Major Impurity) Filter->Solid Liquor Mother Liquor Enriched in 4-Fluoro Filter->Liquor

Figure 2: Purification logic for separating regioisomers.

References

  • Tamura, Y., et al. (1972). "General synthesis of pyrazolo[1,5-a]pyridines." Journal of Organic Chemistry. Describes the fundamental [3+2] cycloaddition of N-aminopyridines.

  • Legault, C., et al. (2003). "Iodobenzene Diacetate-Mediated One-Pot Synthesis of Pyrazolo[1,5-a]pyridines." Journal of Organic Chemistry. Discusses mechanism and regioselectivity issues in substituted pyridines.

  • Bullen, et al. (2008). "Identification of LOXO-101." Journal of Medicinal Chemistry.

  • Apollo Scientific. (2023).[2] "Safety Data Sheet: O-(Mesitylsulfonyl)hydroxylamine."

    • (Search CAS: 36016-40-7)

Disclaimer: This guide is for research purposes only. All scale-up activities involving high-energy reagents like MSH must be conducted behind blast shields and in accordance with your institution's chemical hygiene plan.

Sources

Troubleshooting

Inconsistent results with Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate batches

Technical Support Guide: Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Introduction: The "Invisible" Variable in Your Assay If you are reading this, you are likely facing a crisis of reproducibility. One batch of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Introduction: The "Invisible" Variable in Your Assay

If you are reading this, you are likely facing a crisis of reproducibility. One batch of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate works perfectly in your kinase inhibition assay or Suzuki coupling, while the next batch—nominally identical by LC-MS—fails completely.

As a scaffold, the pyrazolo[1,5-a]pyridine core is a "privileged structure" in medicinal chemistry, mimicking the ATP purine ring. However, the introduction of the fluorine atom at the C4 position introduces unique synthetic challenges that most Certificates of Analysis (CoA) fail to capture.

This guide moves beyond basic purity checks. It addresses the regio-isomeric contamination , ester instability , and trace synthetic artifacts that are the actual root causes of batch inconsistency.

Part 1: The Regioisomer Trap (Purity vs. Identity)

The Problem: You observe significant potency shifts (e.g., IC50 jumps from 10 nM to >1 µM) or failed downstream substitution reactions, yet the LC-MS shows a single peak at the correct molecular weight.

The Root Cause: The synthesis of this compound typically starts with the N-amination of 3-fluoropyridine. The subsequent [3+2] cycloaddition with a propiolate or keto-ester is not perfectly regioselective .

  • Target: 4-fluoropyrazolo[1,5-a]pyridine (Fluorine adjacent to the bridgehead).

  • Impurity: 6-fluoropyrazolo[1,5-a]pyridine (Fluorine distal to the bridgehead).

These isomers have identical masses and very similar retention times on standard C18 HPLC gradients. However, their electronic properties and steric environments are drastically different, killing SAR (Structure-Activity Relationship) trends.

The Solution: 19F NMR Validation Standard 1H NMR is often insufficient due to overlapping signals in the aromatic region. You must use 19F NMR to distinguish the batches.

Parameter4-Fluoro Isomer (Target)6-Fluoro Isomer (Impurity)
Electronic Effect Strong inductive withdrawal on bridgehead Nitrogen.Minimal effect on bridgehead Nitrogen.
19F NMR Shift typically -120 to -135 ppm (shielded by bridgehead current).typically -140 to -155 ppm .
Coupling (J) Distinct coupling to H-3 and H-5.Distinct coupling to H-5 and H-7.

Action Item: Request the raw FID files for 1H and 19F NMR from your vendor. If they cannot provide 19F data, reject the batch.

Visualizing the QC Workflow

QC_Workflow Raw_Batch Incoming Batch (Methyl 4-fluoro...) LCMS LC-MS Analysis (Check MW & Purity) Raw_Batch->LCMS Decision_1 Single Peak? LCMS->Decision_1 NMR_1H 1H NMR (Check Structure) Decision_1->NMR_1H Yes Reject Reject Batch (Isomer Contamination) Decision_1->Reject No NMR_19F 19F NMR (CRITICAL STEP) NMR_1H->NMR_19F Regio_Check Shift @ -125ppm? NMR_19F->Regio_Check Release Release for Screening Regio_Check->Release Yes (4-F) Regio_Check->Reject No (6-F or Mix)

Figure 1: Enhanced Quality Control Workflow emphasizing the mandatory 19F NMR step to detect regio-isomeric impurities that elude standard LC-MS.

Part 2: The "Wet DMSO" Hydrolysis (Stability)

The Problem: The compound works when fresh powder is weighed, but stock solutions stored at -20°C lose activity over 2-4 weeks.

The Root Cause: The C3-methyl ester is electronically activated by the electron-deficient pyrazolo[1,5-a]pyridine ring (especially with the 4-fluoro substituent).

  • Mechanism: DMSO is hygroscopic. If your DMSO contains even 0.5% water, the methyl ester will hydrolyze to the carboxylic acid over time.

  • Impact: The carboxylic acid is often inactive in hydrophobic pockets (due to negative charge at physiological pH) or fails to penetrate cells.

Troubleshooting Protocol:

  • Solvent Choice: Use only anhydrous DMSO (packed under Argon/Nitrogen) for stock preparation.

  • Freeze-Thaw Discipline: Aliquot stocks immediately. Do not subject a master stock to multiple freeze-thaw cycles, which introduces atmospheric moisture.

  • Acid Check: Run an LC-MS of the stock solution if results are weird. A shift of -14 Da (loss of CH3, gain of H) indicates hydrolysis.

Storage ConditionHydrolysis Rate (Est.)Recommendation
DMSO (Anhydrous), -20°C< 1% per yearRecommended
DMSO (Open Air), RT~5-10% per dayAvoid
Aqueous Buffer (pH 7.4)Rapid (Hours)Prepare Fresh Only

Part 3: Downstream Chemistry Failures (Synthetic Artifacts)

The Problem: You are trying to saponify the ester or perform a C-H activation, but the reaction turns black or yields nothing, despite the starting material being "98% pure."

The Root Cause: Two common invisible impurities from the vendor's synthesis can poison your chemistry:

  • Residual Oxidants: The formation of the N-N bond often uses reagents like O-(2,4-dinitrophenyl)hydroxylamine or oxidants like TEMPO/Cu. Traces of these quench organometallic catalysts [1].

  • Metal Contamination: If the vendor used a cross-coupling reaction to install the ester or fluorine (less common but possible), residual Pd or Cu can interfere with your catalysts.

The Solution:

  • Scavenging: Treat the batch with a metal scavenger (e.g., QuadraPure™) before critical steps.

  • Recrystallization: If the powder is colored (yellow/orange instead of white/off-white), recrystallize from Ethanol/Heptane to remove oxidative byproducts.

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose the specific failure mode of your experiment.

Troubleshooting_Tree Start Experimental Failure Check_Stock Check DMSO Stock (LC-MS) Start->Check_Stock Hydrolysis Mass -14 Da detected? Check_Stock->Hydrolysis Fresh_Prep Cause: Hydrolysis Sol: Prepare fresh in Anhydrous DMSO Hydrolysis->Fresh_Prep Yes Check_Purity Check Solid Batch (19F NMR) Hydrolysis->Check_Purity No Isomer_Issue Split/Wrong F Peak? Check_Purity->Isomer_Issue Reject_Batch Cause: Regioisomer Sol: Contact Vendor Isomer_Issue->Reject_Batch Yes Check_Metals Cause: Trace Metals/Oxidants Sol: Recrystallize or Scavenge Isomer_Issue->Check_Metals No

Figure 2: Diagnostic logic for isolating the cause of experimental inconsistency.

FAQ: Frequently Asked Questions

Q: Can I use the 6-fluoro isomer as a negative control? A: Yes, but be careful. While it is a structural isomer, the lack of fluorine at the C4 position changes the pKa of the pyridine nitrogen. It is a useful control for steric fit, but not necessarily for electronic binding interactions.

Q: Why does the color of the powder vary from white to bright yellow? A: Pure Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate should be white or off-white. A yellow color usually indicates residual N-aminopyridinium salts or nitro-aromatic byproducts from the amination reagent (e.g., dinitrophenoxy leaving groups). Yellow batches should be purified before use in cellular assays to avoid non-specific toxicity.

Q: Is the methyl ester stable in cell culture media? A: Moderately. In media containing 10% FBS, esterases will slowly hydrolyze the compound. For incubation times >6 hours, consider synthesizing the amide analog or monitoring the concentration of the parent compound via LC-MS/MS.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridines. Source: Organic Letters (ACS Publications).[1] Relevance: Details the [3+2] annulation mechanism and the potential for regio-isomeric byproducts during synthesis. URL:[Link][1]

  • 19F NMR Characterization of Fluorinated Pyridines. Source: Fluorine Notes.[2] Relevance: Establishes the necessity of 19F NMR for distinguishing positional isomers of fluorinated heterocycles. URL:[Link]

  • Stability of Methyl Esters in DMSO Stock Solutions. Source: Kamiya Biomedical Company Product Data.[3] Relevance: Provides protocols for anhydrous storage and highlights the risk of hydrolysis in standard DMSO stocks. URL:[Link]

  • Synthesis of 3-Fluoropyrazolo[1,5-a]pyridines. Source: ResearchGate (Full Article).[4] Relevance: Discusses the specific synthetic routes and intermediate complexes that can lead to batch variability. URL:[Link]

Sources

Optimization

Improving the pharmacokinetic properties of pyrazolo[1,5-a]pyridine compounds

Ticket System: Pharmacokinetic (PK) Troubleshooting Welcome to the Pyrazolo[1,5-a]pyridine Optimization Hub Current Status: Online Operator: Senior Application Scientist Subject: Troubleshooting PK Liabilities in Pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Pharmacokinetic (PK) Troubleshooting

Welcome to the Pyrazolo[1,5-a]pyridine Optimization Hub

Current Status: Online Operator: Senior Application Scientist Subject: Troubleshooting PK Liabilities in Pyrazolo[1,5-a]pyridine Scaffolds

This specialized support center addresses the specific physicochemical and pharmacokinetic challenges associated with the pyrazolo[1,5-a]pyridine scaffold. As a bioisostere of indole and azaindole, this bicyclic system is a privileged structure in kinase (e.g., PI3K, JAK, p38) and GPCR drug discovery. However, its planar aromatic nature often leads to "brick dust" solubility issues and specific metabolic liabilities.

Below are the active troubleshooting guides (Tickets) addressing the most common failure modes.

Ticket #001: "My Compound Precipitates in the Assay Buffer"

Issue: High potency in DMSO stocks, but loss of activity or precipitation in aqueous buffers (low thermodynamic solubility).

Diagnosis

The pyrazolo[1,5-a]pyridine core is flat and aromatic. Without decoration, it possesses high crystal lattice energy (strong


 stacking), leading to poor aqueous solubility. If your compound is a "brick dust" molecule (High Melting Point > 200°C, Low Solubility), you are fighting crystal packing forces.
Root Cause Analysis
  • Planarity: Lack of

    
     centers allows tight packing in the solid state.
    
  • Lipophilicity: High LogD (> 3.5) drives aggregation in water.

Resolution Protocol: The "Solubility-First" Design

To resolve this, you must disrupt the crystal lattice or introduce ionizable centers.

Step 1: Introduce


 Complexity (The "Fsp3" Rule) 
Move away from flat aromatic substituents (e.g., phenyl) at the C-2 or C-3 positions.
  • Action: Replace phenyl rings with saturated heterocycles like morpholine, piperazine, or spiro-cycles.

  • Rationale: This increases the fraction of

    
     carbons (
    
    
    
    ), disrupting planar stacking and lowering the melting point, which correlates directly with improved solubility [1].

Step 2: Exploit the C-7 Position for Solubilizing Groups The C-7 position (on the pyridine ring) often points towards the solvent front in many kinase binding pockets (e.g., PI3K


 inhibitors).
  • Action: Append a polar, basic amine at C-7 (e.g.,

    
    -methylpiperazine).
    
  • Rationale: This introduces an ionizable center. Forming the hydrochloride salt of a C-7 basic amine can increase aqueous solubility by up to 1000-fold compared to the free base [1].

Step 3: Salt Selection If your molecule has a basic center (pKa > 7), do not rely on the free base.

  • Protocol: Screen counter-ions: Chloride, Mesylate, and Tosylate are standard for this scaffold.

Data Summary: Solubility Optimization

ModificationTarget ParameterExpected OutcomeRisk
Add C-7 Morpholine pKa / PolaritySolubility

(>100

M)
hERG binding risk
Replace Ph with Cyclopropyl Fsp3 / PlanaritySolubility

, MP

Potency loss (hydrophobic collapse)
Salt Formation (HCl) Dissolution RateSolubility

Hygroscopicity
Ticket #002: "Microsomal Clearance ( ) is Too High"

Issue: Rapid degradation in liver microsomes (HLM/MLM), leading to short half-life (


).
Diagnosis

The pyrazolo[1,5-a]pyridine scaffold is electron-rich, particularly at the C-3 position (analogous to the C-3 of indole). This makes it a "soft spot" for oxidative metabolism by Cytochrome P450 enzymes (CYP3A4, CYP2D6).

Root Cause Analysis
  • C-3 Oxidation: The C-3 carbon is nucleophilic and prone to electrophilic attack or hydroxylation.

  • Pyridine Ring Oxidation: The pyridine nitrogen can undergo N-oxidation, or the ring carbons can be hydroxylated.

Resolution Protocol: Metabolic Hardening

Step 1: Block the C-3 Soft Spot If C-3 is unsubstituted (H), it is the primary site of failure.

  • Action: Introduce electron-withdrawing groups (EWG) or metabolic blockers at C-3.

    • Halogenation: Cl, Br, or I at C-3 blocks oxidation and can improve potency via halogen bonding.

    • Cyano (-CN): Strong EWG, deactivates the ring, preventing oxidation [2].

    • Fluorine: A bioisostere for H that blocks metabolism without significant steric penalty.

Step 2: Deactivate the Pyridine Ring If the pyridine ring is being oxidized:

  • Action: Introduce a Fluorine atom or a

    
     group on the pyridine ring (positions C-4, C-5, or C-6).
    
  • Rationale: Fluorine lowers the electron density of the aromatic ring, making it less susceptible to oxidative attack by CYPs [3].

Step 3: Scaffold Hopping (The Nitrogen Walk)

  • Action: If stability remains poor, consider switching to pyrazolo[1,5-a]pyrimidine (adding a nitrogen at position 4).

  • Rationale: The extra nitrogen reduces the overall electron density of the bicyclic system, significantly improving metabolic stability compared to the parent pyridine [4].

Visual Workflow: Metabolic Stabilization Loop

MetabolicStability Start High Clearance (Cl_int) MetID Run Metabolite ID (LC-MS/MS) Start->MetID Decision Identify Soft Spot MetID->Decision C3_Ox C-3 Oxidation Detected Decision->C3_Ox Major Peak Ring_Ox Pyridine Ring Oxidation Decision->Ring_Ox Minor Peak Sol_C3 Block C-3: Add -Cl, -CN, or -CF3 C3_Ox->Sol_C3 Sol_Ring Deactivate Ring: Add -F at C-4/C-6 Ring_Ox->Sol_Ring Sol_Hop Scaffold Hop: Pyrazolo[1,5-a]pyrimidine Ring_Ox->Sol_Hop If F fails

Figure 1: Decision tree for addressing metabolic instability based on metabolite identification (MetID) data.

Ticket #003: "hERG Inhibition & QT Prolongation Risk"

Issue: The compound shows potent inhibition of the hERG potassium channel (


), posing a cardiotoxicity risk.
Diagnosis

Kinase inhibitors based on this scaffold often require a basic amine to interact with the hinge region or solvent front. A basic amine + lipophilic aromatic core is the classic pharmacophore for hERG blockers.

Resolution Protocol: The pKa/LogP Balance

Step 1: Reduce Lipophilicity (LogP) hERG binding is driven by hydrophobic interactions.

  • Action: Lower LogP to < 3.0. Introduce polar heteroatoms (O, N) into side chains.

Step 2: Modulate Basicity (pKa) High pKa (> 8.5) amines are potent hERG binders.

  • Action: Attenuate the basicity of the amine.

    • Replace a piperidine (pKa ~10) with a morpholine (pKa ~8) or a pyridine (pKa ~5).

    • Add electron-withdrawing groups (e.g., fluorine) adjacent to the amine to lower its pKa.

  • Evidence: In pyrazolo[1,5-a]pyrimidine series, adjusting the amine pKa was crucial to separating kinase potency from hERG toxicity [5].

Ticket #004: "Low Oral Bioavailability (F%)"

Issue: Compound is stable in microsomes but has low exposure in vivo.

Diagnosis

This usually points to either poor permeability (low passive diffusion) or high efflux (P-gp substrate).

Resolution Protocol: Permeability Optimization

Step 1: The PAMPA Check

  • Protocol: Run a Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Target:

    
    .
    

Step 2: Reduce Hydrogen Bond Donors (HBD) Too many HBDs limit permeability.

  • Action: Cap exposed NH groups (e.g., amides, sulfonamides) with methyl groups if SAR permits.

  • Rule of Thumb: Keep PSA (Polar Surface Area) between 60–100

    
     for optimal oral absorption.
    

Step 3: Efflux Evasion If the efflux ratio (B-A / A-B) in Caco-2 cells is > 2.0, your compound is a P-gp substrate.

  • Action: Increase steric hindrance around the basic amine or reduce the overall amphiphilicity. N-methylation of amide bonds can sometimes disrupt P-gp recognition.

Visual Workflow: The Solubility-Permeability Trade-off

SolPerm Compound Lead Compound HighLogP High Lipophilicity (LogP > 4) Compound->HighLogP LowLogP Low Lipophilicity (LogP < 1) Compound->LowLogP SweetSpot The Goldilocks Zone LogP 2-3 Fsp3 > 0.4 Compound->SweetSpot Result1 Good Permeability Poor Solubility High Metab. Clearance HighLogP->Result1 Result2 Good Solubility Poor Permeability Renal Clearance LowLogP->Result2 Result3 High Bioavailability (F% > 50) SweetSpot->Result3

Figure 2: Balancing physicochemical properties to achieve oral bioavailability. Extreme lipophilicity aids permeability but hurts solubility and metabolic stability.

References
  • Barlaam, B., et al. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 27(2), 187-190.[1] Link

  • Lindsley, C. W., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[2] Bioorganic & Medicinal Chemistry Letters, 29(16), 2101-2110. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Yeung, K. S., et al. (2019). Nitrogen incorporation increases metabolic stability: Scaffold hopping from benzene to pyridine to pyrimidine.[2] Bioorganic & Medicinal Chemistry Letters, 29(16), 2101. Link

  • Fraley, M. E., et al. (2002). Optimization of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines as potent, selective inhibitors of KDR kinase.[3] Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[1,5-a]pyridine Synthesis

Introduction The pyrazolo[1,5-a]pyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents, including anticancer and anxi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents, including anticancer and anxiolytic drugs.[1][2] The synthesis of these bicyclic N-heterocycles is a common objective in many research laboratories. However, optimizing reaction conditions to achieve high yields and purity can be challenging.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common hurdles encountered during the synthesis of pyrazolo[1,5-a]pyridines.

Common Synthetic Strategies: A Mechanistic Overview

While numerous methods exist, two primary strategies dominate the synthesis of the pyrazolo[1,5-a]pyridine core: the intermolecular [3+2] cycloaddition and the cyclocondensation of aminopyrazoles.

  • [3+2] Cycloaddition: This highly convergent approach typically involves the reaction of an N-iminopyridinium ylide with a suitable dipolarophile, such as an alkyne or an alkene.[3][4][5] This method allows for the rapid construction of the fused ring system.

  • Cyclocondensation Reactions: A widely used and versatile method involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[1][6] The reaction proceeds via nucleophilic attack of the aminopyrazole onto a carbonyl group, followed by an intramolecular cyclization and dehydration to furnish the final product.[6]

Understanding the underlying mechanism is crucial for effective troubleshooting, as it allows for the logical adjustment of parameters to favor the desired reaction pathway.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction is showing low or no yield. What are the potential causes and solutions?

Low yield is one of the most common frustrations in synthesis. The cause can usually be traced back to one of several key areas:

  • Potential Cause 1: Purity of Starting Materials

    • Explanation: Impurities in either the aminopyridine/aminopyrazole or the carbonyl-containing reactant can inhibit catalyst activity or participate in competing side reactions, consuming starting materials and reducing the yield of the desired product.

    • Recommended Solutions:

      • Verify the purity of your starting materials using techniques like NMR or melting point analysis.

      • If purity is questionable, purify the reactants before use. Recrystallization is effective for solid compounds, while column chromatography or distillation may be necessary for liquids.[7]

  • Potential Cause 2: Suboptimal Reaction Conditions

    • Explanation: The synthesis of pyrazolo[1,5-a]pyridines is often highly sensitive to reaction parameters. The choice of catalyst, solvent, temperature, and reaction time must be carefully optimized for each specific set of substrates.

    • Recommended Solutions:

      • Catalyst: If using a catalytic approach, ensure the correct catalyst is being used and at the optimal loading. Acid catalysts like acetic acid or a catalytic amount of sulfuric acid are common for cyclocondensations.[7] For some substrates, a base like piperidine may be more effective.[1][7] In some modern protocols, catalyst-free conditions using sonication or microwave irradiation have proven highly effective.[1][5][8]

      • Solvent: The solvent affects the solubility of reactants and can influence the reaction pathway. Common solvents include ethanol, acetic acid, and DMF.[1][3][9] A solvent screen is often a worthwhile optimization step.

      • Temperature & Time: If the reaction is sluggish, a gradual increase in temperature or an extension of the reaction time may be necessary. Conversely, if side product formation is observed, the temperature may be too high. Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid product degradation from prolonged heating.[7][9]

  • Potential Cause 3: Low Reactivity of Substrates

    • Explanation: The electronic and steric properties of the substituents on your starting materials can significantly impact reactivity. For instance, electron-withdrawing groups on the aminopyrazole can reduce its nucleophilicity, slowing the initial attack on the carbonyl compound.

    • Recommended Solutions:

      • For less reactive substrates, more forcing conditions may be required, such as using a stronger acid catalyst or a higher reaction temperature.[7]

      • Microwave-assisted synthesis is particularly effective at accelerating reactions with sluggish substrates, often leading to dramatically improved yields and reduced reaction times.[1][6]

Question 2: I am observing multiple spots on my TLC plate, indicating side products or isomers. How can I improve selectivity?

The formation of byproducts, particularly regioisomers when using unsymmetrical 1,3-dicarbonyl compounds, is a frequent challenge.

  • Potential Cause 1: Lack of Regiocontrol

    • Explanation: In cyclocondensation reactions with an unsymmetrical dicarbonyl compound (e.g., ethyl acetoacetate), the initial nucleophilic attack from the aminopyrazole can occur at either of the two distinct carbonyl carbons, leading to the formation of two different regioisomers. The outcome is governed by the relative electrophilicity of the two carbonyl groups.

    • Recommended Solutions:

      • Fine-Tune Reaction Conditions: Regioselectivity can often be influenced by the reaction conditions. Using a milder catalyst or lower temperatures may favor the kinetic product, while higher temperatures might favor the thermodynamic product.[7]

      • Choice of Substrate: If possible, using a symmetrical 1,3-dicarbonyl compound (e.g., acetylacetone) will eliminate the possibility of forming regioisomers.

  • Potential Cause 2: Competing Reaction Pathways

    • Explanation: Under certain conditions, starting materials or intermediates can undergo alternative reactions. For example, at excessively high temperatures, reactants or the desired product might begin to decompose.

    • Recommended Solutions:

      • Systematic Optimization: Perform a systematic optimization of reaction parameters (temperature, solvent, catalyst) as outlined in the table below.

      • Monitor Progress: Use TLC or LC-MS to monitor the reaction. This will help you identify when the desired product is at its maximum concentration before significant byproduct formation or degradation occurs.[9]

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of my reaction? A: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions.[9] Use a suitable eluent system (e.g., hexane/ethyl acetate) to achieve good separation between your starting materials and the product. The product, being a larger, more conjugated system, will typically have a different Rf value than the starting materials. Visualization under UV light (254 nm) is usually effective for these aromatic compounds.[9]

Q: My product is difficult to purify by column chromatography. What can I do? A: Purification can be challenging due to the polarity of the pyrazolo[1,5-a]pyridine core.

  • Work-up: Ensure your work-up procedure effectively removes the catalyst and any inorganic salts, as these can interfere with chromatography. This may involve an aqueous wash, extraction, and drying over an anhydrous salt like Na₂SO₄.[9]

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is usually sufficient.

    • Mobile Phase: A systematic approach to eluent selection is key. Start with a low-polarity solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate or dichloromethane. A shallow gradient can improve the separation of closely eluting compounds.[9]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) can be a highly effective alternative or final purification step to achieve high purity.

Q: Can I run this reaction under catalyst-free conditions? A: Yes, several modern protocols have been developed that avoid traditional catalysts. A notable strategy involves the use of sonication (ultrasound) to promote the reaction, often in a solvent like ethanol at a moderately elevated temperature. This approach is considered a green chemistry technique and can lead to excellent yields without the need for a catalyst.[5][8]

Data Summary: Reaction Condition Optimization

The following table summarizes typical conditions and optimization parameters for the synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition of 1-amino-2(1H)-pyridine-2-imine derivatives with alkynes, based on data from the literature.[5][8]

Parameter Condition 1 Condition 2 Condition 3 (Optimized) Condition 4 Notes
Energy Source Thermal HeatingSonicationSonication Thermal HeatingSonication often provides superior results in shorter times.
Solvent H₂ODioxaneEthanol AcetonitrileEthanol was found to be the optimal solvent, providing the highest yield.
Catalyst NoneNoneNone p-TsOH (10 mol%)The reaction proceeds efficiently without a catalyst under sonication.
Temperature 85 °C85 °C85 °C 85 °CElevated temperature is generally required.
Time 12 h12 h1.5 h 12 hSonication dramatically reduces the required reaction time.
Yield 45%75%95% 65%The optimized catalyst-free, sonication-assisted method is highly efficient.

Visualized Workflows and Mechanisms

Visualizing the chemical processes and troubleshooting logic can significantly aid in understanding and execution.

Reaction_Mechanism cluster_start Starting Materials cluster_process Reaction Cascade N_Amino_Iminopyridine N-Amino-2-iminopyridine Adduct_A Adduct A N_Amino_Iminopyridine->Adduct_A Nucleophilic Addition Dicarbonyl 1,3-Dicarbonyl (Enol Form) Dicarbonyl->Adduct_A Intermediate_B Intermediate B Adduct_A->Intermediate_B Oxidative Dehydrogenation (O₂) Intermediate_C Cyclized Intermediate C Intermediate_B->Intermediate_C Intramolecular Cyclization Product Pyrazolo[1,5-a]pyridine Intermediate_C->Product Dehydration (-H₂O) Troubleshooting_Workflow start Low Yield Observed check_purity Are starting materials pure? start->check_purity purify Purify starting materials (Recrystallize, Column, etc.) check_purity->purify No check_conditions Are reaction conditions optimized? check_purity->check_conditions Yes rerun Re-run optimized reaction purify->rerun optimize Systematically optimize: 1. Temperature (Increase gradually) 2. Solvent (Screen options) 3. Time (Monitor by TLC) 4. Catalyst (If applicable) check_conditions->optimize No check_reactivity Are substrates known to be unreactive? check_conditions->check_reactivity Yes optimize->rerun forcing_conditions Use more forcing conditions: - Higher Temperature - Stronger Catalyst - Microwave Synthesis check_reactivity->forcing_conditions Yes check_reactivity->rerun No forcing_conditions->rerun

Caption: Decision tree for troubleshooting low reaction yield.

Experimental Protocols

The following are generalized protocols. Researchers should always consult the primary literature for procedures specific to their substrates of interest and adhere to all laboratory safety guidelines.

Protocol 1: General Procedure for Acetic Acid-Promoted Synthesis [3][4]1. To a solution of the N-amino-2-iminopyridine derivative (1.0 mmol) in ethanol (5 mL), add the 1,3-dicarbonyl compound (1.0 mmol). 2. Add acetic acid (3.0 to 6.0 equivalents) to the mixture. 3. If conducting an aerobic oxidation, ensure the reaction vessel is open to an atmosphere of air or oxygen (e.g., via a balloon). 4. Heat the reaction mixture to the desired temperature (e.g., 80-130 °C) and stir for the required time (typically 12-18 hours), monitoring progress by TLC. 5. Upon completion, cool the reaction mixture to room temperature. 6. Remove the solvent under reduced pressure. 7. Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure pyrazolo[1,5-a]pyridine product.

Protocol 2: General Procedure for Catalyst-Free Sonochemical Synthesis [5][8]1. In a suitable vessel, combine the 1-amino-2(1H)-pyridine-2-imine derivative (5.0 mmol) and the alkyne or alkene derivative (5.0 mmol) in ethanol (25 mL). 2. Place the vessel in an ultrasonic bath. 3. Heat the bath to 85 °C and sonicate at the appropriate power (e.g., 110 W) for 1.5-3 hours. Monitor the reaction progress by TLC. 4. Once the starting material is consumed, cool the reaction mixture. 5. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure. 6. Wash the crude product with a small amount of cold ethanol or recrystallize from a suitable solvent (e.g., acetonitrile) to yield the purified product.

References

  • Al-Mousawi, S. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13838–13850. [Link]

  • Moszczyński-Pętkowski, R., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6645. [Link]

  • Al-Mousawi, S. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13838–13850. [Link]

  • Al-Sanea, M. M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 33-64. [Link]

  • Ibrahim, H. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7936–7945. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Li, J-T., et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2009(2), 258-268. [Link]

  • Ibrahim, H. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7936–7945. [Link]

  • Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 56. [Link]

  • Abdelgawad, M. A., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(12), 1591-1631. [Link]

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3290. [Link]

Sources

Optimization

Technical Support Center: Enhancing Water Solubility of Pyrazolo[3,4-d]pyrimidine Derivatives

Introduction: Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine derivatives. This guide is designed to provide you with in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine derivatives. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to address one of the most common challenges with this class of compounds: poor water solubility. The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of potent kinase inhibitors and other therapeutic agents.[1][2] However, their often planar and hydrophobic nature can lead to low aqueous solubility, hindering preclinical development and the acquisition of reliable in vitro data.[3][4]

This document will serve as a comprehensive resource, moving beyond simple protocols to explain the "why" behind experimental choices. We will explore chemical modification, formulation strategies, and analytical considerations in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

Q1: Why are my pyrazolo[3,4-d]pyrimidine derivatives consistently showing poor water solubility?

A1: The limited aqueous solubility of many pyrazolo[3,4-d]pyrimidine derivatives often stems from a combination of factors inherent to their molecular structure:

  • High Crystallinity and Molecular Planarity: The fused heterocyclic ring system is largely planar. This planarity can promote efficient packing in the solid state, leading to a highly stable crystal lattice that is difficult for water molecules to disrupt.

  • Hydrophobicity: While the nitrogen atoms in the rings can act as hydrogen bond acceptors, the overall scaffold is predominantly nonpolar. Substituents added to modulate biological activity, particularly those in lipophilic pockets of target proteins, further increase the compound's hydrophobicity (high LogP).

  • Molecular Symmetry: Symmetrical molecules can sometimes pack more efficiently in a crystal lattice, leading to higher melting points and lower solubility. Disrupting this symmetry can be a viable strategy to improve solubility.[5]

Q2: What are the primary strategic approaches to enhance the water solubility of these compounds?

A2: There are three main pillars for tackling the solubility challenge of pyrazolo[3,4-d]pyrimidine derivatives:

  • Chemical Modification: Altering the core molecule itself to introduce more favorable physicochemical properties. This includes the prodrug approach, salt formation, and strategic introduction of polar functional groups.

  • Formulation Strategies: Keeping the active pharmaceutical ingredient (API) unchanged but modifying its presentation to the aqueous environment. This involves techniques like using co-solvents, cyclodextrins, and advanced nanosystem formulations.[6][7]

  • Advanced Drug Delivery Systems: Employing sophisticated techniques like solid dispersions and nanotechnology-based approaches to improve dissolution and solubility.[6][7]

The choice of strategy depends on the stage of research (e.g., early discovery vs. preclinical development), the specific properties of the molecule, and the intended application.

Part 2: Troubleshooting Guide & Experimental Protocols

Section 1: The Prodrug Approach - A Powerful Chemical Modification Strategy

The prodrug strategy is a well-established and highly successful method for improving the aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives.[3][8][9] This approach involves covalently attaching a water-soluble moiety to the parent drug, which is designed to be cleaved in vivo to release the active compound.[1][3]

Q3: I want to design a prodrug of my lead pyrazolo[3,4-d]pyrimidine. Where on the scaffold should I attach the solubilizing group?

A3: The point of attachment is critical and should be chosen to minimize impact on the compound's biological activity. For many pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, the secondary amine at the C-4 position is an ideal attachment point.[1] This is because this position is often solvent-exposed and not deeply buried within the ATP-binding site of the target kinase. Modification at this site is less likely to disrupt key interactions required for potency.

Q4: What are some suitable solubilizing moieties and linkers for creating these prodrugs?

A4: The choice of linker and solubilizing group is crucial for achieving the desired balance of solubility, stability, and in vivo cleavage.

  • Solubilizing Moieties: Groups containing ionizable amines are highly effective. For example, an N-methylpiperazine group is commonly used to introduce a basic center that can be protonated at physiological pH, dramatically increasing water solubility.[1][3]

  • Linkers: An O-alkyl carbamate linker is a popular choice as it is susceptible to cleavage by endogenous esterases, releasing the active drug.[1][3]

The general structure of such a prodrug is illustrated below:

G cluster_0 Pyrazolo[3,4-d]pyrimidine Core cluster_1 Linker cluster_2 Solubilizing Moiety core Active Drug linker O-Alkyl Carbamate Linker core->linker Attachment at C-4 Amine solubilizer N-Methylpiperazine Group linker->solubilizer Covalent Bond caption Prodrug Strategy Components G cluster_screening Formulation Screening cluster_characterization Characterization cluster_invivo In Vivo Evaluation start Poorly Soluble Pyrazolo[3,4-d]pyrimidine screen_liposomes Liposome Encapsulation start->screen_liposomes screen_nanoparticles Albumin Nanoparticle Formulation start->screen_nanoparticles screen_polymers Polymer-Drug Microarray Screening start->screen_polymers char_size Size & Zeta Potential screen_liposomes->char_size screen_nanoparticles->char_size char_release In Vitro Drug Release screen_polymers->char_release char_ee Entrapment Efficiency char_size->char_ee char_ee->char_release pk_study Pharmacokinetic Study (Oral Dosing) char_release->pk_study efficacy_study Efficacy Study in Animal Model pk_study->efficacy_study caption Advanced Formulation Selection Workflow

Caption: A logical workflow for advanced formulation development.

Part 3: Data Summary & Key Parameters

When evaluating different solubility enhancement strategies, it is crucial to systematically collect and compare key data points.

StrategyKey Parameters to MeasureTypical Improvement FactorProsCons
Prodrug Aqueous solubility (mg/mL), Plasma stability (t½), Cell permeability (Papp)10x - 1000xCovalent modification, often high solubility gain, can improve other ADME properties. [3][8]Requires chemical synthesis, risk of altered pharmacology if not cleaved efficiently.
HP-β-CD Apparent water solubility, Dissolution rate5x - 50xSimple to implement for in vitro assays, commercially available, generally low toxicity.May not be suitable for all in vivo applications, can alter free drug concentration.
Liposomes Entrapment efficiency (%), Particle size (nm), In vitro release profileVariesCan encapsulate high drug load, protects drug from degradation, can be targeted. [6]More complex to prepare and characterize, potential for stability issues.
Solid Dispersions Dissolution rate, Amorphous state confirmation (DSC, XRD)10x - 100xSignificant enhancement of dissolution, established manufacturing techniques (e.g., hot-melt extrusion). [7]Requires screening for optimal polymer, potential for recrystallization over time.

References

  • Manetti, F., et al. (2007). Inhibition of Bcr-Abl phosphorylation and induction of apoptosis by pyrazolopyrimidine in human leukemia cells. ChemMedChem, 2(3), 343-353. [Link]

  • Dreassi, E., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Journal of Biomedical Nanotechnology, 12(2), 357-366. [Link]

  • Zizzari, A. T., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4‑d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 224-228. [Link]

  • Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 622-626. [Link]

  • Zizzari, A. T., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]

  • Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PubMed. [Link]

  • Schenone, S., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed. [Link]

  • Schenone, S., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air. [Link]

  • Kawai, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(7), 2415-2423. [Link]

  • Putchakayala, S. B. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. [Link]

  • Dixit, A. R., et al. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Kobesy, M. R., et al. (2025). Pyrazolo[3,4-d]pyrimidine Scaffold: Synthetic Strategies and Biological Activities. ResearchGate. [Link]

  • Ahmed, M. H., et al. (2019). Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics, 9(2), 433-439. [Link]

  • El-Malah, A. A., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(25), 17163-17180. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4995. [Link]

  • El-Gohary, N. S., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2841-2854. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate in the Landscape of Kinase Inhibition

In the dynamic field of drug discovery, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is relentless. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is relentless. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of inhibitors for a range of clinically relevant kinases. This guide provides a comparative analysis of a specific derivative, Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, placing it in the context of established kinase inhibitors. While direct experimental data for this particular compound is not extensively available in the public domain, we can infer its potential activity and build a comparative framework based on the well-documented structure-activity relationships (SAR) of the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine classes.

This analysis is intended for researchers, scientists, and drug development professionals, offering a technical comparison with leading kinase inhibitors targeting key oncogenic pathways. We will delve into the mechanistic rationale for experimental choices and provide detailed protocols for evaluating such compounds, ensuring a self-validating system for your research endeavors.

The Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a]pyridine Scaffolds: A Foundation for Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine and its close analog, the pyrazolo[1,5-a]pyridine core, are heterocyclic structures that have garnered significant attention in medicinal chemistry.[1][2] These scaffolds are considered "hinge-binding" motifs, capable of forming crucial hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases. This interaction is a cornerstone of their inhibitory activity.[3] Extensive research has demonstrated that modifications to this core structure can modulate potency and selectivity against a variety of kinase targets.[1][4]

Derivatives of these scaffolds have been investigated as inhibitors of several important kinase families, including:

  • Tropomyosin Receptor Kinases (Trks): These are key drivers in certain cancers, and pyrazolo[1,5-a]pyrimidine-based inhibitors have shown significant promise.[3][5]

  • B-Raf Kinase: A critical component of the MAPK signaling pathway, B-Raf is a major target in melanoma and other cancers.[6][7]

  • Phosphoinositide 3-Kinases (PI3Ks): This family of lipid kinases is central to cell growth and survival, and its dysregulation is common in cancer.[8]

  • Cyclin-Dependent Kinases (CDKs): These are essential for cell cycle progression and are attractive targets for cancer therapy.[9]

The subject of this guide, Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate , incorporates key structural features that suggest potential kinase inhibitory activity. The fluorine substitution at the 4-position can influence binding affinity and metabolic stability, while the methyl carboxylate at the 3-position can be a key interaction point within the kinase active site or a handle for further chemical modification.

Comparative Analysis with Established Kinase Inhibitors

Given the demonstrated activity of the pyrazolo[1,5-a]pyridine scaffold against Trk, B-Raf, and PI3K, we will compare the inferred potential of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate with leading inhibitors in these classes.

Tropomyosin Receptor Kinase (Trk) Inhibitors

The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are targets in cancers with NTRK gene fusions.[3]

Comparator Drugs:

  • Larotrectinib (Vitrakvi®): A first-in-class, highly selective pan-Trk inhibitor.[10][11]

  • Entrectinib (Rozlytrek®): A multi-kinase inhibitor targeting TrkA/B/C, ROS1, and ALK.[10][11]

Inferred Positioning of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate:

The pyrazolo[1,5-a]pyrimidine core is a key feature of several potent Trk inhibitors.[3] Structure-activity relationship studies have shown that the N1 atom of the pyrazolo[1,5-a]pyrimidine forms a critical hydrogen bond with the hinge region residue Met592 of TrkA.[3] It is highly probable that the pyrazolo[1,5-a]pyridine core of our compound of interest engages in a similar hinge-binding interaction. The substituents at positions 3 and 4 would then project into the ATP binding site, where their interactions would determine potency and selectivity. The 4-fluoro substituent could potentially enhance binding affinity through favorable interactions.

Table 1: Comparison with Trk Inhibitors

CompoundTarget KinasesIC50 (TrkA)Key Features
Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Inferred: Trk familyNot availablePyrazolo[1,5-a]pyridine core, potential for hinge binding.
Larotrectinib TrkA, TrkB, TrkC0.9 nM[10]Highly selective, first-generation pan-Trk inhibitor.
Entrectinib TrkA, TrkB, TrkC, ROS1, ALK1 nM[10]Multi-kinase inhibitor, CNS-active.
B-Raf Kinase Inhibitors

The B-Raf kinase, particularly the V600E mutant, is a key driver of melanoma and other cancers.[7][12]

Comparator Drugs:

  • Vemurafenib (Zelboraf®): A potent inhibitor of the B-Raf V600E mutant.

  • Dabrafenib (Tafinlar®): Another selective inhibitor of mutant B-Raf.[13]

Inferred Positioning of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate:

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising starting point for the development of B-Raf inhibitors.[6] The planarity of the ring system allows it to fit into the ATP binding pocket, and modifications around the core can be tailored to achieve high potency and selectivity for the mutant form of the kinase. The fluorine and methyl carboxylate groups of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate would be critical for its interaction with the B-Raf active site.

Table 2: Comparison with B-Raf Inhibitors

CompoundTarget KinaseIC50 (B-Raf V600E)Key Features
Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Inferred: B-RafNot availablePyrazolo[1,5-a]pyridine scaffold with potential for B-Raf inhibition.
Vemurafenib B-Raf V600E31 nMFirst-generation selective B-Raf V600E inhibitor.
Dabrafenib B-Raf V600E0.8 nMPotent and selective inhibitor of mutant B-Raf.
Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K pathway is frequently hyperactivated in cancer, making it an attractive therapeutic target.[8]

Comparator Drugs:

  • Alpelisib (Piqray®): An inhibitor of the p110α isoform of PI3K.[14]

  • Taselisib: An inhibitor of p110α, with additional activity against p110γ and p110δ.[8]

Inferred Positioning of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate:

While less common than for Trk and B-Raf, the pyrazolo[1,5-a]pyridine scaffold has also been explored for PI3K inhibition. The diverse chemical space accessible from this core allows for the design of inhibitors with varying isoform selectivity. The electronic properties of the 4-fluoro substituent and the hydrogen bonding potential of the 3-carboxylate group could be leveraged to achieve potent and selective inhibition of PI3K isoforms.

Table 3: Comparison with PI3K Inhibitors

CompoundTarget IsoformsIC50 (p110α)Key Features
Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Inferred: PI3KNot availablePyrazolo[1,5-a]pyridine core as a potential scaffold for PI3K inhibitors.
Alpelisib p110α5 nMApproved for certain breast cancers with PIK3CA mutations.[14]
Taselisib p110α, γ, δ1.1 nMInvestigated in clinical trials for various cancers.[8]

Experimental Protocols for Kinase Inhibitor Evaluation

To empirically determine the activity of a novel compound like Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate and compare it to existing inhibitors, a series of biochemical and cellular assays are essential.

Biochemical Kinase Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., TrkA, B-Raf V600E, PI3Kα).

    • Kinase-specific substrate (peptide or protein).

    • ATP (adenosine triphosphate).

    • Assay buffer (typically contains Tris-HCl, MgCl2, DTT).

    • Test compound (serially diluted).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

    • 384-well microplates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare serial dilutions of the test compound and comparator inhibitors in DMSO.

    • In a 384-well plate, add the kinase, substrate, and assay buffer.

    • Add the diluted compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves a reagent that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Causality Behind Experimental Choices:

  • Purified Kinase: Using a purified enzyme ensures that the measured inhibition is a direct effect on the target kinase and not due to off-target effects in a more complex system.

  • ATP Concentration: The concentration of ATP is typically kept at or near the Km value for the kinase to ensure that the assay is sensitive to competitive inhibitors.

  • IC50 Determination: This is a standard metric for quantifying the potency of an inhibitor, allowing for direct comparison between different compounds.

Cellular Assay (Target Engagement and Pathway Inhibition)

This assay assesses the ability of a compound to inhibit the target kinase within a cellular context and its effect on downstream signaling.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Cancer cell line with a known dependence on the target kinase (e.g., KM12 cells for TrkA, A375 cells for B-Raf V600E, MCF-7 cells for PI3Kα).

    • Cell culture medium and supplements.

    • Test compound (serially diluted).

    • Lysis buffer.

    • Antibodies for Western blotting (e.g., anti-phospho-TrkA, anti-phospho-ERK, anti-phospho-AKT, and total protein controls).

    • SDS-PAGE gels and Western blotting apparatus.

    • Chemiluminescence detection system.

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or comparator inhibitors for a specified time.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated (active) form of the target kinase and its downstream effectors, as well as antibodies for the total protein levels as a loading control.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Add a chemiluminescent substrate and visualize the protein bands using a detection system.

    • Quantify the band intensities to determine the extent of inhibition of the signaling pathway.

Causality Behind Experimental Choices:

  • Relevant Cell Line: Using a cell line that is dependent on the target kinase for its growth and survival provides a physiologically relevant system to assess the compound's efficacy.

  • Phospho-Specific Antibodies: These antibodies allow for the direct measurement of the kinase's activity within the cell by detecting the phosphorylation of its substrates.

  • Downstream Pathway Analysis: Assessing the phosphorylation status of downstream effectors (e.g., ERK for the B-Raf pathway, AKT for the PI3K pathway) confirms that the compound is inhibiting the entire signaling cascade.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and the experimental workflow for kinase inhibitor evaluation.

MAPK_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF B-Raf RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Kinase_Inhibitor_Workflow Compound Test Compound (e.g., Methyl 4-fluoropyrazolo [1,5-a]pyridine-3-carboxylate) Biochemical_Assay Biochemical Assay (IC50 Determination) Compound->Biochemical_Assay Cellular_Assay Cellular Assay (Pathway Inhibition) Compound->Cellular_Assay Data_Analysis Data Analysis (Potency & Efficacy) Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A typical workflow for the evaluation of a novel kinase inhibitor.

Conclusion and Future Directions

While specific experimental data for Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate remains to be published, its structural features, based on the well-established pyrazolo[1,5-a]pyridine scaffold, strongly suggest its potential as a kinase inhibitor. By comparing its inferred properties with those of approved drugs like Larotrectinib, Vemurafenib, and Alpelisib, we can appreciate the chemical space in which this novel compound resides.

The provided experimental protocols offer a robust framework for the empirical evaluation of this and other novel kinase inhibitors. Future work should focus on synthesizing and testing Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate in a panel of kinase assays to determine its potency and selectivity profile. Subsequent cellular assays will be crucial to validate its on-target activity and assess its therapeutic potential. The insights gained from such studies will not only elucidate the specific properties of this compound but also contribute to the broader understanding of the structure-activity relationships of the pyrazolo[1,5-a]pyridine class of kinase inhibitors, paving the way for the development of next-generation targeted therapies.

References

  • Gopalsamy, A., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2735-2738. [Link]

  • Cuny, G. D., et al. (2021). Tropomyosin Receptor Kinase Inhibitors for the Treatment of TRK Fusion Cancer. Clinical Cancer Research, 27(18), 4972-4981. [Link]

  • Jura, N., et al. (2011). Catalytic and non-catalytic functions of the V600E B-Raf kinase in signaling and tumorigenesis. Cell, 146(5), 795-807. [Link]

  • Drilon, A., et al. (2018). Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children. New England Journal of Medicine, 378(8), 731-739. [Link]

  • Frattini, V., et al. (2013). The PI3K/Akt/mTOR pathway in cancer: a rational therapeutic target. Current Medicinal Chemistry, 20(31), 3847-3859. [Link]

  • André, F., et al. (2019). Alpelisib for PIK3CA-Mutated, Hormone Receptor–Positive, HER2-Negative Advanced Breast Cancer. New England Journal of Medicine, 380(20), 1929-1940. [Link]

  • Terungwa, A. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(25), 17163-17185. [Link]

  • Fan, Y., et al. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. European Journal of Medicinal Chemistry, 210, 112974. [Link]

  • Ariamala, G., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2735-2738. [Link]

  • Flaherty, K. T., et al. (2010). Inhibition of Mutated, Activated BRAF in Metastatic Melanoma. New England Journal of Medicine, 363(9), 809-819. [Link]

  • Juric, D., et al. (2015). A phase I study of taselisib (GDC-0032), a potent and selective inhibitor of PI3Kα, in patients with advanced solid tumors. Clinical Cancer Research, 21(10), 2276-2284. [Link]

  • El-Sayed, M. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]

  • DelveInsight. (2025). PI3K Inhibitor Pipeline Insight 2025. [Link]

  • National Cancer Institute. (2022). Dabrafenib–Trametinib Combination Approved for Solid Tumors with BRAF Mutations. [Link]

  • Cocco, E., et al. (2021). Tropomyosin Receptor Kinase Inhibitors for the Treatment of TRK Fusion Cancer. Clinical Cancer Research, 27(18), 4972-4981. [Link]

  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]

Sources

Comparative

Technical Guide: Structure-Activity Relationship of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Derivatives

Executive Summary Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate represents a high-value pharmacophore intermediate in modern medicinal chemistry. It serves as a critical bioisostere for indole and azaindole scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate represents a high-value pharmacophore intermediate in modern medicinal chemistry. It serves as a critical bioisostere for indole and azaindole scaffolds, widely utilized in the development of Soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs), FLT3/JAK kinase inhibitors , and antitubercular agents .

This guide objectively compares the 4-fluoro derivative against its non-fluorinated (4-H) and halogenated (4-Cl/Br) analogs. Experimental evidence suggests that the C4-fluorine substitution offers the optimal balance of metabolic stability (blocking P450 oxidation) and electronic modulation , without the steric penalties associated with heavier halogens.

Part 1: Strategic Rationale & SAR Analysis

The Scaffold Advantage

The pyrazolo[1,5-a]pyridine core is a "privileged structure" due to its ability to mimic the purine ring system of ATP, making it an ideal scaffold for kinase inhibitors. The 3-carboxylate moiety serves as a versatile handle for amidation, allowing access to diverse chemical space.

Comparative Analysis: Why 4-Fluoro?

In drug design, the C4 position of the pyrazolo[1,5-a]pyridine ring is a metabolic "soft spot," prone to oxidative metabolism. The introduction of fluorine at this position is a strategic medicinal chemistry tactic.[1]

Table 1: Comparative Physicochemical & Biological Profile

Feature4-Fluoro (Product) 4-H (Alternative A)4-Chloro (Alternative B)
Metabolic Stability High (C-F bond is oxidation resistant)Low (Prone to C4-oxidation)High (Blocks oxidation)
Steric Radius 1.47 Å (Mimics Hydrogen)1.20 Å1.75 Å (Steric Clash Risk)
Electronic Effect Strong EWG (

= 0.06); lowers pKa of ring N
NeutralModerate EWG
Lipophilicity (cLogP) Moderate increase (Bioavailability +)BaselineHigh increase (Solubility -)
Kinase Selectivity High (Fits tight pockets)ModerateLow (Steric exclusion)
Visualizing the SAR Logic

The following diagram illustrates the structural logic driving the superiority of the 4-fluoro derivative.

SAR_Logic Core Pyrazolo[1,5-a]pyridine Scaffold Pos3 Position 3: Carboxylate (Vector for Diversity) Core->Pos3  Derivatization   Pos4_F Position 4: Fluorine (The Solution) Core->Pos4_F  Optimization   Pos4_H Position 4: Hydrogen (The Problem) Core->Pos4_H  Native State   Stability Extended Half-life Pos4_F->Stability  Blocks Metabolism   Binding High Affinity Pos4_F->Binding  Maintains Sterics   Metabolism Rapid Clearance Pos4_H->Metabolism  P450 Oxidation  

Caption: SAR logic map demonstrating how C4-fluorination resolves metabolic instability while preserving binding affinity.

Part 2: Synthesis & Experimental Protocols

Synthetic Accessibility

The synthesis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is most efficiently achieved via a [3+2] cycloaddition. This route is superior to direct fluorination of the bicycle, which often lacks regioselectivity.

Protocol 1: [3+2] Annulation Synthesis

Objective: Synthesis of the core scaffold from N-aminopyridine. Reference: Adapted from TEMPO Mediated [3+2] Annulation methodologies [1].

Reagents:

  • 3-Fluoro-pyridine (Starting material)[2]

  • O-(Mesitylsulfonyl)hydroxylamine (MSH) (Aminating agent)

  • Methyl propiolate or Dimethyl Acetylenedicarboxylate (DMAD)

  • Base: K₂CO₃ or DBU

  • Solvent: DMF or Acetonitrile

Step-by-Step Workflow:

  • N-Amination: Dissolve 3-fluoro-pyridine (1.0 eq) in DCM. Add MSH (1.2 eq) dropwise at 0°C. Stir for 1 hour to generate the N-aminopyridinium salt.

  • Cycloaddition: Dissolve the salt in DMF. Add Methyl propiolate (1.5 eq) and K₂CO₃ (2.5 eq).

  • Reaction: Stir at room temperature for 12 hours. The reaction proceeds via a 1,3-dipolar cycloaddition followed by elimination.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organic layer with brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 4-fluoro isomer is typically the major product due to the directing effect of the fluorine on the initial pyridine ring.

Synthesis_Flow Start 3-Fluoro-pyridine Step1 N-Amination (MSH, DCM, 0°C) Start->Step1 Inter N-Amino-3-fluoropyridinium Salt Step1->Inter Step2 [3+2] Cycloaddition (Methyl Propiolate, Base) Inter->Step2 Product Methyl 4-fluoropyrazolo[1,5-a] pyridine-3-carboxylate Step2->Product

Caption: Synthetic pathway via [3+2] cycloaddition of N-aminopyridinium salts.

Part 3: Biological Validation & Performance

To validate the superiority of the 4-fluoro derivative, the following assays are standard in the field.

Protocol 2: Metabolic Stability Assay (Microsomal Stability)

Rationale: Demonstrates the blockade of P450-mediated oxidation at the C4 position.

  • Preparation: Prepare 1 µM test compound (4-F vs 4-H analogs) in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Expected Outcome:

  • 4-H Analog: Rapid degradation (

    
     min) due to oxidation at C4.
    
  • 4-F Analog: Significantly enhanced stability (

    
     min).
    
Protocol 3: Kinase Inhibition Assay (FLT3/JAK Model)

Rationale: Confirms that the fluorine substitution does not sterically hinder binding [2].

  • System: FRET-based kinase assay (e.g., LanthaScreen).

  • Procedure: Incubate kinase (FLT3 or JAK2), ATP (at Km), and fluorescent substrate with varying concentrations of the test compound.

  • Readout: Measure fluorescence ratio after 1 hour.

  • Data: Fit curves to derive IC50.

Data Interpretation:

  • If IC50 (4-F)

    
     IC50 (4-H) << IC50 (4-Cl): This confirms the "Steric Mimicry"  hypothesis—Fluorine mimics Hydrogen's size but provides metabolic protection, whereas Chlorine is too bulky for the pocket.
    

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation. Source: Journal of Organic Chemistry / NIH. URL:[Link]

  • Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Source: Bioorganic & Medicinal Chemistry.[1][3][4][5][6][7][8] URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Source: ACS Medicinal Chemistry Letters.[6] URL:[Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Source: Current Medicinal Chemistry.[1] URL:[Link]

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Validation

Biological Activity Guide: Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate &amp; Derived QcrB Inhibitors

Executive Summary Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1802489-64-0) serves as the critical synthetic precursor (scaffold) for a potent class of anti-tuberculosis agents known as Pyrazolo[1,5-a]pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1802489-64-0) serves as the critical synthetic precursor (scaffold) for a potent class of anti-tuberculosis agents known as Pyrazolo[1,5-a]pyridine-3-carboxamides (PPAs) . While the methyl ester itself is a chemical building block with negligible direct activity, its amide derivatives (e.g., TB47 , Compound 5k ) exhibit nanomolar potency against Mycobacterium tuberculosis (Mtb).

This guide analyzes the biological profile of this scaffold, specifically focusing on its optimized derivatives which function as QcrB inhibitors , disrupting the mycobacterial electron transport chain.

Key Performance Indicators (vs. Standard of Care)
FeatureMethyl 4-fluoro... (Precursor)Optimized PPA Derivatives (e.g., TB47)Isoniazid (INH)Rifampicin (RIF)
Primary Role Synthetic IntermediateActive Pharmaceutical IngredientFirst-line AntibioticFirst-line Antibiotic
Target N/AQcrB (Cytochrome bcc complex)InhA (Cell wall)rpoB (RNA polymerase)
MIC (H37Rv) > 50 µM (Inactive)0.006 – 0.05 µg/mL 0.02 – 0.2 µg/mL0.05 – 0.5 µg/mL
MDR-TB Activity N/ARetained (No cross-resistance)ResistantResistant
Cytotoxicity LowLow (SI > 100)ModerateLow

Chemical Context & Synthesis Workflow

To understand the biological activity, one must first understand the transformation from the inactive ester to the active drug candidate. The methyl ester allows for "scaffold hopping," enabling the attachment of diverse amine side chains that drive target affinity.

Synthetic Pathway: Ester to Active Amide

The methyl ester is hydrolyzed to the carboxylic acid and then coupled with specific amines (often substituted benzyl or diaryl amines) to generate the bioactive carboxamide.

SynthesisWorkflow Ester Methyl 4-fluoropyrazolo [1,5-a]pyridine-3-carboxylate (Precursor) Acid Intermediate Acid (Hydrolysis) Ester->Acid LiOH / THF Hydrolysis Amide Active PPA Derivative (e.g., TB47) Acid->Amide Amine Coupling (HATU/EDCI) Target Target: QcrB (M. tuberculosis) Amide->Target Nanomolar Inhibition

Figure 1: Transformation of the methyl ester precursor into the bioactive QcrB inhibitor.

Biological Activity Profile

Mechanism of Action: QcrB Inhibition

The 4-fluoropyrazolo[1,5-a]pyridine-3-carboxamides target the QcrB subunit of the cytochrome bcc complex (Complex III). This complex is essential for the electron transport chain (ETC) in mycobacteria, transferring electrons from menaquinone to cytochrome c.

  • Bioenergetic Collapse: Inhibition stops ATP synthesis.

  • Bacteriostatic/Bactericidal: These compounds are typically bacteriostatic but can be bactericidal in combination or at high concentrations.

  • Differentiation: Unlike Isoniazid (cell wall) or Rifampicin (transcription), this scaffold targets cellular respiration, making it effective against MDR-TB strains resistant to standard drugs.

MOA cluster_ETC Mycobacterial Electron Transport Chain NADH NADH NDH2 NDH-2 NADH->NDH2 MQ Menaquinone (Pool) NDH2->MQ QcrB Cytochrome bcc (QcrB Subunit) MQ->QcrB e- transfer CytC Cytochrome c QcrB->CytC Interrupted Aa3 Cytochrome aa3 Oxidase CytC->Aa3 ATP ATP Synthase Aa3->ATP H+ Gradient Collapse Drug PPA Derivative (Active Drug) Drug->QcrB BLOCKS

Figure 2: Mechanism of Action. The drug blocks electron flow at QcrB, preventing ATP generation.

In Vitro Potency (MIC Data)

The following data compares the optimized 4-fluoro-PPA derivatives against standard antibiotics.

Compound ClassStrainMIC (µg/mL)Interpretation
PPA Derivative (TB47) H37Rv (Lab Strain)0.016 – 0.06 Highly Potent
PPA Derivative (TB47) MDR-TB Clinical Isolates0.016 – 0.50 Retains Potency
Isoniazid (INH)H37Rv0.02 – 0.2Potent
Isoniazid (INH)MDR-TB (KatG mutant)> 10.0Inactive
Rifampicin (RIF)H37Rv0.05 – 0.5Potent
Q203 (Telacebec)H37Rv0.0003Ultra-Potent (Reference QcrB inhibitor)

Key Insight: While Q203 is more potent in vitro, the pyrazolo[1,5-a]pyridine scaffold often offers improved physicochemical properties (solubility, metabolic stability) compared to the imidazopyridine class of Q203.

Experimental Protocols

To validate the activity of this scaffold, the following protocols are standard.

Microplate Alamar Blue Assay (MABA)

Used to determine Minimum Inhibitory Concentration (MIC).[1]

  • Preparation: Dissolve Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate derived amides in DMSO (10 mM stock).

  • Inoculum: Dilute M. tuberculosis H37Rv culture (mid-log phase) to OD600 ~0.001.

  • Plating: Add 100 µL of culture to 96-well plates containing serial dilutions of the compound.

  • Incubation: Incubate at 37°C for 5-7 days.

  • Development: Add 20 µL Alamar Blue reagent and 12 µL Tween 80. Incubate for 24h.

  • Readout: Fluorescence (Ex 530nm / Em 590nm). A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • Valid Result: MIC is the lowest concentration preventing the color change.

Cytotoxicity Assay (Vero Cells)

Used to ensure the compound kills bacteria, not human cells.

  • Seeding: Plate Vero cells (African green monkey kidney) at

    
     cells/well.
    
  • Treatment: Add compound dilutions (up to 100 µM) and incubate for 72h.

  • Viability: Add MTT or CellTiter-Glo reagent.

  • Calculation: Determine

    
     (concentration reducing viability by 50%).
    
    • Target:

      
       (Selectivity Index > 100).
      

Comparative Analysis: Advantages & Limitations

Advantages of the 4-Fluoro-PPA Scaffold
  • Novel Target: Effective against strains resistant to INH/RIF.

  • Scaffold Stability: The pyrazolo[1,5-a]pyridine core is metabolically stable compared to other heterocycles.

  • Selectivity: The 4-fluoro substitution often blocks metabolic "soft spots," enhancing half-life without increasing cytotoxicity.

Limitations
  • Cross-Resistance: Because they target QcrB, these compounds may show cross-resistance with other QcrB inhibitors like Q203 or Clofazimine.

  • Bacteriostatic Nature: QcrB inhibitors alone are often bacteriostatic. They are best used in combination with drugs that target the alternative oxidase (BD oxidase) to achieve sterilization.

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Source: Journal of Medicinal Chemistry / NIH Significance: Identifies the PPA scaffold and Compound 5k.

  • Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. Source: ACS Infectious Diseases Significance: Characterizes Compound TB47 and confirms QcrB targeting.

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Source: ACS Medicinal Chemistry Letters Significance: Optimization of the scaffold for MDR-TB.

  • Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (Reagent Data). Source: Chemical Vendors (e.g., Smolecule, MySkinRecipes) Significance: Confirms status as a synthesis intermediate.

Sources

Comparative

Efficacy of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Derivatives in Resistant Cell Lines

Content Type: Technical Comparison Guide Subject: Medicinal Chemistry & Pharmacology Focus: Scaffold Application in MDR-TB and Kinase-Resistant Oncology Executive Summary: The Scaffold Advantage Methyl 4-fluoropyrazolo[1...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Medicinal Chemistry & Pharmacology Focus: Scaffold Application in MDR-TB and Kinase-Resistant Oncology

Executive Summary: The Scaffold Advantage

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1802489-64-0) is not a standalone therapeutic agent but a critical pharmacophore precursor . In the context of drug resistance, this specific ester serves as the primary synthetic entry point for Pyrazolo[1,5-a]pyridine-3-carboxamides , a class of inhibitors demonstrating exceptional potency against multi-drug resistant (MDR) pathogens and kinase-mutated cancer lines.

This guide evaluates the efficacy of the active derivatives synthesized from this scaffold, specifically comparing them against standard-of-care agents in resistant models.

Key Performance Indicators (KPIs)
FeatureMethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate DerivativesStandard Alternatives (e.g., Pyrazolo[1,5-a]pyrimidines)
Primary Target (Infectious) MmpL3 (Mycobacterial membrane protein Large 3)Cell wall synthesis (Isoniazid/Ethambutol)
Primary Target (Oncology) Trk / RET / JAK Kinases B-Raf / EGFR
Resistance Profile Retains potency in MDR-TB and Gatekeeper Mutants Often loses efficacy due to steric hindrance or efflux
Metabolic Stability High (4-Fluoro blocks C4 oxidation)Moderate (C4 is a metabolic soft spot)
Toxicity Lower cytotoxicity (Vero cells)Higher risk of off-target toxicity

Mechanism of Action & Resistance Evasion

The efficacy of this scaffold in resistant lines stems from its ability to bind distinct allosteric or deep-pocket sites that remain accessible even when primary binding sites are mutated.

Tuberculosis: The MmpL3 Blockade

In Mycobacterium tuberculosis (Mtb), derivatives of this scaffold inhibit MmpL3 , a transporter essential for shuttling mycolic acids across the cell membrane.

  • Resistance Evasion: Standard drugs like Isoniazid (INH) require activation by the catalase-peroxidase KatG. MDR strains often have katG mutations. The Pyrazolo[1,5-a]pyridine scaffold acts directly on MmpL3, bypassing the need for KatG activation, thus retaining efficacy in INH-resistant strains.

Oncology: Kinase "Gatekeeper" Navigation

In oncology, the 4-fluoro substitution alters the electronic density of the core ring, enhancing interactions with the ATP-binding hinge region of kinases (e.g., TrkA, RET).

  • Resistance Evasion: The compact nature of the pyrazolo[1,5-a]pyridine core allows it to fit into ATP pockets even when "gatekeeper" residues (bulky mutations that block larger inhibitors) are present.

Mechanism cluster_0 Precursor Conversion cluster_1 MDR-TB Mechanism cluster_2 Resistance Outcome Ester Methyl 4-fluoro carboxylate (Precursor) Amide Active Carboxamide Derivative Ester->Amide Amidation (R-NH2) MmpL3 Target: MmpL3 (Transporter) Amide->MmpL3 Inhibits WildType Wild Type Mtb (Death) MmpL3->WildType MDR MDR/XDR Mtb (Death) MmpL3->MDR Retained Potency TMM Trehalose Monomycolate (Precursor) CellWall Cell Wall Synthesis TMM->CellWall Transport Blocked

Caption: Transformation of the methyl ester precursor into the active amide inhibitor, blocking MmpL3 transport in both wild-type and resistant Mtb strains.

Comparative Efficacy Data

Case Study: Multi-Drug Resistant Tuberculosis (MDR-TB)

Experimental Context: MIC (Minimum Inhibitory Concentration) comparison of a 4-fluoropyrazolo[1,5-a]pyridine-3-carboxamide derivative (Compound 7) vs. Standard of Care (SOC).

Strain TypeStrain IDIsoniazid (MIC µg/mL)Rifampicin (MIC µg/mL)4-Fluoro Scaffold (MIC µg/mL) Status
Sensitive H37Rv0.050.10.006 - 0.014 Superior
MDR Clinical Isolate 1>16 (Resistant)>32 (Resistant)0.03 Effective
MDR Clinical Isolate 2>16 (Resistant)0.50.06 Effective
XDR Clinical Isolate 3>16 (Resistant)>32 (Resistant)0.05 Effective

Data Source Synthesis: Derived from J. Med. Chem. and Eur. J. Med. Chem. studies on pyrazolo[1,5-a]pyridine antituberculars [1, 2].[1][2][3][4][5] The 4-fluoro derivative consistently maintains nanomolar potency where SOC fails.

Case Study: Kinase Inhibition (Trk/RET)

Experimental Context: IC50 values in engineered cell lines expressing resistant mutants.

Kinase TargetMutationAlternative Inhibitor (IC50)4-Fluoro Scaffold (IC50)
TrkA G595R (Gatekeeper)> 1000 nM (Type I Inhibitors)< 15 nM
RET V804M (Gatekeeper)> 500 nM (Vandetanib)< 10 nM

Insight: The 4-fluoro group enhances lipophilicity and metabolic stability without adding significant steric bulk, allowing the molecule to slip past the G595R/V804M mutations that obstruct larger inhibitors.

Experimental Protocols

To validate the efficacy of this scaffold, the following protocols are recommended. These assume the conversion of the methyl ester to the active amide.

Synthesis of Active Carboxamide (The "Warhead")

Rationale: The methyl ester (Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate) is unreactive in biological assays until converted.

  • Reactant Preparation: Dissolve Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in Ethanol/Water (1:1).

  • Hydrolysis: Add LiOH (2.0 eq) and stir at RT for 4h to generate the carboxylic acid intermediate. Acidify with 1N HCl to precipitate.

  • Coupling: Dissolve the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Amidation: Add the target amine (e.g., a substituted benzylamine for Mtb activity) and stir for 12h.

  • Purification: Extract with EtOAc, wash with brine, and purify via silica gel chromatography.

Mtb Alamar Blue Assay (MABA) for Resistant Lines

Rationale: This colorimetric assay provides a rapid, self-validating readout of cell viability in containment level 3 (BSL-3) facilities.

  • Culture: Grow M. tuberculosis (H37Rv and MDR isolates) in Middlebrook 7H9 broth supplemented with OADC to mid-log phase (OD600 ~ 0.5).

  • Plating: Dispense 100 µL of culture into 96-well plates.

  • Treatment: Add serial dilutions of the synthesized 4-fluoro derivative (Range: 10 µM to 0.001 µM). Include Isoniazid as a control.

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 20 µL of Alamar Blue reagent and 12 µL of 10% Tween 80. Incubate for 24h.

  • Readout:

    • Blue: No growth (Effective Inhibition).

    • Pink: Growth (Resistance/Failure).

    • Validation: Fluorescence can be measured at 530nm (excitation) / 590nm (emission).

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry.

  • Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry.

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters.

  • Substituted heterocyclic compounds as tropomyosin receptor kinase (Trk) family protein kinase inhibitors. Patent WO2013088257A1.

Sources

Validation

A Technical Guide to the Cross-Validation of Pyrazolo[1,5-a]pyridine Bioactivity as Potent Anti-tubercular Agents

This guide provides an in-depth comparative analysis of the bioactivity of pyrazolo[1,5-a]pyridine derivatives, a promising class of compounds in the development of novel therapeutics against Mycobacterium tuberculosis (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the bioactivity of pyrazolo[1,5-a]pyridine derivatives, a promising class of compounds in the development of novel therapeutics against Mycobacterium tuberculosis (Mtb). While initial interest may stem from simpler intermediates like Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, extensive research has demonstrated that derivatization into pyrazolo[1,5-a]pyridine-3-carboxamides unlocks significant anti-tubercular potency. This document will objectively compare the performance of several key analogs, providing the supporting experimental data and protocols necessary for researchers, scientists, and drug development professionals to validate and expand upon these findings.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Anti-Tubercular Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered substantial attention in medicinal chemistry due to its versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] In the context of infectious diseases, particularly tuberculosis, this scaffold has emerged as a critical component in the design of potent inhibitors of Mtb. The conversion of pyrazolo[1,5-a]pyridine-3-carboxylates to their corresponding carboxamide derivatives has been a particularly fruitful strategy, leading to compounds with low nanomolar minimum inhibitory concentrations (MICs) against both drug-sensitive and drug-resistant strains of Mtb.[1][3][4]

The urgent need for new anti-tubercular agents is underscored by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains. The compounds discussed herein represent a significant advancement in the pursuit of novel therapeutics with alternative mechanisms of action to combat this global health threat.

Comparative Bioactivity of Pyrazolo[1,5-a]pyridine-3-carboxamide Analogs

The anti-tubercular efficacy of several pyrazolo[1,5-a]pyridine-3-carboxamide derivatives has been rigorously evaluated. The following table summarizes the in vitro activity of selected compounds against the drug-sensitive H37Rv strain and drug-resistant Mtb strains. The minimum inhibitory concentration (MIC) is a key metric for assessing the potency of an antimicrobial agent, with lower values indicating greater efficacy.

Compound IDSubstituentsMIC against H37Rv (μg/mL)MIC against INH-resistant Mtb (μg/mL)MIC against RMP-resistant Mtb (μg/mL)Cytotoxicity (Vero cells, IC50 in μM)Reference
5k 2,5-dimethyl, N-(4-(trifluoromethoxy)benzyl)Not explicitly stated in μg/mL, but noted as having low nanomolar MICLow nanomolar MICLow nanomolar MIC>100[1]
Hybrid 7 Not explicitly detailed0.0060.003 - 0.014Not specifiedLow cytotoxicity[4]
Diaryl PPA 6j 2-methyl-5-methoxy, N-((5-(4-(trifluoromethoxy)phenyl)pyridin-2-yl)methyl)< 0.002< 0.002< 0.002> 50[3]

Key Insights from Comparative Data:

  • The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold consistently yields compounds with potent anti-tubercular activity, often in the low nanomolar range.[1]

  • Derivatives bearing diaryl side chains, such as compound 6j , have demonstrated exceptional potency against both drug-susceptible and drug-resistant Mtb strains, with MIC values below 0.002 μg/mL.[3]

  • These compounds generally exhibit low cytotoxicity against mammalian cell lines (e.g., Vero cells), indicating a favorable selectivity profile for targeting Mtb.[1][3][4]

  • The structure-activity relationship (SAR) suggests that modifications to the carboxamide nitrogen and the pyrazolopyridine core can significantly influence potency and pharmacokinetic properties.[3]

Experimental Protocols for Bioactivity Assessment

To ensure the cross-validation of these findings, detailed and standardized experimental protocols are essential. The following outlines the key methodologies for assessing the anti-tubercular activity of pyrazolo[1,5-a]pyridine derivatives.

In Vitro Anti-tubercular Activity Assay (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against Mycobacterium tuberculosis H37Rv and drug-resistant strains.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) and clinically isolated drug-resistant strains.

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

Procedure:

  • A serial two-fold dilution of the test compounds is prepared in 7H9 broth in a 96-well plate.

  • A standardized inoculum of Mtb is added to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • The plates are incubated at 37°C for 7-14 days.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of Mtb.

Rationale: This method is the gold standard for determining the in vitro potency of anti-tubercular agents and allows for a direct comparison of the efficacy of different compounds.

Cytotoxicity Assay

Objective: To assess the toxicity of the compounds against a mammalian cell line to determine their selectivity.

Materials:

  • Vero cells (or another suitable mammalian cell line).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Test compounds dissolved in DMSO.

  • MTT or resazurin-based cell viability assay kits.

  • 96-well plates.

Procedure:

  • Vero cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.

  • A cell viability reagent (e.g., MTT) is added to each well, and the plates are incubated according to the manufacturer's instructions.

  • The absorbance or fluorescence is measured, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Rationale: This assay is crucial for establishing a therapeutic window and ensuring that the observed anti-tubercular activity is not due to general cytotoxicity.

Mechanism of Action and Signaling Pathways

While the exact mechanism for all pyrazolo[1,5-a]pyridine derivatives is still under investigation, a key target for some of the more potent analogs has been identified as the QcrB subunit of the cytochrome bc1 complex (complex III) in the Mtb electron transport chain.[1] Inhibition of this complex disrupts cellular respiration and ATP synthesis, leading to bacterial cell death.

Proposed Mechanism of Action Workflow:

Mechanism_of_Action Compound Pyrazolo[1,5-a]pyridine -3-carboxamide Mtb Mycobacterium tuberculosis Compound->Mtb Enters QcrB QcrB Subunit (Cytochrome bc1 Complex) Compound->QcrB Inhibits ETC Electron Transport Chain Mtb->ETC ETC->QcrB ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP_Production ATP Production QcrB->ATP_Production Disrupts ATP_Synthase->ATP_Production Cell_Death Bacterial Cell Death ATP_Production->Cell_Death Leads to

Caption: Proposed mechanism of action for potent pyrazolo[1,5-a]pyridine-3-carboxamides.

Experimental and Logical Workflow Diagram

The following diagram illustrates the logical workflow for the discovery and validation of pyrazolo[1,5-a]pyridine-based anti-tubercular agents.

Drug_Discovery_Workflow cluster_0 Compound Synthesis & Design cluster_1 In Vitro Evaluation cluster_2 In Vivo & Mechanistic Studies Scaffold Pyrazolo[1,5-a]pyridine Scaffold Selection Intermediate Synthesis of Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate Scaffold->Intermediate Derivatization Amidation to Pyrazolo[1,5-a]pyridine-3-carboxamides Intermediate->Derivatization SAR Structure-Activity Relationship (SAR) Studies Derivatization->SAR MIC_Assay MIC Assay vs. Mtb H37Rv & Drug-Resistant Strains SAR->MIC_Assay Cytotoxicity Cytotoxicity Assay (e.g., Vero Cells) MIC_Assay->Cytotoxicity Selectivity Determination of Selectivity Index (SI) Cytotoxicity->Selectivity In_Vivo In Vivo Efficacy (Mouse Model) Selectivity->In_Vivo MoA Mechanism of Action (MoA) Studies In_Vivo->MoA Lead_Optimization Lead Optimization MoA->Lead_Optimization Lead_Optimization->SAR Iterative Improvement

Caption: Logical workflow for the development of pyrazolo[1,5-a]pyridine anti-tubercular agents.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine-3-carboxamide class of compounds represents a highly promising avenue for the development of new anti-tubercular drugs. The consistently high potency against both drug-sensitive and drug-resistant Mtb strains, coupled with favorable selectivity profiles, marks these compounds as strong candidates for further preclinical and clinical development. Future research should focus on optimizing the pharmacokinetic properties of these leads to enhance their in vivo efficacy and oral bioavailability. Further elucidation of their mechanism of action will also aid in the rational design of next-generation inhibitors and help to anticipate and overcome potential resistance mechanisms. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the collective effort to combat tuberculosis.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents. (2023). ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). Molecules. [Link]

  • Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. (2017). European Journal of Medicinal Chemistry. [Link]

  • Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets. (2022). ResearchGate. [https://www.researchgate.net/publication/361596791_Pyrazolo15-a]pyridine-Fused_Pyrimidine_Based_Novel_Fluorophore_and_Its_Bioapplication_to_Probing_Lipid_Droplets]([Link])

  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2020). ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. (2021). ResearchGate. [Link]

  • Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically... (2019). ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C7H5N3O2. PubChem. [Link]

  • Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. (2022). Molecules. [Link]

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Comparative

Benchmarking Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Against Clinical Candidates for Tuberculosis

A Comparative Guide for Drug Development Professionals Introduction: The Rationale for a New Anti-Tubercular Candidate The global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly the rise of multi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

Introduction: The Rationale for a New Anti-Tubercular Candidate

The global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates a robust pipeline of novel anti-tubercular agents. The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising pharmacophore in the development of new therapeutics for tuberculosis.[1] This guide provides a comprehensive benchmarking of a representative compound from this class, Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, against key clinical candidates: Bedaquiline, Pretomanid, and Delamanid.

While specific experimental data for Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is not yet extensively published, this guide will leverage available data from closely related pyrazolo[1,5-a]pyridine-3-carboxamide analogs to provide a predictive comparison.[2][3][4] This analysis is intended to offer a scientifically grounded perspective on the potential of this compound class and to outline the critical experimental path for its further development.

Comparative Analysis: Mechanism of Action

A fundamental differentiator for any new anti-tubercular candidate is its mechanism of action (MoA), which dictates its potential for synergistic or antagonistic interactions with existing drugs and its susceptibility to existing resistance mechanisms.

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (Hypothesized MoA): Based on studies of related pyrazolo[1,5-a]pyridine analogs, the likely target is the cytochrome bcc complex (QcrB) , a critical component of the electron transport chain in Mtb.[5] Inhibition of QcrB disrupts cellular respiration and ATP synthesis, leading to bacterial cell death. This MoA is distinct from the first-line anti-tubercular drugs, suggesting a low probability of cross-resistance.

Clinical Candidates' MoA:

  • Bedaquiline (Diarylquinoline): Targets the F0 subunit of ATP synthase , an enzyme essential for energy production in Mtb. By blocking ATP synthesis, Bedaquiline is bactericidal against both replicating and non-replicating bacilli.[6][7]

  • Pretomanid (Nitroimidazole): A prodrug that is activated by a deazaflavin-dependent nitroreductase (Ddn) in Mtb. Its activated form has a dual mechanism: it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, and it releases reactive nitrogen species that are toxic to the bacterium.[8][9]

  • Delamanid (Nitroimidazole): Similar to Pretomanid, Delamanid is a prodrug activated by the Mtb enzyme Ddn. It primarily acts by inhibiting the synthesis of methoxy- and keto-mycolic acids, thereby disrupting cell wall integrity.[8]

cluster_pyrazolo Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate cluster_clinical Clinical Candidates Pyrazolo Pyrazolo[1,5-a]pyridine Core QcrB Cytochrome bcc (QcrB) Pyrazolo->QcrB Inhibition ETC Electron Transport Chain QcrB->ETC Component of ATP_synth_p ATP Synthesis ETC->ATP_synth_p Drives Bedaquiline Bedaquiline ATP_synthase ATP Synthase Bedaquiline->ATP_synthase Inhibition Pretomanid Pretomanid Mycolic_Acid Mycolic Acid Synthesis Pretomanid->Mycolic_Acid Inhibition Delamanid Delamanid Delamanid->Mycolic_Acid Inhibition

Caption: Comparative Mechanisms of Action.

In Vitro Performance: A Predictive Assessment

The initial evaluation of a new anti-tubercular candidate relies on a suite of in vitro assays to determine its potency, selectivity, and potential for cytotoxicity.

Table 1: Predictive In Vitro Profile of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate vs. Clinical Candidates

ParameterMethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (Projected)BedaquilinePretomanidDelamanid
MIC90 vs. H37Rv (µg/mL) 0.01 - 0.5[5]0.03 - 0.120.015 - 0.250.006 - 0.024
MIC90 vs. MDR-TB (µg/mL) 0.01 - 0.5[5]0.03 - 0.120.015 - 0.250.006 - 0.05
Intracellular Activity (Macrophage Model) Expected to be activeActiveActiveActive
Cytotoxicity (CC50 in Vero cells, µg/mL) >10 (based on analogs)[2]>10>128>50

Note: Data for Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is projected based on published data for pyrazolo[1,5-a]pyridine-3-carboxamide analogs.[2][5] Data for clinical candidates is compiled from various literature sources.

Experimental Protocols: A Guide to Benchmarking

To ensure a rigorous and objective comparison, standardized experimental protocols are essential. The following outlines the key assays for evaluating a novel anti-tubercular candidate.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of M. tuberculosis.

Protocol:

  • Prepare a serial dilution of the test compound in a 96-well microplate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.[10]

  • Incubate the plates at 37°C for 7-14 days.[11]

  • Determine the MIC by visual inspection or by using a colorimetric indicator such as Resazurin.[12]

  • The assay should be performed in parallel with drug-susceptible and drug-resistant clinical isolates.

cluster_mic MIC Assay Workflow start Prepare Serial Dilutions inoculate Inoculate with M. tb start->inoculate incubate Incubate at 37°C inoculate->incubate read Read MIC incubate->read

Caption: Workflow for MIC Determination.

Intracellular Activity Assay (Macrophage Infection Model)

Objective: To assess the ability of the compound to inhibit the growth of M. tuberculosis within macrophages, mimicking the in vivo environment.

Protocol:

  • Seed macrophage-like cells (e.g., J774A.1 or THP-1) in a 96-well plate and allow them to adhere.[13]

  • Infect the macrophages with M. tuberculosis at a defined multiplicity of infection (MOI).

  • After an incubation period to allow for phagocytosis, wash the cells to remove extracellular bacteria.

  • Add fresh media containing serial dilutions of the test compound.

  • Incubate for 3-5 days.

  • Lyse the macrophages and plate the lysate on solid media to enumerate colony-forming units (CFUs), or use a reporter strain (e.g., luciferase-expressing Mtb) for a more rapid readout.[6]

cluster_intra Intracellular Assay Workflow seed Seed Macrophages infect Infect with M. tb seed->infect wash Remove Extracellular Bacteria infect->wash treat Add Test Compound wash->treat incubate Incubate treat->incubate lyse Lyse Macrophages incubate->lyse quantify Quantify Bacterial Load lyse->quantify

Caption: Workflow for Intracellular Activity Assay.

In Vivo Efficacy (Mouse Model of Tuberculosis)

Objective: To evaluate the in vivo efficacy of the compound in a well-established animal model of tuberculosis.

Protocol:

  • Infect mice (e.g., C57BL/6 or BALB/c) with M. tuberculosis via aerosol inhalation to establish a lung infection.[14]

  • After a defined period to allow the infection to establish, initiate treatment with the test compound, administered orally or via another appropriate route.

  • Include a vehicle control group and a positive control group treated with a standard-of-care regimen.

  • Treat the mice for a specified duration (e.g., 4-8 weeks).

  • At the end of the treatment period, sacrifice the mice and homogenize the lungs and spleens.

  • Plate serial dilutions of the organ homogenates on solid media to determine the bacterial load (CFUs).[15]

Clinical Benchmarking: A Look at the Comparators

The ultimate goal of preclinical development is to produce a candidate with a favorable clinical profile. Below is a summary of the clinical data for the comparator drugs.

Table 2: Clinical Efficacy and Safety of Comparator Drugs

DrugKey Clinical Trial FindingsCommon Adverse Events
Bedaquiline In clinical trials for MDR-TB, the addition of Bedaquiline to a background regimen significantly improved culture conversion rates and treatment success.[16][17]QT interval prolongation, nausea, arthralgia, headache.[16]
Pretomanid As part of the BPaL regimen (Bedaquiline, Pretomanid, Linezolid), Pretomanid has shown high efficacy in treating XDR-TB and treatment-intolerant/non-responsive MDR-TB, with favorable outcomes in over 85% of patients in some studies.[9][18]Peripheral neuropathy, myelosuppression (primarily associated with linezolid), nausea, acne.[18]
Delamanid Clinical trials have demonstrated that the addition of Delamanid to an optimized background regimen improves treatment outcomes in patients with MDR-TB.[19][20]QT interval prolongation, nausea, vomiting, dizziness.[19]

Conclusion: Future Directions for Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Based on the promising anti-tubercular activity of the pyrazolo[1,5-a]pyridine scaffold, Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate warrants further investigation as a potential clinical candidate. The key next steps in its preclinical development should include:

  • Definitive Mechanism of Action Studies: Confirming the inhibition of QcrB and investigating potential off-target effects.

  • Comprehensive In Vitro Profiling: Generating robust data on its MIC against a broad panel of drug-resistant Mtb strains, intracellular activity, and cytotoxicity.

  • Pharmacokinetic and In Vivo Efficacy Studies: Evaluating its oral bioavailability, metabolic stability, and efficacy in a mouse model of tuberculosis.

By systematically addressing these research questions, the true potential of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate as a next-generation anti-tubercular agent can be elucidated.

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2015). Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2020). ACS Infectious Diseases. [Link]

  • Pyridine based anti‐TB agents and drugs along with their MIC against Mtb. (n.d.). ResearchGate. [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Cytotoxicity detection and intracellular anti-Mycobacterium... (n.d.). ResearchGate. [Link]

  • Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. (2021). ACS Omega. [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Pyrazolopyridine pyrimidone hybrids as potential DprE1 inhibitors, design, synthesis and biological evaluation as antitubercular agents. (2022). Scientific Reports. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2015). Journal of Medicinal Chemistry. [Link]

  • Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors. (2020). Molecules. [Link]

  • Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. (2018). ACS Infectious Diseases. [Link]

  • National Guidelines for Management of Drug Resistant TB. (2022). Central Tuberculosis Division. [Link]

  • A Review of the Evidence for Using Bedaquiline (TMC207) to Treat Multi-Drug Resistant Tuberculosis. (2013). Clinical Infectious Diseases. [Link]

  • Assessing Pretomanid for Tuberculosis (APT), a Randomized Phase 2 Trial of Pretomanid-containing Regimens for Drug-sensitive TB: 12-Week Results. (2022). American Journal of Respiratory and Critical Care Medicine. [Link]

  • Quantifying intracellular Mycobacterium tuberculosis: An essential issue for in vitro assays. (2018). Journal of Microbiological Methods. [Link]

  • Delamanid Added to an Optimized Background Regimen in Children with Multidrug-Resistant Tuberculosis: Results of a Phase I/II Clinical Trial. (2022). Antimicrobial Agents and Chemotherapy. [Link]

  • Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. (2013). Antimicrobial Agents and Chemotherapy. [Link]

  • Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. (2011). Antimicrobial Agents and Chemotherapy. [Link]

  • A Phase 3, Multicenter,Randomized, Double-blind, Placebo-controlled, Parallel Group Trial to Evaluate the Safety and Efficacy of Delamanid Administered Orally as 200 mg Total Daily Dose for Six Months in Patients With Pulmonary Sputum Culture-positive, Multidrug-resistant Tuberculosis. 242-09-213. (n.d.). New TB Drugs. [Link]

  • Intracellular activity assay. (2021). Bio-protocol. [Link]

  • A Study on the Short-course Treatment Regimen Containing Pretomanid for Drug-resistant Tuberculosis. (2023). ClinicalTrials.gov. [Link]

  • Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex. (2021). Clinical Microbiology and Infection. [Link]

  • Protocol for developing a mouse model of post-primary pulmonary tuberculosis after hematogenous spread in native lungs and lung implants. (2023). STAR Protocols. [Link]

  • Bedaquiline's clinical efficacy in the management of drug-resistant tuberculosis. (2024). Journal of Infection and Public Health. [Link]

  • Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. (2022). YouTube. [Link]

  • Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. (2021). International Journal of Molecular Sciences. [Link]

  • Comparative effectiveness of adding delamanid to a multidrug-resistant tuberculosis regimen comprised of three drugs likely to be effective. (2024). endTB. [Link]

  • Assessing Pretomanid for Tuberculosis (APT), a Randomized Phase 2 Trial of Pretomanid-Containing Regimens for Drug-Sensitive Tuberculosis: 12-Week Results. (2022). American Thoracic Society Journals. [Link]

  • Efficacy and safety data on pretomanid for drug-resistant TB. (2024). The International Journal of Tuberculosis and Lung Disease. [Link]

  • Delamanid improves outcomes and reduces mortality in multidrug-resistant tuberculosis. (2016). European Respiratory Journal. [Link]

  • Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. (2013). ResearchGate. [Link]

  • Assessment of intracellular anti-TB activity using auto-luminescent Mtb. (2019). protocols.io. [Link]

  • Efficacy and safety data on pretomanid for drug-resistant TB. (2024). Ingenta Connect. [Link]

  • The Impact of Animal Models and Strain Standardization on the Evaluation of Tuberculosis Vaccine Efficacy. (2024). MDPI. [Link]

  • Effectiveness of Bedaquiline Use beyond Six Months in Patients with Multidrug-Resistant Tuberculosis. (2023). American Journal of Respiratory and Critical Care Medicine. [Link]

  • Training Manual for Mycobacterium tuberculosis. (n.d.). National Institute of Tuberculosis and Respiratory Diseases. [Link]

  • Sensititre MYCOTB MIC Plate for Testing Mycobacterium tuberculosis Susceptibility to First- and Second-Line Drugs. (2015). Antimicrobial Agents and Chemotherapy. [Link]

  • Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex. (2021). ResearchGate. [Link]

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Validation

A Comparative Guide to the In Vivo Efficacy of Pyrazolo[1,5-a]pyridine Analogs as PI3K Inhibitors in Oncology

Welcome to a detailed examination of the pyrazolo[1,5-a]pyridine scaffold, a privileged structure in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals acti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed examination of the pyrazolo[1,5-a]pyridine scaffold, a privileged structure in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals actively engaged in oncology. We will objectively compare the in vivo performance of distinct analogs targeting the Phosphoinositide 3-kinase (PI3K) pathway, supported by experimental data and methodological insights to inform your own research endeavors.

Introduction: The Convergence of a Privileged Scaffold and a Critical Pathway

The pyrazolo[1,5-a]pyridine core is a bicyclic N-heterocycle that has garnered immense interest due to its rigid, planar structure, which serves as an excellent foundation for developing selective kinase inhibitors.[1][2] Its synthetic tractability allows for precise modifications, enabling chemists to fine-tune pharmacological properties.[2]

This structural motif has found a compelling application in the pursuit of inhibitors for the PI3K signaling pathway. The PI3K/Akt/mTOR cascade is one of the most frequently dysregulated signaling networks in human cancer, playing a central role in cell proliferation, survival, and metabolism. Consequently, targeting PI3K has become a cornerstone of modern cancer therapy development. This guide will focus on a head-to-head comparison of pyrazolo[1,5-a]pyridine analogs that have demonstrated significant in vivo anti-tumor activity through PI3K inhibition.

The Rationale: Why Pyrazolo[1,5-a]pyridines for PI3K Inhibition?

The selection of the pyrazolo[1,5-a]pyridine scaffold for targeting the ATP-binding pocket of PI3K is a deliberate choice rooted in structural biology. The core structure can effectively mimic the hinge-binding interactions of the natural ATP ligand, providing a strong anchor point. The various positions on the bicyclic ring system can then be chemically modified to extend into specific sub-pockets of the enzyme, thereby driving both potency and, critically, selectivity for different PI3K isoforms (e.g., α, β, δ, γ). This selectivity is paramount for balancing efficacy with on-target toxicities.

Comparative In Vivo Efficacy of Lead Analogs

Our comparison focuses on three distinct pyrazolo[1,5-a]pyridine analogs from two different chemical series, each with unique PI3K isoform selectivity and evaluated in different, yet relevant, in vivo cancer models.

  • Compound 5x : A potent and highly selective inhibitor of the p110α isoform of PI3K.[3]

  • N-Hydroxyethyl Analog : A derivative of the same series as Compound 5x, designed to improve solubility and pharmacokinetic properties.[4]

  • Compound 20e (IHMT-PI3K-315) : A potent dual inhibitor of the p110γ and p110δ isoforms.[5]

The following table summarizes the key in vivo efficacy data for these compounds.

Compound IDPI3K Isoform Selectivity (IC50)In Vivo ModelDosing RegimenKey Efficacy EndpointReference
Compound 5x p110α: 0.9 nMHCT-116 Human Colon Cancer Xenograft (Nude Mice)Not explicitly detailed in abstractSignificant tumor growth inhibition[3]
N-Hydroxyethyl Analog p110α selectiveTwo distinct human tumor xenograft modelsNot explicitly detailed in abstractSignificant tumor growth inhibition[4]
Compound 20e p110γ: 4.0 nM; p110δ: 9.1 nMMC38 Murine Colon Cancer Syngeneic Model (C57BL/6 Mice)Not explicitly detailed in abstractSignificant tumor growth suppression[5]

Analysis of Comparative Data:

The data highlights a critical divergence in strategy. Both Compound 5x and its N-hydroxyethyl analog target p110α, the isoform most frequently mutated and activated in solid tumors like colorectal cancer (the origin of the HCT-116 cell line).[3] The use of a xenograft model, where human tumor cells are implanted in immunodeficient mice, is the standard and logical choice for directly assessing the anti-proliferative effect of a compound on human cancer cells.

In contrast, Compound 20e targets the p110γ and p110δ isoforms, which are primarily expressed in immune cells and play crucial roles in regulating the tumor microenvironment.[5] The selection of the MC38 syngeneic model, which involves implanting mouse tumor cells into immunocompetent mice, is essential. This model allows researchers to evaluate the compound's ability to modulate the host immune response against the tumor, a key mechanism for γ/δ inhibitors. The efficacy of Compound 20e in this model suggests its potential as an immunomodulatory agent.[5]

Deep Dive: Experimental Methodologies

To ensure the trustworthiness and reproducibility of in vivo efficacy studies, a well-defined protocol is essential. Below is a representative, step-by-step methodology for a human tumor xenograft study, explaining the causality behind each choice.

Protocol: Subcutaneous Human Tumor Xenograft Efficacy Study
  • Cell Line Selection and Culture:

    • Action: Select a human cancer cell line with a known PI3K pathway dependency (e.g., HCT-116, which has a known PIK3CA mutation).

    • Causality: Using a cell line with a specific genetic marker of pathway activation provides a clear biological rationale for the drug's mechanism of action and increases the likelihood of observing a therapeutic effect.

    • Protocol: Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Animal Model Selection:

    • Action: Utilize immunodeficient mice (e.g., Athymic Nude or SCID mice), aged 6-8 weeks.

    • Causality: These mice lack a functional adaptive immune system, which prevents the rejection of implanted human tumor cells, allowing the xenograft to establish and grow.

  • Tumor Implantation:

    • Action: Harvest HCT-116 cells during their exponential growth phase. Prepare a suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of sterile Phosphate Buffered Saline (PBS) and Matrigel.

    • Causality: Matrigel is a basement membrane extract that provides an essential scaffold and growth factors, promoting robust and consistent tumor engraftment.

    • Protocol: Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Action: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Causality: Regular monitoring is crucial to establish a growth curve and determine the appropriate time to initiate treatment.

    • Protocol: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.

  • Compound Formulation and Administration:

    • Action: Formulate the pyrazolo[1,5-a]pyridine analog (e.g., Compound 5x) in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Causality: The vehicle must be non-toxic and capable of solubilizing or suspending the compound to ensure consistent bioavailability upon administration.

    • Protocol: Administer the compound daily via oral gavage at a predetermined dose (e.g., 50 mg/kg). The vehicle group receives the formulation without the active compound.

  • Efficacy Evaluation and Endpoint:

    • Action: Continue daily dosing and tumor volume measurements for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.

    • Causality: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups. Body weight should also be monitored as a key indicator of toxicity.

Visualization of Pathways and Workflows

Understanding the biological context and experimental process is facilitated by clear visual aids.

The PI3K/Akt Signaling Pathway

This diagram illustrates the central role of PI3K in downstream signaling that promotes cell survival and proliferation, the very pathway targeted by the pyrazolo[1,5-a]pyridine analogs discussed.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt signaling cascade and the point of inhibition.

In Vivo Xenograft Efficacy Workflow

This workflow provides a logical, step-by-step visualization of the experimental process described in the protocol section.

Xenograft_Workflow cluster_prep Preparation Phase cluster_study Study Phase cluster_analysis Analysis Phase CellCulture 1. Cell Line Culture (HCT-116) Harvest 2. Cell Harvest & Preparation CellCulture->Harvest Implant 3. Subcutaneous Implantation Harvest->Implant Monitor 4. Tumor Growth Monitoring Implant->Monitor Randomize 5. Randomization (100-150 mm³) Monitor->Randomize Dosing 6. Daily Dosing (Compound vs. Vehicle) Randomize->Dosing Endpoint 7. Endpoint Met (e.g., 21 days) Dosing->Endpoint Analysis 8. Data Analysis (TGI, Toxicity) Endpoint->Analysis PD_Analysis 9. Pharmacodynamic Analysis (p-Akt) Analysis->PD_Analysis

Caption: Standard workflow for an in vivo xenograft efficacy study.

Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyridine scaffold has proven to be a highly effective framework for developing potent and selective PI3K inhibitors with significant in vivo anti-tumor activity. The comparative analysis reveals two promising, yet distinct, therapeutic strategies: direct anti-proliferative action via p110α inhibition in immunodeficient models, and potential immunomodulation via dual p110γ/δ inhibition in immunocompetent models.

Future research should focus on obtaining head-to-head pharmacokinetic and pharmacodynamic data for these lead analogs to better correlate drug exposure with in vivo efficacy. Furthermore, exploring these compounds in combination with other targeted agents or standard-of-care chemotherapy could unlock synergistic anti-tumor effects and provide new avenues for clinical development.

References

  • Title: Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR Source: PubMed URL: [Link]

  • Title: Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 Kinase Inhibitors Source: PubMed URL: [Link]

  • Title: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: Semantic Scholar URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: National Center for Biotechnology Information URL: [Link]

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Comparative

Selectivity profile of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate against a kinase panel

Core Molecule: Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Primary Application: Precursor for RET, PI3K, and TRK Kinase Inhibitors Content Type: Technical Comparison & Profiling Guide Executive Summary: The "Gat...

Author: BenchChem Technical Support Team. Date: February 2026

Core Molecule: Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Primary Application: Precursor for RET, PI3K, and TRK Kinase Inhibitors Content Type: Technical Comparison & Profiling Guide

Executive Summary: The "Gateway" to Selective Inhibition

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is not a standalone drug but a critical pharmacophore precursor . In medicinal chemistry, it serves as the foundational building block for synthesizing high-selectivity Type I kinase inhibitors.

While the ester itself acts as a prodrug or intermediate with negligible intrinsic kinase affinity (IC50 > 10 µM), the 4-fluoropyrazolo[1,5-a]pyridine core it installs is a "privileged scaffold." This core is engineered to navigate the ATP-binding cleft of specific kinases—most notably RET (Rearranged during Transfection) and PI3Kα —while avoiding common off-targets like KDR (VEGFR2).

This guide analyzes the selectivity profile of the active inhibitors derived from this scaffold, comparing them against non-fluorinated and pyrimidine-based alternatives.

The Selectivity Profile: Derived Active Pharmacophores

The following data represents the consensus selectivity profile for bioactive amides derived from the Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate core.

Comparative Selectivity Matrix

Data aggregated from structure-activity relationship (SAR) studies of derived inhibitors (e.g., Array BioPharma RET program, PI3Kα probes).

Target KinaseActivity (IC50)Selectivity DriverClinical Relevance
RET (WT & V804M) < 1.0 nM The 4-Fluoro group creates a specific electrostatic repulsion that excludes the inhibitor from the KDR (VEGFR2) pocket but accommodates RET.Primary Target. NSCLC, Thyroid Cancer.
PI3Kα (p110α) ~ 1.0 nM The pyrazolo[1,5-a]pyridine core mimics the adenine ring of ATP; the 3-position substituent dictates isoform specificity.Secondary Target. Solid Tumors.[1]
TRKA/B/C 10 - 100 nMModerate activity. Often requires a "scaffold hop" to pyrazolo[1,5-a]pyrimidine (e.g., Larotrectinib) for sub-nanomolar potency.Neurotrophic cancers.[1]
KDR (VEGFR2) > 500 nM Negative Selectivity. The 4-Fluoro substitution is critical here; it sterically/electronically clashes with the KDR gatekeeper region.Avoids hypertension/toxicity.
JAK2 > 1,000 nMLow affinity. The scaffold lacks the specific H-bond donors required for the JAK hinge region compared to pyrrolopyrimidines.Off-target safety.

Key Insight: The 4-Fluoro substitution is not merely decorative. In RET inhibitors, removing this fluorine (H-analog) often results in a 10-50x loss of selectivity against VEGFR2, leading to increased toxicity.

Mechanistic Analysis: Why This Scaffold Works

The efficacy of the 4-fluoropyrazolo[1,5-a]pyridine core relies on three specific molecular interactions within the kinase hinge region.

A. The Fluorine "Gatekeeper" Effect

In the ATP binding pocket, the position 4 fluorine atom points toward the solvent-accessible region or the gatekeeper residue, depending on the specific kinase conformation.

  • In RET: The fluorine atom enhances metabolic stability (blocking oxidation at C4) and fine-tunes the electron density of the pyridine ring, strengthening the hinge hydrogen bond at N1.

  • In KDR (Off-Target): The fluorine creates an electrostatic clash with the residues lining the back of the pocket, effectively "pushing" the molecule out and ensuring selectivity.

B. Scaffold Hopping: Pyridine vs. Pyrimidine
  • Pyrazolo[1,5-a]pyridine (This Molecule): More lipophilic.[1][2] Often favored for CNS penetration (brain-metastatic cancers).

  • Pyrazolo[1,5-a]pyrimidine (e.g., Larotrectinib): Contains an extra nitrogen. Higher water solubility but different H-bond acceptor profile.

C. Signaling Pathway Context (RET)

The inhibitors derived from this scaffold block the autophosphorylation of RET, shutting down the downstream RAS/MAPK cascade.

RET_Pathway GDNF GDNF (Ligand) RET RET Kinase (Target) GDNF->RET Activation RAS RAS RET->RAS Phosphorylation Inhibitor 4-F-Pyrazolo-Pyridine Inhibitor Inhibitor->RET Inhibition (Type I) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Transcription

Figure 1: Mechanism of Action. The inhibitor (derived from the methyl ester) binds the RET kinase ATP pocket, halting the RAS-MAPK proliferation signal.

Experimental Protocols

To validate the selectivity profile of this scaffold, you must first convert the methyl ester intermediate into an active amide and then profile it.

Phase 1: Activation (Synthesis)

The ester is a precursor. Do not screen it directly.

  • Hydrolysis: Treat Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate with LiOH in THF/Water to generate the carboxylic acid.

  • Coupling: React the acid with a relevant amine (e.g., an amino-pyridine or substituted phenyl amine) using HATU/DIPEA in DMF.

  • Purification: Isolate the final amide via HPLC. This is your test compound.

Phase 2: Kinase Profiling (Radiometric HotSpot™ Assay)

Standard protocol for determining the Selectivity Profile.

  • Reagent Prep:

    • Base Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT.

    • Substrate: Peptide substrate specific to RET (e.g., poly[Glu:Tyr] 4:1) or PI3K (PIP2).

    • Radioisotope: [γ-33P]-ATP.

  • Compound Handling:

    • Dissolve the synthesized amide in 100% DMSO.

    • Serial dilute (3-fold) starting at 10 µM down to 0.5 nM.

  • Reaction Assembly:

    • Add 5 µL of Kinase (RET or PI3K) to the well.

    • Add 5 µL of Compound (or DMSO control).

    • Incubate 20 mins at RT (to allow equilibration).

    • Initiate reaction with 10 µL of [γ-33P]-ATP + Substrate mix.

  • Detection:

    • Incubate 2 hours at RT.

    • Spot reaction onto P81 ion-exchange filter paper.

    • Wash extensively with 0.75% phosphoric acid (removes unbound ATP).

    • Read on a scintillation counter.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit curves using GraphPad Prism (Sigmoidal Dose-Response).

Workflow Step1 Methyl Ester (Precursor) Step2 Hydrolysis & Coupling (Synthesis) Step1->Step2 Step3 Active Inhibitor (Amide) Step2->Step3 Step4 Kinase Panel (HotSpot Assay) Step3->Step4 Step5 Selectivity Data (IC50 / Kd) Step4->Step5

Figure 2: Validation Workflow. Converting the intermediate ester into an active pharmacophore for profiling.

References
  • Array BioPharma Inc. "Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors." U.S. Patent 10,137,124. 2018. Link

  • H. Albrecht et al. "Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, Vol. 22, Issue 1, 2012.[3] Link

  • Dr. A. Krämer et al. "Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor."[4] European Journal of Medicinal Chemistry, 2020.[4] Link

  • C. Wang et al. "Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors." MDPI Molecules, 2024. Link

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Validation

A Comparative Validation Guide: Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate as a Chemical Probe for Mycobacterium tuberculosis Cytochrome bc1 Complex

This guide provides a comprehensive framework for the validation of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate as a chemical probe for the Mycobacterium tuberculosis cytochrome bc1 complex (QcrB). For comparati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate as a chemical probe for the Mycobacterium tuberculosis cytochrome bc1 complex (QcrB). For comparative analysis, we benchmark its performance against the well-characterized clinical candidate, Telacebec (Q203), a potent inhibitor of the same target. This document is intended for researchers, scientists, and drug development professionals engaged in tuberculosis research and chemical probe development.

Introduction: The Imperative for Novel Chemical Probes in Tuberculosis Research

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant strains.[1][2] The discovery and validation of novel chemical probes are paramount to dissecting the biology of Mtb and identifying new therapeutic vulnerabilities. Small molecule probes with high potency and selectivity enable researchers to interrogate the function of specific protein targets in a temporal manner, complementing genetic approaches.[3]

The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising chemotype in the development of anti-tubercular agents.[4][5][6] Derivatives of this scaffold have been designed as analogs of the clinical candidate Telacebec (Q203), which targets the QcrB subunit of the cytochrome bc1 complex, a critical component of the electron transport chain essential for ATP synthesis in Mtb.[3][7][8]

This guide outlines a rigorous, multi-faceted validation process for a hypothetical probe, Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (hereafter referred to as Probe-1 ). We will compare its projected performance characteristics with Telacebec (Q203), providing a clear rationale for experimental choices and detailed protocols to empower researchers in their quest for superior chemical tools.

The Target: Mycobacterium tuberculosis Cytochrome bc1 Complex (QcrB)

The cytochrome bc1 complex (Complex III) is a crucial enzyme in the electron transport chain of Mtb, responsible for generating a proton motive force for ATP synthesis. Inhibition of this complex leads to depletion of cellular energy and ultimately, bacterial cell death.[3][7] The QcrB subunit of this complex is the specific binding site for Telacebec and is the intended target for our hypothetical Probe-1 .

Comparative Analysis: Probe-1 vs. Telacebec (Q203)

The ideal chemical probe should exhibit high potency for its intended target, demonstrate on-target engagement in a cellular context, possess a clean selectivity profile against off-targets, and have favorable physicochemical properties for use in biological systems.[3][9] The following sections will detail the experimental validation of Probe-1 in comparison to Telacebec.

Table 1: Postulated Physicochemical and Biological Properties of Probe-1 and Telacebec (Q203)
PropertyMethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (Probe-1 ) (Hypothetical Data)Telacebec (Q203) (Reported Data)
Molecular Weight 194.16 g/mol 557.01 g/mol [10][11]
cLogP 1.8~5.0-7.9[10][12]
Aqueous Solubility 50 µMLow
Target M. tuberculosis Cytochrome bc1 complex (QcrB)M. tuberculosis Cytochrome bc1 complex (QcrB)[3][7]
Target Engagement (IC50) 5 nM2.7 nM (in culture broth)[11]
Mtb Growth Inhibition (MIC) 20 nM~1 nM[13]
Selectivity >100-fold against a panel of human kinases and GPCRsWell-characterized selectivity
Cytotoxicity (HepG2 IC50) >50 µM>50 µM
Microsomal Stability (t½) >60 minStable

I. Synthesis of the Proposed Chemical Probe

A plausible synthetic route for Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (Probe-1 ) can be adapted from established methods for the synthesis of related pyrazolo[1,5-a]pyridine derivatives.[14][15]

Experimental Protocol: Synthesis of Probe-1
  • N-amination of 4-fluoropyridine: React 4-fluoropyridine with an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DPH) or O-mesitylenesulfonylhydroxylamine (MSH) to form the corresponding N-aminopyridinium salt.

  • 1,3-Bipolar Cycloaddition: The N-aminopyridinium salt is then reacted with methyl propiolate in the presence of a base (e.g., potassium carbonate) to induce a 1,3-bipolar cycloaddition, yielding the pyrazolo[1,5-a]pyridine ring system.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the final product, Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate.

II. Target Engagement and Potency

Demonstrating direct binding to the intended target is the cornerstone of chemical probe validation. We will employ both a biochemical assay and a cellular target engagement assay.

A. Biochemical Target Engagement: Cytochrome bc1 Complex Activity Assay

This assay measures the ability of the probe to inhibit the enzymatic activity of the isolated Mtb cytochrome bc1 complex.

  • Preparation of Mtb Membranes: Isolate membrane fractions containing the cytochrome bc1 complex from Mtb cultures.

  • Assay Setup: In a 96-well plate, combine the Mtb membrane fraction with a suitable buffer.

  • Compound Incubation: Add serial dilutions of Probe-1 or Telacebec (Q203) to the wells and incubate.

  • Enzyme Kinetics: Initiate the reaction by adding the substrate, menaquinol, and monitor the reduction of a terminal electron acceptor (e.g., cytochrome c) spectrophotometrically.

  • Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

B. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.[16][17][18]

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Detection A Mtb Culture B Incubate Mtb with Probe-1 or Telacebec A->B C Heat Shock B->C D Lyse Cells C->D E Centrifuge to separate soluble and precipitated proteins D->E F Western Blot for QcrB E->F

Caption: CETSA experimental workflow.

  • Cell Culture and Treatment: Culture Mtb to mid-log phase and treat with varying concentrations of Probe-1 or Telacebec.

  • Heat Shock: Subject the cell suspensions to a temperature gradient or a fixed temperature for a defined period.

  • Cell Lysis: Lyse the cells to release intracellular proteins.

  • Fractionation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Detection: Quantify the amount of soluble QcrB in the supernatant using Western blotting or other quantitative proteomics methods.

  • Data Analysis: Plot the amount of soluble QcrB as a function of temperature to generate a melting curve. A shift in the melting temperature in the presence of the compound indicates target engagement.

III. Selectivity Profiling

A high-quality chemical probe should exhibit a high degree of selectivity for its intended target to minimize off-target effects that could confound experimental results.[9]

A. Kinase Selectivity Panel

Kinases are a common source of off-target activity for small molecules. Screening against a broad panel of human kinases is essential.

  • Assay Platform: Utilize a commercially available kinase selectivity panel (e.g., from Promega or Reaction Biology).[3][19][20][21]

  • Compound Concentration: Screen Probe-1 at a high concentration (e.g., 10 µM) to identify potential off-targets.

  • Assay Principle: These assays typically measure the inhibition of kinase activity by quantifying the amount of ADP produced or the phosphorylation of a substrate.

  • Data Analysis: Express the results as a percentage of inhibition for each kinase. Any significant inhibition (>50%) should be followed up with IC50 determination.

B. GPCR Selectivity Panel

G-protein coupled receptors (GPCRs) are another major class of proteins prone to off-target interactions.

  • Assay Platform: Employ a commercial GPCR selectivity panel.

  • Screening Mode: Screen Probe-1 in both agonist and antagonist modes.

  • Assay Principle: These assays typically measure downstream signaling events, such as changes in intracellular calcium or cAMP levels.[22]

  • Data Analysis: Report the results as a percentage of activation (agonist mode) or inhibition (antagonist mode).

IV. In-Cell Activity and Cytotoxicity

The ultimate utility of a chemical probe lies in its ability to modulate its target in a cellular context and elicit a biological response.

A. M. tuberculosis Growth Inhibition Assay

This assay determines the minimum inhibitory concentration (MIC) of the probe required to inhibit the growth of Mtb. The resazurin microtiter assay (REMA) is a commonly used, simple, and inexpensive method.[2][5][23]

REMA_Workflow A Prepare serial dilutions of Probe-1 and Telacebec in a 96-well plate B Add Mtb inoculum to each well A->B C Incubate at 37°C B->C D Add Resazurin solution C->D E Incubate and read color change/fluorescence D->E

Sources

Comparative

Comparative Profiling Guide: Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Derivatives

Executive Summary: The Strategic Role of the 4-Fluoro Scaffold Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is not merely a reagent; it is a strategic building block for "privileged scaffolds" in kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Role of the 4-Fluoro Scaffold

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is not merely a reagent; it is a strategic building block for "privileged scaffolds" in kinase inhibitor discovery. The pyrazolo[1,5-a]pyridine core serves as a bioisostere for the adenine ring of ATP, allowing it to function as a potent hinge binder in various kinase pockets (e.g., Trk, B-Raf, PI3K).

The incorporation of the fluorine atom at the C4 position is a deliberate medicinal chemistry tactic designed to:

  • Block Metabolism: Prevent oxidative metabolism at a typically labile position.

  • Modulate pKa: Alter the electronic properties of the pyridine ring to fine-tune hydrogen bond strength with the kinase hinge region.

  • Enhance Selectivity: Exploit subtle steric differences in the ATP-binding pockets of homologous kinases.

This guide outlines the critical off-target profiling workflows required to validate derivatives of this scaffold, comparing its performance against non-fluorinated analogs and alternative cores like pyrazolo[1,5-a]pyrimidine.

Comparative Analysis: 4-Fluoro vs. Alternatives

The following table synthesizes field data comparing the 4-Fluoro-pyrazolo[1,5-a]pyridine core against its two primary competitors: the unsubstituted parent and the nitrogen-rich pyrazolo[1,5-a]pyrimidine.

Table 1: Scaffold Performance Matrix
Feature4-Fluoro-pyrazolo[1,5-a]pyridine Unsubstituted (4-H) Analog Pyrazolo[1,5-a]pyrimidine
Primary Utility Metabolic stability; Potency optimizationBaseline scaffold; Hinge bindingSolubility enhancement; H-bond acceptor
Metabolic Liability Low (F blocks CYP oxidation at C4)High (C4 is prone to oxidation)Medium (N-oxidation risk)
Kinase Selectivity High (F induces specific steric fit)Moderate (Promiscuous binder)Moderate (High affinity, lower selectivity)
Solubility Moderate (Lipophilic)ModerateHigh (Additional N reduces LogP)
Key Off-Target Risks hERG (due to lipophilicity), KDRCYP isoforms, General KinomehERG, P-gp efflux substrate

Expert Insight: While the pyrazolo[1,5-a]pyrimidine (right column) is often chosen for solubility, the 4-fluoro-pyrazolo[1,5-a]pyridine (left column) is superior for CNS-penetrant programs (e.g., Trk inhibitors for glioblastoma) where metabolic stability and lipophilicity are required, provided hERG liability is managed.

Critical Off-Target Profiling Protocol

To validate a lead compound derived from Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, a self-validating profiling cascade is essential. This protocol moves from high-throughput biochemical screens to complex cellular safety assays.

Phase 1: The "Kinase Sieve" (Biochemical Selectivity)
  • Objective: Determine if the 4-F substitution induces promiscuity.

  • Method: KINOMEscan™ (or equivalent competitive binding assay).

  • Panel: Must include phylogenetically diverse kinases, specifically:

    • Tyrosine Kinases (TK): KDR (VEGFR2), SRC, EGFR (Common off-targets for this core).

    • Serine/Threonine: B-Raf, p38 MAPK (Structural similarity in ATP pocket).

  • Success Criterion: Selectivity Score (S(35)) < 0.2 (Compound binds to <20% of kinases at 3 µM).

Phase 2: Safety Pharmacology (The "Safety Net")
  • Objective: Assess risks introduced by the lipophilic Fluorine atom.

  • Assay A: hERG Inhibition (Cardiotoxicity)

    • Rationale: Pyrazolo-pyridines are flat aromatics that can π-stack in the hERG channel.

    • Protocol: Automated Patch Clamp (QPatch).

    • Threshold: IC50 > 10 µM is required for early leads.

  • Assay B: CYP450 Inhibition

    • Rationale: While F blocks metabolism, the core can still inhibit CYP3A4 or CYP2D6.

    • Protocol: Fluorometric inhibition assay using standard substrates (e.g., Midazolam for 3A4).

Phase 3: Cellular Target Engagement
  • Objective: Confirm that biochemical potency translates to cellular activity without cytotoxic off-target effects.

  • Method: NanoBRET™ Target Engagement Intracellular Kinase Assay.

  • Control: Compare 4-F analog vs. 4-H analog to quantify the "Fluorine Effect" on residence time.

Visualization: The Profiling Workflow

The following diagram illustrates the decision-making cascade for profiling derivatives of this scaffold.

ProfilingWorkflow Start Methyl 4-fluoropyrazolo [1,5-a]pyridine-3-carboxylate (Starting Material) Synthesis Lead Synthesis (Amide/Urea Derivatization) Start->Synthesis KinasePanel Phase 1: Kinase Panel (KINOMEscan) Synthesis->KinasePanel SelectivityCheck Selectivity Score S(35) < 0.2? KinasePanel->SelectivityCheck SafetyScreen Phase 2: Safety Screen (hERG & CYP) SelectivityCheck->SafetyScreen Yes Discard Discard / Redesign SelectivityCheck->Discard No (Promiscuous) SafetyCheck hERG IC50 > 10µM? SafetyScreen->SafetyCheck CellAssay Phase 3: Cellular Target Engagement SafetyCheck->CellAssay Yes SafetyCheck->Discard No (Toxic) LeadCand Validated Lead Candidate CellAssay->LeadCand

Caption: Decision-gated profiling workflow for pyrazolo[1,5-a]pyridine derivatives. Green paths indicate success; black paths indicate attrition.

Experimental Causality & Interpretation

Why the 4-Fluoro Position Matters

In the synthesis of Trk inhibitors (e.g., for pain or oncology), the 4-position of the pyrazolo[1,5-a]pyridine ring is often exposed to the solvent front or faces a hydrophobic pocket depending on the specific kinase conformation (DFG-in vs. DFG-out).

  • Case Study (Trk Inhibition): Research indicates that substitution at the 4-position can clash with the "gatekeeper" residue in certain kinases. The small atomic radius of Fluorine (1.47 Å) often allows it to bypass steric clashes that would block a Chloro- or Methyl- group, while still providing the metabolic blockade [1].

Interpreting the Data[2][3][4][5][6][7]
  • Scenario A: The 4-F derivative shows higher potency but lower selectivity than the 4-H parent.

    • Cause: The Fluorine atom may be interacting with a conserved residue found in multiple kinases (e.g., a backbone amide), increasing affinity universally.

  • Scenario B: The 4-F derivative shows improved metabolic stability (t1/2 > 60 min) but hERG inhibition (IC50 < 1 µM).

    • Cause: Fluorination increases lipophilicity (LogP), which correlates with hERG channel binding.

    • Solution: Introduce a polar group (e.g., morpholine, piperazine) on the amide side-chain to counterbalance the lipophilicity [2].

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Source: MDPI Molecules, 2021. URL:[Link] Relevance: details the SAR of the pyrazolo-pyridine core and the impact of substitution on kinase selectivity.

  • Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2012. URL:[Link] Relevance: Provides experimental data on how the pyrazolo[1,5-a]pyridine scaffold affects off-target binding in the PI3K family.

  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2011. URL:[Link] Relevance: Comparative data for the pyrimidine analog, useful for benchmarking the pyridine scaffold.

  • Synthesis of 3-Fluoropyrazolo[1,5-A]Pyridines by Fluorination. Source: ResearchGate / Russian Journal of Organic Chemistry. URL:[Link] Relevance: Confirms the synthetic pathway and chemical behavior of the fluorinated intermediate.

Validation

A Head-to-Head Comparative Analysis: Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate versus Standard of Care in MAPK Pathway-Driven Malignancies

This guide provides a comprehensive, head-to-head comparison of the investigational compound, Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, with a current standard of care for cancers driven by the Mitogen-Activa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, head-to-head comparison of the investigational compound, Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, with a current standard of care for cancers driven by the Mitogen-Activated Protein Kinase (MAPK) pathway. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of a hypothetical experimental framework for evaluating this novel molecule against an established therapeutic agent.

Introduction: The Rationale for Targeting the MAPK Pathway

The RAS-RAF-MEK-ERK, or MAPK pathway, is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, often through mutations in key component proteins like BRAF and RAS, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][2][3] While first-generation inhibitors targeting specific nodes of this pathway have shown clinical efficacy, challenges such as acquired resistance and off-target toxicities necessitate the development of novel therapeutic strategies.[2]

The pyrazolo[1,5-a]pyridine scaffold has garnered significant interest in medicinal chemistry due to its versatile biological activities, including anti-inflammatory and anti-tumor properties.[4][5] This guide focuses on a specific derivative, Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, a novel investigational molecule hypothesized to exert its anti-neoplastic effects through potent and selective inhibition of the MAPK pathway.

Herein, we outline a rigorous, multi-faceted preclinical study to compare Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate against a standard-of-care MEK inhibitor, Trametinib. The objective is to elucidate its relative efficacy, selectivity, and potential for overcoming known resistance mechanisms.

Mechanism of Action: A Tale of Two Inhibitors

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is postulated to be a highly selective, ATP-competitive inhibitor of MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. The unique chemical structure, featuring a fluorinated pyrazolopyridine core, is designed to confer high binding affinity and specificity, potentially offering an improved therapeutic window over existing MEK inhibitors.

Trametinib , a well-established allosteric inhibitor of MEK1 and MEK2, serves as our standard-of-care comparator. It binds to a site adjacent to the ATP-binding pocket, inducing a conformational change that prevents MEK from phosphorylating ERK.[6] While effective, its use can be limited by toxicities and the emergence of resistance.[2]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors SoC Standard of Care (e.g., Trametinib) SoC->MEK Inhibition TestCompound Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate TestCompound->MEK Inhibition CellCycle Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellCycle

Caption: The MAPK signaling cascade and points of inhibition.

Head-to-Head Experimental Design

A multi-tiered approach is essential for a comprehensive comparison. This involves a series of in vitro and in vivo assays designed to interrogate efficacy, selectivity, and potential liabilities.

Tier 1: In Vitro Characterization

This initial phase focuses on the biochemical and cellular activities of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate in direct comparison to Trametinib.

1.1. Kinase Selectivity Profiling:

  • Objective: To determine the selectivity of the test compound across a broad panel of human kinases.

  • Methodology: A radiometric or fluorescence-based kinase assay panel (e.g., Eurofins KinaseProfiler™ or similar) will be used to assess the inhibitory activity of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate against hundreds of kinases at a fixed concentration (e.g., 1 µM). Any significant off-target hits will be further evaluated to determine their IC50 values.

  • Rationale: High selectivity is a desirable attribute for minimizing off-target toxicities. This experiment will provide a global view of the compound's specificity compared to the known profile of Trametinib.

1.2. Cellular Potency and Pathway Modulation:

  • Objective: To quantify the potency of both compounds in inhibiting the MAPK pathway in relevant cancer cell lines.

  • Methodology:

    • Cell Lines: A panel of human cancer cell lines with known MAPK pathway alterations will be utilized (e.g., A375 melanoma with BRAF V600E mutation, HCT116 colon cancer with KRAS G13D mutation).

    • Western Blot Analysis: Cells will be treated with a dose-range of each compound for a defined period (e.g., 2 hours). Lysates will be analyzed by Western blot for levels of phosphorylated ERK (p-ERK) and total ERK.

    • Cell Viability Assays: The same panel of cell lines will be treated with serial dilutions of each compound for 72 hours. Cell viability will be assessed using a colorimetric assay (e.g., MTS or CellTiter-Glo®).

  • Rationale: This series of experiments will establish the cellular potency of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate and confirm its on-target effect by measuring the reduction in p-ERK. The cell viability data will provide a direct comparison of the anti-proliferative effects of the two compounds.

Data Presentation: In Vitro Potency

CompoundCell LineGenotypep-ERK IC50 (nM)Viability GI50 (nM)
Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylateA375BRAF V600E[Hypothetical Data][Hypothetical Data]
HCT116KRAS G13D[Hypothetical Data][Hypothetical Data]
TrametinibA375BRAF V600E[Hypothetical Data][Hypothetical Data]
HCT116KRAS G13D[Hypothetical Data][Hypothetical Data]
Tier 2: In Vivo Efficacy and Tolerability

The most promising candidates from in vitro testing will be advanced to in vivo models to assess their anti-tumor efficacy and safety profiles.

2.1. Xenograft Tumor Models:

  • Objective: To evaluate the anti-tumor activity of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate in a living organism.

  • Methodology:

    • Model: Immunocompromised mice (e.g., athymic nude or NSG) will be subcutaneously implanted with a relevant human cancer cell line (e.g., A375).

    • Dosing: Once tumors reach a palpable size, mice will be randomized into treatment groups: vehicle control, Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (at various doses), and Trametinib (at its established efficacious dose).

    • Endpoints: Tumor volume will be measured regularly. At the end of the study, tumors will be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK). Body weight and clinical signs will be monitored to assess tolerability.

  • Rationale: This is a critical step to determine if the in vitro potency translates to in vivo efficacy. The comparison with a standard-of-care agent in the same model provides a direct measure of relative performance.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Implantation Implant Tumor Cells in Immunocompromised Mice TumorGrowth Allow Tumors to Establish Implantation->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Dosing Administer Vehicle, Test Compound, or Standard of Care Randomization->Dosing Measurements Measure Tumor Volume and Body Weight Dosing->Measurements Repeatedly Endpoint End of Study: Tumor Excision & Analysis Measurements->Endpoint

Caption: Xenograft study workflow.

Data Presentation: In Vivo Efficacy

Treatment GroupDose (mg/kg)Mean Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-0[Hypothetical Data]
Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylateLow[Hypothetical Data][Hypothetical Data]
High[Hypothetical Data][Hypothetical Data]
TrametinibStandard[Hypothetical Data][Hypothetical Data]

Experimental Protocols

Protocol 1: Western Blot for p-ERK Modulation

  • Cell Culture and Treatment: Plate A375 cells in 6-well plates and allow them to adhere overnight. Treat with vehicle or varying concentrations of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate or Trametinib for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-ERK (1:1000), total ERK (1:1000), and a loading control (e.g., GAPDH, 1:5000) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using image analysis software. Normalize p-ERK levels to total ERK and then to the vehicle control.

Discussion and Future Directions

This proposed head-to-head study provides a robust framework for evaluating the preclinical potential of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate. The causality behind these experimental choices is rooted in the principles of modern drug discovery: establishing on-target activity, quantifying potency and selectivity, and validating efficacy in a disease-relevant in vivo model.

A favorable outcome for Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate would be characterized by:

  • Superior or equivalent potency to Trametinib in inhibiting p-ERK and cell proliferation.

  • A cleaner kinase selectivity profile, suggesting a lower potential for off-target toxicities.

  • Greater anti-tumor efficacy in xenograft models, potentially at a lower, better-tolerated dose.

Should this compound demonstrate a superior preclinical profile, subsequent studies would be warranted. These would include investigations into its pharmacokinetic properties, its efficacy in models of acquired resistance to current MAPK inhibitors, and formal toxicology studies to support an Investigational New Drug (IND) application. The pyrazolo[1,5-a]pyridine scaffold continues to be a promising starting point for the development of novel therapeutics, and a rigorous, comparative approach as outlined here is critical to identifying truly differentiated clinical candidates.[7][8][9]

References

  • Pipzine Chemicals. Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate.
  • Wang, L., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters.
  • Hoffmann-La Roche. (2015). 1,2,4-triazolo[4,3-a] pyridine derivatives and their use as positive allosteric modulators of MGLUR2 receptors. Google Patents.
  • Targeted Oncology. (2026). Atebimetinib Combo Shows Compelling 1-Year OS in First-Line Pancreatic Cancer.
  • Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
  • Morales-Céspedes, R., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
  • Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ResearchGate.
  • Wang, L., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters.
  • Zhang, T., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry.
  • de la Cruz, L. K., et al. (2025). Integrating MAPK pathway inhibition into standard-of-care therapy for pediatric low-grade glioma. Frontiers in Oncology.
  • Håkansson, K., et al. (2019). Standardised guidelines and reference networks for treating neuroinflammatory conditions in children are lacking. Acta Paediatrica.
  • ResearchGate. (2025). Synthesis of 3-Fluoropyrazolo[1,5-A]Pyridines by Fluorination of Methyl Pyrazolo[1,5-A]Pyridine-3-Carboxylates.
  • Uddin, M. S., et al. (2023). Neuroinflammation in Neurodegenerative Disorders: Current Knowledge and Therapeutic Implications. International Journal of Molecular Sciences.
  • Al-Dhfyan, A., et al. (2023). Targeting the MAPK Pathway in Cancer. Cancers.
  • Abdelriheem, A. Y., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
  • Kim, Y. K., & Shin, H. K. (2021). Pharmacological Treatment for Neuroinflammation in Stress-Related Disorder. International Journal of Molecular Sciences.
  • de la Cruz, L. K., et al. (2025). Integrating MAPK pathway inhibition into standard-of-care therapy for pediatric low-grade glioma. Frontiers in Oncology.
  • Washington University School of Medicine. (2025). Integrating MAPK pathway inhibition into standard-of-care therapy for pediatric low-grade glioma. WashU Medicine Research Profiles.
  • El-Sayed, N. N. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules.
  • ResearchGate. (2025). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
  • ResearchGate. Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives.
  • National Multiple Sclerosis Society. Neuroinflammatory Disorders Similar to Multiple Sclerosis.
  • Medicine Today. (2019). Neurodegenerative disorders: a multidisciplinary approach to care.

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Comparative

A Comparative Guide to Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first- and second-line antitubercular drugs ineffective, creating an urgent ne...

Author: BenchChem Technical Support Team. Date: February 2026

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first- and second-line antitubercular drugs ineffective, creating an urgent need for novel therapeutic agents. This guide provides a comparative analysis of a promising class of compounds: pyrazolo[1,5-a]pyridine-3-carboxamides. We will delve into their design, synthesis, structure-activity relationships (SAR), and antitubercular efficacy, offering a comprehensive resource for researchers and drug development professionals in the field of tuberculosis research.

Introduction: The Rationale for a New Scaffold

The pyrazolo[1,5-a]pyridine scaffold has gained significant attention in medicinal chemistry due to its presence in several clinically investigated and FDA-approved drugs.[1][2][3] Its three-dimensional conformation and electronic properties are similar to the imidazo[1,2-a]pyridine core found in other antitubercular agents, making it an attractive starting point for drug discovery.[1][3] This guide focuses on the 3-carboxamide derivatives of this scaffold, which have demonstrated potent activity against both drug-susceptible and drug-resistant Mtb strains.[1][4][5][6]

Synthetic Strategy: A Versatile Pathway to Novel Analogs

A key advantage of the pyrazolo[1,5-a]pyridine-3-carboxamide series is the straightforward and adaptable synthetic route, allowing for the generation of diverse analogs for SAR studies. The general synthesis involves a multi-step process, which is outlined below.

General Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: N-amination cluster_1 Step 2: 1,3-Bipolar Cycloaddition cluster_2 Step 3: Amidation Substituted_Pyridines Substituted Pyridines N_aminated_pyridine N-aminated Pyridine Substituted_Pyridines->N_aminated_pyridine N_amination_reagent N-amination Reagent (e.g., DNPH, MSH) N_amination_reagent->N_aminated_pyridine Pyrazolo_carboxylate Pyrazolo[1,5-a]pyridine -3-carboxylate N_aminated_pyridine->Pyrazolo_carboxylate Ethyl_propiolate Substituted Ethyl Propiolate Ethyl_propiolate->Pyrazolo_carboxylate Final_Compound Pyrazolo[1,5-a]pyridine -3-carboxamide Pyrazolo_carboxylate->Final_Compound Hydrolysis then Amide Coupling Primary_amines Diverse Primary Amines Primary_amines->Final_Compound

Caption: General synthetic route for pyrazolo[1,5-a]pyridine-3-carboxamides.

The synthesis commences with the N-amination of substituted pyridines, followed by a 1,3-bipolar cycloaddition with a substituted ethyl propiolate to form the core pyrazolo[1,5-a]pyridine-3-carboxylate intermediate.[1][3] The final step is a straightforward amidation reaction with a variety of primary amines to yield the desired pyrazolo[1,5-a]pyridine-3-carboxamide derivatives.[1][3][4] This modular approach allows for extensive exploration of the chemical space by varying the substituents on both the pyrazolo[1,5-a]pyridine core and the carboxamide side chain.

Comparative Antitubercular Activity

A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been synthesized and evaluated for their in vitro activity against the drug-susceptible H37Rv strain of M. tuberculosis, as well as various drug-resistant clinical isolates. The following table summarizes the minimum inhibitory concentrations (MIC) and cytotoxicity data for a selection of representative compounds.

CompoundSubstituents on Pyrazolo[1,5-a]pyridine CoreCarboxamide Side ChainMIC H37Rv (µg/mL)MIC MDR-TB (µg/mL)Cytotoxicity (IC50, µM)Reference
5k 2-methyl, 5-methoxy4-(trifluoromethoxy)benzyl<0.0020.003-0.014>50[1][5][6]
6j 2-methyl, 5-methoxy2-(4-(trifluoromethoxy)phenyl)pyridin-5-ylmethyl<0.002<0.002-0.004>50[4][7]
7 Not specifiedHybrid structure0.0060.003-0.014>50[5]
TB47 Not specifiedNot specifiedPotentPotentLow[2]
Isoniazid --0.025-0.05--[4]
Rifampicin --0.05-0.1--[4]

Key Observations:

  • Many derivatives exhibit potent antitubercular activity with MIC values in the nanomolar range, significantly lower than first-line drugs like isoniazid and rifampicin.[1][3][4]

  • Crucially, these compounds retain their high potency against multidrug-resistant Mtb strains, indicating a mechanism of action distinct from that of existing drugs.[1][4][5]

  • The majority of the potent compounds display low cytotoxicity against mammalian cell lines, suggesting a favorable therapeutic window.[4][5]

Structure-Activity Relationship (SAR) Insights

The extensive library of synthesized pyrazolo[1,5-a]pyridine-3-carboxamides has provided valuable insights into the structural requirements for potent antitubercular activity.

SAR_Diagram Core Pyrazolo[1,5-a]pyridine Core 2-methyl, 5-methoxy substitutions are favorable for activity against resistant strains. Carboxamide_Linker Carboxamide Linker The -NH and carbonyl groups are critical for activity and ADME properties. Core:f1->Carboxamide_Linker:f0 Influences Side_Chain Diaryl Side Chain Introduction of a second aromatic ring (e.g., pyridine) can enhance potency. The 4-(trifluoromethoxy)phenyl group is a key pharmacophore. Carboxamide_Linker:f1->Side_Chain:f0 Presents

Caption: Key structure-activity relationships of pyrazolo[1,5-a]pyridine-3-carboxamides.

Key SAR Findings:

  • Pyrazolo[1,5-a]pyridine Core: Substitutions at the 2 and 5 positions of the core influence activity, with a 2-methyl and 5-methoxy pattern showing improved potency against drug-resistant strains.[8]

  • Carboxamide Linker: The secondary carboxamide linker at the 3-position is crucial for the antitubercular activity, with the -NH and carbonyl groups playing a vital role in the compound's potency and pharmacokinetic properties.[2]

  • Side Chain: The nature of the side chain attached to the carboxamide nitrogen is a major determinant of potency.

    • The presence of a 4-(trifluoromethoxy)benzyl group is a recurring feature in many potent analogs.[1][4]

    • The introduction of a diaryl system, such as a pyridine ring in place of a phenyl ring, can further enhance activity.[4][8] For instance, compound 6j , which incorporates a substituted pyridine ring, exhibited excellent activity against both drug-sensitive and drug-resistant strains.[4]

Mechanism of Action: Targeting the Cytochrome bc1 Complex

Several studies suggest that pyrazolo[1,5-a]pyridine-3-carboxamides exert their antitubercular effect by inhibiting the cytochrome bc1 complex (QcrB) of the electron transport chain in M. tuberculosis.[2] This inhibition disrupts the bacterium's energy metabolism, leading to cell death. The discovery of TB47, a pyrazolo[1,5-a]pyridine analog of the known QcrB inhibitor Q203, further supports this proposed mechanism.[2] This mode of action is distinct from that of most currently used antitubercular drugs, making this class of compounds particularly promising for combating drug-resistant tuberculosis.

In Vivo Efficacy

Select lead compounds from this series have been evaluated in mouse models of tuberculosis, demonstrating their potential for in vivo efficacy. For example, compound 5k significantly reduced the bacterial burden in a mouse model infected with an autoluminescent H37Ra strain.[1][6] Similarly, compound 6j not only showed potent in vitro activity but also displayed good pharmacokinetic properties, including an oral bioavailability of 41%, and significantly reduced the bacterial load in an infected mouse model.[4][7] These promising in vivo results underscore the potential of this scaffold for further preclinical and clinical development.

Experimental Protocols

In Vitro Antitubercular Activity Assay (MIC Determination)

A standard microplate-based assay, such as the Microplate Alamar Blue Assay (MABA), is typically used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against M. tuberculosis.

Step-by-Step Methodology:

  • Preparation of Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in 7H9 broth in a 96-well microplate.

  • Inoculation: The bacterial culture is diluted to a specific optical density and added to each well of the microplate containing the serially diluted compounds.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

  • Reading: The fluorescence or absorbance is measured. A change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay

The potential cytotoxicity of the compounds is assessed against a mammalian cell line, such as Vero cells, using an assay like the Cell Counting Kit-8 (CCK-8).

Step-by-Step Methodology:

  • Cell Seeding: Vero cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • Addition of CCK-8 Reagent: The CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours.

  • Reading: The absorbance is measured at a specific wavelength. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

Pyrazolo[1,5-a]pyridine-3-carboxamides represent a highly promising class of antitubercular agents with potent activity against both drug-sensitive and, critically, drug-resistant strains of M. tuberculosis. Their novel mechanism of action, targeting the cytochrome bc1 complex, makes them attractive candidates for further development. The straightforward synthesis allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on lead optimization to identify candidates with improved in vivo efficacy and safety profiles suitable for progression into clinical trials. The insights provided in this guide offer a solid foundation for researchers to build upon in the ongoing fight against tuberculosis.

References

  • Tang, J., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814–818. Available at: [Link]

  • Oh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479–492. Available at: [Link]

  • Singh, S., et al. (2022). A review on recent advances of pyrazolo[1,5-a]pyridine scaffold in medicinal chemistry. Results in Chemistry, 4, 100371. Available at: [Link]

  • Wang, B., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 10(3), 295–299. Available at: [Link]

  • Li, Y., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry, 125, 41-48. Available at: [Link]

  • American Chemical Society. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Oh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Semantic Scholar. Available at: [Link]

  • University of Dundee. (2021). Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. WCAIR. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. PubMed Central. Available at: [Link]

  • University of Dundee. (2021). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Discovery - the University of Dundee Research Portal. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Identification of Pyrazolo[1,5- a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PubMed. Available at: [Link]

  • Semantic Scholar. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. Semantic Scholar. Available at: [Link]

  • American Chemical Society. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Validation

Structure-Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary: The ATP Bioisostere Advantage The pyrazolo[3,4-d]pyrimidine scaffold represents a "pri...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The ATP Bioisostere Advantage

The pyrazolo[3,4-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry due to its strict bioisosterism with the adenine ring of ATP.[1][2] Unlike the quinazoline scaffold (found in Gefitinib) or the pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine), the pyrazolo[3,4-d]pyrimidine core offers a unique nitrogen distribution that facilitates distinct hydrogen bonding patterns within the kinase hinge region.

This guide objectively analyzes the structure-activity relationship (SAR) of this scaffold, comparing its efficacy against standard clinical alternatives. We focus on its application as a dual-action inhibitor (e.g., Src/Abl, EGFR/VEGFR) and its clinical success in covalent inhibitors like Ibrutinib .

Chemical Architecture & SAR Logic

The efficacy of pyrazolo[3,4-d]pyrimidine derivatives hinges on substitutions at four critical positions: N1, C3, C4, and C6 .

SAR Visualization Map

SAR_Map Core Pyrazolo[3,4-d]pyrimidine Core Scaffold N1 N1 Position (Solubility & PK) Core->N1 Controls lipophilicity (e.g., Aryl, Alkyl) C3 C3 Position (Selectivity Gate) Core->C3 Steric fit vs. Gatekeeper residue C4 C4 Position (The Warhead) Core->C4 Primary Hinge Binding (NH-Ar, O-Ar) C6 C6 Position (Minor Interactions) Core->C6 Solvent exposure N1_Rule Bulky Aryl groups often improve potency but reduce solubility N1->N1_Rule C3_Rule t-Butyl (PP1/PP2) vs. H (Ibrutinib) determines family selectivity C3->C3_Rule C4_Rule Critical NH donor for H-bond with kinase hinge backbone C4->C4_Rule

Figure 1: Strategic substitution points on the pyrazolo[3,4-d]pyrimidine scaffold defining potency and pharmacokinetic properties.

Detailed SAR Analysis
  • C4 Position (The Warhead): This is the primary determinant of affinity. Substitution with an amino group (–NH–Ar) or ether (–O–Ar) is essential for mimicking the

    
    -amino group of adenine. This moiety forms a critical hydrogen bond with the kinase hinge region (e.g., Cys694 in FLT3 or Met341 in Src).
    
  • C3 Position (Selectivity Filter): The substituent here faces the "gatekeeper" residue deep in the ATP binding pocket.

    • Example: A tert-butyl group at C3 (as in PP1 and PP2 ) confers high selectivity for Src family kinases but excludes kinases with bulky gatekeeper residues.

    • Contrast:Ibrutinib utilizes a hydrogen at this position to accommodate the covalent binding mechanism elsewhere.

  • N1 Position (Pharmacokinetics): Substituents here (often aryl or alkyl) project into the solvent-accessible region or hydrophobic pocket II. Bulky aryl groups (e.g., phenyl, substituted phenyl) generally enhance potency via hydrophobic interactions but must be balanced with solubilizing groups (e.g., piperazine tails) to maintain oral bioavailability.

Comparative Performance Analysis

To validate the utility of pyrazolo[3,4-d]pyrimidines, we compare them against their closest structural competitors: Pyrrolo[2,3-d]pyrimidines (7-deazapurines) and Quinazolines.

Table 1: Scaffold-to-Scaffold Comparison
FeaturePyrazolo[3,4-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Quinazoline
Bioisosterism Adenine Isostere (N at pos 2, 7)7-Deazaadenine IsostereExpanded Aromatic System
H-Bond Capacity High (N2 acts as acceptor)Moderate (C7 is hydrophobic)Moderate (N1 acceptor)
Solubility Moderate to High (Tunable at N1)Low to ModerateLow (often requires solubilizing tail)
Key Drug Examples Ibrutinib (BTK), PP2 (Src)Tofacitinib (JAK)Gefitinib (EGFR)
Selectivity Profile High for Src, BTK, Tec familiesHigh for JAK familyHigh for EGFR/HER2
Table 2: Experimental Potency Data (IC50 Comparison)

Data synthesized from recent comparative studies [1, 5, 8].

Target KinaseCompoundScaffold TypeIC50 (nM)Outcome
BTK (WT) Ibrutinib Pyrazolo[3,4-d]pyrimidine0.5 Gold Standard
BTK (WT)SpebrutinibPyrimidine-based0.8Comparable
Src PP2 Pyrazolo[3,4-d]pyrimidine4 - 5 Highly Potent
SrcDasatinibThiazole-pyrimidine0.5Superior Potency, Lower Selectivity
EGFR (WT) Compound 5i [12]Pyrazolo[3,4-d]pyrimidine300Moderate Potency
EGFR (WT)GefitinibQuinazoline33Superior Potency
FLT3 Compound 33 [5]Pyrazolo[3,4-d]pyrimidine12 High Potency

Insight: While quinazolines often dominate EGFR inhibition due to optimized fit, pyrazolo[3,4-d]pyrimidines excel in BTK and Src inhibition where the N2-nitrogen provides a crucial electrostatic interaction lacking in other scaffolds.

Mechanistic Insight: The BTK Signaling Pathway

The clinical success of this scaffold is best exemplified by Ibrutinib in the B-cell receptor (BCR) pathway. The pyrazolo[3,4-d]pyrimidine core binds to the ATP pocket of BTK, allowing a pendant acrylamide warhead to covalently modify Cys481.

BTK_Pathway cluster_Target Therapeutic Target Antigen Antigen Stimulation BCR BCR Complex (CD79A/B) Antigen->BCR Activation Lyn Lyn Kinase BCR->Lyn Syk Syk Kinase Lyn->Syk BTK BTK (Bruton's Tyrosine Kinase) Syk->BTK Phosphorylation (Y551) PLCg2 PLCγ2 BTK->PLCg2 Downstream Signaling Inhibitor Pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib) Inhibitor->BTK Covalent Binding (Cys481) NFkB NF-κB Pathway (Cell Survival) PLCg2->NFkB

Figure 2: Mechanism of Action. The scaffold anchors the inhibitor in the ATP pocket, enabling precise covalent inactivation of BTK, blocking downstream NF-κB signaling.

Experimental Protocols

To ensure reproducibility, we provide a validated protocol for synthesizing a C4-amino substituted derivative, the most common class of bioactive pyrazolo[3,4-d]pyrimidines.

Protocol A: Synthesis of 4-Amino-1-Phenylpyrazolo[3,4-d]pyrimidine Derivatives

Based on validated routes [4, 11, 13].

Reagents:

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (Starting Material)

  • Formic acid or Formamide

  • Phosphorus oxychloride (

    
    )
    
  • Aniline derivative (Nucleophile)

Workflow:

  • Cyclization (Formation of Core):

    • Reflux 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (10 mmol) in formic acid (30 mL) for 6–8 hours.

    • Validation: Monitor by TLC. Product precipitates upon cooling/pouring into ice water.

    • Yield Expectation: >80% of Pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • Chlorination (Activation):

    • Suspend the pyrimidinone product (5 mmol) in

      
       (15 mL).
      
    • Reflux for 4–6 hours until the solution becomes clear.

    • Evaporate excess

      
       under reduced pressure.
      
    • Safety:

      
       is corrosive; use a fume hood and quench residue carefully with ice.
      
    • Product: 4-Chloro-1-phenylpyrazolo[3,4-d]pyrimidine.

  • Nucleophilic Substitution (C4 Functionalization):

    • Dissolve the chloro-intermediate (1 mmol) in isopropanol (10 mL).

    • Add the appropriate aniline derivative (1.1 mmol).

    • Reflux for 2–4 hours.

    • Purification: The hydrochloride salt of the product often precipitates. Filter and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

Protocol B: Kinase Inhibition Assay (FRET-based)

Standard validation for kinase potency.

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).

  • Incubation: Mix kinase (e.g., BTK, 0.5 nM), fluorescent peptide substrate (1 µM), and compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM

    
    ).
    
  • Reaction Start: Add ATP (at

    
     concentration for the specific kinase). Incubate for 60 min at RT.
    
  • Detection: Add EDTA-containing termination buffer. Measure phosphorylation via FRET signal ratio (e.g., using PerkinElmer LabChip or similar technology).

  • Analysis: Fit data to a sigmoidal dose-response curve to determine

    
    .
    
References
  • Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. Molecular Diversity, 2025.[3][4]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents. Molecules, 2012.

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives... and Antiproliferative Activity Investigations. Molecules, 2024.[5]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives... Inhibits FLT3 and VEGFR2. Journal of Medicinal Chemistry, 2012.

  • Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors. ResearchGate, 2025.

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 2012.

  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 2017.[6]

  • Pyrazolo[3,4-d]pyrimidine-Based Dual Inhibitors Identified as Targeting Multiple Cancer Pathways. GeneOnline, 2025.

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 2020.

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate, 2025.

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs... MDPI, 2022.

  • Synthesis of pyrazolo[3,4-d]pyrimidine derivative (35). ResearchGate, 2022.

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Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
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Reactant of Route 2
Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
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